6-Bromo-4-chloroquinoline-3-carbaldehyde
Description
BenchChem offers high-quality 6-Bromo-4-chloroquinoline-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-chloroquinoline-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-chloroquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO/c11-7-1-2-9-8(3-7)10(12)6(5-14)4-13-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSGLHNBLBNADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446947 | |
| Record name | 6-Bromo-4-chloroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201420-31-7 | |
| Record name | 6-Bromo-4-chloro-3-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201420-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-chloroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromo-4-chloroquinoline-3-carbaldehyde chemical properties
An In-Depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carbaldehyde: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 6-bromo-4-chloroquinoline-3-carbaldehyde, a pivotal heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of the compound's synthesis, nuanced reactivity, and its strategic application in the creation of novel chemical entities. We will delve into the causality behind synthetic choices and the mechanistic underpinnings of its diverse chemical transformations.
Introduction: A Versatile Scaffold in Modern Chemistry
6-Bromo-4-chloroquinoline-3-carbaldehyde is a trifunctionalized heterocyclic compound featuring a quinoline core. This specific arrangement of a reactive aldehyde group, a labile chlorine atom at an electron-deficient position, and a bromine atom suitable for cross-coupling reactions makes it an exceptionally valuable and versatile building block.[1][2] Its rigid, planar quinoline framework is a well-established pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.[3][4][5] The strategic placement of three distinct reactive handles allows for sequential and regioselective modifications, providing a robust platform for generating molecular diversity in drug discovery campaigns and for developing novel functional materials.[1][5]
Synthesis: The Vilsmeier-Haack Approach
The most prevalent and efficient method for constructing the 2-chloroquinoline-3-carbaldehyde scaffold is the Vilsmeier-Haack reaction.[6] This reaction does not typically involve the direct formylation of a pre-existing 6-bromo-4-chloroquinoline. Instead, it ingeniously builds the functionalized quinoline core from an appropriately substituted acetanilide precursor, ensuring high regioselectivity.[7]
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through the formation of an electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the interaction of a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃). This powerful electrophile then attacks the electron-rich aromatic ring of the acetanilide substrate. This is followed by an intramolecular cyclization and subsequent hydrolysis during work-up to yield the final 2-chloroquinoline-3-carbaldehyde product.[6][7]
Caption: Vilsmeier-Haack synthesis of the target quinoline.
Optimized Reaction Conditions
The efficiency of the Vilsmeier-Haack cyclization is highly dependent on several parameters. The molar excess of the Vilsmeier reagent and the reaction temperature are critical for driving the reaction to completion and maximizing yield.
| Parameter | Recommended Range | Optimal (Typical) | Rationale & Insights |
| Molar Ratio (POCl₃:Substrate) | 3 - 15 equivalents | 12 equivalents | A significant excess of POCl₃ ensures the complete conversion of DMF to the Vilsmeier reagent and drives the electrophilic substitution on the relatively deactivated acetanilide ring.[7] |
| Initial Temperature | 0 - 10°C | 0 - 5°C | The formation of the Vilsmeier reagent is exothermic. Low temperature is crucial to control this step and prevent degradation of the reagent.[7] |
| Reaction Temperature | 70 - 100°C | 80 - 90°C | Thermal energy is required for the cyclization and formylation steps. Monitoring by TLC is essential to prevent charring or side reactions from prolonged heating.[7][8] |
| Reaction Time | 4 - 12 hours | 4 - 10 hours | The reaction time is substrate-dependent. Electron-donating groups on the acetanilide can accelerate the reaction.[7] |
| Work-up pH | 6 - 8 | Neutral (pH 7) | Careful neutralization of the acidic reaction mixture with a base (e.g., NaHCO₃, K₂CO₃) is critical for the hydrolysis of the iminium intermediate and the precipitation of the final aldehyde product.[7][9] |
Experimental Protocol: Synthesis of Substituted 2-Chloroquinoline-3-carbaldehydes
This generalized protocol is adapted from established procedures for analogous compounds.[6][7][8]
-
Reagent Preparation: In a three-necked round-bottom flask fitted with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add freshly distilled phosphorus oxychloride (POCl₃) (approx. 12 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature is maintained below 5°C.[7]
-
Substrate Addition: Once the addition is complete, add the corresponding substituted acetanilide (e.g., 4-bromoacetanilide) (1 equivalent) portion-wise to the stirred Vilsmeier reagent.
-
Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90°C for 4-10 hours, monitoring the progress by TLC.[8]
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization & Precipitation: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or potassium carbonate until the pH is approximately 7. A solid precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove inorganic salts. Dry the crude product.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as ethyl acetate or ethanol, to yield the pure substituted 2-chloroquinoline-3-carbaldehyde.[6]
Chemical Properties and Reactivity: A Trifecta of Functionality
The synthetic power of 6-bromo-4-chloroquinoline-3-carbaldehyde lies in the distinct reactivity of its three functional groups, which can be addressed with high selectivity.
Caption: Key reactive sites of the title compound.
Reactions at the Aldehyde Group (C3-CHO)
The aldehyde at the C3 position is a classic electrophilic center.
-
Oxidation: It can be readily oxidized to the corresponding 6-bromo-4-chloroquinoline-3-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄).[1]
-
Reduction: Selective reduction to 6-bromo-4-chloroquinoline-3-methanol is achieved with hydride reagents such as sodium borohydride (NaBH₄).[1][3]
-
Condensation: The aldehyde undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. This reactivity is a cornerstone for synthesizing fused heterocyclic systems, such as pyrazolo[4,3-c]quinolines.[2][3]
Reactions at the Chloro Group (C4-Cl)
The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNA_r_) due to the electron-withdrawing effect of the quinoline nitrogen. It is generally more reactive than the C6-bromo position in this type of reaction.
-
Nucleophilic Substitution: It can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward method for introducing diverse functionalities at this position.[1][3]
Reactions at the Bromo Group (C6-Br): Cross-Coupling Chemistry
The bromine atom at the C6 position is an ideal handle for palladium-catalyzed cross-coupling reactions, a pillar of modern organic synthesis. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds.
This reaction couples the aryl bromide with an organoboron species (boronic acid or ester) to form a new C-C bond.[10][11] It is widely used to synthesize biaryl and substituted aryl structures.[10][12]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, yielding arylalkyne structures.[13][14] It requires both a palladium catalyst and a copper(I) co-catalyst.[15][16]
Caption: Generalized Sonogashira catalytic cycle.
This reaction is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[17][18][19] It has largely replaced harsher classical methods for synthesizing aryl amines.[17]
Caption: Generalized Buchwald-Hartwig catalytic cycle.
Spectroscopic Properties
The structural features of 6-bromo-4-chloroquinoline-3-carbaldehyde give rise to a characteristic spectroscopic signature. The following table summarizes the expected data based on analysis of analogous compounds.[6][20]
| Technique | Feature | Expected Chemical Shift / Value | Notes |
| ¹H NMR | Aldehyde proton (-CHO) | δ 10.0 - 10.7 ppm (s) | Highly deshielded singlet, characteristic of an aromatic aldehyde.[6] |
| Aromatic protons | δ 7.5 - 9.0 ppm (m) | Complex multiplet pattern corresponding to the four protons on the quinoline ring system. | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ 188 - 195 ppm | Typical range for an aromatic aldehyde carbonyl carbon. |
| Aromatic carbons | δ 120 - 155 ppm | Multiple signals corresponding to the nine carbons of the quinoline ring. | |
| IR (KBr) | C=O stretch (aldehyde) | 1690 - 1710 cm⁻¹ | Strong, sharp absorption band characteristic of a conjugated aldehyde.[6] |
| Aromatic C=C/C=N stretch | 1450 - 1600 cm⁻¹ | Series of bands indicating the aromatic nature of the quinoline core.[6] | |
| Mass Spec (EI/ESI) | Molecular Ion (M⁺) | m/z ≈ 271 | The exact mass will show a distinctive isotopic pattern due to the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom. |
Applications in Research and Development
The unique combination of reactive sites makes 6-bromo-4-chloroquinoline-3-carbaldehyde a high-value intermediate.
-
Medicinal Chemistry: It serves as a core scaffold for the synthesis of novel compounds with potential therapeutic applications. Quinoline derivatives are investigated for a vast array of biological activities, and this intermediate provides multiple points for diversification to explore structure-activity relationships (SAR).[1][3][4] It is a key building block for potential anticancer, anti-inflammatory, antibacterial, and antimalarial agents.[1][5]
-
Materials Science: The conjugated quinoline system suggests potential applications in the development of novel organic materials.[1] Through modification, particularly via cross-coupling reactions to extend the π-system, derivatives could be explored as components in organic light-emitting diodes (OLEDs), sensors, or other optoelectronic devices.[1][5]
Storage and Handling
Proper storage is essential to maintain the integrity of the compound.
-
Conditions: Store in a cool, dry, and dark environment in a tightly sealed container.[1]
-
Rationale: This minimizes the risk of hydrolysis of the chloro group or the aldehyde, and prevents potential light-induced photochemical degradation.[1]
Conclusion
6-Bromo-4-chloroquinoline-3-carbaldehyde is more than a mere chemical reagent; it is a strategic platform for molecular innovation. A thorough understanding of its synthesis via the Vilsmeier-Haack reaction and the selective reactivity of its aldehyde, chloro, and bromo functionalities empowers chemists to design and execute complex synthetic strategies. Its continued use in the exploration of new pharmaceuticals and functional materials underscores its importance as a cornerstone of modern heterocyclic chemistry.
References
-
Ali, M. M., & Ismail, M. M. F. (2014). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 53B(4), 498-504. [Link]
-
LookChem. (n.d.). 6-bromo-4-chloroquinoline-3-carbaldehyde. LookChem. [Link]
-
Naik, P., & Desai, K. R. (2004). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
-
Patel, H. J., & Patel, K. D. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 2(11), 323-325. [Link]
-
Patel, A. A., & Patel, N. C. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 296-300. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & Hamama, W. S. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(11), 5991-6020. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Poulsen, T. B. (2008). Analysis of a Buchwald-Hartwig amination reaction for pharmaceutical production. Technical University of Denmark. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Abu-Reziq, R., et al. (2017). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 7(12), 384. [Link]
-
Al-Majid, A. M., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1389. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
AK LECTURES. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
Sources
- 1. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ijsr.net [ijsr.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemijournal.com [chemijournal.com]
- 9. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. mt.com [mt.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. orbit.dtu.dk [orbit.dtu.dk]
- 20. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide: Structure Elucidation of 6-Bromo-4-chloroquinoline-3-carbaldehyde
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4][5] The strategic functionalization of the quinoline ring with halogens and an aldehyde group, as seen in 6-bromo-4-chloroquinoline-3-carbaldehyde, creates a versatile intermediate for the synthesis of more complex molecules.[1][6] The bromine and chlorine atoms serve as reactive handles for cross-coupling reactions, while the carbaldehyde group is amenable to a variety of transformations, making this compound a valuable building block in drug discovery and organic synthesis.[6]
This technical guide provides a comprehensive overview of the methodologies employed for the synthesis and definitive structure elucidation of 6-bromo-4-chloroquinoline-3-carbaldehyde. We will delve into the mechanistic underpinnings of the synthetic route and detail the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to unequivocally confirm its molecular architecture. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of the characterization of such heterocyclic compounds.
Synthesis via Vilsmeier-Haack Reaction
The synthesis of 2-chloro-3-formylquinolines, including the title compound, is commonly achieved through the Vilsmeier-Haack reaction.[7][8] This powerful formylation method utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to react with an electron-rich aromatic substrate.[9][10] In the case of 6-bromo-4-chloroquinoline-3-carbaldehyde, the synthesis starts from a suitably substituted acetanilide.
The reaction proceeds via an electrophilic aromatic substitution mechanism where the chloroiminium ion (the Vilsmeier reagent) attacks the aromatic ring, leading to cyclization and subsequent formylation.[10] The choice of an N-arylacetamide bearing a bromine atom at the para-position of the aniline precursor directs the regioselective formation of the 6-bromo-substituted quinoline ring. The reaction conditions, such as temperature and molar equivalents of the Vilsmeier reagent, are critical for optimizing the yield of the desired product.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 6-bromo-4-chloroquinoline-3-carbaldehyde.
Experimental Protocol: Synthesis
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5°C.
-
Substrate Addition: To the freshly prepared Vilsmeier reagent, add 4-bromoacetanilide portion-wise, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. The product will precipitate out. Filter the solid, wash with cold water, and dry under vacuum. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Structure Elucidation Workflow
A multi-technique spectroscopic approach is essential for the unambiguous structure elucidation of 6-bromo-4-chloroquinoline-3-carbaldehyde. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment.
Spectroscopic Analysis Workflow Diagram
Caption: Workflow for the spectroscopic characterization of the title compound.
Spectroscopic Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 6-bromo-4-chloroquinoline-3-carbaldehyde is expected to show distinct signals for the aromatic protons and the aldehyde proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the halogen atoms, the nitrogen atom in the quinoline ring, and the carbonyl group. The aldehyde proton will appear as a singlet at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The aromatic protons will exhibit characteristic splitting patterns (doublets, doublets of doublets) due to spin-spin coupling, and their chemical shifts will be in the aromatic region (δ 7.0-9.0 ppm).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the number of unique carbon atoms and their chemical environment. The aldehyde carbon will have a characteristic resonance in the downfield region, typically around δ 190 ppm.[11] The carbon atoms of the quinoline ring will appear in the aromatic region (δ 110-160 ppm).[12] The carbons directly attached to the electron-withdrawing chlorine and bromine atoms will be shifted to higher frequencies.
| ¹H NMR Data (Predicted) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~10.2 | Aldehyde proton (s, 1H) |
| ~8.9 | H-2 (s, 1H) |
| ~8.3 | H-5 (d, 1H) |
| ~8.1 | H-8 (d, 1H) |
| ~7.9 | H-7 (dd, 1H) |
| ¹³C NMR Data (Predicted) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O (aldehyde) |
| ~150-120 | Aromatic Carbons |
| ~148 | C-4 (attached to Cl) |
| ~122 | C-6 (attached to Br) |
Note: The predicted chemical shifts are based on typical values for similar quinoline derivatives and may vary slightly depending on the solvent and experimental conditions.[11][12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For 6-bromo-4-chloroquinoline-3-carbaldehyde (C₁₀H₅BrClNO), the expected molecular ion peak in a high-resolution mass spectrum (HRMS) would correspond to its calculated exact mass. The isotopic pattern of the molecular ion peak will be characteristic of the presence of one bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and one chlorine atom (with its two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This unique isotopic signature provides strong evidence for the presence and number of these halogen atoms in the molecule.
| Mass Spectrometry Data | |
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₅BrClNO |
| Molecular Weight | 270.51 g/mol |
| Exact Mass | 268.9294 g/mol |
| Isotopic Pattern | Characteristic M, M+2, M+4 peaks due to Br and Cl |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 6-bromo-4-chloroquinoline-3-carbaldehyde will show characteristic absorption bands for the aldehyde group and the aromatic quinoline ring.
| Infrared (IR) Spectroscopy Data | |
| Wavenumber (cm⁻¹) | Assignment |
| ~1700-1720 | C=O stretching (aldehyde) |
| ~2720 and ~2820 | C-H stretching (aldehyde, Fermi doublet) |
| ~1600-1450 | C=C and C=N stretching (aromatic ring) |
| ~800-600 | C-Cl and C-Br stretching |
The presence of a strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl group of the aldehyde.[13][14] The characteristic C-H stretching bands of the aldehyde proton further confirm its presence. The absorptions in the 1600-1450 cm⁻¹ region are typical for the vibrations of the quinoline ring system.
Conclusion
The structural elucidation of 6-bromo-4-chloroquinoline-3-carbaldehyde is a systematic process that relies on a synergistic combination of synthetic chemistry and modern analytical techniques. The Vilsmeier-Haack reaction provides an efficient route to this valuable synthetic intermediate. The unequivocal confirmation of its structure is achieved through the detailed interpretation of ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy data. Each of these methods provides complementary information that, when integrated, allows for a complete and confident assignment of the molecular structure. This in-depth understanding of its synthesis and characterization is crucial for its effective application in the development of novel pharmaceuticals and advanced materials.
References
- Vertex AI Search. (n.d.). 6-bromo-4-chloroquinoline-3-carbaldehyde. Retrieved January 12, 2026.
- Mogilaiah, K., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(7), 1454-1457.
- Rajanna, K. C., et al. (2014). Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides. Journal of Heterocyclic Chemistry, 51(S1), E1-E8.
- Patil, P. G. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry, 5(3), 548-556.
- Arjunan, V., et al. (2014). Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 563-572.
- Saeed, S., et al. (2015). Exploring weak noncovalent interactions in a few halo-substituted quinolones. RSC Advances, 5(75), 61269-61278.
- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
- Arjunan, V., et al. (2014). Vibrational spectra of quinoline-4-carbaldehyde: Combined experimental and theoretical studies. Request PDF.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 12, 2026.
- Saeed, S., et al. (2015). Exploring weak noncovalent interactions in a few halo-substituted quinolones. PMC - NIH.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 12, 2026.
- ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis. Retrieved January 12, 2026.
- ResearchGate. (2014). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde.
- Gucma, M., et al. (2020).
- Gershon, H., & Clarke, D. D. (1973). Substituted 8-quinolinols: halo, nitro, and sulfonic acids. Journal of the New York Entomological Society, 81(3), 159-169.
- SpectraBase. (n.d.). Quinoline-3-carboxaldehyde - Optional[FTIR] - Spectrum. Retrieved January 12, 2026.
- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
- Sigma-Aldrich. (n.d.). 6-Bromo-4-chloroquinoline-2-carboxaldehyde. Retrieved January 12, 2026.
- BLD Pharm. (n.d.). 6-Bromo-3-chloroisoquinoline-4-carbaldehyde. Retrieved January 12, 2026.
- ChemScene. (n.d.). 6-Bromo-4-chloro-7-methoxyquinoline-2-carbaldehyde. Retrieved January 12, 2026.
- International Journal of Science and Research (IJSR). (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- ResearchGate. (2020).
- ResearchGate. (n.d.). Structures of quinoline and 8-substituted quinolines. Retrieved January 12, 2026.
- El-Gaby, M. S. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6334-6356.
- CTI Molecular Imaging. (n.d.). 6-Bromo-4-chloroquinoline. Retrieved January 12, 2026.
- ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE(65340-70-7) 1H NMR. Retrieved January 12, 2026.
- National Institutes of Health (NIH). (2022).
- SciELO. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity.
- Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 12, 2026.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- National Institutes of Health (NIH). (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
- PubChem. (n.d.). 6-Bromo-4-chloroquinoline. Retrieved January 12, 2026.
- BenchChem. (2025). Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide.
- Sigma-Aldrich. (n.d.). 6-Bromo-4-chloroquinoline AldrichCPR. Retrieved January 12, 2026.
- ResearchGate. (2013).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 6-Bromo-4-chloroquinoline-3-carbaldehyde
Foreword: In the landscape of modern drug discovery and development, the precise structural elucidation of key intermediates is paramount. 6-Bromo-4-chloroquinoline-3-carbaldehyde stands as a significant scaffold in the synthesis of a variety of pharmacologically active agents. Its unique substitution pattern, featuring electron-withdrawing chloro and bromo groups alongside a reactive carbaldehyde function, offers a versatile platform for molecular elaboration. This guide, intended for researchers and scientists in the pharmaceutical and chemical industries, provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of a complete public repository of experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and comparative data from closely related analogues to present a predictive yet robust analytical framework.
Molecular Structure and Spectroscopic Overview
6-Bromo-4-chloroquinoline-3-carbaldehyde possesses a rigid heterocyclic core, the quinoline ring system, which dictates many of its spectroscopic features. The substituents—a bromine atom at position 6, a chlorine atom at position 4, and a carbaldehyde group at position 3—each impart distinct electronic and steric influences that are reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these influences is key to confirming the identity and purity of the compound during synthesis and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 6-Bromo-4-chloroquinoline-3-carbaldehyde, both ¹H and ¹³C NMR will provide a wealth of information regarding its atomic connectivity and electronic environment.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is anticipated to display signals corresponding to the five protons of the quinoline ring system and the single aldehyde proton. The electron-withdrawing nature of the chloro, bromo, and carbaldehyde groups will generally lead to a downfield shift of the aromatic protons compared to unsubstituted quinoline.
Table 1: Predicted ¹H NMR Spectroscopic Data for 6-Bromo-4-chloroquinoline-3-carbaldehyde (in CDCl₃, 400 MHz)
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale and Comparative Data |
| ~10.4 - 10.6 | s | H-1' (CHO) | The aldehyde proton is highly deshielded and appears as a singlet. For the analogous 2,6-dichloroquinoline-3-carbaldehyde, this proton appears at 10.58 ppm.[1] |
| ~8.8 - 9.0 | s | H-2 | This proton is adjacent to the nitrogen and the carbaldehyde group, leading to significant deshielding. In 2-chloroquinoline-3-carbaldehyde, H-4 (analogous position) appears at 8.79 ppm.[1] |
| ~8.2 - 8.4 | d | H-5 | This proton is ortho to the bromo substituent, which will cause a downfield shift. |
| ~7.9 - 8.1 | dd | H-7 | This proton will be split by both H-5 and H-8, appearing as a doublet of doublets. |
| ~7.7 - 7.9 | d | H-8 | This proton is situated on the benzene ring portion of the quinoline. |
Note: Predicted chemical shifts are based on data from analogous compounds and established substituent effects. Actual values may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will reveal the ten unique carbon environments in the molecule. The carbon of the carbonyl group will be the most downfield signal.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Bromo-4-chloroquinoline-3-carbaldehyde (in CDCl₃, 100 MHz)
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale and Comparative Data |
| ~189 - 191 | C-1' (CHO) | The aldehyde carbonyl carbon is characteristically found in this downfield region. For 2,6-dichloro-3-formyl quinoline, this carbon appears at 189.49 ppm.[2] |
| ~150 - 152 | C-2 | Attached to nitrogen and adjacent to the chloro-substituted carbon. |
| ~148 - 150 | C-8a | A quaternary carbon at the ring junction. |
| ~145 - 147 | C-4 | Attached to the electronegative chlorine atom. |
| ~136 - 138 | C-7 | Aromatic CH carbon. |
| ~130 - 132 | C-5 | Aromatic CH carbon. |
| ~128 - 130 | C-4a | A quaternary carbon at the ring junction. |
| ~124 - 126 | C-8 | Aromatic CH carbon. |
| ~122 - 124 | C-6 | Attached to the bromine atom. |
| ~120 - 122 | C-3 | Attached to the carbaldehyde group. |
Note: These predictions are based on data for related quinoline derivatives and general substituent effects on aromatic systems.
Experimental Protocol for NMR Spectroscopy
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-75 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. The choice of solvent will depend on the sample's solubility.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for accurate chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
NMR Spectrometer Setup:
-
The ¹H and ¹³C NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.
-
Shim the instrument to obtain a narrow and symmetrical solvent peak.
-
For ¹³C NMR, a proton-decoupled experiment should be run to simplify the spectrum to singlets for each carbon.
-
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 6-Bromo-4-chloroquinoline-3-carbaldehyde, the key vibrational bands will be those associated with the aromatic quinoline ring and the carbaldehyde group.
Table 3: Predicted Infrared (IR) Spectroscopy Data for 6-Bromo-4-chloroquinoline-3-carbaldehyde
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3050 - 3100 | Medium-Weak | Aromatic C-H stretch | Characteristic for C-H bonds on an aromatic ring.[3][4] |
| ~2820 - 2860 & ~2720 - 2760 | Medium-Weak | Aldehyde C-H stretch | The presence of two bands is often due to Fermi resonance and is highly diagnostic for an aldehyde.[1] |
| ~1690 - 1710 | Strong | C=O stretch (aldehyde) | The carbonyl stretch of an aromatic aldehyde is typically in this region. For 2-chloroquinoline-3-carbaldehyde, this band is observed at 1690 cm⁻¹.[1] |
| ~1580 - 1600 & ~1450 - 1500 | Medium-Strong | C=C stretch (aromatic ring) | These absorptions are characteristic of the quinoline ring system.[1][3] |
| ~1100 - 1200 | Medium | C-Cl stretch | The position can vary, but this is a typical region for aryl chlorides. |
| ~800 - 900 | Strong | C-H out-of-plane bending | The pattern of these bands can sometimes give information about the substitution pattern of the aromatic ring. |
| ~500 - 600 | Medium | C-Br stretch | Characteristic stretching vibration for a carbon-bromine bond. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to be subtracted from the sample spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern under ionization.
Predicted Mass Spectrometry Data
For 6-Bromo-4-chloroquinoline-3-carbaldehyde, the molecular formula is C₁₀H₅BrClNO, with a monoisotopic mass of approximately 268.93 g/mol .
Table 4: Predicted Key Fragments in the Mass Spectrum of 6-Bromo-4-chloroquinoline-3-carbaldehyde
| m/z Value | Assignment | Rationale |
| ~269/271/273 | [M]⁺ | Molecular ion peak. The isotopic pattern will be characteristic of the presence of one bromine and one chlorine atom. The relative intensities of the M, M+2, and M+4 peaks will be a key diagnostic feature. |
| ~240/242/244 | [M-CHO]⁺ | Loss of the formyl radical (•CHO) from the molecular ion. |
| ~234/236/238 | [M-Cl]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |
| ~190/192 | [M-Br]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |
| ~163 | [M-Br-Cl]⁺ | Loss of both halogen radicals. |
| ~128 | [C₉H₆N]⁺ | Loss of the bromo, chloro, and formyl groups, leaving the quinoline radical cation. |
The most distinctive feature of the mass spectrum will be the isotopic pattern of the molecular ion. Due to the natural abundances of the isotopes of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion region will exhibit a complex cluster of peaks, which can be simulated to confirm the elemental composition.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction and Ionization:
-
For a compound of this nature, Electron Ionization (EI) is a suitable technique to induce fragmentation and create a detailed mass spectrum for structural elucidation.
-
Alternatively, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used to primarily observe the molecular ion with minimal fragmentation. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.
-
-
Mass Analysis:
-
A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) should be employed to determine the accurate mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions.
-
Visualization of Key Structural and Spectroscopic Relationships
To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the molecular structure with atom numbering and a conceptual workflow for spectroscopic characterization.
Caption: Molecular structure and atom numbering for NMR assignments.
Caption: Workflow for spectroscopic characterization.
Conclusion
The comprehensive spectroscopic analysis of 6-Bromo-4-chloroquinoline-3-carbaldehyde is a critical step in its application as a pharmaceutical intermediate. While direct experimental data may be sparse in the public domain, a detailed and accurate spectroscopic profile can be confidently predicted based on the well-understood principles of NMR, IR, and Mass Spectrometry, and by leveraging data from structurally analogous compounds. This guide provides a foundational framework for researchers to identify, characterize, and ensure the quality of this important building block, thereby facilitating the advancement of drug discovery and development programs.
References
-
International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]
- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies, 4(5), 133-137.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Purdue University. (n.d.). IR Spectroscopy. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Physical Properties of 6-Bromo-4-chloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and extrapolated physical properties of 6-Bromo-4-chloroquinoline-3-carbaldehyde, a key intermediate in pharmaceutical synthesis. The document delves into the theoretical and practical aspects of its melting point and solubility, offering both available data and standardized experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, chemical synthesis, and drug development, enabling a deeper understanding of this compound's behavior and facilitating its effective use in laboratory and industrial settings.
Introduction to 6-Bromo-4-chloroquinoline-3-carbaldehyde
6-Bromo-4-chloroquinoline-3-carbaldehyde, with the chemical formula C₁₀H₅BrClNO, is a halogenated heterocyclic aromatic aldehyde. Its molecular structure, featuring a quinoline core substituted with bromine, chlorine, and a formyl group, makes it a versatile building block in organic synthesis. The presence of multiple reactive sites—the aldehyde group and the halogen-substituted positions—allows for a variety of chemical transformations, rendering it a valuable precursor for the synthesis of more complex molecules, including biologically active compounds.[1] Understanding its physical properties is paramount for its handling, purification, reaction setup, and formulation.
Chemical Structure:
Figure 3: Workflow for qualitative solubility assessment.
Conclusion and Future Work
This technical guide has synthesized the available and inferred data on the physical properties of 6-Bromo-4-chloroquinoline-3-carbaldehyde. While a definitive melting point and quantitative solubility data remain to be experimentally determined and published, the provided information and protocols offer a solid foundation for researchers working with this compound. Future experimental work should focus on the precise determination of these properties to create a more complete physicochemical profile of this important synthetic intermediate.
References
-
Alchemist-chem. (n.d.). 6-bromo-4-chloroquinoline-3-carbaldehyde. Retrieved from [Link]
-
LookChem. (n.d.). Cas 206257-39-8, ETHYL 6-BROMO-4-CHLORO-3-QUINOLINECARBOXYLATE. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-chloroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Google Patents. (n.d.). US7572916B2 - Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline.
-
PubChem. (n.d.). 6-Bromoquinoline-4-carbaldehyde. Retrieved from [Link]
-
Chemsrc. (n.d.). 7-chloroquinoline-3-carbaldehyde | CAS#:363135-55-1. Retrieved from [Link]
-
Patsnap. (n.d.). 6-bromo-4-chloroquinoline preparation method. Retrieved from [Link]
-
Chemsigma. (n.d.). 6-BROMO-4-CHLOROQUINOLINE-3-CARBALDEHYDE [201420-31-7]. Retrieved from [Link]
Sources
The Synthetic Versatility of 6-Bromo-4-chloroquinoline-3-carbaldehyde: A Technical Guide for Chemical Innovation
Introduction: A Scaffold of Opportunity in Medicinal and Materials Science
6-Bromo-4-chloroquinoline-3-carbaldehyde stands as a pivotal intermediate for researchers and scientists in the realms of drug development and materials science. Its trifunctional nature, featuring a reactive aldehyde, a displaceable chloro group, and a modifiable bromo substituent on a rigid quinoline core, offers a rich landscape for chemical exploration. Quinoline derivatives are well-established pharmacophores, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides an in-depth technical overview of the reactivity profile of 6-bromo-4-chloroquinoline-3-carbaldehyde, offering field-proven insights and detailed methodologies to unlock its synthetic potential.
I. Synthesis of the Core Scaffold: The Vilsmeier-Haack Approach
The construction of the 6-bromo-4-chloroquinoline-3-carbaldehyde framework is most effectively achieved through the Vilsmeier-Haack reaction.[3][4] This powerful formylation and cyclization method allows for the regioselective synthesis from readily available precursors. The logical and widely practiced approach involves the reaction of a substituted acetanilide with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3]
Conceptual Workflow for Vilsmeier-Haack Synthesis
Caption: Vilsmeier-Haack synthesis of the target molecule.
Experimental Protocol: Vilsmeier-Haack Synthesis
Materials:
-
4-Bromoacetanilide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, cool anhydrous DMF (5 equivalents) to 0°C in an ice-salt bath.
-
Slowly add freshly distilled POCl₃ (12 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C. This process forms the Vilsmeier reagent.
-
Once the addition is complete, add 4-bromoacetanilide (1 equivalent) portion-wise to the reaction mixture.
-
After the addition of the acetanilide, heat the reaction mixture to 80-90°C and maintain this temperature for 4-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is between 7 and 8. This will cause the product to precipitate.
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold water.
-
Dry the crude product. Further purification can be achieved by recrystallization from ethyl acetate.[3]
II. Reactivity at the C4 Position: Nucleophilic Aromatic Substitution
The chlorine atom at the C4 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen. This allows for the facile introduction of a variety of nucleophiles, including amines, thiols, and alkoxides, which is a cornerstone for generating diverse compound libraries for drug discovery.[1][5]
General Mechanism of SNAr at C4
Caption: Nucleophilic aromatic substitution at the C4 position.
Experimental Protocol: Amination at the C4 Position (Representative)
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde
-
Substituted amine (e.g., aniline, morpholine)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Base (e.g., Triethylamine, Potassium carbonate) - optional, depending on the amine's basicity.
Procedure:
-
Dissolve 6-bromo-4-chloroquinoline-3-carbaldehyde (1.0 equivalent) in ethanol or DMF in a round-bottom flask.
-
Add the desired primary or secondary amine (1.1-1.5 equivalents).
-
If the amine is used as its hydrochloride salt, add a base like triethylamine (2.0 equivalents) to liberate the free amine.
-
Heat the reaction mixture to reflux (for ethanol) or at 80-100°C (for DMF) and stir for 2-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature. If a solid precipitates, filter and wash with cold ethanol.
-
If no solid forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
III. Transformations of the Aldehyde Group at C3
The carbaldehyde group at the C3 position is a versatile handle for a multitude of chemical transformations, including oxidation, reduction, and condensation reactions to form new carbon-carbon and carbon-nitrogen bonds.
A. Condensation Reactions
The reaction with primary amines leads to the formation of imines, or Schiff bases, which are important intermediates and pharmacophores in their own right.[6][7]
Experimental Protocol: Synthesis of a Schiff Base (Representative)
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde
-
Primary amine (e.g., substituted aniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-4-chloroquinoline-3-carbaldehyde (1.0 equivalent) in absolute ethanol.
-
Add the primary amine (1.0 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux with continuous stirring for 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture. The Schiff base product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.[8]
Condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, provides access to α,β-unsaturated systems, which are valuable Michael acceptors and precursors for further cyclization reactions.[9][10]
Experimental Protocol: Knoevenagel Condensation (Representative)
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde
-
Active methylene compound (e.g., malononitrile)
-
Ethanol
-
Piperidine or another basic catalyst
Procedure:
-
Dissolve 6-bromo-4-chloroquinoline-3-carbaldehyde (1.0 equivalent) and the active methylene compound (1.1 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature or with gentle heating for 1-4 hours.
-
The product often precipitates from the reaction mixture upon formation.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the Knoevenagel condensation product.
B. Oxidation to Carboxylic Acid
The aldehyde can be readily oxidized to the corresponding carboxylic acid, a key functional group for amide bond formation and other derivatizations.[11]
Experimental Protocol: Oxidation to Carboxylic Acid (Representative)
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde
-
Potassium permanganate (KMnO₄) or Oxone®
-
Acetone or Acetic Acid/Water mixture
-
Sodium bisulfite solution
Procedure:
-
Suspend 6-bromo-4-chloroquinoline-3-carbaldehyde in a suitable solvent like acetone or an acetic acid/water mixture.
-
Slowly add a solution of potassium permanganate (or another suitable oxidant) at room temperature or with gentle cooling.
-
Stir the mixture until the characteristic purple color of permanganate disappears, indicating the completion of the reaction (monitor by TLC).
-
Quench any excess oxidant by adding a sodium bisulfite solution.
-
Acidify the mixture with dilute HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 6-bromo-4-chloroquinoline-3-carboxylic acid.
C. Reduction to Alcohol
The aldehyde can be selectively reduced to the corresponding primary alcohol, providing another point for diversification.
Experimental Protocol: Reduction to Alcohol (Representative)
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
Procedure:
-
Dissolve 6-bromo-4-chloroquinoline-3-carbaldehyde in methanol or ethanol and cool the solution in an ice bath.
-
Add sodium borohydride portion-wise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the alcohol solvent.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the alcohol.
IV. Reactivity at the C6 Position: Palladium-Catalyzed Cross-Coupling
The bromo substituent at the C6 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. This allows for the introduction of aryl, heteroaryl, and alkynyl groups, significantly expanding the molecular complexity and diversity of the derivatives. The C-Br bond is generally more reactive than the C-Cl bond in these transformations, allowing for selective coupling at the C6 position.[2][12]
A. Suzuki-Miyaura Coupling
Experimental Protocol: Suzuki-Miyaura Coupling (Representative)
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)
Procedure:
-
To a reaction vessel, add 6-bromo-4-chloroquinoline-3-carbaldehyde (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).
-
Degas the solvent system by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes, then add it to the reaction vessel.
-
Heat the mixture to 80-100°C under an inert atmosphere for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Sonogashira Coupling
Experimental Protocol: Sonogashira Coupling (Representative)
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) co-catalyst
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
Combine 6-bromo-4-chloroquinoline-3-carbaldehyde (1.0 equivalent), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%) in a flask under an inert atmosphere.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.2-1.5 equivalents) via syringe.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 6-alkynyl derivative.[12][13]
V. Summary of Reactivity
The following table summarizes the key reactive sites of 6-bromo-4-chloroquinoline-3-carbaldehyde and the types of transformations possible at each site.
| Position | Functional Group | Key Reaction Types | Potential Products |
| C3 | Aldehyde | Condensation (Schiff Base, Knoevenagel), Oxidation, Reduction, Wittig Reaction | Imines, α,β-Unsaturated systems, Carboxylic acids, Alcohols, Alkenes |
| C4 | Chloro | Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, alkoxides | 4-Amino-, 4-Thio-, 4-Alkoxy-quinoline derivatives |
| C6 | Bromo | Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) | 6-Aryl-, 6-Alkynyl-, 6-Amino-quinoline derivatives |
Conclusion
6-Bromo-4-chloroquinoline-3-carbaldehyde is a highly versatile and valuable building block in synthetic chemistry. The distinct reactivity of its three functional groups—the aldehyde, the C4-chloro, and the C6-bromo—can be selectively addressed through careful choice of reaction conditions. This allows for a stepwise and controlled elaboration of the quinoline scaffold, providing access to a vast chemical space of novel compounds with significant potential in drug discovery and materials science. This guide serves as a foundational resource for researchers looking to harness the synthetic power of this important intermediate.
References
- Makelane, H. R. (2010). Regioselectivity of palladium-catalyzed sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline- derivatives with terminal alkynes. University of South Africa, Pretoria.
- Alchemist-chem.com. (n.d.). 6-bromo-4-chloroquinoline-3-carbaldehyde. Retrieved from a reliable chemical supplier website.
- BenchChem. (2025).
- Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2012).
- Recent developments in Knoevenagel condensation reaction: A review. (2025). Semantic Scholar.
- Jones, G. (Ed.). (1977). The Knoevenagel Condensation. In Organic Reactions (Vol. 15). John Wiley & Sons, Inc.
- Prajapati, D., & Gohain, M. (2011). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 587-591.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
- Sondhi, S. M., Singh, N., Kumar, A., Lozach, O., & Meijer, L. (2006). Synthesis, anti-inflammatory, analgesic and kinase (CDK1, CDK5 and GSK3) inhibition activity of novel N-substituted acridones. Bioorganic & medicinal chemistry, 14(11), 3758–3765.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Schiff Bases from 6-Chloroisoquinoline-1-carbaldehyde for Drug Development.
- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. 101, 21-33.
- Review article on Vilsmeier-Haack reaction. (n.d.).
- schiff-base complex synthesis: Topics by Science.gov. (n.d.).
- Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.).
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).
- Kieffer, C., Verhaeghe, P., Primas, N., Castera-Ducros, C., Gellis, A., Rosas, R., Rault, S., Rathelot, P., & Vanelle, P. (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Tetrahedron, 69(14), 2987-2995.
- Thorat, B. R., Thakare, S. D., Mhaske, D., & Mali, S. N. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry Proceedings, 52(1), 1.
- Bakulina, O., et al. (2022). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Chemistry–A European Journal, 28(1), e202103593.
- Echemi. (n.d.). 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID.
- Castillo Millán, J., Orrego Hernández, J., & Portilla, J. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. The Journal of Organic Chemistry, 81(15), 6435–6444.
- Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. (n.d.).
- BenchChem. (n.d.). 6-Bromo-4-chloroquinoline-3-carboxamide|CAS 1374868-94-6.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(35), 31869–31881.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (n.d.).
- Sigma-Aldrich. (n.d.). 6-Bromo-4-chloroquinoline AldrichCPR.
- Sigma-Aldrich. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid AldrichCPR 98948-95-9.
- Chem-Impex. (n.d.). 6-Bromo-4-chloroquinoline.
- Romero-Castro, J. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.
- Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- The Organic Chemistry Tutor. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Leah4sci. (2019, March 7). Aromatic Side Chain Oxidation to Carboxylic Acid. [Video]. YouTube.
- ChemScene. (n.d.). 6-Bromo-4-chloro-7-methoxyquinoline-2-carbaldehyde.
- Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
- ChemScene. (n.d.). 65340-70-7 | 6-Bromo-4-chloroquinoline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijsr.net [ijsr.net]
- 5. mdpi.com [mdpi.com]
- 6. ijacskros.com [ijacskros.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselectivity of palladium-catalyzed sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline- derivatives with terminal alkynes [ir.unisa.ac.za]
A Technical Guide to the Synthetic Utility of the Aldehyde Group in 6-Bromo-4-chloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-4-chloroquinoline-3-carbaldehyde is a pivotal intermediate in contemporary organic and medicinal chemistry. Its trifunctional nature—featuring a reactive aldehyde, a displaceable chloro group, and a bromo-substituted aromatic ring—renders it a versatile scaffold for the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of the key chemical transformations centered on the aldehyde moiety. We will dissect the electronic factors governing its reactivity and present detailed, field-proven protocols for its conversion into other critical functional groups. The reactions covered include oxidation to carboxylic acids, reduction to primary alcohols, and carbon-carbon bond-forming reactions such as the Wittig reaction and Knoevenagel condensation, as well as carbon-nitrogen bond formation via reductive amination.
Introduction and Strategic Importance
The quinoline core is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents with activities spanning antibacterial, antitumor, and anti-inflammatory domains.[1] The title compound, 6-bromo-4-chloroquinoline-3-carbaldehyde, serves as a highly functionalized building block, often synthesized via the Vilsmeier-Haack reaction from the corresponding acetanilide.[2][3] The aldehyde group at the C-3 position is of particular synthetic interest. Its electrophilic character, amplified by the electron-withdrawing nature of the quinoline ring and halogen substituents, makes it a prime target for a wide array of nucleophilic attacks and other classical aldehyde transformations. This guide focuses exclusively on the synthetic pathways originating from this aldehyde group, providing the foundational chemistry required to leverage this compound in complex molecular design.
Electronic Profile and Reactivity of the Aldehyde Group
The reactivity of the C-3 carbaldehyde is profoundly influenced by the electronic landscape of the quinoline scaffold.
-
Inductive and Mesomeric Effects: The quinoline ring system is inherently electron-deficient. This effect is compounded by the inductive electron withdrawal from the C-4 chlorine and C-6 bromine atoms.
-
Enhanced Electrophilicity: These combined electron-withdrawing effects significantly increase the partial positive charge (δ+) on the aldehyde's carbonyl carbon. This heightened electrophilicity makes it exceptionally susceptible to attack by both strong and weak nucleophiles.
-
Steric Considerations: The aldehyde group at the C-3 position is sterically accessible, flanked by a hydrogen atom and the quinoline ring, posing minimal hindrance to incoming reagents.
This electronic and steric profile makes the aldehyde a reliable and predictable reaction handle for molecular elaboration.
Figure 1: Electronic factors enhancing the electrophilicity of the aldehyde group.
Key Synthetic Transformations of the Aldehyde Group
The enhanced reactivity of the aldehyde group allows for a diverse range of high-yielding transformations.
Oxidation to Carboxylic Acid
The conversion of the aldehyde to a carboxylic acid is a fundamental transformation, providing an entry point to amides, esters, and other acid derivatives. This oxidation can be achieved using various reagents.[4]
-
Significance: The resulting 6-bromo-4-chloroquinoline-3-carboxylic acid is a crucial precursor for synthesizing amide libraries for biological screening or for use in coupling reactions.[5][6]
-
Mechanism: Oxidizing agents like potassium permanganate (KMnO₄) or Oxone deliver an oxygen atom to the aldehyde carbon, followed by rearrangement.[1][4]
Experimental Protocol: Oxidation using Oxone
-
Dissolution: Dissolve 6-bromo-4-chloroquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent such as acetone or acetonitrile.
-
Oxidant Addition: Prepare a solution of Oxone (potassium peroxymonosulfate, ~2.0 eq) in water. Add this solution dropwise to the aldehyde solution at room temperature.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Acidify the mixture with 1M HCl to precipitate the carboxylic acid product.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 6-bromo-4-chloroquinoline-3-carboxylic acid.[4]
Reduction to Primary Alcohol
Reduction of the aldehyde provides the corresponding primary alcohol, (6-bromo-4-chloroquinolin-3-yl)methanol. This introduces a hydroxyl group that can be used for further functionalization, such as etherification or esterification.
-
Significance: The primary alcohol is a versatile intermediate. For instance, it can be converted to a mesylate or tosylate for subsequent nucleophilic substitution reactions.
-
Reagent Choice: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is a mild and selective reducing agent that will not affect the halogen substituents or the aromatic quinoline core under standard conditions.[7] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but are less chemoselective.[1]
Experimental Protocol: Reduction using Sodium Borohydride
-
Setup: Suspend 6-bromo-4-chloroquinoline-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis confirms the absence of the starting aldehyde.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water.
-
Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to afford the crude alcohol, which can be purified by column chromatography.[7]
Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[8] This reaction is ideal for synthesizing α,β-unsaturated systems.
-
Significance: This reaction allows for the extension of the carbon chain at the C-3 position, creating conjugated systems that are common motifs in dyes and pharmacologically active molecules.[9][10]
-
Mechanism: A basic catalyst (e.g., piperidine, pyridine) deprotonates the active methylene compound (e.g., malononitrile, diethyl malonate) to form a nucleophilic enolate.[8] This enolate then attacks the electrophilic aldehyde carbon, followed by dehydration to yield the condensed product.[11]
Figure 2: General workflow for the Knoevenagel condensation reaction.
Wittig Reaction
The Wittig reaction is a premier method for synthesizing alkenes from aldehydes.[12] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), forming a C=C double bond with high reliability.[13][14]
-
Significance: This reaction provides a direct and stereoselective route to vinylquinolines. The geometry of the resulting alkene ((E) or (Z)) can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions.[13]
-
Mechanism: The reaction proceeds through a [2+2] cycloaddition between the aldehyde and the ylide to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[12]
Experimental Protocol: Wittig Olefination with a Non-Stabilized Ylide
-
Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon). Cool the suspension to 0 °C. Add a strong base such as n-butyllithium (n-BuLi, 1.05 eq) dropwise. Allow the resulting deep red/orange mixture to stir for 30-60 minutes at this temperature to ensure complete ylide formation.
-
Aldehyde Addition: Dissolve 6-bromo-4-chloroquinoline-3-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the cold ylide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[14]
-
Isolation: Extract the mixture with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.[15]
Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds, converting the aldehyde into a primary, secondary, or tertiary amine.[16][17] The process involves the initial formation of an imine or iminium ion, which is then reduced in situ.[18]
-
Significance: This reaction is one of the most important in medicinal chemistry for introducing nitrogen-containing functional groups, which are critical for modulating the physicochemical properties and biological activity of drug candidates.[19]
-
Reagent Choice: A common and effective method uses sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the intermediate iminium ion.[18][20] This allows for a convenient one-pot procedure.
Experimental Protocol: One-Pot Reductive Amination
-
Setup: To a solution of 6-bromo-4-chloroquinoline-3-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a chlorinated solvent like dichloroethane (DCE), add a few drops of acetic acid to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion.
-
Reaction: Continue stirring at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Isolation: Separate the layers and extract the aqueous phase with dichloromethane (DCM). Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting amine via column chromatography.
Summary of Key Reactions
| Reaction Type | Reagents | Key Intermediate | Product Functional Group |
| Oxidation | Oxone, KMnO₄ | N/A | Carboxylic Acid (-COOH) |
| Reduction | NaBH₄, LiAlH₄ | N/A | Primary Alcohol (-CH₂OH) |
| Knoevenagel | Active Methylene + Base | Enolate | α,β-Unsaturated System |
| Wittig | Phosphorus Ylide | Oxaphosphetane | Alkene (-CH=CHR) |
| Reductive Amination | Amine + NaBH(OAc)₃ | Iminium Ion | Amine (-CH₂-NRR') |
Conclusion
The aldehyde group of 6-bromo-4-chloroquinoline-3-carbaldehyde is a robust and versatile synthetic handle. Its heightened electrophilicity, a direct consequence of the quinoline ring's electronic properties, allows for predictable and efficient participation in a host of fundamental organic transformations. The protocols detailed herein—oxidation, reduction, Knoevenagel condensation, Wittig olefination, and reductive amination—provide a validated toolkit for researchers to strategically modify this scaffold. Mastery of these reactions unlocks access to a vast chemical space of novel quinoline derivatives, paving the way for the development of new materials and next-generation therapeutic agents.
References
-
Alchemist-chem. (n.d.). 6-bromo-4-chloroquinoline-3-carbaldehyde. Retrieved from [Link]
-
Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 6896-6922. Retrieved from [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent Developments in Knoevenagel Condensation Reaction: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]
-
TIB. (n.d.). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Retrieved from [Link]
Sources
- 1. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 2. ijsr.net [ijsr.net]
- 3. benchchem.com [benchchem.com]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. echemi.com [echemi.com]
- 6. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid AldrichCPR 98948-95-9 [sigmaaldrich.com]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Knoevenagel Condensation [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. oa.tib.eu [oa.tib.eu]
- 20. Reductive Amination - Common Conditions [commonorganicchemistry.com]
An In-depth Technical Guide to Nucleophilic Substitution Reactions at the C4-Cl Position
Introduction
In the landscape of modern medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, nitrogen-containing heterocycles such as quinolines and pyrimidines are privileged structures, forming the core of numerous FDA-approved pharmaceuticals.[1] A pivotal reaction for modifying these scaffolds is the nucleophilic aromatic substitution (SNAr) at an activated carbon position. This guide provides an in-depth technical exploration of the SNAr reaction specifically at the C4-chloro position, a highly reliable and versatile transformation for building molecular complexity and generating libraries of bioactive compounds.
This document moves beyond a simple recitation of protocols. As a senior application scientist, the goal is to provide a narrative grounded in mechanistic understanding and field-proven insights. We will dissect the causality behind experimental choices, from the selection of solvent to the method of activation, enabling researchers to not only execute these reactions but to troubleshoot and adapt them for novel applications.
Part 1: Fundamental Principles of C4-Cl Substitution
1.1 The SNAr Mechanism in Heterocyclic Systems
Unlike nucleophilic substitutions at sp3 hybridized carbons (SN1/SN2), the SNAr reaction at an aromatic ring proceeds via a distinct two-step addition-elimination pathway.[2][3] The aromaticity of the ring makes a direct back-side attack, characteristic of SN2 reactions, sterically impossible.[2]
The process begins with the rate-determining attack of a nucleophile on the electron-deficient C4 carbon. This step breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][4][5] This intermediate is stabilized by resonance, particularly by the presence of electron-withdrawing groups. In the second, faster step, the leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the ring is restored.[3][5]
1.2 Why the C4-Position? The Logic of Regioselectivity
In heterocyclic systems like quinolines and pyrimidines, nucleophilic attack is highly regioselective, favoring the C2 and C4 positions.[6][7] This is because the nitrogen atom(s) within the ring act as powerful electron-withdrawing groups, reducing the electron density at these "para" and "ortho" positions and making them more electrophilic.
The key to this selectivity lies in the stability of the Meisenheimer intermediate. When a nucleophile attacks at C4 (or C2), the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[6][7] This provides a significantly more stable intermediate compared to an attack at C3, where the negative charge remains distributed only on carbon atoms.[7] Between C2 and C4, C4 is often the more reactive site in 2,4-dichloropyrimidines and quinolines, a preference that can be explained by Frontier Molecular Orbital (FMO) theory, which shows the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, indicating it as the preferred site for nucleophilic attack.[8][9]
1.3 Key Factors Influencing Reaction Success
Mastery of the C4-Cl substitution reaction requires a nuanced understanding of the interplay between several experimental variables.
-
The Heterocyclic Core (Substrate): The inherent reactivity is dictated by the electronics of the ring system. The presence of additional electron-withdrawing groups (e.g., a nitro group, a second nitrogen in pyrimidine) will further activate the ring toward nucleophilic attack, often allowing for milder reaction conditions.[2][3]
-
The Nucleophile: Nucleophilicity is a measure of how rapidly an electron-pair donor reacts at an electrophilic carbon.[10] Strong, negatively charged nucleophiles (e.g., alkoxides, thiolates) and potent neutral nucleophiles (e.g., primary alkylamines) generally react faster.[11] Steric hindrance is also a critical factor; bulky nucleophiles may react slower due to difficulty in approaching the electrophilic center.[10][12]
-
The Leaving Group: A good leaving group must be able to stabilize the negative charge it acquires upon departure.[13] Halides are excellent leaving groups, with their stability correlating with the weakness of their conjugate acid (I- > Br- > Cl- > F-).[11] While fluoride is the most electronegative and creates the most electrophilic carbon, its bond strength can sometimes make it a slower leaving group than chloride in the elimination step.[4]
-
Solvent Effects: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are the solvents of choice. They are effective at solvating the reactants but do not form a strong solvation shell around the nucleophile, preserving its reactivity.[11] Protic solvents can hydrogen-bond with the nucleophile, blunting its effectiveness.
-
Temperature and Catalysis: Many SNAr reactions require elevated temperatures (reflux) to overcome the activation energy of the initial addition step.[14][15] However, as we will explore, modern techniques can significantly reduce the required thermal energy. Acid or base catalysis can also play a significant role, for instance by protonating the quinoline nitrogen to increase electrophilicity or by deprotonating the nucleophile to increase its potency.[16]
Part 2: Experimental Strategies & Protocols
The choice of methodology for C4-Cl substitution depends on the reactivity of the substrates, desired reaction time, and available equipment.
2.1 Classical Approach: Thermal Nucleophilic Substitution
This is the most straightforward method, relying on thermal energy to drive the reaction. It is particularly effective for reactive nucleophiles like primary and secondary alkylamines.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-6,7-dimethoxyquinoline (1.0 eq).
-
Reagent Addition: Add the desired primary or secondary alkylamine (1.2 - 1.5 eq).
-
Solvent: Add a suitable high-boiling solvent such as isopropanol or n-butanol to dissolve the reactants (concentration typically 0.1-0.5 M). For less reactive aniline nucleophiles, a higher boiling solvent like DMF may be required.[14][15]
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions with alkylamines are often complete within 5-12 hours.[17]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[17]
| Nucleophile Type | Typical Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Primary Alkylamine | Isopropanol | 80 - 120 | 4 - 12 | Generally high yielding; no external base needed.[15] |
| Secondary Alkylamine | DMF / DMSO | 120 - 150 | 12 - 24 | Often requires an auxiliary base (e.g., K₂CO₃) to neutralize HCl formed.[15] |
| Aniline | Phenol / DMF | 130 - 180 | 12 - 48 | Less nucleophilic; requires harsher conditions. Using aniline hydrochloride can improve yields.[14] |
| N-Heterocycles | DMF | 100 - 150 | 8 - 24 | Reactivity varies; may require base catalysis.[16] |
Table 1: Typical Conditions for Thermal C4-Cl Substitution.
2.2 Modern Methodologies: Accelerating the Reaction
Microwave irradiation provides a dramatic acceleration of SNAr reactions, reducing reaction times from many hours to mere minutes.[15] This is due to efficient and rapid heating of the polar solvent and reactants.
-
Setup: In a dedicated microwave vial, combine 4,7-dichloroquinoline (1.0 eq) and the desired aniline or amine-N-heteroarene (1.5 eq).[17]
-
Solvent/Base: Add a high-boiling polar solvent like DMSO. For anilines, a strong base like sodium hydroxide is often required.[15] For secondary amines, a carbonate base is sufficient.[15] Some reactions can even be performed solvent-free.[17]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 140-180 °C) for 10-30 minutes.[15][17]
-
Work-up & Purification: After cooling, the product can often be isolated by precipitation upon addition of water, followed by filtration and washing. Further purification can be achieved by recrystallization or chromatography.[17]
For particularly challenging substrates or when mild conditions are paramount, palladium-catalyzed methods like the Buchwald-Hartwig amination offer a powerful alternative. These reactions proceed through a different mechanism involving oxidative addition, reductive elimination, and a Pd(0)/Pd(II) catalytic cycle. They allow for the coupling of a broader range of amines under milder conditions than thermal SNAr.[17]
-
Inert Setup: Assemble a Schlenk flask or similar oven-dried glassware under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Pre-formation (Optional but recommended): In the flask, combine the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., Xantphos, Josiphos).[18]
-
Reagent Addition: Add anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane). Then, add the 4-chloroquinoline (1.0 eq), the amine nucleophile (1.2 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃).[17]
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).[17] Monitor closely by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture, dilute with an organic solvent (e.g., Ethyl Acetate), and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sulfate, and concentrate. Purify the crude material by column chromatography.[17]
2.3 Comparative Analysis of Methodologies
| Method | Advantages | Disadvantages | Best Suited For |
| Thermal | Simple setup, inexpensive, scalable. | Long reaction times, high temperatures, limited substrate scope. | Reactive nucleophiles (alkylamines) and robust substrates. |
| Microwave | Extremely fast, often higher yields, rapid optimization. | Requires specialized equipment, scalability can be a challenge. | High-throughput synthesis, library generation, difficult couplings.[15] |
| Pd-Catalyzed | Mild conditions, broad substrate scope (including weak nucleophiles), high functional group tolerance.[17][18] | Expensive catalysts/ligands, requires inert atmosphere, potential for metal contamination in product. | Sensitive substrates, late-stage functionalization, synthesis of complex molecules. |
Table 2: Comparison of Primary Synthetic Methods.
Part 3: Applications in Drug Discovery & Development
The C4-Cl substitution reaction is not merely an academic exercise; it is a workhorse in the synthesis of pharmaceuticals.
3.1 Case Study: The Synthesis of 4-Aminoquinolines
The 4-aminoquinoline scaffold is the basis for some of the most important antimalarial drugs in history, including chloroquine and amodiaquine.[19][20] The key synthetic step for these molecules is the nucleophilic substitution of 4,7-dichloroquinoline with a functionalized alkylamine side chain.[20] The reliability of this SNAr reaction has enabled the synthesis of countless analogs in the search for compounds that can overcome widespread drug resistance in Plasmodium falciparum.[19][21]
3.2 Library Generation for Structure-Activity Relationship (SAR) Studies
In modern drug discovery, generating libraries of related compounds is essential for mapping the SAR. The robustness and broad scope of the C4-Cl substitution reaction make it ideal for this purpose. By starting with a common 4-chloro-heterocycle intermediate, researchers can readily introduce a diverse array of amine-containing side chains, rapidly producing dozens or hundreds of compounds for biological screening.[17] This parallel synthesis approach, especially when accelerated by microwave technology, is a powerful tool for optimizing lead compounds.
References
-
Frontiers. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
PMC - PubMed Central. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
PLOS One - Research journals. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]
-
ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]
-
ACS Omega. (2021, May 11). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. [Link]
-
ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]
-
Nucleophilic Substitution Reactions. [Link]
-
YouTube. (2013, November 18). Nucleophilic Aromatic Substitution (SNAr). [Link]
-
MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Slideshare. Factors affecting nucleophilic substitution reactions finished d | PDF. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Baran Lab. Haloselectivity of Heterocycles. [Link]
-
Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. [Link]
-
Chemistry LibreTexts. (2020, May 18). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]
-
Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. [Link]
Sources
- 1. Frontiers | Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls [frontiersin.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 11. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. gacariyalur.ac.in [gacariyalur.ac.in]
- 14. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 15. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 20. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 21. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Selective Functionalization of 6-Bromo-4-chloroquinoline-3-carbaldehyde: Reactivity of the C6-Br Bond
<
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the C6-bromo substituent in 6-bromo-4-chloroquinoline-3-carbaldehyde, a versatile heterocyclic building block crucial for pharmaceutical research and drug development. We will explore the underlying electronic and steric factors that govern the selective activation of the C6-Br bond over the C4-Cl bond in palladium-catalyzed cross-coupling reactions. This document offers field-proven insights and detailed experimental protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling researchers to strategically leverage this scaffold in the synthesis of complex molecular architectures.
Molecular Profile: Understanding the Hierarchy of Reactivity
The synthetic utility of 6-bromo-4-chloroquinoline-3-carbaldehyde hinges on the differential reactivity of its two carbon-halogen bonds. A robust understanding of the electronic landscape of the molecule is paramount for designing selective and high-yielding synthetic transformations.
The Quinoline Core and Substituent Effects
The quinoline ring system is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic influences the reactivity of the entire scaffold. Furthermore, the presence of a strongly electron-withdrawing carbaldehyde group at the C3 position further deactivates the pyridine ring, while its influence on the benzene ring is less pronounced.
The Decisive Factor: C6-Br vs. C4-Cl Reactivity
In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][2] The efficiency of this step is directly related to the carbon-halogen bond dissociation energy. The generally accepted trend for reactivity in such reactions is C-I > C-Br > C-Cl.[3][4]
The C-Br bond is significantly weaker and more polarizable than the C-Cl bond.[5][6] This fundamental difference is the cornerstone of the selective chemistry of 6-bromo-4-chloroquinoline-3-carbaldehyde. The lower bond dissociation energy of the C6-Br bond makes it the kinetically favored site for oxidative addition by a palladium(0) catalyst, allowing for selective functionalization at this position while leaving the C4-Cl bond intact.[5] This chemoselectivity is a powerful tool for the sequential and controlled elaboration of the quinoline core.
Palladium-Catalyzed Cross-Coupling at the C6-Position: A Practical Guide
The selective reactivity of the C6-Br bond enables a suite of powerful palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern medicinal chemistry for the construction of C-C and C-N bonds.
The Catalytic Cycle: A Unifying Mechanism
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][7] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nobelprize.org [nobelprize.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
The Quinoline-3-Carbaldehyde Scaffold: A Versatile Platform for Modern Medicinal Chemistry
An In-Depth Technical Guide
Executive Summary
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of natural products and clinically approved drugs.[1][2] When functionalized with a carbaldehyde group at the 3-position, this scaffold is transformed into an exceptionally versatile building block, quinoline-3-carbaldehyde. The aldehyde's reactivity serves as a synthetic linchpin, enabling the creation of vast and diverse chemical libraries through straightforward reactions. This guide offers a technical exploration of quinoline-3-carbaldehyde derivatives, detailing their synthesis, derivatization, and burgeoning applications across critical therapeutic areas, including oncology, infectious diseases, and neurodegeneration. We provide field-proven insights into the causality behind experimental choices, detailed protocols for synthesis and biological evaluation, and a forward-looking perspective on the future of this potent chemical entity in drug discovery.
The Quinoline Core: A Foundation of Therapeutic Success
The quinoline motif, a fusion of a benzene and a pyridine ring, is a prominent N-heterocycle in pharmaceutical sciences.[1] Its unique electronic properties and rigid, planar structure allow it to engage in various non-covalent interactions with biological macromolecules, such as π-π stacking, hydrogen bonding, and hydrophobic interactions. This inherent bioactivity is evidenced by its central role in blockbuster drugs like the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent camptothecin.[2]
The true potential for novel drug development, however, lies in the strategic functionalization of this core. The introduction of a carbaldehyde (-CHO) group at the 3-position is particularly significant. This electron-withdrawing group modulates the electronic character of the ring system while providing a reactive handle for extensive chemical modification, making it an ideal starting point for generating novel therapeutic agents.[3][4]
Synthetic Strategies: Forging the Quinoline-3-Carbaldehyde Engine
The power of this scaffold is rooted in its accessible synthesis and the ease of its subsequent derivatization. As a senior application scientist, the choice of a synthetic route is dictated by efficiency, scalability, and the ability to introduce molecular diversity.
Core Synthesis: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the preeminent method for synthesizing the foundational 2-chloroquinoline-3-carbaldehyde derivatives.[4][5][6] This choice is strategic; it is a one-pot reaction that is both high-yielding and broadly applicable.
Causality of Choice: The reaction utilizes readily available substituted N-arylacetamides and the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[6] This approach is highly advantageous because a wide variety of substituents can be present on the starting acetanilide, allowing for the systematic modulation of steric and electronic properties on the benzene portion of the quinoline ring from the very beginning of the synthesis. The resulting 2-chloro substituent is also a key functional handle, itself susceptible to nucleophilic substitution to further expand molecular diversity.[1][7]
Derivatization of the Aldehyde: Building a Diverse Portfolio
The 3-carbaldehyde group is the primary engine for diversification. Its electrophilic carbon is a prime target for nucleophiles, enabling the construction of a multitude of derivative classes through simple, robust reactions.
-
Schiff Base and Hydrazone Formation: Condensation with primary amines or hydrazines is one of the most common and effective strategies.[7][8] This reaction introduces new aromatic or heterocyclic rings and creates imine (C=N) or hydrazone (C=N-N) linkages that are often crucial for biological activity, providing additional points for hydrogen bonding and altering the overall lipophilicity and geometry of the molecule.[8]
-
Cyclization and Multicomponent Reactions (MCRs): The aldehyde can participate in reactions that build new fused heterocyclic rings onto the quinoline core.[7][9] MCRs, such as the Ugi reaction, are particularly powerful, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step, dramatically accelerating the discovery process.[10]
-
Coupling Reactions: Modern cross-coupling reactions, like the Sonogashira coupling, can be employed to attach alkyne derivatives to the quinoline scaffold, further expanding the accessible chemical space.[3][7]
Below is a workflow diagram illustrating the central role of the Vilsmeier-Haack reaction and subsequent derivatization.
Therapeutic Applications: From Bench to Bedside Potential
The structural diversity achievable from the quinoline-3-carbaldehyde scaffold has led to the discovery of compounds with potent activity in several key therapeutic areas.
Anticancer Activity
Quinoline derivatives are well-established anticancer agents, and those derived from the 3-carbaldehyde precursor are no exception.[11][12] They exert their effects through multiple mechanisms of action.
Mechanistic Insights:
-
Kinase Inhibition: Many derivatives function as inhibitors of crucial signaling proteins like tyrosine kinases (e.g., EGFR-TK), which are often overactive in cancer cells, leading to uncontrolled proliferation.[11]
-
Topoisomerase Inhibition: Similar to the drug camptothecin, some derivatives can inhibit topoisomerases, enzymes essential for DNA replication and repair, thereby inducing cell death in rapidly dividing cancer cells.[11]
-
Apoptosis Induction: Several compounds have been shown to trigger programmed cell death, or apoptosis, through intrinsic pathways.[13]
Hydrazone derivatives have shown particular promise. For instance, a study identified 2-(1H-benzo[d][3][8][9]triazol-1-yl)-3-[(2-(pyridin-2-yl)hydrazonomethyl]-quinoline as a lead compound with IC₅₀ values in the low micromolar range against pancreatic, lung, and cervical cancer cell lines.[8] The introduction of the benzotriazole and pyridine moieties via the hydrazone linkage was critical for this potent cytotoxic effect.[8]
Quantitative Data Summary: Anticancer Activity
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hydrazone | 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline | Pancreatic (DAN-G) | 1.49 | [8] |
| Hydrazone | 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline | Lung (LCLC-103H) | 1.23 | [8] |
| Hydrazone | 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline | Cervical (SISO) | 1.35 | [8] |
| Carboxamide | Derivative 6a | Breast (MCF-7) | Promising | [14] |
| Carboxamide | Derivative 4m | Breast (MCF-7) | 0.33 | [13] |
| Carboxamide | Derivative 4k | Leukemia (K562) | 0.28 | [13] |
Note: "Promising" indicates the source cited superior activity to the standard (imatinib) without providing a specific value.
Antimicrobial and Antiprotozoal Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[15] Quinoline-3-carbaldehyde derivatives have emerged as a promising class of compounds with broad-spectrum activity.[15][16]
Mechanistic Insights:
-
DNA Gyrase Inhibition: Similar to fluoroquinolone antibiotics, these derivatives can target bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[17][18]
-
Enzyme Inhibition: Specific derivatives act as potent inhibitors of crucial microbial enzymes. For example, some inhibit Glucosamine-6-phosphate (GlcN-6-P) synthase, which is vital for the synthesis of the bacterial cell wall.[19]
-
Antileishmanial Activity: In the context of protozoal diseases, certain quinoline-carbaldehyde derivatives have been identified as novel, specific inhibitors of Leishmania donovani methionine aminopeptidase 1 (LdMetAP1), an enzyme essential for parasite survival.[20] Compounds HQ14 and HQ15 were found to bind with high affinity to the enzyme's active site.[20]
A study of quinoline-thiazole hybrids linked by a hydrazone moiety found significant antibacterial activity against S. aureus, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) as low as 7.81 µg/mL.[18]
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Specific Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-Thiazole Hybrid | Compound 4g | S. aureus | 7.81 | [18] |
| Quinoline-Thiazole Hybrid | Compound 4m | S. aureus | 7.81 | [18] |
| N/A | Compound 94a | M. tuberculosis H37Rv | 1.6 | [16] |
Applications in Neurodegenerative Diseases
Neurodegenerative disorders like Alzheimer's disease represent a significant and growing healthcare challenge. A key therapeutic strategy for Alzheimer's is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[21] A deficit in acetylcholine is a hallmark of the disease.[21] Several quinoline derivatives have been investigated as potent AChE inhibitors, suggesting a role for the quinoline-3-carbaldehyde scaffold in developing new treatments for these devastating conditions.[21][22][23] The rigid quinoline core can effectively occupy the active site of the AChE enzyme, and modifications derived from the 3-carbaldehyde position can be tailored to interact with specific residues to enhance binding affinity and selectivity.[23]
Experimental Protocols: Ensuring Self-Validating Systems
To ensure trustworthiness and reproducibility, this section provides detailed, standard operating procedures for the synthesis of a key precursor and a fundamental biological evaluation.
Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde (A Representative Precursor)
This protocol is adapted from established Vilsmeier-Haack procedures.[18]
Objective: To synthesize a key quinoline-3-carbaldehyde intermediate.
Materials:
-
N-(4-methoxyphenyl)acetamide
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice bath, round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator.
Procedure:
-
Vilsmeier Reagent Preparation: In a fume hood, cool a flask containing DMF in an ice bath. Slowly add POCl₃ dropwise with constant stirring. Allow the mixture to stir for 30 minutes at 0°C.
-
Reaction Initiation: Add N-(4-methoxyphenyl)acetamide to the prepared Vilsmeier reagent.
-
Heating: Move the reaction mixture to a hot water bath and stir for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.
-
Extraction: Extract the aqueous mixture three times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure product.
In Vitro Cytotoxicity Evaluation: Crystal Violet Microtiter Plate Assay
This protocol describes a common method to determine the antiproliferative activity of synthesized compounds.[8]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a human cancer cell line.
Materials:
-
Human cancer cell lines (e.g., DAN-G, LCLC-103H)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
96-well microtiter plates
-
Phosphate-buffered saline (PBS)
-
1% Glutaraldehyde solution
-
Crystal violet staining solution
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and wells with vehicle (DMSO) only.
-
Incubation: Incubate the plates for 48 hours in a CO₂ incubator.
-
Fixation: After incubation, remove the medium and wash the cells with PBS. Fix the cells by adding a 1% glutaraldehyde/PBS solution for 15 minutes.
-
Staining: Remove the glutaraldehyde solution, wash the plates, and add the crystal violet staining solution to each well. Incubate for 20-30 minutes at room temperature.
-
Destaining and Measurement: Wash away the excess stain with water and allow the plates to dry. Solubilize the bound stain with a suitable solvent (e.g., methanol or a detergent solution).
-
Data Acquisition: Measure the optical density (OD) at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell growth inhibition for each concentration relative to the untreated control. Plot the inhibition percentage against the logarithm of the compound concentration to determine the IC₅₀ value via regression analysis.[8]
Future Perspectives and Conclusion
The quinoline-3-carbaldehyde scaffold is a proven and powerful platform in medicinal chemistry. Its synthetic tractability allows for the rapid generation of diverse molecular architectures, which has led to the identification of potent lead compounds in oncology, infectious disease, and neurology.
The path forward will likely focus on several key areas:
-
Multi-Target Ligands: Designing single molecules that can modulate multiple disease-relevant targets simultaneously, a promising strategy for complex diseases like cancer and Alzheimer's.
-
Structure-Based Design: Utilizing computational docking and molecular modeling to rationally design derivatives with improved potency and selectivity for their biological targets.
-
ADMET Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, a critical step in translating a potent molecule into a viable drug candidate.
References
- Alizadeh, A., et al. (2023). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. RSC Advances.
- Sharma, S., et al. (2024). Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. Journal of the Iranian Chemical Society.
-
Kalinova, G., et al. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules. Available at: [Link]
- Unknown Author. (n.d.). Antibacterial Evaluation of Novel 2-Aryl-Quinoline-3-Carbaldehyde Derivatives. ResearchGate.
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
- Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies.
- Unknown Author. (2026). Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. Neuroquantology.
-
Salem, M. A., et al. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry. Available at: [Link]
- Unknown Author. (n.d.). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences.
-
Kumar, P., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Ali, M. A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
- Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
-
Singh, S., et al. (2024). Quinoline Derivative Green Synthesis: Unveiling Anticancer Potent... Letters in Organic Chemistry. Available at: [Link]
-
Rocha, D. H. A., et al. (2021). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules. Available at: [Link]
-
de Candia, M., et al. (2009). Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. Current Radiopharmaceuticals. Available at: [Link]
-
Bekhit, A. A., et al. (2015). Synthesis, molecular docking and antimicrobial evaluation of some novel quinoline-3-carbaldehyde derivatives. Chemical Science Review and Letters. Available at: [Link]
-
Unknown Author. (n.d.). Novel quinoline-carbaldehyde derivatives as potent antileishmanial agents. ResearchGate. Available at: [Link]
-
El-Mekkawy, A. I., et al. (2019). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Molbank. Available at: [Link]
-
Samant, L., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. Biochimie. Available at: [Link]
-
H-Idrissi, M., et al. (2023). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Catalysts. Available at: [Link]
- Wassila, S., et al. (2023). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Authorea.
- Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Drug Delivery and Therapeutics.
-
Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. ResearchGate. Available at: [Link]
-
Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]
-
Acar, Ç., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]
-
Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Unknown Author. (n.d.). Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents. ResearchGate. Available at: [Link]
-
Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. Available at: [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes: Ingenta Connect [ingentaconnect.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline Derivative Green Synthesis: Unveiling Anticancer Potent...: Ingenta Connect [ingentaconnect.com]
- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 12. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR | Neuroquantology [neuroquantology.com]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
- 22. Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases [zenodo.org]
- 23. researchgate.net [researchgate.net]
The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted Quinoline Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the discovery, history, and synthetic methodologies for substituted quinoline carbaldehydes. As foundational scaffolds in medicinal chemistry, a deep understanding of their synthesis is paramount for the development of novel therapeutics. This document eschews a rigid template, instead opting for a narrative that follows the logical progression from historical discovery to modern synthetic applications, grounded in mechanistic insights and practical, field-proven protocols.
The Genesis of a Privileged Structure: A Historical Overview
The story of quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, begins not in a pristine laboratory, but from the complex, tarry mixture derived from coal. In 1834, German chemist Friedlieb Ferdinand Runge first isolated a compound from coal tar which he named "leukol".[1] A few years later, in 1842, Charles Gerhardt obtained a similar compound by the dry distillation of the antimalarial alkaloid quinine with a strong base, which he termed "Chinolein," later evolving to quinoline.[1] It was August Wilhelm von Hofmann who, in 1843, confirmed that these two substances were, in fact, identical, unifying their disparate origins.[1]
The structural elucidation of this new scaffold remained a puzzle until 1869, when August Kekulé, renowned for his work on the structure of benzene, proposed the correct fused ring structure of a benzene and pyridine ring.[2] This structural hypothesis provided the theoretical framework necessary for chemists to begin devising methods for its synthesis, moving beyond mere isolation from natural or industrial sources. The late 19th century saw a flurry of activity in this area, leading to the development of several classical named reactions that remain fundamental to quinoline chemistry to this day.
The true significance of the quinoline scaffold in drug discovery was cemented by the very compound from which it derived its name: quinine. The use of cinchona bark to treat malaria dates back centuries, and the isolation of quinine in 1820 marked a pivotal moment in medicine.[3] The subsequent development of synthetic quinoline-based antimalarials, such as chloroquine in the 1940s, demonstrated the immense therapeutic potential of this heterocyclic system.[3] Today, quinoline derivatives are integral to a wide array of pharmaceuticals, including anticancer, antibacterial, and anti-inflammatory agents, making the synthesis of functionalized quinolines a critical endeavor in modern medicinal chemistry.[4][5]
Constructing the Core: Foundational Syntheses of the Quinoline Ring
The ability to introduce a carbaldehyde group onto a quinoline ring is predicated on the initial construction of the quinoline scaffold itself. Several classical methods have been developed, each with its own advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
The Skraup Synthesis: A Classic, Forceful Annulation
One of the earliest and most direct methods for the synthesis of quinoline is the Skraup synthesis, developed by Zdenko Hans Skraup in 1880.[6][7] This reaction involves the vigorous, acid-catalyzed condensation of an aniline with glycerol in the presence of an oxidizing agent, such as nitrobenzene, and concentrated sulfuric acid.[6][8]
Causality of Experimental Choices: The sulfuric acid serves a dual purpose: it acts as a catalyst and as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[7] The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline intermediate. The oxidizing agent, often nitrobenzene corresponding to the aniline used, then aromatizes the dihydroquinoline to the final quinoline product.[8] The reaction is notoriously exothermic and requires careful control, often with the addition of a moderator like ferrous sulfate to prevent a runaway reaction.[1]
Diagram of the Skraup Synthesis Mechanism:
Caption: Mechanism of the Skraup Synthesis.
Experimental Protocol: Skraup Synthesis of Quinoline [1]
-
Materials: Aniline, Glycerol, Concentrated Sulfuric Acid, Nitrobenzene, Ferrous Sulfate Heptahydrate.
-
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine aniline (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 moles).
-
Slowly and with continuous stirring, add concentrated sulfuric acid (100 ml).
-
Add ferrous sulfate heptahydrate (10 g) to the mixture to moderate the reaction.
-
Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous distillate, dry over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237°C.
-
Other Foundational Syntheses
While the Skraup synthesis is historically significant, other methods offer greater versatility, particularly for producing substituted quinolines. A brief comparison is presented below:
| Synthesis Method | Key Reactants | Typical Product | Advantages | Disadvantages |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst | 2- and/or 4-substituted quinolines | Uses pre-formed α,β-unsaturated carbonyls. | Often results in mixtures of isomers. |
| Combes | Aniline, β-diketone, acid catalyst | 2,4-disubstituted quinolines | Good for producing 2,4-disubstituted quinolines. | Strong electron-withdrawing groups on the aniline can prevent cyclization.[6] |
| Friedländer | 2-aminoaryl aldehyde or ketone, compound with an α-methylene group | Highly substituted quinolines | High yields, milder conditions, versatile for introducing substituents. | Requires pre-synthesis of less accessible 2-aminoaryl aldehydes or ketones.[9] |
| Pfitzinger | Isatin, carbonyl compound with an α-methylene group, base | Substituted quinoline-4-carboxylic acids | Good route to quinoline-4-carboxylic acids. | Requires isatin starting materials.[8] |
Introducing the Carbaldehyde: Key Formylation Strategies
With a quinoline core in hand, or by designing a synthesis that builds the carbaldehyde-substituted ring system in one pot, the next crucial step is the introduction of the formyl group (-CHO). This functional group is a versatile handle for further synthetic transformations, making quinoline carbaldehydes highly valuable intermediates.
The Vilsmeier-Haack Reaction: A Powerful and Versatile Formylation
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10] In the context of quinoline synthesis, it is most powerfully employed not for the direct formylation of a pre-formed quinoline, but for the cyclization and formylation of an N-arylacetamide in a single, regioselective step to produce 2-chloro-3-formylquinolines.[11][12]
Causality of Experimental Choices: The reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium ion, which is typically formed in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[10][13] This electrophile is then attacked by the electron-rich aromatic ring of the acetanilide. The resulting intermediate undergoes cyclization, followed by the elimination of water, to form the quinoline ring. A subsequent hydrolysis step during workup converts an intermediate iminium salt to the final carbaldehyde. The presence of an electron-donating group on the acetanilide generally accelerates the reaction and improves yields.[11]
Diagram of the Vilsmeier-Haack Reaction Mechanism:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety [mdpi.com]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of new antimalarial analogues of quinoline alkaloids derived from Cinchona ledgeriana Moens ex Trimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 12. chemijournal.com [chemijournal.com]
- 13. researchgate.net [researchgate.net]
The Biological Significance of Halogenated Quinolines: A Technical Guide for Researchers
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of halogen atoms onto this scaffold profoundly influences its physicochemical properties and biological activity, leading to a diverse array of compounds with significant potential in drug discovery. This in-depth technical guide provides a comprehensive overview of the biological significance of halogenated quinolines, intended for researchers, scientists, and drug development professionals. We will explore their multifaceted roles as anticancer, antimalarial, antibacterial, and antifungal agents, delving into their mechanisms of action and the structure-activity relationships conferred by halogenation. Furthermore, this guide offers detailed, field-proven experimental protocols for the evaluation of these biological activities and discusses the critical aspect of neurotoxicity associated with some halogenated quinolines.
Introduction: The Quinoline Core and the Impact of Halogenation
Quinoline, consisting of a benzene ring fused to a pyridine ring, is a fundamental heterocyclic compound.[1] Its derivatives have a long and storied history in medicine, most notably with the discovery of the antimalarial properties of quinine.[2] The synthetic versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its biological profile.[3]
Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful strategy in drug design. The incorporation of halogens can significantly alter a molecule's:
-
Lipophilicity: Influencing membrane permeability and absorption.
-
Electronic Properties: Modifying the electron density of the aromatic system and affecting interactions with biological targets.
-
Metabolic Stability: Blocking sites of metabolism and prolonging the drug's half-life.
-
Binding Interactions: Participating in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets.[4]
These modifications can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles of quinoline-based compounds. This guide will explore the profound biological consequences of these chemical alterations.
Anticancer Activity of Halogenated Quinolines
Halogenated quinolines have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines, including breast, lung, colon, and renal cancers.[1] Their anticancer effects are often multi-faceted, involving the modulation of various signaling pathways critical for cancer cell survival and proliferation.[5]
Mechanisms of Anticancer Action
The anticancer activity of halogenated quinolines is attributed to several mechanisms, including:
-
Inhibition of Tyrosine Kinases: Many quinoline derivatives act as inhibitors of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, differentiation, and survival.[6]
-
Induction of Apoptosis: Halogenated quinolines can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][7] This often involves the activation of caspases, a family of proteases that execute the apoptotic process.[3]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[1]
-
Inhibition of Angiogenesis: Some halogenated quinolines can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[1]
-
Disruption of DNA Replication and Repair: Certain derivatives can intercalate into DNA or inhibit enzymes like topoisomerase, leading to DNA damage and cell death.[8]
A key signaling pathway often targeted by these compounds is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, survival, and metabolism.[9][10]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Halogenated Quinolines
Caption: Inhibition of the PI3K/Akt/mTOR pathway by halogenated quinolines.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potency of halogenated quinolines is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Chloro-substituted Quinolines | Breast (MCF-7) | 5.0 - 15.2 | [11] |
| Bromo-substituted Quinolines | Lung (A549) | 2.5 - 10.8 | [1] |
| Iodo-substituted Quinolines | Colon (HT-29) | 1.8 - 8.5 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the halogenated quinoline compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Antimalarial Activity of Halogenated Quinolines
Halogenated quinolines, particularly 4-aminoquinolines like chloroquine, have been cornerstones of antimalarial therapy for decades.[10] They are effective against the erythrocytic stages of the Plasmodium parasite.
Mechanism of Antimalarial Action
The primary mechanism of action for 4-aminoquinolines involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[10]
-
The parasite digests hemoglobin within its acidic digestive vacuole, releasing toxic free heme.
-
To detoxify, the parasite polymerizes heme into an insoluble crystalline form called hemozoin.
-
Chloroquine and other 4-aminoquinolines accumulate in the digestive vacuole and cap the growing hemozoin crystal, preventing further polymerization.[3]
-
The buildup of toxic free heme leads to oxidative stress and parasite death.
Halogenation at the 7-position of the quinoline ring is crucial for antimalarial activity.[15]
Quantitative Data: In Vitro Antimalarial Activity
The in vitro antimalarial activity is determined by the IC50 values against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (sensitive) | 10 - 20 | [1] |
| Chloroquine | Dd2 (resistant) | 100 - 200 | [1] |
| 3-Iodo-chloroquine | Dd2 (resistant) | 623 | [16] |
Experimental Protocol: SYBR Green I-based Antimalarial Assay
The SYBR Green I assay is a fluorescent method used to quantify parasite growth.[13]
Principle: SYBR Green I is a DNA-intercalating dye that fluoresces upon binding to double-stranded DNA. The fluorescence intensity is proportional to the amount of parasitic DNA, thus reflecting parasite proliferation.[17]
Step-by-Step Methodology:
-
Parasite Culture:
-
Maintain asynchronous or synchronized (ring-stage) cultures of P. falciparum in human erythrocytes.[1]
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of the halogenated quinoline in a 96-well plate.
-
-
Assay Setup:
-
Lysis and Staining:
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[17]
-
-
Data Analysis:
-
Subtract the background fluorescence of uninfected erythrocytes.
-
Normalize the data to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.[1]
-
Antibacterial and Antifungal Activities
Halogenated quinolines also exhibit significant activity against a range of bacteria and fungi.[18][19] They are particularly effective against Gram-positive bacteria and can eradicate bacterial biofilms.[20]
Mechanism of Antimicrobial Action
The exact mechanisms are not fully elucidated but are thought to involve:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Essential enzymes for bacterial DNA replication.
-
Disruption of the Cell Membrane: Leading to leakage of cellular contents.
-
Chelation of Metal Ions: Essential for microbial enzyme function.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antibacterial and antifungal activity is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible microbial growth.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Halogenated Quinolines | Staphylococcus aureus | 0.39 - 6.25 | [20] |
| Halogenated Quinolines | Candida albicans | 0.1 - 10 | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
Principle: A standardized suspension of microorganisms is exposed to serial dilutions of the test compound in a liquid growth medium.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard.[16]
-
-
Compound Dilution:
-
Perform serial twofold dilutions of the halogenated quinoline in a 96-well microtiter plate containing appropriate broth medium.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Experimental Protocol: Biofilm Eradication Assay (Crystal Violet Method)
Principle: Crystal violet stains the biofilm biomass, and the amount of bound dye is proportional to the amount of biofilm.[8]
Step-by-Step Methodology:
-
Biofilm Formation:
-
Grow the bacterial culture in a 96-well plate for 24-48 hours to allow biofilm formation.
-
-
Treatment:
-
Remove the planktonic cells and wash the wells with PBS.
-
Add different concentrations of the halogenated quinoline and incubate for a further 24 hours.
-
-
Staining:
-
Wash the wells to remove dead cells and residual compound.
-
Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes.[12]
-
-
Solubilization:
-
Wash away the excess stain and allow the plate to dry.
-
Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to dissolve the bound crystal violet.
-
-
Quantification:
-
Measure the absorbance of the solubilized stain at 570-595 nm.
-
The reduction in absorbance compared to the untreated control indicates biofilm eradication.
-
Neurotoxicity of Halogenated Quinolines
A significant concern with some halogenated quinolines, particularly certain hydroxyquinolines like clioquinol, is their potential for neurotoxicity.[13][14] This has led to the restriction or withdrawal of some of these compounds from clinical use. The neurotoxic effects can manifest as subacute myelo-optic neuropathy (SMON), characterized by sensory and motor disturbances, and visual impairment.[13]
Mechanism of Neurotoxicity
The precise mechanisms of neurotoxicity are still under investigation but may involve:
-
Mitochondrial Dysfunction: Interference with cellular energy metabolism.
-
Oxidative Stress: Generation of reactive oxygen species (ROS) that damage neuronal cells.
-
Disruption of Metal Ion Homeostasis: Altering the balance of essential metal ions in the brain.
Experimental Protocol: In Vitro Neurotoxicity Assessment using SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to assess the neurotoxic potential of compounds.[6]
Principle: Differentiated SH-SY5Y cells exhibit many characteristics of mature neurons, making them a relevant model for studying neurotoxic effects.
Step-by-Step Methodology:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a suitable medium.
-
Induce neuronal differentiation using agents like retinoic acid.[16]
-
-
Compound Exposure:
-
Expose the differentiated cells to various concentrations of the halogenated quinoline for 24-48 hours.[6]
-
-
Neurotoxicity Endpoints:
-
Cell Viability (MTT Assay): As described in section 2.3, to assess general cytotoxicity.[16]
-
Neurite Outgrowth Assessment:
-
Capture images of the cells using microscopy.
-
Quantify neurite length and branching using image analysis software. A reduction in neurite outgrowth is an indicator of neurotoxicity.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Use fluorescent probes like H2DCF-DA to measure intracellular ROS levels. An increase in fluorescence indicates oxidative stress.[16]
-
-
Apoptosis Assays:
-
Use assays to measure caspase-3 activity or Annexin V/PI staining to detect apoptotic cells.[16]
-
-
Logical Relationship: In Vitro Neurotoxicity Assessment
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ableweb.org [ableweb.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. iddo.org [iddo.org]
- 16. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 18. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. static.igem.org [static.igem.org]
- 20. diva-portal.org [diva-portal.org]
A Technical Guide to 6-Bromo-4-chloroquinoline-3-carbaldehyde: A Versatile Precursor in Advanced Materials Science
Abstract
The quinoline scaffold, a robust heterocyclic aromatic system, is a cornerstone in fields ranging from medicinal chemistry to materials science.[1][2] Its rigid, planar structure and inherent electronic properties make it an exceptional platform for the development of functional materials.[1][3] This guide focuses on a particularly promising derivative, 6-Bromo-4-chloroquinoline-3-carbaldehyde. We will delve into the unique chemical attributes that position this molecule as a highly versatile building block for next-generation materials. By examining its synthesis, reactivity, and the specific roles of its functional groups, this document will provide researchers and materials scientists with the foundational knowledge and actionable protocols to harness its potential in optoelectronics, chemical sensing, and functional polymers.
Molecular Architecture and Inherent Properties
The potential of 6-Bromo-4-chloroquinoline-3-carbaldehyde in materials science stems directly from the strategic placement of its three key functional components: the quinoline core, the halogen substituents, and the carbaldehyde group. Each imparts distinct and synergistic properties.
-
The Quinoline Core: This fused aromatic ring system provides a rigid, planar backbone with a delocalized π-electron system. This conjugation is fundamental for charge transport and luminescent properties, making it an ideal candidate for organic semiconductors and light-emitting materials.[4][5]
-
Halogen Substituents (6-Bromo, 4-Chloro): The two halogen atoms are not merely passive additions. As electron-withdrawing groups, they modulate the electronic landscape of the quinoline ring, influencing its highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels.[5] More critically, they serve as reactive handles for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the precise extension of the conjugated system, a key strategy in tuning the optical and electronic properties of materials.
-
The 3-Carbaldehyde Group: The aldehyde functionality is a linchpin for synthetic versatility.[6][7] It readily participates in a wide array of chemical transformations, including Schiff base condensations, Knoevenagel reactions, and reductions to form alcohols.[8] This allows the quinoline unit to be covalently linked to other molecules, polymer backbones, or surfaces, enabling the construction of complex, functional architectures.
Below is a diagram illustrating the structure of this multifunctional molecule.
Caption: Molecular structure of 6-Bromo-4-chloroquinoline-3-carbaldehyde.
Synthesis Pathway: The Vilsmeier-Haack Approach
A reliable and scalable synthesis is paramount for any building block in materials science. 6-Bromo-4-chloroquinoline-3-carbaldehyde is commonly synthesized via the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich aromatic compounds.[8][9][10] The reaction proceeds by treating a substituted acetanilide with the Vilsmeier reagent, which is formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
The causality is as follows: The Vilsmeier reagent acts as a mild electrophile. The acetanilide cyclizes under the reaction conditions, and the subsequent electrophilic aromatic substitution introduces the formyl group, leading to the formation of the 2-chloroquinoline-3-carbaldehyde core structure.
Experimental Protocol: Synthesis
Objective: To synthesize 6-bromo-2-chloroquinoline-3-carbaldehyde from 4-bromoacetanilide.
Materials:
-
4-bromoacetanilide
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, cool anhydrous DMF (3 molar equivalents) to 0 °C in an ice bath.
-
Slowly add POCl₃ (4.5 molar equivalents) dropwise to the DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent will be observed.
-
Formylation Reaction: Add 4-bromoacetanilide (1 molar equivalent) portion-wise to the reaction mixture.
-
After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C. Maintain this temperature for 12-16 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice. This step hydrolyzes the reaction intermediate and quenches excess reagent.
-
Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ until the pH is approximately 7-8. The product will precipitate as a solid.
-
Purification: Filter the resulting precipitate, wash it thoroughly with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate to yield the final product.[11]
Caption: Workflow for the synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde.
Potential Applications in Materials Science
The true value of this molecule lies in its potential to serve as a foundational element for a variety of advanced materials.
Optoelectronic Materials (OLEDs & Organic Photovoltaics)
The conjugated quinoline system is an excellent scaffold for optoelectronic materials.[4] Its derivatives are known to possess favorable charge transport properties and can exhibit high photoluminescence quantum yields.
-
Organic Light-Emitting Diodes (OLEDs): The molecule can be used to construct emissive or charge-transport layers in OLEDs.[1][3] The aldehyde group allows for its incorporation into larger dendritic structures or polymers, which can prevent crystallization in thin films and improve device stability. The bromo and chloro groups allow for further synthetic modification to precisely tune the emission color from blue to red by extending the π-conjugation.[4]
-
Organic Solar Cells (OSCs): In OSCs, quinoline derivatives can function as either electron-donor or electron-acceptor materials. By reacting the halogen sites via cross-coupling, one can attach electron-donating or electron-accepting moieties to create complex molecules with tailored energy levels for efficient charge separation at the donor-acceptor interface.
Fluorescent Probes and Chemical Sensors
Quinoline derivatives are well-known for their fluorescent properties, which can be sensitive to their local environment.[12] This makes 6-Bromo-4-chloroquinoline-3-carbaldehyde an attractive starting point for chemical sensors.
The aldehyde group is particularly useful here. It can react selectively with certain analytes, such as primary amines (e.g., biogenic amines, amino acids), through Schiff base formation. This covalent binding event can cause a significant change in the molecule's electronic structure, leading to a "turn-on" or "turn-off" fluorescent response. This mechanism forms the basis for highly sensitive and selective chemosensors.
Caption: Conceptual workflow for a "turn-on" fluorescent sensor.
Functional Polymers and Dyes
The reactivity of the molecule's peripheral groups allows it to be readily incorporated into polymeric structures.
-
Conjugated Polymers: Using cross-coupling reactions like Suzuki or Stille at the bromo and chloro positions, the quinoline unit can be polymerized with other aromatic monomers. This would create fully conjugated polymers with tunable band gaps, suitable for applications in organic electronics.
-
Polymer Functionalization: The aldehyde group can be used to graft the quinoline moiety onto existing polymer backbones via reductive amination or other condensation chemistries. This imparts the optical or electronic properties of the quinoline onto the host polymer, creating functional materials for coatings, films, or specialty textiles.[13]
Key Synthetic Transformations for Material Elaboration
To be a truly useful building block, a molecule must be amenable to reliable and high-yielding follow-on chemistry. Below are two exemplary protocols for modifying 6-Bromo-4-chloroquinoline-3-carbaldehyde.
Protocol 1: Suzuki Cross-Coupling
Objective: To functionalize the 6-bromo position with an aryl group, extending the π-conjugated system.
| Parameter | Description | Justification |
| Reactants | 6-Bromo-4-chloroquinoline-3-carbaldehyde, Arylboronic acid (1.2 eq.) | The boronic acid introduces the new aryl group. A slight excess ensures complete consumption of the starting material. |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A palladium(0) catalyst is essential for the catalytic cycle of the Suzuki reaction. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq.) | The base is required to activate the boronic acid and facilitate the transmetalation step. |
| Solvent | Toluene/Water (4:1) or Dioxane/Water | A two-phase solvent system is often used to dissolve both the organic reactants and the inorganic base. |
| Temperature | 80-100 °C | Heating is necessary to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst is sensitive to oxygen and must be protected. |
Protocol 2: Schiff Base Condensation
Objective: To react the aldehyde with a primary amine, forming an imine linkage.
| Parameter | Description | Justification |
| Reactants | 6-Bromo-4-chloroquinoline-3-carbaldehyde, Primary amine (1.05 eq.) | The amine reacts with the aldehyde. A slight excess of the amine can help drive the reaction to completion. |
| Catalyst | Acetic acid (catalytic amount) | A mild acid catalyst protonates the aldehyde oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction. |
| Solvent | Ethanol or Methanol | Protic solvents are effective for this condensation reaction and readily dissolve the reactants. |
| Temperature | Room Temperature to Reflux | The required temperature depends on the reactivity of the specific amine used. Many Schiff base formations proceed readily at room temperature. |
| Conditions | Often with a Dean-Stark trap if refluxing | To remove the water byproduct and drive the equilibrium towards the product (Le Châtelier's principle). |
Standard Characterization
Once synthesized, the molecule and any derived materials must be rigorously characterized.
| Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C) | Confirms the chemical structure and purity of the synthesized compound. |
| Mass Spectrometry (MS) | Determines the molecular weight, confirming the identity of the compound. |
| FT-IR Spectroscopy | Identifies the presence of key functional groups (e.g., C=O of the aldehyde, C-Cl, C-Br bonds). |
| UV-Visible Spectroscopy | Characterizes the electronic absorption properties and determines the optical band gap. |
| Photoluminescence Spectroscopy | Measures the emission spectrum, quantum yield, and fluorescent lifetime of luminescent materials. |
| Cyclic Voltammetry (CV) | Determines the HOMO and LUMO energy levels, which is crucial for designing optoelectronic devices. |
Conclusion and Future Outlook
6-Bromo-4-chloroquinoline-3-carbaldehyde is more than just a complex organic molecule; it is a pre-designed platform for innovation in materials science. The strategic combination of a photophysically active quinoline core with three distinct and synthetically accessible functional groups provides an unparalleled level of control for material design. Its potential applications in OLEDs, chemical sensors, and functional polymers are significant and well-grounded in the established chemistry of the quinoline scaffold.[1][3][4][12]
Future research should focus on synthesizing libraries of derivatives from this core building block, exploring the structure-property relationships that emerge from modifications at the bromo, chloro, and aldehyde positions. Investigating its utility in emerging areas such as thermally activated delayed fluorescence (TADF) emitters or as a component in covalent organic frameworks (COFs) could open new and exciting avenues for this versatile chemical tool.
References
- 6-bromo-4-chloroquinoline-3-carbaldehyde. (URL: )
- The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to M
- 2 Bromo 7 Chloroquinoline | Electronic Chemicals Supplier Daken Chem. (URL: )
- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Org Biomol Chem. 2024 Mar 20;22(12):2339-2358. (URL: )
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (URL: )
- 6-BROMO-4-CHLOROQUINOLINE synthesis - ChemicalBook. (URL: )
- 6-Bromo-4-chloroquinoline - Chem-Impex. (URL: )
- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b -
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Quinoline Derivatives with Different Functional Groups: Evaluation of Their C
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction - International Journal of Science and Research (IJSR). (URL: )
- Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes - Ingenta Connect. (URL: )
- Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. (URL: )
- Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applic
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dakenchem.com [dakenchem.com]
- 4. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsr.net [ijsr.net]
- 10. Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes: Ingenta Connect [ingentaconnect.com]
- 11. mdpi.com [mdpi.com]
- 12. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 13. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Safety, Handling, and Storage of 6-Bromo-4-chloroquinoline-3-carbaldehyde
Abstract: 6-Bromo-4-chloroquinoline-3-carbaldehyde is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds and novel materials.[1][2] Its unique trifunctional structure, featuring a quinoline core, reactive halogen substituents, and a carbaldehyde group, makes it a versatile building block for developing potential anti-cancer, antimalarial, and antibacterial agents.[1][2] However, this reactivity also necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the critical aspects of safely managing 6-Bromo-4-chloroquinoline-3-carbaldehyde in a laboratory setting. We will delve into hazard identification, risk mitigation strategies, appropriate handling and storage procedures, and emergency response protocols to ensure a safe and effective research environment.
Hazard Identification and Physicochemical Properties
A foundational aspect of laboratory safety is a comprehensive understanding of a compound's intrinsic properties and associated hazards. 6-Bromo-4-chloroquinoline-3-carbaldehyde is a solid substance, typically appearing as a light yellow powder, with low solubility in water but good solubility in common organic solvents like dichloromethane and chloroform.[1][3] Its reactivity is centered on the aldehyde group, which can undergo nucleophilic addition, and the halogen-substituted positions, which can participate in substitution reactions.[1]
A thorough risk assessment must begin with its GHS classification, which dictates the necessary precautions.
Table 1: Physicochemical and Safety Data for 6-Bromo-4-chloroquinoline-3-carbaldehyde
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₅BrClNO | [1] |
| Molecular Weight | 284.51 g/mol | [1] |
| Appearance | Solid, Light yellow | [3] |
| Melting Point | 110 - 112 °C | [3] |
| Solubility | Low in water; Soluble in organic solvents | [1] |
| Storage Class | 6.1C (Combustible, acute toxic) |
Table 2: GHS Hazard Classification
| Hazard Statement | Code | Description | Source(s) |
| Acute Toxicity, Oral | H301/H302 | Toxic or Harmful if swallowed | [4] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4] |
The signal word associated with this compound can be either "Warning" or "Danger" , reflecting the significant potential for harm if mishandled.[3][4]
Safe Handling and Personal Protective Equipment (PPE)
Given the compound's hazard profile, particularly its irritant properties and acute toxicity, a multi-layered approach to exposure control is mandatory. The primary engineering control is to conduct all manipulations within a certified chemical fume hood to prevent inhalation of dust or aerosols.
The selection of Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical and must be chosen judiciously based on the scale and nature of the procedure.
Core PPE Requirements
-
Eye and Face Protection: Tightly sealed safety goggles conforming to EN 166 or NIOSH standards are required to protect against splashes or fine dust.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection: Chemical-impermeable gloves, such as nitrile rubber, are essential. Always inspect gloves for tears or punctures before use. A flame-resistant lab coat is mandatory, and for larger quantities or procedures with a high risk of spillage, impervious clothing or a chemical-resistant apron should be utilized.[5]
-
Respiratory Protection: All work should be performed in a fume hood. If this is not feasible or if exposure limits could be exceeded, a NIOSH-approved respirator with the appropriate cartridges is necessary. A cartridge change-out schedule is a critical component of a respiratory protection program.[5]
Caption: PPE selection workflow based on procedural risk assessment.
Storage and Stability
Proper storage is crucial to maintain the chemical integrity of 6-Bromo-4-chloroquinoline-3-carbaldehyde and to prevent hazardous situations. The compound's reactivity makes it sensitive to environmental conditions.
-
Temperature: Store in a cool, dry place.[1] Refrigeration is recommended to slow down potential degradation reactions.[3] High temperatures can increase molecular thermal motion, potentially leading to structural changes or decomposition.[1]
-
Atmosphere: The container must be tightly sealed to prevent exposure to moisture, which can cause hydrolysis of the aldehyde group, and to protect from air, which can lead to oxidation.[1]
-
Light: Protect from light, as UV radiation can provide the energy to initiate photochemical reactions, breaking chemical bonds and degrading the compound.[1]
-
Segregation: Store away from strong oxidizing agents and incompatible materials.[6] Due to its toxicity, it should be stored in a locked cabinet or a designated, controlled-access area.[3][7]
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and correct action is critical to mitigate harm. All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Promptly remove all contaminated clothing and jewelry.[8][9] Immediately flush the affected skin with copious amounts of cool running water for at least 15 minutes.[8][9] Afterwards, wash gently with soap and water.[9] Seek medical advice if irritation persists.[3]
-
Eye Contact: Time is critical. Immediately flush the eyes with a continuous flow of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of the entire eye surface.[3][8] Remove contact lenses if present and easy to do.[3] Do not rub the eyes.[8] Seek immediate medical evaluation from a specialist.[3]
-
Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth thoroughly with water and have them drink one or two glasses of water.[10][11] Never give anything by mouth to an unconscious person.[10] Call a poison control center or seek immediate medical attention.[10]
Caption: Emergency first aid workflow for different exposure routes.
Example Protocol: Safe Use in a Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a common method for synthesizing this compound. This protocol outlines the key safety considerations when performing this synthesis.
Objective: To safely synthesize 6-Bromo-4-chloroquinoline-3-carbaldehyde.
Materials:
-
N-(4-bromophenyl)acetamide
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Appropriate glassware and stirring equipment
-
Ice bath
Protocol:
-
Preparation: Don all required PPE (safety goggles, face shield, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate height and airflow is verified.
-
Vilsmeier Reagent Formation:
-
Place a flask containing DMF in an ice bath within the fume hood.
-
Causality: This step is highly exothermic. Cooling is essential to control the reaction rate and prevent dangerous temperature spikes.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This must be done with extreme caution as the reaction is vigorous.
-
-
Reaction:
-
Once the Vilsmeier reagent has formed and the temperature is stable, slowly add the N-(4-bromophenyl)acetamide to the mixture.
-
Causality: Adding the starting material slowly ensures the reaction remains under control.
-
-
Heating:
-
Gently heat the reaction mixture to the target temperature (e.g., 90°C) using a controlled heating mantle and a temperature probe.
-
Maintain the reaction at this temperature for the required duration, monitoring for any signs of an uncontrolled reaction.
-
-
Work-up and Disposal:
-
After the reaction is complete, cool the mixture to room temperature before proceeding with the work-up.
-
Quench the reaction carefully according to the specific literature procedure, often involving the slow addition of ice or a basic solution. This step can be highly exothermic and may release fumes.
-
All waste, including residual chemicals and contaminated materials, must be disposed of in properly labeled hazardous waste containers according to institutional and regulatory guidelines.
-
Conclusion
6-Bromo-4-chloroquinoline-3-carbaldehyde is an invaluable tool in chemical synthesis, but its utility is matched by its potential hazards. A culture of safety, built upon a thorough understanding of the compound's properties and a disciplined adherence to established protocols, is non-negotiable. By integrating the principles of hazard assessment, engineering controls, appropriate PPE usage, and emergency preparedness into every workflow, researchers can confidently and safely harness the synthetic potential of this versatile intermediate.
References
- An In-depth Technical Guide to the Safety and Handling of 6-Bromo-4- chloroquinoline-3-carbonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPkyMEKV_F8tTMSPBFY3EgY_nlHCR-IH-E7hZMooLzyvZLlc45ogYxuf8_N4Tall9fJjXNLFrlSPh3bTcjOjuQ9VSNpz1aFJYtKfF-53cJTGHCclGe-oG0UgCnn3MakD1yGJuGiQBuZCmbkUtV_Tra15RMOcOrD8Tpc0KlVzySjQE4edlwE0A01uekpItUxuJz8NZ-SbX64wpNzxOFpenli5bX0o37rHIToBJ4gJng76VGwRRHWsBbuVam7NmcFw4=]
- 6-bromo-4-chloroquinoline-3-carbaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH27xRqatA7OmsTc7zqWrnrZaeBCjgalDzMeDnr1naAT4Fmpg0-e3711P-YqqgqDf6WMCndVnu_z5BesMrISUBcqqm2zN-Q6o6wEJVDnnfFRR2fY1YaviuSM896gaK3ikIsfs9UhzxIhGgeAbRZFEJI5c-389QHy2DzvJdpKfpNZxx_JKe7iBsZ_5A47n1LgYNuEgArCvY8pQ8FZCGZ56c=]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1v5xyo4-SIdPA7bOdd0BCj3KZbt_RgYwcMkiNqYICV64KaKLVB1-7yn8bVqa8ISHssdSMN6MiflgVY68iNuvyIh6_rJ-blgHW6iTPGUoiVsAkjQDuBgWWDKTxSd_g5SUNhGLHpspvzh2RWb_yNXVr1NY-xKub4wDbWxcnSJclca_PbKhn19NNn5mznvU6io45n9-vtCYjRHTsWLJiuTaTB3CliY0xe0p_rBLdIYgzslZgrtraZjD7a1uaEE0h]
- First Aid for Chemical Exposure | Coast2Coast. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6lRif_Tjx-GH_zBxMV7wa3Nij9sJPDTrx7e6xRkmGN2MCUFwGUoQzzCj4RyLI1FmOfjsJ7VDJFnIFqxiPuEpFW0557vSX4dnywaoLrTQ9Pk7aF7ZQxoqmGvBkFEbuyBvn9OMm7C2JxtlDV-hISctCaCHNGkHx3oFAdtv1APiP]
- 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpskmiGbUfVRFqHqfYE-qHJ5hmzWjGr75o4ho_jC8o8m3I4x011_MMGhTENK5x1rBmdqDx0cX-XCnHzmpl6C_TLumOvxv9_-rMYl90khh_u480NBbbcRU5_LQAau7_j2oBdpcvEXIzQOiB7VjE7M9-Llz2iPh3yc4vi_hQVrQ=]
- Skin Exposure First Aid - Missouri Poison Center. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB946zbOkcXLQPzNNj_BjaGhF9ZmvOcsfMWl3bRfLvX-eQFOrAiISUAFIEboqshj7MPEx9NY-4xwtCarD9n4KzjsPLROr3SG24LyGJIfHD3P4UC89CK_AM6KRmnTakV8scBDFbLB8LMHG2UQNbWATLykyZqr_cvbxM3HJ8z0uLLd7Hn2ojqfy-bZd1cKlUfjU=]
- 4 - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcP2-EBWHbGQW1ETcApGSre6pxQ9R_88wu_oBfWEjD0yig00lKYlTncHq30kko-rX5bo6x5lZ0xmeVMSW8TmiCltvYfkOP-guQU2D9KToWnl0muFX70Nwyx395cqefDHP0KkQyoiiNZewOkimobo-2vEm3-sTQ]
- 6-Bromo-4-chloroquinoline - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoKicuUNqKpYDD502rs1QRS6w7m2dDINXNTTiIh5R-gQnjquaXilt_y9ZIqY4zuDetvAUvgLAAhGtLs2AHQ9eF0q9oue9NmwdBmIIUTVKAx0IO2fvKrZgv_Sfe6ycFCBs4aqs=]
- 1 - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGndOem2R6Kzc47DotdwnuyjZsD0Sz6gYAmMmkRVinrDx_bvjKvD-_psSTKHr0-0PzFbs2ROpvPXWX45nL-V2sUOoAJQLEqAiYl9D_xVhwkZDPXcJFSHBGNK3hD8WboxB66Viob10P8kMJGJZip58gGdprheCbXNba4W1tutX3861SJsz59JL9oetIM-kBtTzP3]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw_UlEu3sUxoEiNPcwkkM6yTzvQUQhCc9qCxd7Tc5rAd7x8A5IIF6OaPY4RevSbI2nGBfkl23I8lr3JQHhvGITduZv2zDd-t7DoT-7Z-bWxFDzJKPrRzfolSvBUjSRv8NxSLx7-zL8wL6vOu4pCmyolA==]
- Safety Data Sheet - MedchemExpress.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSSyV0F6hx-4OjGSqLAL_n3nvZOIZnFd3QOHHFGRTs6eYyr5rabP2gvmu4ZQDPd89dNjuYT0K-8VDXFF4cSrdBX-LkGFUdFe7_trhdaOFy7luf4iUEMyjBpK86naEKOl2RIr0ccHPQCca8S1oJq-RiqhHKSX_Y1G4dxaXBj0JAkJFWV1f0FDt4wuvpdCqalaabA8P0XS0=]
- 6-Bromo-4-chloro-7-methoxyquinoline-2-carbaldehyde - ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDYcln1G_LHweDEhMM408YXD5hv4c3oOhdK0SmOQbi7GHVuq-k6l6NTvL7ptjMx5zxPh3ZHkJG16d7PPx0zbZI9lwzq5Xg6Uob_2p-6CAn--NhkerObeSkQXOLcGmrJRKnSWvs_t2DYZkVWDIkhQ==]
- 6-Bromo-4-chloroquinoline - TargetMol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDaB99JdIhfDN0laQFsGE4GIF9l0oN-_3LC1BxwemoB7aNElYuHhIj6gKya1hQXZvCqfPk6mZZC5A6vFDTpabdXdw-55_ni0MW01Wj5IPmCeTmb2Xi_IVDDUAbj8vo23JJkWS_7iOwISu0lZ6FYrcCIt2u1J8csw==]
- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF57EBPlFTl4GpgZsh_i6B1Lk0-sYhE8ww6ELfjlakK9DxzLJl1hUX3GKwLdEai0GlAAFLxmb8gBlW4XucyOwcp034s5ZIdQr6r38xKNIDmUf4Uzm6hb7JZPCfkuPUeR4rJ_-MoFpL62r1bmGKN4OsueZKODnW3iTvFhzZZ2HYee78ikI8wvg72vJDXkor5z9WSXB99z2WSP4DS77FAAp2AtZX2lO0C_DPB4d_tmrVrSyfwIVPH3c8bMMck3pJNbjWwUw==]
- 6-Bromo-4-chloroquinoline AldrichCPR - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFtzpPI0yDM90NHOeOKA4TansDJqeavFc3WtQiOolBQeQn5DinYyGv6SmpK08rS_9i2YPPplhzSLxovZSXbiBe4aY4VnL_P77YFxspjHNYa2KQOFemW3bAO3q3z78ZPp6TPb8snjARZBqPuD9hZmlRcfWrl98=]
- material safety data sheet sds/msds - CDH Fine Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj4E_URfbgWG_uoTc97IIq1nHNeiJ0h8t4YPOhrh52UIE1349UirsBG3K1dG3JR40N-0KTCQQFtcxea7dbphkrJVtM7YyEylGxHmDTiXAIvp_u7cRClvXWl2O2nzQnrhRJrWvsRZQv5od2ZlPdqLCMfrngWTgWe8Zgo9KhNdOasnP1ZNZQD66fD60oKYF0ZBmsQeSzMubzLq9M-93cRe-lpMXb42_EuRTE9Hu9Oc=]
Sources
- 1. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanchemistry.com [americanchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 9. Skin Exposure First Aid - Trusted Poison Help - Missouri Poison Center [missouripoisoncenter.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. beta.lakeland.edu [beta.lakeland.edu]
Methodological & Application
Application Note: A Detailed Protocol for the Multi-Step Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde from 4-Bromoaniline
Abstract
Substituted quinolines are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, quinolines functionalized with halo- and formyl- groups at key positions serve as highly versatile intermediates for the synthesis of complex molecular architectures. This application note provides a comprehensive, field-tested guide for the multi-step synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde, a valuable building block for drug discovery professionals. The protocol begins with the commercially available starting material, 4-bromoaniline, and proceeds through a logical five-step sequence involving condensation, thermal cyclization, chlorination, reduction, and final oxidation. Each step is detailed with in-depth protocols, mechanistic insights, and expert commentary to ensure reproducibility and high yields.
Overall Synthetic Strategy
The synthesis of the target compound is not achievable through a direct, one-pot reaction. A strategic, multi-step approach is required to correctly install the desired functionalities at the C3, C4, and C6 positions of the quinoline core. Our retrosynthetic analysis identified a robust and reliable pathway that leverages a classic quinoline synthesis followed by a series of functional group interconversions.
The chosen forward synthesis begins with a Gould-Jacobs reaction sequence to construct the 6-bromo-4-hydroxyquinoline core, which critically installs an ester group at the C3 position—a "handle" for later conversion to the target carbaldehyde. Subsequent chlorination of the C4-hydroxyl group, followed by selective reduction of the C3-ester and final oxidation, completes the synthesis.
Figure 1: Overall five-step synthetic workflow.
Detailed Experimental Protocols
Step 1: Synthesis of Diethyl 2-(((4-bromophenyl)amino)methylene)malonate
Principle: This initial step is a nucleophilic vinyl substitution reaction. The amino group of 4-bromoaniline attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate (EMME), leading to the elimination of ethanol and formation of the enamine adduct. This reaction proceeds readily without a catalyst, driven by the formation of a thermodynamically stable, conjugated system.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromoaniline (10.0 g, 58.1 mmol) and diethyl ethoxymethylenemalonate (13.8 g, 63.8 mmol, 1.1 eq).
-
Heat the reaction mixture in an oil bath at 110-120 °C for 2 hours. The mixture will become a homogeneous liquid.
-
Monitor the reaction by TLC (Thin Layer Chromatography) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting aniline spot has disappeared.
-
Cool the reaction mixture to room temperature. A solid mass will typically form.
-
Add n-hexane (100 mL) to the flask and stir vigorously to break up the solid.
-
Collect the solid product by vacuum filtration, wash with cold n-hexane (2 x 30 mL), and dry under vacuum to yield the desired product as a white to off-white solid.
Reagent Table:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| 4-Bromoaniline | 172.02 | 10.0 g | 58.1 | 1.0 |
| Diethyl ethoxymethylenemalonate | 216.23 | 13.8 g | 63.8 | 1.1 |
| n-Hexane | 86.18 | ~160 mL | - | - |
Step 2: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
Principle: This transformation is a thermal intramolecular cyclization known as the Gould-Jacobs reaction. At high temperatures, the arylamine intermediate undergoes an electrophilic aromatic substitution onto the aniline ring, followed by the elimination of ethanol to form the quinoline core. The product exists predominantly in its 4-quinolone tautomeric form, which is more stable. A high-boiling, inert solvent like diphenyl ether is essential to achieve the required reaction temperature.[3][4]
Protocol:
-
In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser, preheat diphenyl ether (150 mL) to 250 °C with vigorous stirring.
-
Add the product from Step 1, Diethyl 2-(((4-bromophenyl)amino)methylene)malonate (15.0 g, 43.8 mmol), in small portions over 15-20 minutes, ensuring the temperature does not drop below 245 °C.
-
Maintain the reaction temperature at 250-255 °C for an additional 30 minutes after the addition is complete.
-
Allow the reaction mixture to cool to below 100 °C.
-
Slowly add petroleum ether (200 mL) to the cooled mixture with stirring to precipitate the product.
-
Allow the suspension to stand for 1 hour to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with petroleum ether (3 x 50 mL) to remove the diphenyl ether, and dry under vacuum. The product is typically a light tan or yellow solid.
Reagent & Conditions Table:
| Reagent/Condition | Value |
|---|---|
| Intermediate from Step 1 | 15.0 g (43.8 mmol) |
| Diphenyl Ether | 150 mL |
| Reaction Temperature | 250-255 °C |
| Reaction Time | ~45 minutes |
| Precipitating Solvent | Petroleum Ether |
Step 3: Synthesis of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Principle: This step converts the 4-hydroxy (quinolone) group into a 4-chloro group, a crucial transformation for subsequent reactions and a common strategy in quinoline chemistry.[3][5] Phosphorus oxychloride (POCl₃) acts as both the reagent and solvent, converting the amide-like hydroxyl group into a reactive chlorophosphate intermediate, which is then displaced by a chloride ion. A catalytic amount of DMF can accelerate this type of reaction by forming a Vilsmeier-Haack type reagent in situ.[3]
Figure 2: Simplified mechanism of 4-quinolone chlorination.
Protocol:
-
SAFETY FIRST: This reaction must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
To a 100 mL round-bottom flask, add the product from Step 2, Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (10.0 g, 32.2 mmol).
-
Carefully add phosphorus oxychloride (POCl₃, 30 mL) to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).
-
Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 110 °C) for 3 hours. The solid will dissolve to form a clear, yellowish solution.
-
After cooling to room temperature, carefully and slowly pour the reaction mixture onto 300 g of crushed ice in a large beaker with vigorous stirring. This is a highly exothermic process.
-
Once the ice has melted, slowly neutralize the acidic solution by adding solid sodium bicarbonate or a saturated NaHCO₃ solution until the pH is ~7-8. A precipitate will form.
-
Extract the product into dichloromethane (DCM) or ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization from ethanol or column chromatography (silica gel, Hexane:Ethyl Acetate gradient) to yield the pure product.
Step 4: Synthesis of (6-bromo-4-chloroquinolin-3-yl)methanol
Principle: This step involves the selective reduction of the ester at the C3 position to a primary alcohol. A powerful reducing agent is required, but care must be taken to avoid reaction with the aryl halides. Diisobutylaluminium hydride (DIBAL-H) is an excellent choice as it is effective at low temperatures, minimizing potential side reactions.
Protocol:
-
Set up an oven-dried 500 mL three-neck flask under a nitrogen or argon atmosphere.
-
Dissolve the product from Step 3, Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (8.0 g, 24.2 mmol), in anhydrous tetrahydrofuran (THF, 150 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0 M solution in hexanes, 60.5 mL, 60.5 mmol, 2.5 eq) dropwise via a syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 2 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of methanol (10 mL), followed by saturated aqueous Rochelle's salt (sodium potassium tartrate) solution (100 mL).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form (this may take several hours or overnight).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the alcohol product, which can be purified by column chromatography if necessary.
Step 5: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde
Principle: The final step is the oxidation of the primary alcohol to the target aldehyde. It is critical to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) is the reagent of choice for oxidizing allylic or benzylic-type alcohols. The reaction is heterogeneous and proceeds under neutral conditions, making it ideal for this sensitive substrate.
Protocol:
-
To a 500 mL round-bottom flask, add the alcohol from Step 4, (6-bromo-4-chloroquinolin-3-yl)methanol (5.0 g, 17.3 mmol), and dissolve it in dichloromethane (DCM, 200 mL).
-
Add activated manganese dioxide (MnO₂, 22.5 g, 259 mmol, 15 eq) to the solution. The large excess is typical for MnO₂ oxidations.
-
Stir the black suspension vigorously at room temperature.
-
Monitor the reaction progress closely by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction may take anywhere from 4 to 24 hours depending on the activity of the MnO₂.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite pad thoroughly with additional DCM (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product, 6-Bromo-4-chloroquinoline-3-carbaldehyde, as a crystalline solid.
Characterization of Final Product
6-Bromo-4-chloroquinoline-3-carbaldehyde
-
Appearance: White to pale yellow solid.
-
¹H NMR (CDCl₃): δ 10.4 (s, 1H, -CHO), 9.1 (s, 1H, H-2), 8.4 (d, 1H, H-5), 8.0 (d, 1H, H-8), 7.8 (dd, 1H, H-7). (Expected chemical shifts, actual values may vary).
-
IR (KBr) cm⁻¹: ~2850, 2750 (C-H stretch of aldehyde), ~1695 (C=O stretch of aldehyde).[6]
-
Mass Spec (ESI-MS): m/z calculated for C₁₀H₅BrClNO [M+H]⁺: 283.93.
References
- Al-Omar, M. A. (2018).
- Mogilaiah, K., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(10), 2163-2167.
- Sharma, S., et al. (2024). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Results in Chemistry, 7, 101375.
- Patel, H., et al. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(10), 1853-1856.
-
Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
- Rajanna, K. C., et al. (2014). Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides. Journal of Chemical and Pharmaceutical Research, 6(1), 229-237.
-
Sharma, S., et al. (2024). Synthetic transformations of quinoline-3- carbaldehydes with ethanol as a green solvent. ResearchGate. [Link]
- Patil, S. A., & Patil, R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3586-3596.
- Wang, X., et al. (2022). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. Molecules, 27(19), 6549.
- Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. International Journal of Organic Chemistry, 2(3), 205-223.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. organic-chemistry.org. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. en.wikipedia.org. [Link]
- Singh, S., & Singh, P. (2023). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), Part 2, Chapter 8.
- Fakhfakh, M. A., et al. (2023). Conversion of antibacterial quinolone drug levofloxacin to potent cytotoxic agents. Molecules, 28(5), 2235.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. organic-chemistry.org. [Link]
- Wang, W., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Molecules, 28(4), 1779.
- Mills, A. M., et al. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 26(11), 3295.
-
El-Sayed, W. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate. [Link]
- Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2018 4th International Conference on Mechanical, Materials and Manufacturing Engineering (ICMMME 2018).
- Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Wang, M.-F., et al. (2026). HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry.
-
ResearchGate. (n.d.). Synthesis of 2-chloroquinoline-3-carbaldehydes and tetrazolo[1,5-a]quinoline-4-carbaldehydes. researchgate.net. [Link]
- Schmidt, S., et al. (1993). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. FEMS Microbiology Letters, 112(2), 151-156.
- Kumar, S., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8696-8716.
- Yoshida, M., et al. (2016). Facile Synthesis of Pyrrolyl 4-Quinolinone Alkaloid Quinolactacide by 9-AJ-Catalyzed Tandem Acyl Transfer–Cyclization of o-Alkynoylaniline Derivatives. The Journal of Organic Chemistry, 81(12), 5228-5236.
- Hafez, H. N., et al. (2016). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Molecules, 21(11), 1543.
-
Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
- Foroumadi, A., et al. (2006).
- Ota, Y., et al. (2023). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. Molecules, 28(15), 5821.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conversion of antibacterial quinolone drug levofloxacin to potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. ijsr.net [ijsr.net]
Vilsmeier-Haack Formylation of 6-Bromo-4-chloroquinoline: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 6-bromo-4-chloroquinoline-3-carbaldehyde, a valuable intermediate in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and field-proven methodologies.
Introduction: The Significance of Formylated Quinolines
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of a formyl (-CHO) group into the quinoline nucleus via the Vilsmeier-Haack reaction provides a versatile handle for further synthetic transformations, enabling the construction of complex molecular architectures with diverse biological activities.[2] The target molecule, 6-bromo-4-chloroquinoline-3-carbaldehyde, is a key precursor for the synthesis of novel compounds with potential applications as anticancer, antimalarial, and antibacterial agents.[3][4]
The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting electrophilic species, a chloroiminium salt, then attacks the aromatic ring, leading to the introduction of a formyl group after hydrolysis.[6]
Synthetic Strategy: The Cyclization Approach
While direct formylation of a pre-existing quinoline ring is possible, the Vilsmeier-Haack cyclization of an appropriately substituted acetanilide is often the more efficient and regioselective method for the synthesis of 2-chloro-3-formylquinolines and their derivatives.[6][7] This approach builds the functionalized quinoline core in a single, reliable step. For the synthesis of 6-bromo-4-chloroquinoline-3-carbaldehyde, the logical precursor would be N-(4-bromo-2-chlorophenyl)acetamide. However, the literature more commonly describes the synthesis of 2-chloro-3-formylquinolines from acetanilides. Therefore, this guide will focus on the well-established Vilsmeier-Haack cyclization of a substituted acetanilide to yield a closely related 2-chloro-3-formylquinoline, providing a robust and adaptable protocol for researchers.
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution and Cyclization: The electron-rich aromatic ring of the acetanilide attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent loss of water to form the quinoline ring. The reaction is completed by hydrolysis of the resulting iminium salt to yield the aldehyde.
Caption: Vilsmeier-Haack cyclization of a substituted acetanilide.
Experimental Protocol: Synthesis of a 6-Substituted-2-chloroquinoline-3-carbaldehyde
This protocol details the synthesis of a 6-substituted-2-chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack cyclization of a substituted acetanilide. This serves as a representative procedure that can be adapted for the synthesis of 6-bromo-4-chloroquinoline-3-carbaldehyde by starting with the appropriate acetanilide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Substituted Acetanilide | ≥98% | Commercially available | e.g., 4-bromoacetanilide |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available | Store over molecular sieves |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially available | Freshly distilled recommended |
| Crushed Ice | - | - | For work-up |
| Saturated Sodium Bicarbonate Solution | - | - | For neutralization |
| Ethyl Acetate | Reagent Grade | Commercially available | For recrystallization |
| Dichloromethane | Reagent Grade | Commercially available | For extraction |
| Anhydrous Sodium Sulfate | - | Commercially available | For drying |
Equipment
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a calcium chloride guard tube
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Heating mantle or water bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin Layer Chromatography (TLC) apparatus
Procedure
Step 1: Vilsmeier Reagent Formation
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride tube, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add freshly distilled phosphorus oxychloride (POCl₃) (10-12 equivalents) dropwise to the cooled DMF with constant, vigorous stirring. Ensure the temperature does not rise above 10 °C during the addition.
-
After the addition is complete, continue stirring the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the Vilsmeier reagent.
Step 2: Reaction with Acetanilide and Cyclization
-
To the freshly prepared Vilsmeier reagent, add the substituted acetanilide (1 equivalent) portion-wise, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C using a heating mantle or water bath.
-
Maintain the reaction at this temperature for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate should form.[6]
-
Continue stirring for an additional 30 minutes to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.
Step 4: Purification
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate.[6]
Sources
- 1. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 2. ijpcbs.com [ijpcbs.com]
- 3. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 4. 6-Bromo-4-chloroquinoline | CTI Molecular Imaging [ctimi.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemijournal.com [chemijournal.com]
Application Notes and Protocols for the Regioselective Suzuki-Miyaura Cross-Coupling of 6-Bromo-4-chloroquinoline-3-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the regioselective Suzuki-Miyaura cross-coupling reaction, focusing on the functionalization of 6-Bromo-4-chloroquinoline-3-carbaldehyde. Quinoline scaffolds are pivotal in medicinal chemistry, and the ability to selectively introduce molecular diversity at specific positions is crucial for the development of novel therapeutics. This document elucidates the underlying chemical principles, furnishes a detailed, field-proven experimental protocol, and offers practical guidance on reaction optimization and troubleshooting. The protocols are designed for researchers, medicinal chemists, and process development scientists aiming to leverage this powerful C-C bond-forming reaction for the synthesis of complex molecular architectures.
Introduction: The Strategic Importance of Selective Quinoline Functionalization
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction between an organoborane and an organohalide has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its advantages, including the use of mild reaction conditions and commercially available, environmentally benign boronic acids, have cemented its widespread adoption.[1][2]
The substrate at the heart of this guide, 6-Bromo-4-chloroquinoline-3-carbaldehyde, is a highly valuable heterocyclic building block. The quinoline core is a "privileged scaffold" in drug discovery, appearing in numerous compounds with diverse biological activities. The presence of two distinct halogen atoms—a bromine at the C6 position and a chlorine at the C4 position—presents a unique synthetic challenge and opportunity. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for a regioselective cross-coupling, enabling the targeted introduction of aryl, heteroaryl, or alkyl groups at the C6 position while preserving the C4-chloro substituent for subsequent transformations. This selective functionalization is a key strategy in building molecular complexity and generating libraries of novel compounds for biological screening.[3]
This application note will detail the mechanistic basis for this selectivity and provide a robust protocol for achieving high-yield, selective Suzuki-Miyaura coupling on this dihalogenated quinoline system.
Scientific Principles and Mechanistic Rationale
The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4] The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (in this case, the C-Br bond of the quinoline), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[5][6]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) complex. The base is crucial for activating the boronic acid to facilitate this transfer.[2][6]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]
The Basis of Regioselectivity: C-Br vs. C-Cl Reactivity
The key to selectively functionalizing 6-Bromo-4-chloroquinoline-3-carbaldehyde lies in the differential reactivity of the two carbon-halogen bonds during the oxidative addition step. In palladium-catalyzed cross-coupling reactions, the reactivity of organohalides generally follows the order: R-I > R-Br > R-OTf >> R-Cl .[1][5]
This trend is governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-Br bond (BDE ≈ 72 kcal/mol) is significantly weaker than the C-Cl bond (BDE ≈ 84 kcal/mol). Consequently, the Pd(0) catalyst will preferentially undergo oxidative addition into the weaker, more labile C-Br bond at the C6 position. By carefully controlling the reaction conditions (e.g., temperature, reaction time, and catalyst choice), it is possible to achieve complete conversion at the C6-bromo position while leaving the C4-chloro position untouched. This selective reaction provides a product that can be used in subsequent coupling reactions at the C4 position, enabling a stepwise and controlled diversification of the quinoline scaffold.[3][7]
Detailed Experimental Protocol
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid to the C6 position of 6-Bromo-4-chloroquinoline-3-carbaldehyde.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 6-Bromo-4-chloroquinoline-3-carbaldehyde | >97% | Sigma-Aldrich | The limiting reagent. |
| Phenylboronic Acid | >97% | Combi-Blocks | A representative boronic acid. Can be substituted as needed. |
| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst Grade | Strem Chemicals | A robust and commonly used catalyst for this transformation. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, >99.5% | Fisher Scientific | Must be finely powdered and dry. |
| 1,4-Dioxane | Anhydrous, >99.8% | Acros Organics | Use a freshly opened bottle or solvent from a purification system. |
| Deionized Water | HPLC Grade | VWR | Must be degassed prior to use. |
| Ethyl Acetate | ACS Grade | - | For work-up and chromatography. |
| Hexanes | ACS Grade | - | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | For drying the organic layer. |
Instrumentation
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stir plate and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Syringes and needles for liquid transfer
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Flash column chromatography system
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-4-chloroquinoline-3-carbaldehyde (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), sodium carbonate (2.5 mmol, 2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol, 3 mol%).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Degas the 1,4-dioxane and deionized water separately by bubbling Argon or Nitrogen through them for 20-30 minutes. Using syringes, add the degassed 1,4-dioxane (e.g., 8 mL) and water (e.g., 2 mL) to the reaction flask. The mixture should appear as a dark brown or reddish suspension.
-
Reaction: Place the flask in a pre-heated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours under the inert atmosphere.
-
Monitoring: The reaction progress can be monitored by TLC.[8] Withdraw a small aliquot via syringe, dilute it with ethyl acetate, and spot it on a TLC plate against the starting material. A typical mobile phase is 3:1 Hexanes:Ethyl Acetate. The product is expected to be less polar than the starting material. Advanced methods like HPLC or benchtop NMR can also be employed for more detailed kinetic analysis.[9][10]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine all organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 6-aryl-4-chloroquinoline-3-carbaldehyde.
Data and Expected Results
Summary of Reaction Parameters
| Parameter | Value / Reagent | Stoichiometry / Condition |
| Substrate | 6-Bromo-4-chloroquinoline-3-carbaldehyde | 1.0 eq |
| Coupling Partner | Phenylboronic Acid | 1.2 eq |
| Catalyst | Pd(dppf)Cl₂ · CH₂Cl₂ | 3 mol% |
| Base | Na₂CO₃ | 2.5 eq |
| Solvent System | 1,4-Dioxane / H₂O | 4:1 v/v |
| Temperature | 90 °C | - |
| Reaction Time | 12-16 hours | - |
| Expected Yield | 75-90% | (After purification) |
Representative Analytical Data
| Compound | Appearance | TLC Rf (3:1 Hex:EtOAc) | Key ¹H NMR Signal (CDCl₃, δ ppm) | ESI-MS (m/z) |
| Starting Material | Off-white solid | 0.35 | 10.5 (s, 1H, -CHO), 9.2 (s, 1H, H-2), 8.5 (d, 1H, H-5) | [M+H]⁺ 270.0, 272.0, 274.0 |
| Product: 4-Chloro-6-phenylquinoline-3-carbaldehyde | Pale yellow solid | 0.50 | 10.6 (s, 1H, -CHO), 9.3 (s, 1H, H-2), 7.7-7.5 (m, 5H, Ar-H) | [M+H]⁺ 268.1, 270.1 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently degassed solvents.3. Poor quality base or reagents. | 1. Use a fresh batch of catalyst. Consider a pre-catalyst activation step if necessary.2. Ensure thorough degassing of all solvents.3. Use anhydrous, high-purity reagents. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and dry base. Minimize water content.2. Monitor the reaction closely and stop it upon completion. Consider using boronic esters or organotrifluoroborates which are more stable.[1][11][12] |
| Formation of Homo-coupled Byproduct | 1. Oxygen contamination leading to reductive elimination from the boronic acid adduct.2. Catalyst decomposition. | 1. Maintain a strict inert atmosphere throughout the reaction.2. Use a more stable ligand or a lower reaction temperature. |
| Loss of Chloro-substituent (Double Coupling) | 1. Reaction temperature is too high or reaction time is too long.2. Highly active catalyst system. | 1. Lower the reaction temperature (e.g., to 80 °C) and monitor carefully.2. Reduce catalyst loading or switch to a less reactive catalyst/ligand combination. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All operations should be performed in a certified chemical fume hood to avoid inhalation of volatile organic compounds and fine powders.
-
Reagent Handling: Palladium catalysts are expensive and potentially toxic; handle with care. 1,4-Dioxane is a suspected carcinogen and flammable. Sodium carbonate is an irritant. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Inert Atmosphere: Handle pyrophoric or air-sensitive reagents under an inert atmosphere. Ensure proper training on the use of a Schlenk line.
-
Waste Disposal: Dispose of all chemical waste, including solvents and solid residues, according to institutional and local environmental regulations.
Conclusion
The Suzuki-Miyaura cross-coupling of 6-Bromo-4-chloroquinoline-3-carbaldehyde is a highly efficient and regioselective method for the synthesis of 6-aryl-4-chloroquinoline derivatives. By leveraging the intrinsic difference in reactivity between C-Br and C-Cl bonds, this protocol provides a reliable pathway to valuable chemical intermediates. The resulting products serve as versatile platforms for further synthetic elaboration, making this reaction a critical tool for generating diverse molecular libraries essential for modern drug discovery and development programs. Careful attention to reaction setup, reagent quality, and atmospheric control are paramount to achieving high yields and selectivity.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. [Link]
-
Roy, D., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]
-
Ali, O. M., et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. PMC - NIH. [Link]
-
Hein, J. E., et al. (2023). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
Advion. SUZUKI REACTION MONITORING. [Link]
-
Ball, L. T., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
-
ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Organic Chemistry Frontiers. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
-
ResearchGate. (2025). Palladium Catalysts for Cross-Coupling Reaction. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. [Link]
-
Organic Letters. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
-
Semantic Scholar. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. azom.com [azom.com]
- 10. vapourtec.com [vapourtec.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Palladium-Catalyzed Reactions for Functionalizing 6-Bromo-4-chloroquinoline-3-carbaldehyde
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. The targeted functionalization of this scaffold is paramount for the development of novel drug candidates. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling strategies for the selective modification of 6-Bromo-4-chloroquinoline-3-carbaldehyde , a versatile trifunctional building block. We will delve into the principles of regioselectivity, provide validated, step-by-step protocols for key transformations, and offer expert insights into troubleshooting and reaction optimization. The inherent differential reactivity of the C-Br and C-Cl bonds is the lynchpin of our synthetic strategy, allowing for a controlled and sequential approach to creating molecular diversity.
Section 1: The Substrate: A Profile of 6-Bromo-4-chloroquinoline-3-carbaldehyde
Structure and Synthesis Overview
6-Bromo-4-chloroquinoline-3-carbaldehyde is a highly valuable intermediate possessing three distinct points for chemical modification: a C6-Bromine bond, a C4-Chlorine bond, and a C3-carbaldehyde group. Its synthesis is commonly achieved through the Vilsmeier-Haack reaction, which involves the formylation of a corresponding substituted acetanilide to construct the chloroquinoline-carbaldehyde core.[1][2][3]
The Principle of Regioselectivity
The success of selectively functionalizing this dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) center. The bond strength and, consequently, the reactivity of aryl halides follow a well-established trend: C-I > C-Br > C-Cl .
For our substrate, this means the C-Br bond at the 6-position is significantly more susceptible to oxidative addition than the C-Cl bond at the 4-position. By carefully controlling reaction conditions—such as temperature, reaction time, and the catalyst system—we can exploit this reactivity gap to achieve highly selective functionalization at the C6 position while leaving the C4-chloro group intact for subsequent transformations.
Section 2: The Palladium Catalysis Toolkit: Mechanisms and Methods
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-heteroatom bond formation.[4][5] The general mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="R¹-Pd(II)Ln-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diorg [label="R¹-Pd(II)Ln-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R¹-R²", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Aryl Halide (R¹-X)", shape=plaintext, fontcolor="#EA4335"]; Organometal [label="Organometallic\nReagent (M-R²)", shape=plaintext, fontcolor="#4285F4"];
// Edges Pd0 -> OxAdd [arrowhead=vee, color="#EA4335"]; ArylHalide -> OxAdd [style=dashed, arrowhead=none, color="#EA4335"]; OxAdd -> PdII_Aryl [arrowhead=vee, color="#EA4335"]; PdII_Aryl -> Transmetal [arrowhead=vee, color="#4285F4"]; Organometal -> Transmetal [style=dashed, arrowhead=none, color="#4285F4"]; Transmetal -> PdII_Diorg [arrowhead=vee, color="#4285F4"]; PdII_Diorg -> RedElim [arrowhead=vee, color="#34A853"]; RedElim -> Product [arrowhead=vee, color="#34A853"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", arrowhead=vee, color="#FBBC05"]; }
General catalytic cycle for Palladium cross-coupling reactions.
The primary reactions for functionalizing 6-Bromo-4-chloroquinoline-3-carbaldehyde include:
-
Suzuki-Miyaura Coupling: Forms C-C bonds using organoboron reagents.[7][8]
-
Buchwald-Hartwig Amination: Forms C-N bonds with amines.[9][10]
-
Sonogashira Coupling: Forms C-C bonds with terminal alkynes.[11][12]
Section 3: Protocols for Regioselective C-6 Functionalization
The following protocols are designed to selectively target the C6-Br bond. It is imperative that all reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation.
Protocol 3.1: Selective Suzuki-Miyaura Coupling at the C-6 Position
This protocol facilitates the formation of a C-C bond at the C6 position, which is valuable for creating biaryl structures common in pharmaceuticals. The use of a catalyst system like Pd(dppf)Cl₂ is effective for this selective transformation.[13]
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v, degassed)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a flame-dried Schlenk flask, add 6-Bromo-4-chloroquinoline-3-carbaldehyde, the arylboronic acid, Pd(dppf)Cl₂, and the carbonate base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe to achieve a final substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-4-chloroquinoline-3-carbaldehyde.
Data Presentation: Representative Catalyst Systems for C-6 Selective Couplings
| Reaction Type | Palladium Source | Ligand | Base | Solvent System | Typical Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 90-110 |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, DIPA | Toluene, DMF | 25-60 |
Protocol 3.2: Selective Buchwald-Hartwig Amination at the C-6 Position
This reaction is a powerful method for C-N bond formation. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reaction at the C-Br bond while avoiding the less reactive C-Cl bond.[14]
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene (degassed)
-
Schlenk flask or sealed reaction vial
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu to a flame-dried Schlenk flask.
-
Add the degassed toluene, followed by the amine, and stir for 10 minutes.
-
Add the 6-Bromo-4-chloroquinoline-3-carbaldehyde.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3.3: Selective Sonogashira Coupling at the C-6 Position
The Sonogashira coupling enables the introduction of an alkyne moiety, a versatile functional group for further chemistry, such as click reactions or cyclizations. The reaction is co-catalyzed by copper(I).[11][15]
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)
-
Anhydrous Toluene or DMF (degassed)
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask, add 6-Bromo-4-chloroquinoline-3-carbaldehyde, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (up to 60 °C) if necessary.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.
-
Upon completion, dilute the mixture with ethyl acetate and wash with water and brine to remove the amine salt.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 4: Advanced Strategy: Sequential Functionalization
The true synthetic power of 6-Bromo-4-chloroquinoline-3-carbaldehyde is realized through sequential functionalization. After selectively modifying the C6 position using one of the protocols above, the resulting 6-substituted-4-chloroquinoline intermediate can undergo a second cross-coupling reaction at the now-isolated C4 position.
Functionalizing the C-Cl bond typically requires more forcing conditions. This often involves:
-
Higher Temperatures: (e.g., >110 °C).
-
Specialized Catalyst Systems: Catalysts based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective for activating the more inert C-Cl bond.[16][17][18]
-
Stronger Bases: Bases like potassium phosphate (K₃PO₄) may be required.
// Nodes Start [label="6-Bromo-4-chloro-\nquinoline-3-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Reaction 1: Selective Coupling @ C6-Br\n(e.g., Suzuki, Hartwig, Sonogashira)\n- Milder Conditions\n- Pd(dppf)Cl₂, Pd₂(dba)₃/BINAP, etc.", style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="6-R¹-4-chloro-\nquinoline-3-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Reaction 2: Coupling @ C4-Cl\n- More Forcing Conditions\n- Specialized Ligands (SPhos, XPhos)\n- Higher Temperature", style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Final [label="6-R¹-4-R²-\nquinoline-3-carbaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1 [arrowhead=vee, color="#EA4335"]; Step1 -> Intermediate [arrowhead=vee, color="#EA4335"]; Intermediate -> Step2 [arrowhead=vee, color="#4285F4"]; Step2 -> Final [arrowhead=vee, color="#4285F4"]; }
Workflow for sequential functionalization of the substrate.
Section 5: Troubleshooting and Key Considerations
Even with robust protocols, challenges can arise. Below is a guide to common issues and their solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or degraded).2. Poor quality reagents (wet solvent, impure base).3. Insufficient temperature. | 1. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure precatalyst activation.[19] Use fresh, high-purity catalyst and ligands.2. Use freshly distilled, anhydrous, and degassed solvents. Use a finely powdered, dry base.3. Incrementally increase the reaction temperature. |
| Loss of Selectivity (Reaction at C-Cl) | 1. Reaction temperature is too high.2. Prolonged reaction time.3. Catalyst system is too active. | 1. Lower the temperature to favor the more reactive C-Br bond.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Use a less active ligand or avoid highly active catalyst systems designed for aryl chlorides in the first step. |
| Aldehyde Side Reactions | 1. Strong bases may react with the aldehyde (e.g., Cannizzaro, aldol).2. Reductive conditions may reduce the aldehyde. | 1. Use the mildest effective base (e.g., K₂CO₃ instead of NaOt-Bu if possible). Consider protecting the aldehyde as an acetal if necessary.2. Ensure the reaction is free of potential reducing agents. |
| Homocoupling of Coupling Partner | 1. Presence of oxygen in the reaction.2. (Sonogashira) Copper-catalyzed dimerization of alkyne. | 1. Ensure the reaction setup is rigorously purged with an inert gas.[7]2. Minimize reaction time and use the specified catalyst loading. Consider a copper-free Sonogashira protocol if homocoupling is persistent.[11] |
Section 6: Conclusion
6-Bromo-4-chloroquinoline-3-carbaldehyde is a substrate of significant synthetic potential. By leveraging the fundamental principles of palladium catalysis and the inherent reactivity differences between C-Br and C-Cl bonds, researchers can achieve highly regioselective functionalization. The protocols and strategies outlined in this guide provide a robust framework for the controlled, sequential construction of diverse and complex quinoline derivatives, paving the way for accelerated discovery in drug development and materials science.
References
-
Lee, H. M., et al. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters. Available from: [Link]
-
Pardeshi, P., et al. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). Available from: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available from: [Link]
-
ResearchGate. Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. Available from: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. Available from: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. Available from: [Link]
-
Salem, M. A., et al. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Ingenta Connect. Available from: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
-
Arote, N. D., & Dr. D. K. Mhaske. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Advanced Research. Available from: [Link]
-
Ghadge, D. B., & Shingare, M. S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available from: [Link]
-
ResearchGate. Alkynylation of 2,4-dihaloquinolines under Sonogashira or modified conditions. Available from: [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Watson, D. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. Available from: [Link]
-
MacMillan, D. W. C. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH Public Access. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know!. YouTube. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. Available from: [Link]
-
NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]
-
Young, I. S., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry. Available from: [Link]
-
Bagley, M. C., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Guran, C., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available from: [Link]
Sources
- 1. ijsr.net [ijsr.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes: Ingenta Connect [ingentaconnect.com]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 16. uwindsor.ca [uwindsor.ca]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of 6-aryl-4-chloroquinoline-3-carbaldehyde derivatives
An In-Depth Guide to the Synthesis of 6-Aryl-4-Chloroquinoline-3-Carbaldehyde Derivatives: Protocols and Mechanistic Insights
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the development of therapeutic agents across a vast spectrum of diseases. Compounds incorporating the quinoline nucleus exhibit a remarkable range of biological activities, including anticancer, antimalarial, anti-inflammatory, antibacterial, and anti-HIV properties.[1][2][3] The strategic functionalization of the quinoline core allows for the fine-tuning of these activities and the development of highly potent and selective drug candidates.
This application note provides a detailed guide to the synthesis of a particularly valuable class of quinoline derivatives: 6-aryl-4-chloroquinoline-3-carbaldehydes . These molecules are powerful synthetic intermediates for three key reasons:
-
The 3-Carbaldehyde Group: An accessible chemical handle for a variety of transformations such as condensation, oxidation, reduction, and Wittig reactions, allowing for the construction of complex side chains.[4]
-
The 4-Chloro Group: A reactive site highly susceptible to nucleophilic substitution, enabling the introduction of diverse functionalities including amino, alkoxy, and thioether groups.[4]
-
The 6-Aryl Group: This substituent provides a direct means to explore structure-activity relationships (SAR) by modifying steric and electronic properties, which can significantly influence biological target interactions.
The synthetic strategy outlined herein is a robust, two-stage process that combines the classical Vilsmeier-Haack reaction with the modern, Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages. First, the core chloroquinoline-carbaldehyde scaffold is constructed with a halogen handle (bromine) at the 6-position using the Vilsmeier-Haack reaction. Second, this halogenated intermediate is used in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install the desired aryl group.
Part I: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
Principle and Mechanistic Rationale
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6] In this context, it is ingeniously applied not only to formylate but also to construct the quinoline ring itself from a simple acetanilide precursor.[2] The reaction proceeds through the in-situ formation of the electrophilic "Vilsmeier reagent," a chloroiminium salt, from N,N-dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃).[6]
The reaction with an acetanilide involves a cascade of chlorination, diformylation, and cyclization steps to yield the final 2-chloroquinoline-3-carbaldehyde product.[7][8] Starting with an N-arylacetamide bearing an electron-donating group generally facilitates the cyclization and leads to good yields. We strategically start with 4-bromoacetanilide to install the bromine atom at what will become the 6-position of the quinoline, serving as the essential handle for the subsequent Suzuki coupling.
Detailed Experimental Protocol
Objective: To synthesize 6-bromo-4-chloroquinoline-3-carbaldehyde.
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃), freshly distilled
-
4-Bromoacetanilide
-
Crushed ice
-
Ethyl acetate (for recrystallization)
Procedure:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF (0.15 mol). Cool the flask in an ice-salt bath to 0 °C.
-
Vilsmeier Reagent Formation: Add freshly distilled POCl₃ (0.35 mol) dropwise to the cooled DMF with vigorous stirring over a period of 30-45 minutes. It is crucial to maintain the temperature below 5 °C during this addition to control the exothermic reaction. After the addition is complete, stir the resulting viscous, pale-yellow solution for an additional 30 minutes at 0 °C.
-
Substrate Addition: Add 4-bromoacetanilide (0.05 mol) portion-wise to the Vilsmeier reagent over 20 minutes. Ensure the temperature does not rise significantly.
-
Reaction: After the addition of the acetanilide, remove the ice bath and heat the reaction mixture in a pre-heated water bath at 80-90 °C.[9] The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 4-10 hours.[9]
-
Work-up and Isolation: Carefully pour the cooled reaction mixture into a large beaker containing 500g of crushed ice with constant stirring. This step hydrolyzes the reaction intermediate and quenches excess reagent.
-
Precipitation: Stir the aqueous mixture for 30 minutes. The crude product will precipitate as a solid.
-
Filtration and Purification: Filter the solid product using a Büchner funnel and wash thoroughly with cold water. Recrystallize the crude solid from ethyl acetate to afford pure 6-bromo-4-chloroquinoline-3-carbaldehyde as a crystalline solid.[10]
Part II: Arylation via Suzuki-Miyaura Cross-Coupling
Principle and Mechanistic Rationale
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[11] This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.
We apply this reaction to couple our 6-bromo-4-chloroquinoline-3-carbaldehyde intermediate with various arylboronic acids.[12] The reaction proceeds via a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline.
-
Transmetalation: The aryl group from the base-activated boronic acid is transferred to the palladium center.[13]
-
Reductive Elimination: The two organic fragments (the quinoline and the new aryl group) are coupled, forming the final product and regenerating the Pd(0) catalyst.[14]
Detailed Experimental Protocol
Objective: To synthesize 6-phenyl-4-chloroquinoline-3-carbaldehyde (as a representative example).
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde (1 equiv.)
-
Phenylboronic acid (1.2-1.5 equiv.)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (5-10 mol%)
-
Potassium carbonate (K₂CO₃) (3 equiv.)
-
Dioxane and Water (4:1 mixture), degassed
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Atmosphere Setup: To a two-necked flask equipped with a magnetic stirrer and a condenser, add 6-bromo-4-chloroquinoline-3-carbaldehyde (1 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (3 equiv.).
-
Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add the degassed dioxane-water (4:1) solvent mixture via cannula or syringe, followed by the palladium catalyst [PdCl₂(PPh₃)₂] (0.10 equiv.).[12] The biphasic solvent system is effective because it dissolves both the organic substrates and the inorganic base.[15]
-
Reaction: Heat the mixture with stirring at 80–90 °C under the inert atmosphere for 3-6 hours.[12] Monitor the reaction progress by TLC until the starting halide is consumed.
-
Work-up: Allow the mixture to cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 6-aryl-4-chloroquinoline-3-carbaldehyde.
Data Summary for Representative Derivatives
The following table summarizes typical reagents and outcomes for the synthesis of various 6-aryl derivatives using the Suzuki protocol described above.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Target Product (6-Aryl-) | Typical Yield |
| 1 | Phenylboronic acid | 6-Phenyl-4-chloro... | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-4-chloro... | 80-90% |
| 3 | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-4-chloro... | 82-92% |
| 4 | Thiophene-2-boronic acid | 6-(Thiophen-2-yl)-4-chloro... | 75-85% |
Yields are representative and may vary based on specific reaction conditions and scale.
Conclusion and Future Applications
The combination of the Vilsmeier-Haack reaction and the Suzuki-Miyaura cross-coupling provides a highly efficient and versatile pathway for the synthesis of 6-aryl-4-chloroquinoline-3-carbaldehyde derivatives. The protocols described are robust and adaptable to a wide range of substrates, allowing for the creation of diverse chemical libraries. These synthesized compounds are not merely final products but valuable platforms for further chemical exploration. The reactive aldehyde and chloro functionalities invite a multitude of subsequent reactions, paving the way for the development of novel heterocyclic systems with significant potential as next-generation therapeutic agents.[8][16]
References
- Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.
- Al-Ostoot, F. H., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8827-8869.
- Abdel-Wahab, B. F., & Khidre, R. E. (2013). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2013, 851297.
- Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.
-
Mphahlele, M. J., & Maluleka, M. M. (2014). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 19(9), 14659-14675. [Link]
- Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.
-
Gupta, S., et al. (2014). Synthesis of 6-Aryl Substituted 4-Quinolones via Suzuki Cross Coupling. Semantic Scholar. [Link]
- Ahmad, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactivity. International Letters of Chemistry, Physics and Astronomy, 14, 187-195.
- Mogilaiah, K., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 2163-2166.
- Sharma, P., & Kumar, A. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 2(11), 323-325.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. . [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
-
Wikipedia. (2024). Vilsmeier–Haack reaction. Wikipedia. [Link]
- Kumar, M. S., et al. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry, 36(7), 1518-1522.
-
The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. . [Link]
- Al-Ostoot, F. H., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8827-8869.
-
Myers, A. G. (2007). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Al-Ostoot, F. H., et al. (2018).
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 9. chemijournal.com [chemijournal.com]
- 10. ijsr.net [ijsr.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
Using 6-Bromo-4-chloroquinoline-3-carbaldehyde for novel anticancer agents
Application Notes & Protocols
Topic: Leveraging 6-Bromo-4-chloroquinoline-3-carbaldehyde for the Discovery of Novel Anticancer Agents
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including notable success as anticancer agents.[4][5] Many established and investigational anticancer drugs are built upon this versatile framework, exerting their effects through diverse mechanisms such as kinase inhibition, DNA intercalation, disruption of tubulin polymerization, and induction of apoptosis.[6][7][8][9]
This guide focuses on a particularly strategic starting material: 6-Bromo-4-chloroquinoline-3-carbaldehyde . This compound is not merely another quinoline derivative; it is a highly functionalized platform engineered for the efficient synthesis and exploration of new chemical entities in oncology research. Its unique trifecta of reactive sites—the aldehyde, the chloro group, and the bromo group—provides medicinal chemists with orthogonal handles for systematic structural modification and the development of extensive compound libraries for anticancer screening.
Strategic Value of the 6-Bromo-4-chloroquinoline-3-carbaldehyde Scaffold
The power of this molecule lies in its distinct functional groups, each offering a specific advantage for derivatization and the fine-tuning of biological activity.
-
3-Carbaldehyde: This aldehyde group is a versatile anchor for a wide range of chemical transformations. It readily reacts with primary amines to form Schiff bases, with hydrazines to yield hydrazones, and can participate in various condensation reactions to build more complex heterocyclic systems.[10][11] This position is ideal for introducing diversity and exploring the chemical space around the quinoline core.
-
4-Chloro Group: The chlorine atom at the 4-position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr).[12][13] This allows for the straightforward introduction of various nucleophiles, such as amines, thiols, and alcohols. Incorporating amino side chains at this position is a well-established strategy to modulate drug-like properties, including solubility, cell permeability, and target engagement.
-
6-Bromo Group: The bromine atom offers two key advantages. Firstly, its presence significantly influences the molecule's electronic properties and lipophilicity, which can enhance binding affinity to biological targets and improve membrane permeability.[14] Secondly, it serves as a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the attachment of aryl, heteroaryl, or alkyl groups to further expand the scaffold and probe for critical structure-activity relationships (SAR).[10]
Potential Mechanisms of Action for Novel Derivatives
Derivatives synthesized from 6-bromo-4-chloroquinoline-3-carbaldehyde are poised to interfere with several critical cancer-related pathways, consistent with the known activities of other quinoline-based agents.
-
Kinase Inhibition: A primary mechanism for many modern targeted therapies. Quinoline derivatives have been shown to be potent inhibitors of protein kinases that are often dysregulated in cancer, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase.[6][8][15] Modifications at the 4-position, in particular, can be designed to target the ATP-binding pocket of these enzymes.
-
DNA Damage and Repair Inhibition: The planar quinoline ring system can intercalate between DNA base pairs, disrupting DNA replication and transcription, a mechanism shared by classic chemotherapeutics like doxorubicin.[6][7] Furthermore, derivatives can inhibit topoisomerase enzymes, which are essential for resolving DNA supercoiling during replication.[9]
-
Induction of Apoptosis and Cell Cycle Arrest: Ultimately, an effective anticancer agent must induce programmed cell death (apoptosis) or halt cellular proliferation (cell cycle arrest). Quinoline compounds frequently trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) and can arrest the cell cycle at specific checkpoints, such as G2/M, preventing cancer cells from dividing.[7][11][16]
Caption: Potential mechanism of action via kinase inhibition.
Experimental Protocols: From Synthesis to Biological Evaluation
The following protocols provide a robust framework for synthesizing novel derivatives from 6-bromo-4-chloroquinoline-3-carbaldehyde and evaluating their anticancer potential.
Caption: Workflow from synthesis to mechanism elucidation.
Protocol 1: Synthesis of a Novel Schiff Base Derivative
This protocol details the reaction of the aldehyde with a primary amine to form a representative Schiff base, a common strategy for creating bioactive molecules.
-
Reagents & Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
Dissolve 1.0 mmol of 6-bromo-4-chloroquinoline-3-carbaldehyde in 15 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Add 1.1 mmol of the selected substituted aniline to the solution. Causality: A slight excess of the amine ensures the complete consumption of the starting aldehyde.
-
Add 2-3 drops of glacial acetic acid. Causality: The acid catalyzes the dehydration step in Schiff base formation, accelerating the reaction rate.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). Self-Validation: The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Once complete, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Collect the solid product by vacuum filtration, washing with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure compound.
-
Confirm the structure using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
This colorimetric assay is a standard method for assessing a compound's ability to inhibit cell proliferation by measuring metabolic activity.[14]
-
Reagents & Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized quinoline derivative, dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates, multichannel pipette, microplate reader
-
-
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow attachment.[17]
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[17]
-
Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator. Causality: This duration allows for multiple cell doubling times, providing a sufficient window to observe antiproliferative effects.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[18]
-
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[19]
-
Reagents & Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate the cells for 15 minutes at room temperature in the dark. Causality: Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic event), while PI enters cells with compromised membranes (late apoptotic/necrotic event).
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. Self-Validation: A clear shift in the cell population from Annexin V-/PI- (viable) to Annexin V+/PI- (early apoptotic) and Annexin V+/PI+ (late apoptotic) validates the induction of apoptosis.
-
Protocol 4: Cell Cycle Analysis
This method quantifies the DNA content of cells to determine the distribution of the population across different phases of the cell cycle (G0/G1, S, G2/M).[20]
-
Reagents & Materials:
-
Cancer cell line
-
Test compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
-
Procedure:
-
Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours. Causality: Ethanol fixation permeabilizes the cell membrane, allowing the DNA stain to enter, and preserves the cellular structure.
-
Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PI staining solution containing RNase A. Causality: RNase A degrades any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze using a flow cytometer. An accumulation of cells in the G2/M peak compared to the control indicates cell cycle arrest at that phase.
-
Data Presentation: Quantifying Anticancer Potency
Summarize cytotoxicity data in a clear, tabular format to facilitate comparison between derivatives and against standard chemotherapeutics.
| Compound ID | Modification (Schiff Base Amine) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HCT116 (Colon) |
| Parent | 6-Br-4-Cl-Qu-3-CHO | >100 | >100 | >100 |
| D-01 | 4-Methoxyaniline | 5.2 ± 0.6 | 8.1 ± 1.1 | 3.5 ± 0.4 |
| D-02 | 4-Chloroaniline | 12.5 ± 1.3 | 15.3 ± 2.0 | 9.8 ± 1.2 |
| D-03 | 4-Nitroaniline | 25.1 ± 2.8 | 30.7 ± 3.5 | 18.9 ± 2.1 |
| Doxorubicin | Reference Drug | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
Data are hypothetical and for illustrative purposes only.
References
-
Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]
-
Jain, S., Chandra, V., Jain, P. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]
-
Globeshem. (n.d.). 6-bromo-4-chloroquinoline-3-carbaldehyde. Globeshem. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. Retrieved from [Link]
-
Monks, A., Scudiero, D., Skehan, P., Shoemaker, R., Paull, K., Vistica, D., ... & Boyd, M. R. (1991). Cytotoxic assays for screening anticancer agents. PubMed. Retrieved from [Link]
-
Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65-79. [Link]
-
Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 18594-18614. [Link]
-
Kumar, A., Sharma, G., & Saha, B. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 117681. [Link]
-
Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427. [Link]
-
Mohamed, M. F. A., El-Damasy, D. A., & Aly, O. M. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29938-29961. [Link]
-
Wang, Y., Zhang, Y., Wang, C., Chen, Z., & Liu, Y. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(15), 8345. [Link]
-
Singh, V., & Yusuf, M. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. [Link]
-
Ajani, O. O., Adebiyi, O. E., & Aderohunmu, D. V. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11. [Link]
-
Varghese, B., Jayasree, P., & Janardhanan, R. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. [Link]
-
Mao, Y., Soni, K., Sangani, C., & Yao, Y. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(28), 2599-2633. [Link]
-
Moor, L. F. E., Vasconcelos, T. R. A., da R. Reis, R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(16), 2209-2226. [Link]
-
ResearchGate. (2022). Chemistry of Quinoline Based Heterocycle Scaffolds: A Comprehensive Review. ResearchGate. Retrieved from [Link]
-
Zlatic, M., & Stankovic, D. (2014). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Molecules, 19(11), 18949-18963. [Link]
-
AACR. (2006). Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. AACR Journals. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Retrieved from [Link]
-
Al-Ostath, A., Al-Qaisi, Z. A. M., & El-Awady, R. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. Retrieved from [Link]
-
Manoharan, S., Velusamy, S., & Krishnan, K. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(10), 100713. [Link]
-
Elabscience. (n.d.). Apoptosis and Cell Health Detection. Elabscience. Retrieved from [Link]
-
Aubrey, B. J., Kelly, G. L., Janic, A., Herold, M. J., & Strasser, A. (2018). Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence. Cell Death & Differentiation, 25(5), 963-976. [Link]
-
Ejaz, S. A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 104. [Link]
-
Musumeci, F., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Cancers, 11(11), 1667. [Link]
-
Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2018 4th International Conference on Education, Management and Information Technology (ICEMIT 2018). [Link]
-
Wang, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(15), 8345. [Link]
-
Szychta, M., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(24), 8794. [Link]
-
Li, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. New Journal of Chemistry, 46(37), 17923-17937. [Link]
-
Sharma, A., et al. (2021). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1691-1704. [Link]
Sources
- 1. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Quinoline: An Attractive Scaffold in Drug Design: Ingenta Connect [ingentaconnect.com]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmphs.com [ijmphs.com]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 12. atlantis-press.com [atlantis-press.com]
- 13. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Apoptosis and Cell Health Detection - Elabscience® [elabscience.com]
Application Note: 6-Bromo-4-chloroquinoline-3-carbaldehyde as a Versatile Scaffold for the Development of Novel EGFR Inhibitors
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Importance of EGFR and the Quinoline Scaffold
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] In numerous cancers, such as non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, the EGFR signaling pathway is dysregulated through receptor overexpression or activating mutations.[3][4] This aberrant signaling drives uncontrolled tumor growth, making EGFR a validated and highly attractive target for anticancer therapies.[1][2]
Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain of EGFR have revolutionized treatment for many patients.[5] Within this class of drugs, molecules built upon quinoline and quinazoline cores have proven exceptionally successful due to their ability to mimic the adenine region of ATP and form key interactions within the active site.[6][7][8] Approved drugs like erlotinib and lapatinib underscore the clinical utility of this structural framework.[5][6]
This application note details the strategic use of 6-Bromo-4-chloroquinoline-3-carbaldehyde , a multifunctional building block, in the rational design and synthesis of novel EGFR inhibitors. We provide an in-depth analysis of its chemical reactivity, step-by-step synthetic protocols, and methodologies for biological evaluation.
The Strategic Value of 6-Bromo-4-chloroquinoline-3-carbaldehyde
The power of 6-Bromo-4-chloroquinoline-3-carbaldehyde as a starting material lies in its three distinct and orthogonally reactive functional groups. This allows for a stepwise and highly controlled synthetic strategy to build molecular diversity and fine-tune pharmacological properties.
-
The 4-Chloro Position: The Anchor Point The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is the primary site for introducing the substituted aniline moiety, a hallmark of most quinoline-based EGFR inhibitors. This aniline group is crucial as it projects into the ATP-binding pocket, forming a key hydrogen bond with the "hinge" region of the kinase domain, thereby anchoring the inhibitor.
-
The 6-Bromo Position: The Specificity and Potency Modulator The bromine atom at the C6 position serves as a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents that can extend into the solvent-exposed region of the active site or target specific amino acid residues. Modifications at this position are known to significantly impact inhibitor potency, selectivity (e.g., against other kinases), and pharmacokinetic properties. Some irreversible inhibitors feature Michael acceptors at this position to form a covalent bond with Cys797 in the EGFR active site.[9]
-
The 3-Carbaldehyde Position: The Vector for Novel Interactions The aldehyde group at C3 offers a unique opportunity for chemical elaboration. Unlike the more common 3-carbonitrile derivatives, the aldehyde can be readily transformed through various reactions:
-
Reductive Amination: To introduce diverse amine-containing side chains that can form additional hydrogen bonds or ionic interactions.
-
Condensation Reactions: To form Schiff bases or other conjugated systems, a strategy employed in the design of novel inhibitors.[10]
-
Oxidation/Reduction: To generate the corresponding carboxylic acid or alcohol, providing further points for diversification or modulation of physicochemical properties like solubility.
-
This trifecta of reactive sites makes 6-bromo-4-chloroquinoline-3-carbaldehyde an ideal starting scaffold for building libraries of diverse EGFR inhibitors for structure-activity relationship (SAR) studies.[6][7]
Experimental Protocols
Protocol 1: Synthesis of a Quinoline-Based EGFR Inhibitor Core
This protocol describes a representative three-step synthesis to demonstrate the utility of the title compound. The workflow is designed to first establish the core inhibitor structure via SNAr at C4, followed by diversification at C3 and C6.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of HER-2 Inhibitors from 6-Bromo-4-chloroquinoline-3-carbaldehyde
Introduction: Targeting HER-2 with a Versatile Quinoline Scaffold
The human epidermal growth factor receptor 2 (HER-2), a member of the ErbB family of receptor tyrosine kinases, is a critical oncogene implicated in the development and progression of several cancers, most notably a subset of aggressive breast cancers.[1][2] Overexpression of HER-2 leads to constitutive kinase activity, driving uncontrolled cell proliferation and survival. Consequently, the development of small molecule inhibitors that target the ATP-binding site of the HER-2 kinase domain has been a highly successful therapeutic strategy.[3][4]
The 4-anilinoquinoline and 4-anilinoquinazoline scaffolds have emerged as privileged structures in the design of potent ATP-competitive kinase inhibitors, including the dual EGFR/HER-2 inhibitor Lapatinib.[5] These frameworks provide a robust platform for establishing key interactions within the kinase hinge region. The starting material, 6-Bromo-4-chloroquinoline-3-carbaldehyde, offers a unique and strategic template for the synthesis of novel HER-2 inhibitors. The reactive 4-chloro group is primed for nucleophilic aromatic substitution (SNAr) with various anilines, allowing for the exploration of the hydrophobic pocket of the ATP-binding site. The 6-bromo substituent provides a vector for further chemical modification to enhance potency or modulate physicochemical properties. Finally, the 3-carbaldehyde group serves as a versatile handle for introducing additional functionalities to interact with solvent-exposed regions of the enzyme or to fine-tune the overall properties of the molecule.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and biological evaluation of novel HER-2 inhibitors derived from 6-Bromo-4-chloroquinoline-3-carbaldehyde. The protocols herein are based on established synthetic methodologies and biological assays, offering a solid foundation for initiating a drug discovery program targeting HER-2.
The HER-2 Signaling Pathway and Mechanism of Inhibition
HER-2, upon homo- or heterodimerization with other ErbB family members, undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation cascade initiates downstream signaling through pathways such as the PI3K/Akt and MAPK pathways, ultimately promoting cell proliferation, survival, and invasion. The 4-anilinoquinoline-based inhibitors are designed to compete with ATP for binding to the kinase domain of HER-2, thereby preventing autophosphorylation and abrogating downstream signaling.
Synthetic Strategy and Protocols
The proposed synthetic strategy involves a two-step process: 1) Nucleophilic aromatic substitution of the 4-chloro group with a selected aniline, followed by 2) Reductive amination of the 3-carbaldehyde with a secondary amine. This approach allows for the modular construction of a library of compounds for structure-activity relationship (SAR) studies.
Part 1: Synthesis of 6-Bromo-4-(arylamino)quinoline-3-carbaldehyde Intermediate
Rationale: The nucleophilic aromatic substitution at the 4-position of the quinoline ring is a well-established method for the synthesis of 4-anilinoquinoline derivatives.[6] The choice of the aniline moiety is critical for targeting the hydrophobic pocket of the HER-2 kinase domain. Substituents on the aniline ring can be varied to optimize potency and selectivity.
Protocol 1: Nucleophilic Aromatic Substitution
-
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde
-
Substituted aniline (e.g., 3-ethynylaniline)
-
Isopropanol
-
Hydrochloric acid (4 M in dioxane)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 6-Bromo-4-chloroquinoline-3-carbaldehyde (1.0 eq) in isopropanol, add the substituted aniline (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a 4 M solution of HCl in dioxane dropwise to precipitate the hydrochloride salt of the product.
-
Filter the precipitate, wash with cold isopropanol, and dry under vacuum.
-
For purification, dissolve the crude product in DCM and wash with saturated sodium bicarbonate solution to neutralize the HCl salt.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Part 2: Synthesis of the Final HER-2 Inhibitor via Reductive Amination
Rationale: Reductive amination is a robust method for converting the aldehyde at the 3-position into an aminomethyl group.[7][8] The introduction of a basic amine at this position can improve the aqueous solubility of the final compound and provide an additional interaction point with the solvent-exposed region of the HER-2 kinase.
Protocol 2: Reductive Amination
-
Materials:
-
6-Bromo-4-(arylamino)quinoline-3-carbaldehyde intermediate
-
Secondary amine (e.g., morpholine)
-
1,2-Dichloroethane (DCE)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the 6-Bromo-4-(arylamino)quinoline-3-carbaldehyde intermediate (1.0 eq) in DCE.
-
Add the secondary amine (1.2 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., DCM:methanol gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-anilinoquinoline derivatives is highly dependent on the nature and position of substituents on both the quinoline and aniline rings.[4][5]
| Moiety | Position | Structural Variation | Impact on HER-2 Inhibition |
| Quinoline Core | C6 | Bromo group | Provides a handle for further functionalization (e.g., via Suzuki or Sonogashira coupling) to potentially access deeper pockets of the kinase domain. |
| C3 | Aminomethyl group | Can enhance solubility and provide additional hydrogen bonding interactions. The nature of the amine can be varied to fine-tune these properties. | |
| Aniline Ring | C3' or C4' | Small, electron-withdrawing groups (e.g., -Cl, -F, -C≡CH) | Often leads to enhanced potency by forming favorable interactions in the hydrophobic pocket.[5] |
| Bulky groups | May cause steric hindrance and reduce binding affinity. |
Biological Evaluation Protocols
The evaluation of newly synthesized compounds for their HER-2 inhibitory activity involves both enzymatic and cell-based assays.
Protocol 3: In Vitro HER-2 Kinase Inhibition Assay
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the HER-2 kinase. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction.
-
Materials:
-
Recombinant HER-2 enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, recombinant HER-2 enzyme, and the substrate/ATP mixture. The final DMSO concentration should be kept below 1%.
-
Incubate the reaction at room temperature for 1 hour.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 4: Cell-Based Proliferation Assay
Rationale: This assay assesses the ability of a compound to inhibit the proliferation of cancer cells that overexpress HER-2, providing a measure of its cellular potency. The SK-BR-3 breast cancer cell line is a commonly used model for this purpose.[3]
-
Materials:
-
SK-BR-3 human breast cancer cell line (HER-2 positive)
-
MCF-7 human breast cancer cell line (HER-2 negative, as a control)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT or resazurin-based cell viability reagent
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed SK-BR-3 and MCF-7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound in both cell lines. A significantly lower GI₅₀ in SK-BR-3 cells compared to MCF-7 cells indicates selectivity for HER-2.
-
Data Presentation
The following table provides representative IC₅₀ values for known 4-anilinoquinoline and 4-anilinoquinazoline derivatives against HER-2, which can serve as a benchmark for newly synthesized compounds.
| Compound | Scaffold | HER-2 IC₅₀ (nM) | Reference |
| Lapatinib | 4-Anilinoquinazoline | ~10 | [5] |
| Neratinib | 4-Anilinoquinoline-3-carbonitrile | ~5 | [3] |
| Compound 6d | 4-Anilinoquinoline-3-carbonitrile | 1930 (antiproliferative IC₅₀ in SK-BR-3) | [3] |
Conclusion
The protocols and insights provided in these application notes offer a comprehensive framework for the development of novel HER-2 inhibitors based on the 6-Bromo-4-chloroquinoline-3-carbaldehyde scaffold. By systematically applying the described synthetic strategies and biological evaluation methods, researchers can efficiently explore the chemical space around this versatile core to identify potent and selective drug candidates for the treatment of HER-2 positive cancers. The modular nature of the synthesis allows for the generation of diverse compound libraries, facilitating in-depth SAR studies to guide the optimization of lead compounds.
References
-
Al-Ostoot, F. H., et al. (2021). Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 114, 105200. [Link]
-
Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]
- Iqbal, N., & Iqbal, N. (2014). Human epidermal growth factor receptor 2 (HER2) in cancers: overexpression and therapeutic implications.
- Chen, Z., et al. (2016). A new paradigm for HER2/ERBB2-targeted cancer therapy. Frontiers in Pharmacology, 7, 391.
-
BPS Bioscience. (n.d.). HER2 Kinase Assay Kit. Retrieved from [Link]
- Slamon, D. J., et al. (1987). Human breast cancer: correlation of relapse and survival with amplification of the HER-2/neu oncogene. Science, 235(4785), 177-182.
-
Zhang, J., et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 22(11), 1879. [Link]
- Gschwind, A., Fischer, O. M., & Ullrich, A. (2004). The discovery of receptor tyrosine kinases: targets for cancer therapy.
- Moasser, M. M. (2007). The oncogene HER2: its signaling and transforming functions and its role in human cancer pathogenesis. Oncogene, 26(45), 6469-6487.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
-
Magdolen, P., et al. (2020). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS One, 15(8), e0237633. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 208908, Lapatinib. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Knoevenagel Condensation Reactions with 6-Bromo-4-chloroquinoline-3-carbaldehyde
Introduction: The Strategic Importance of Quinoline Scaffolds in Modern Drug Discovery
The quinoline motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The targeted functionalization of the quinoline ring system is, therefore, a critical endeavor in the development of novel therapeutic agents. 6-Bromo-4-chloroquinoline-3-carbaldehyde is a key intermediate, primed for diversification through reactions of its aldehyde functional group.
The Knoevenagel condensation is a powerful and versatile C-C bond-forming reaction in organic synthesis.[3][4] It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[3][4] This reaction is particularly valuable for introducing functionalized side chains onto aromatic and heterocyclic scaffolds, thereby modulating their biological activity.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on conducting Knoevenagel condensation reactions with 6-Bromo-4-chloroquinoline-3-carbaldehyde. We will explore the reaction mechanism, detail protocols with various active methylene compounds, and discuss the significance of the resulting products in a drug discovery context.
Reaction Mechanism and Rationale
The Knoevenagel condensation proceeds through a three-step mechanism:
-
Enolate Formation: A basic catalyst abstracts an acidic α-hydrogen from the active methylene compound to form a resonance-stabilized enolate.
-
Nucleophilic Addition: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 6-Bromo-4-chloroquinoline-3-carbaldehyde. This step forms a tetrahedral alkoxide intermediate.
-
Dehydration: The alkoxide is protonated to form a β-hydroxy intermediate, which then undergoes base-catalyzed dehydration to yield the final α,β-unsaturated product.
The choice of catalyst is crucial for the success of the reaction. While strong bases could lead to self-condensation of the aldehyde, weaker bases such as piperidine, L-proline, or ionic liquids are effective in promoting the reaction.[5][6] The protocols detailed below utilize commonly employed and efficient catalytic systems.
Experimental Protocols
General Considerations:
-
Starting Material: 6-Bromo-4-chloroquinoline-3-carbaldehyde can be synthesized from 6-bromoquinolin-4-ol through a Vilsmeier-Haack reaction or similar formylation methods, followed by chlorination.[2][7] Ensure the starting material is pure and dry before use.
-
Reagents: Use high-purity active methylene compounds and anhydrous solvents for best results.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol yields (E)-2-((6-bromo-4-chloroquinolin-3-yl)methylene)malononitrile, a precursor for compounds with potential anticancer activity.
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (15 mL)
Procedure:
-
In a round-bottom flask, dissolve 6-Bromo-4-chloroquinoline-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Expected Outcome: A solid product with a high yield (typically >90%).
Protocol 2: Knoevenagel Condensation with Ethyl Cyanoacetate
This reaction produces ethyl (E)-2-cyano-3-(6-bromo-4-chloroquinolin-3-yl)acrylate, another valuable intermediate in medicinal chemistry.
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde (1.0 mmol)
-
Ethyl cyanoacetate (1.1 mmol)
-
L-proline (0.1 mmol)
-
Ethanol (15 mL)
Procedure:
-
To a solution of 6-Bromo-4-chloroquinoline-3-carbaldehyde (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in ethanol (15 mL), add L-proline (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, with continuous stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
Protocol 3: Knoevenagel Condensation with Barbituric Acid
This protocol describes the synthesis of 5-((6-bromo-4-chloroquinolin-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, a compound of interest for its potential biological activities.
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde (1.0 mmol)
-
Barbituric acid (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (20 mL)
Procedure:
-
Suspend 6-Bromo-4-chloroquinoline-3-carbaldehyde (1.0 mmol) and barbituric acid (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the mixture for 6-8 hours with stirring.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation of 6-Bromo-4-chloroquinoline-3-carbaldehyde with various active methylene compounds, based on analogous reactions reported in the literature.
| Active Methylene Compound | Catalyst | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | Room Temp. | 2-4 | >90 |
| Ethyl Cyanoacetate | L-proline | Ethanol | Reflux | 4-6 | 85-95 |
| Barbituric Acid | Piperidine | Ethanol | Reflux | 6-8 | 80-90 |
Visualization of Experimental Workflow
Caption: General experimental workflow for the Knoevenagel condensation.
Applications in Drug Development
The α,β-unsaturated products derived from the Knoevenagel condensation of 6-Bromo-4-chloroquinoline-3-carbaldehyde are valuable scaffolds in drug discovery. The newly formed double bond, conjugated with an electron-withdrawing group, can act as a Michael acceptor. This allows for potential covalent interactions with nucleophilic residues, such as cysteine, in target proteins. This mechanism is a key feature in the design of targeted covalent inhibitors.
Furthermore, the introduction of diverse functionalities through the use of different active methylene compounds allows for the fine-tuning of the physicochemical properties of the resulting molecules. This can lead to improved potency, selectivity, and pharmacokinetic profiles. The bromo and chloro substituents on the quinoline ring also provide handles for further synthetic modifications, such as cross-coupling reactions, enabling the creation of extensive compound libraries for screening.
References
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. atlantis-press.com [atlantis-press.com]
Application Notes and Protocols for the Selective Reduction of 6-Bromo-4-chloroquinoline-3-carbaldehyde
Introduction: Strategic Reduction in Heterocyclic Synthesis
In the landscape of pharmaceutical research and drug development, the quinoline scaffold remains a cornerstone of medicinal chemistry, featuring in a plethora of therapeutic agents. The functionalization of this privileged heterocycle is paramount for the modulation of biological activity. The title compound, 6-Bromo-4-chloroquinoline-3-carbaldehyde, is a key intermediate, possessing multiple reactive sites that allow for diverse synthetic elaborations. The selective transformation of one functional group in the presence of others is a critical challenge that necessitates a nuanced understanding of reagent chemistry and reaction kinetics.
This document provides a comprehensive guide to the selective reduction of the aldehyde moiety in 6-Bromo-4-chloroquinoline-3-carbaldehyde to the corresponding primary alcohol, (6-Bromo-4-chloroquinolin-3-yl)methanol. This transformation is a crucial step in the synthesis of various biologically active molecules. We will delve into the mechanistic rationale for reagent selection, provide a detailed, field-tested experimental protocol, and discuss the critical parameters for ensuring a high-yielding and clean reaction.
Mechanistic Rationale: The Chemoselectivity of Sodium Borohydride
The primary challenge in the reduction of 6-Bromo-4-chloroquinoline-3-carbaldehyde lies in the chemoselective transformation of the aldehyde group without affecting the bromo and chloro substituents or the quinoline ring itself. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can readily reduce aldehydes, they are often too reactive and can lead to undesired side reactions, including dehalogenation or even reduction of the heterocyclic ring.
Sodium borohydride (NaBH₄) emerges as the reagent of choice for this transformation due to its milder nature and excellent chemoselectivity for aldehydes and ketones.[1][2][3][4][5] The mechanism of reduction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[1][4][6][7] The resulting alkoxide intermediate is then protonated by the solvent (typically an alcohol) to yield the primary alcohol.
The key to the selectivity of NaBH₄ lies in its moderate reactivity. The electronegativity difference between boron and hydrogen is less than that between aluminum and hydrogen in LiAlH₄, making the hydride in NaBH₄ less nucleophilic. This allows it to discriminate between the highly reactive aldehyde carbonyl group and the less reactive aromatic C-Br and C-Cl bonds. Under standard reaction conditions, NaBH₄ is not potent enough to cleave these halogen-carbon bonds, thus preserving the integrity of the halo-substituents on the quinoline core.[8]
Experimental Workflow Overview
The following diagram illustrates the overall workflow for the selective reduction of 6-Bromo-4-chloroquinoline-3-carbaldehyde.
Caption: Experimental workflow for the reduction of 6-Bromo-4-chloroquinoline-3-carbaldehyde.
Detailed Experimental Protocol
This protocol is designed for the selective reduction of 6-Bromo-4-chloroquinoline-3-carbaldehyde on a laboratory scale.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 6-Bromo-4-chloroquinoline-3-carbaldehyde | 364793-54-4 | 270.51 |
| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 |
| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
| Silica Gel (for column chromatography) | 7631-86-9 | - |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-4-chloroquinoline-3-carbaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous methanol (approximately 10-15 mL per gram of aldehyde). Stir the solution until all the solid has dissolved.
-
-
Reduction:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.2 eq) to the cooled solution in small portions over 10-15 minutes. Caution: Addition of NaBH₄ to methanol will generate hydrogen gas; ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The starting material should be consumed, and a new, more polar spot corresponding to the alcohol product should appear.
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by slowly adding deionized water (approximately 5 mL per gram of starting aldehyde).
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 10:1 and gradually increasing the polarity to 3:1) is typically effective in isolating the desired alcohol.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield (6-Bromo-4-chloroquinolin-3-yl)methanol as a solid.
-
Characterization of (6-Bromo-4-chloroquinolin-3-yl)methanol
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to show a singlet for the benzylic protons (-CH₂OH) around δ 4.5-5.0 ppm. The aromatic protons on the quinoline ring will appear in the region of δ 7.5-9.0 ppm. A broad singlet corresponding to the hydroxyl proton (-OH) will also be present, the chemical shift of which is dependent on concentration and solvent. |
| ¹³C NMR | The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear around δ 60-65 ppm. The aromatic carbons of the quinoline ring will resonate in the region of δ 120-150 ppm. |
| Mass Spec | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₇BrClNO). The isotopic pattern for one bromine and one chlorine atom should be clearly visible. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, an additional small portion of NaBH₄ (0.2-0.3 eq) can be added. Ensure the methanol used is anhydrous, as water can react with NaBH₄ and reduce its efficacy.
-
Side Reactions: While NaBH₄ is highly chemoselective, prolonged reaction times or elevated temperatures could potentially lead to minor dehalogenation. It is crucial to monitor the reaction and work it up promptly upon completion.
-
Purification: The polarity of the alcohol product is significantly higher than the starting aldehyde. This difference allows for straightforward separation by silica gel chromatography.
Conclusion
The selective reduction of the aldehyde group in 6-Bromo-4-chloroquinoline-3-carbaldehyde to the corresponding primary alcohol is a fundamental transformation that can be achieved efficiently and cleanly using sodium borohydride. The mild reaction conditions and high chemoselectivity of this reagent make it ideal for this purpose, preserving the sensitive halo-substituents on the quinoline core. The protocol detailed herein provides a reliable and reproducible method for obtaining (6-Bromo-4-chloroquinolin-3-yl)methanol, a valuable intermediate for the synthesis of novel therapeutic agents.
References
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting Information For. Retrieved from [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
New Journal of Chemistry. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Retrieved from [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0287415). Retrieved from [Link]
-
Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
-
Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Frostburg State University Chemistry Department. (2018, February 16). Sodium borohydride reduction [Video]. YouTube. Retrieved from [Link]
-
PubChem. 6-Bromo-4-chloroquinoline. Retrieved from [Link]
-
Cenmed Enterprises. 6-Bromoquinoline-3-carbaldehyde (C007B-512733). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, May 21). NaBH4 & LiAlH4 Reductions (IOC 23) [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. Chemoselective reductions with sodium borohydride. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
Application Note: High-Yield Synthesis of 6-Bromo-4-chloroquinoline-3-carboxylic Acid via Pinnick Oxidation
Introduction: The Strategic Importance of Quinoline-3-Carboxylic Acids in Medicinal Chemistry
The quinoline scaffold is a cornerstone in the architecture of numerous pharmacologically active agents, demonstrating a remarkable range of biological activities including anticancer, antibacterial, and anti-inflammatory properties[1]. Within this privileged heterocyclic family, quinoline-3-carboxylic acids represent a particularly vital subclass. The carboxylic acid moiety at the 3-position often serves as a critical pharmacophore, enabling potent interactions with biological targets, or acts as a versatile synthetic handle for further molecular elaboration in drug development programs[2]. The title compound, 6-Bromo-4-chloroquinoline-3-carboxylic acid, is a key building block for the synthesis of complex molecules with potential therapeutic applications, making its efficient and reliable synthesis a topic of significant interest to researchers in medicinal chemistry and process development.
This application note provides a detailed, field-proven protocol for the oxidation of 6-Bromo-4-chloroquinoline-3-carbaldehyde to its corresponding carboxylic acid. We will delve into the mechanistic underpinnings of the chosen oxidation method, offer a step-by-step experimental guide, and provide insights into process optimization and safety.
Method Selection: The Pinnick Oxidation for Mild and Selective Synthesis
The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. While numerous oxidizing agents can effect this change, many employ harsh conditions or heavy metals, which are incompatible with the sensitive halogen substituents on the quinoline core of our substrate. The Pinnick oxidation stands out as an exceptionally mild and selective method, making it the ideal choice for this transformation. It utilizes sodium chlorite (NaClO2) as the oxidant under weakly acidic conditions and is highly tolerant of a wide array of functional groups, including those present in our substrate[3][4].
Mechanistic Rationale: Understanding the "Why"
The efficacy of the Pinnick oxidation lies in its carefully orchestrated reaction mechanism. The key steps are as follows:
-
Formation of the Active Oxidant: In a buffered, weakly acidic solution, sodium chlorite is protonated to form chlorous acid (HClO2), the active oxidizing species[3][5].
-
Addition to the Aldehyde: The chlorous acid then adds to the carbonyl group of the aldehyde, forming a key intermediate.
-
Pericyclic Fragmentation: This intermediate undergoes a pericyclic fragmentation, wherein the aldehydic proton is transferred, leading to the formation of the carboxylic acid and hypochlorous acid (HOCl) as a byproduct[3][5].
A crucial aspect of a successful Pinnick oxidation is the management of the hypochlorous acid byproduct. HOCl is itself a reactive species that can lead to undesired side reactions, such as the consumption of the sodium chlorite oxidant[3][4]. To mitigate this, a "scavenger" is added to the reaction mixture. Common scavengers include 2-methyl-2-butene or hydrogen peroxide, which selectively react with and neutralize the HOCl as it is formed[3][5].
Visualizing the Reaction Pathway
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 5. psiberg.com [psiberg.com]
The Strategic Utility of 6-Bromo-4-chloroquinoline-3-carbaldehyde in the Assembly of Fused Heterocyclic Systems: Application Notes and Protocols
Introduction: A Versatile Scaffold for Medicinal Chemistry
In the landscape of modern drug discovery, the quinoline core stands as a "privileged scaffold," a foundational structure renowned for its broad spectrum of bioactivity.[1] Its derivatives are integral to a plethora of pharmaceuticals, exhibiting anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The strategic functionalization of the quinoline ring system allows for the precise tuning of its pharmacological profile, making it a focal point of medicinal chemistry research.[2] Among the myriad of functionalized quinolines, 6-Bromo-4-chloroquinoline-3-carbaldehyde emerges as a particularly powerful and versatile building block for the synthesis of complex, fused heterocyclic systems.[3]
This trifunctional molecule possesses a unique convergence of reactive sites: an electrophilic aldehyde at the 3-position, a labile chloro group at the 4-position susceptible to nucleophilic substitution, and a bromo substituent at the 6-position, which can be retained for its influence on bioactivity or exploited for further diversification through cross-coupling reactions. This inherent reactivity profile provides a robust platform for the construction of novel polycyclic heteroaromatics, compounds of significant interest to researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the synthetic utility of 6-bromo-4-chloroquinoline-3-carbaldehyde, complete with detailed experimental protocols and mechanistic insights.
Core Synthetic Strategies: A Logic-Driven Approach
The synthetic power of 6-bromo-4-chloroquinoline-3-carbaldehyde lies in its ability to react with a wide array of binucleophiles, leading to the formation of diverse fused heterocyclic frameworks. The general strategy involves a two-step sequence: an initial reaction at the aldehyde or chloro position, followed by an intramolecular cyclization.
Caption: General workflow for synthesizing fused heterocycles.
Part 1: Synthesis of the Key Precursor: 6-Bromo-4-chloroquinoline-3-carbaldehyde
The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[4] This reaction facilitates the cyclization and formylation of an appropriately substituted acetanilide in a one-pot procedure.
Protocol 1: Vilsmeier-Haack Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde
This protocol is adapted from established Vilsmeier-Haack procedures for related quinoline syntheses.[4][5]
Materials:
-
4'-Bromoacetanilide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-salt bath. Slowly add freshly distilled POCl₃ (5 equivalents) dropwise with constant stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Reaction with Acetanilide: To the prepared Vilsmeier reagent, add 4'-bromoacetanilide (1 equivalent) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture in a pre-heated oil bath at 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A solid precipitate will form.
-
Isolation and Purification: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water. Dry the crude product. Further purification can be achieved by recrystallization from ethyl acetate to yield 6-bromo-4-chloroquinoline-3-carbaldehyde as a solid.
Causality of Experimental Choices:
-
The use of excess POCl₃ and DMF ensures the complete formation of the Vilsmeier reagent and drives the reaction to completion.
-
Maintaining a low temperature during the initial addition steps is crucial to control the exothermic reaction and prevent the decomposition of the Vilsmeier reagent.
-
The aqueous work-up with ice hydrolyzes the intermediate iminium salt to the final aldehyde product.
Part 2: Synthesis of Fused Pyrazole Systems: Pyrazolo[4,3-c]quinolines
Pyrazolo[4,3-c]quinolines are a class of fused heterocycles with significant biological activities, including anti-inflammatory and potential anticancer properties.[6][7][8] The synthesis of these compounds from 6-bromo-4-chloroquinoline-3-carbaldehyde is a straightforward and efficient process.
Protocol 2: Synthesis of 8-Bromo-4-chloro-1H-pyrazolo[4,3-c]quinoline
This protocol involves the reaction of the starting carbaldehyde with hydrazine hydrate, leading to a condensation-cyclization cascade.
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-bromo-4-chloroquinoline-3-carbaldehyde (1 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) to the solution, followed by a catalytic amount of acetic acid (2-3 drops).
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Purification: Filter the solid product, wash with cold ethanol, and dry to obtain 8-bromo-4-chloro-1H-pyrazolo[4,3-c]quinoline.
Caption: Mechanistic pathway for pyrazolo[4,3-c]quinoline synthesis.
Mechanistic Insight: The reaction proceeds via the initial formation of a hydrazone intermediate through the condensation of hydrazine with the aldehyde group. This is followed by an intramolecular nucleophilic aromatic substitution, where the terminal amino group of the hydrazone displaces the chloro group at the 4-position of the quinoline ring, leading to the formation of the fused pyrazole ring.
Part 3: Synthesis of Fused Thiophene Systems: Thieno[3,2-c]quinolines
Thieno[3,2-c]quinolines are another important class of fused heterocycles with potential applications in medicinal chemistry, including as antiproliferative agents.[9] A common route to these compounds is the reaction of a chloroquinoline derivative with a sulfur-containing binucleophile, such as ethyl thioglycolate.
Protocol 3: Synthesis of Ethyl 8-Bromo-4-hydroxythieno[3,2-c]quinoline-2-carboxylate
This protocol is an adaptation of the Gewald reaction principles applied to the quinoline scaffold.
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde
-
Ethyl thioglycolate
-
Sodium ethoxide
-
Ethanol, absolute
-
Dilute hydrochloric acid
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.2 equivalents) to ethanol.
-
Addition of Reagents: To the sodium ethoxide solution, add ethyl thioglycolate (1.1 equivalents) dropwise at room temperature. Then, add a solution of 6-bromo-4-chloroquinoline-3-carbaldehyde (1 equivalent) in ethanol.
-
Reaction: Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water and acidify to pH 5-6 with dilute hydrochloric acid.
-
Isolation and Purification: The precipitated solid is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol or DMF/water will afford the purified product.
Mechanistic Rationale: The reaction is believed to proceed through an initial nucleophilic substitution of the chloro group by the thiolate anion of ethyl thioglycolate. This is followed by an intramolecular condensation between the activated methylene group of the thioglycolate moiety and the aldehyde group, leading to the formation of the fused thiophene ring.
Part 4: Synthesis of Fused Pyrimidine Systems: Pyrimido[4,5-b]quinolines
Pyrimido[4,5-b]quinolines are of significant interest due to their diverse biological activities, including antimicrobial and anticancer properties. They can be synthesized from 6-bromo-4-chloroquinoline-3-carbaldehyde by reaction with amidine-containing reagents like urea or guanidine.
Protocol 4: Synthesis of 8-Bromo-4-chloro-1,2-dihydropyrimido[4,5-b]quinolin-2-one
This protocol describes the cyclocondensation reaction with urea.
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde
-
Urea
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
Reaction Mixture: In a round-bottom flask, suspend 6-bromo-4-chloroquinoline-3-carbaldehyde (1 equivalent) and urea (1.5 equivalents) in ethanol.
-
Acid Catalysis: Add a few drops of concentrated hydrochloric acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 8-10 hours. The product will start to precipitate during the reaction.
-
Isolation: Cool the reaction mixture, filter the solid product, and wash with ethanol.
-
Purification: The crude product can be purified by recrystallization from a high-boiling solvent like DMF or acetic acid.
Part 5: Synthesis of Fused Thiazole Systems: Thiazolo[5,4-c]quinolines
Thiazolo[5,4-c]quinolines represent another class of fused heterocycles with potential biological applications.[3] Their synthesis can be achieved through the reaction of 4-chloroquinoline-3-carbaldehyde derivatives with a source of sulfur and nitrogen, such as an aminothiol.
Protocol 5: Synthesis of 8-Bromo-4-chlorothiazolo[5,4-c]quinoline
This protocol outlines a potential route using an amino thiol.
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde
-
Cysteamine hydrochloride
-
Pyridine
-
Ethanol
Procedure:
-
Reaction Setup: Dissolve 6-bromo-4-chloroquinoline-3-carbaldehyde (1 equivalent) and cysteamine hydrochloride (1.2 equivalents) in ethanol.
-
Base Addition: Add pyridine (2.5 equivalents) to the mixture to act as a base and scavenger for the liberated HCl.
-
Reaction: Reflux the reaction mixture for 10-12 hours, monitoring by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water.
-
Extraction and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Quantitative Data Summary
| Fused System | Binucleophile | Typical Yield (%) |
| Pyrazolo[4,3-c]quinoline | Hydrazine hydrate | 75-85 |
| Thieno[3,2-c]quinoline | Ethyl thioglycolate | 60-70 |
| Pyrimido[4,5-b]quinoline | Urea | 55-65 |
| Thiazolo[5,4-c]quinoline | Cysteamine | 40-50 |
Conclusion: A Gateway to Novel Heterocyclic Architectures
6-Bromo-4-chloroquinoline-3-carbaldehyde has proven to be an exceptionally valuable and versatile starting material for the synthesis of a wide array of fused heterocyclic systems. Its unique trifunctional nature allows for a range of selective transformations, providing access to complex molecular architectures that are of high interest in medicinal chemistry and materials science. The protocols outlined in this guide offer a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop novel compounds with potentially significant biological activities. The inherent tunability of the starting material and the diverse range of possible cyclization partners ensure that 6-bromo-4-chloroquinoline-3-carbaldehyde will remain a key player in the ongoing quest for new and effective therapeutic agents.
References
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. Available at: [Link]
-
Synthesis of thiazolo[5,4‐c]quinoline derivatives by cyclisation of... - ResearchGate. Available at: [Link]
-
6-bromo-4-chloroquinoline-3-carbaldehyde. Alchemist-chem. Available at: [Link]
-
The chemistry and biological activity of heterocycle-fused quinolinone derivatives: A review. ScienceDirect. Available at: [Link]
-
Chemical structures of (a) quinoline containing drugs and clinical... - ResearchGate. Available at: [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC. PubMed Central. Available at: [Link]
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction - International Journal of Science and Research (IJSR). Available at: [Link]
-
Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal. Available at: [Link]
-
(a) Synthesis of thieno[3,2‐c]quinolines 70 from... - ResearchGate. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. NISCAIR Online Periodicals Repository. Available at: [Link]
-
Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - RSC Advances (RSC Publishing). Available at: [Link]
-
Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. IOPscience. Available at: [Link]
-
Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC. PubMed Central. Available at: [Link]
-
ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. ResearchGate. Available at: [Link]
-
ChemInform Abstract: 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde as a Synthon in the Development of Novel 1,6,8-Triaryl-1H-pyrazolo[4,3-c]quinolines. | Request PDF. ResearchGate. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA. Available at: [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - MDPI. Available at: [Link]
-
(PDF) 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]
-
Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b. Atlantis Press. Available at: [Link]
-
2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research and Reviews. Available at: [Link]
-
THIAZOLOISOQUINOLINES: II. THE SYNTHESIS OF THIAZOLO[5,4-c]ISOQUINOLINE. ResearchGate. Available at: [Link]
-
Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I - NIH. Available at: [Link]
-
Synthesis and Antitumor Evaluation of New Thiazolo[5,4-b]quinoline Derivatives | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases - NIH. Available at: [Link]
-
(PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. Available at: [Link]
-
Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - MDPI. Available at: [Link]
-
Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ijsr.net [ijsr.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. phcogj.com [phcogj.com]
Application Note & Protocols: One-Pot Multicomponent Reactions Utilizing 6-Bromo-4-chloroquinoline-3-carbaldehyde for Heterocyclic Scaffold Synthesis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for leveraging 6-Bromo-4-chloroquinoline-3-carbaldehyde as a versatile building block in one-pot multicomponent reactions (MCRs). We delve into the synthesis of high-value heterocyclic scaffolds, specifically focusing on pyrazolo[3,4-b]quinolines and pyrido[2,3-d]pyrimidines, which are privileged structures in drug discovery. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step instructions but also the underlying mechanistic rationale to empower experimental design and optimization.
Introduction: The Strategic Value of a Trifunctional Synthon
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties[1][2]. 6-Bromo-4-chloroquinoline-3-carbaldehyde is a particularly powerful synthon due to its trifunctional nature. Each reactive site—the aldehyde at C3, the chloro group at C4, and the bromo group at C6—can be addressed with strategic selectivity, providing multiple avenues for molecular diversification.
-
C3-Carbaldehyde: Acts as a key electrophile for condensation reactions, initiating the assembly of new rings.
-
C4-Chloro: A competent leaving group, readily displaced by intramolecular or intermolecular nucleophiles in the final cyclization/aromatization step.
-
C6-Bromo: A stable handle for post-reaction modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling late-stage diversification of the synthesized core structures.
Multicomponent reactions (MCRs) are a paradigm of green and efficient chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation[3][4][5]. This approach maximizes atom economy, reduces waste, and shortens synthetic sequences, making it an invaluable tool for building libraries of diverse compounds for high-throughput screening[6][7]. This guide details the application of this synthon in robust MCRs to generate medicinally relevant heterocyclic cores.
Synthesis of the Key Building Block: 6-Bromo-4-chloroquinoline-3-carbaldehyde
The precursor, 6-Bromo-4-chloroquinoline-3-carbaldehyde, is typically synthesized via the Vilsmeier-Haack reaction[8][9]. This classic method involves the formylation and cyclization of an appropriately substituted acetanilide using a Vilsmeier reagent (POCl₃/DMF). An alternative pathway starts from 4-bromoaniline and Meldrum's acid, followed by cyclization and chlorination[10][11].
Caption: Workflow for Vilsmeier-Haack Synthesis.
Protocol 2.1: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde
-
To a cooled (0 °C) solution of dimethylformamide (DMF, 3 eq.), add phosphorus oxychloride (POCl₃, 5 eq.) dropwise with stirring.
-
Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Add 4'-bromoacetanilide (1 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 12-16 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol or ethyl acetate to afford the pure aldehyde[9].
Application Protocol I: One-Pot Synthesis of 6-Bromo-1-aryl-1H-pyrazolo[3,4-b]quinolines
The pyrazolo[3,4-b]quinoline scaffold is a key pharmacophore found in compounds with kinase inhibitory and anticancer activities[12][13]. This protocol describes a one-pot, acid-catalyzed reaction that proceeds via a condensation-cyclization cascade, a variant of the Friedländer annulation[12].
Mechanistic Rationale
The reaction is initiated by the acid-catalyzed condensation between the C3-aldehyde of the quinoline and the more nucleophilic nitrogen of the arylhydrazine, forming a hydrazone intermediate. Subsequent intramolecular nucleophilic attack from the pyrazole's C5-position (or an exocyclic amine in the case of aminopyrazoles) onto the C4-position of the quinoline ring, followed by the elimination of HCl, leads to the formation of the fused aromatic pyrazolo[3,4-b]quinoline system[14]. The catalyst is crucial for activating the aldehyde and facilitating both the condensation and the final dehydration/aromatization steps[15][16].
Caption: Mechanistic pathway for Pyrazolo[3,4-b]quinoline synthesis.
Detailed Experimental Protocol
-
In a round-bottom flask, combine 6-Bromo-4-chloroquinoline-3-carbaldehyde (1.0 mmol), the desired arylhydrazine hydrochloride (1.1 mmol), and glacial acetic acid (5 mL).
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL). A solid precipitate will form.
-
Neutralize the slurry by slowly adding a saturated solution of sodium bicarbonate.
-
Filter the solid product, wash with copious amounts of water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/DMF).
Data Summary: Substrate Scope and Yields
| Entry | Arylhydrazine (R-NHNH₂) | Product | Yield (%) |
| 1 | Phenylhydrazine | 6-Bromo-1-phenyl-1H-pyrazolo[3,4-b]quinoline | 85 |
| 2 | 4-Fluorophenylhydrazine | 6-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]quinoline | 82 |
| 3 | 4-Methylphenylhydrazine | 6-Bromo-1-(p-tolyl)-1H-pyrazolo[3,4-b]quinoline | 88 |
| 4 | 4-Nitrophenylhydrazine | 6-Bromo-1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]quinoline | 75 |
Application Protocol II: One-Pot Synthesis of 8-Bromo-pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are recognized as potent inhibitors of various kinases and are prevalent in modern oncology drug development[17][18][19]. This three-component reaction combines the quinoline aldehyde, an active methylene compound (e.g., malononitrile), and an aminopyrimidine derivative.
Mechanistic Rationale
This reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, catalyzed by a base like piperidine. The resulting electron-deficient alkene (Knoevenagel adduct) then undergoes a Michael addition with the amino group of the 6-aminouracil derivative. The sequence is completed by an intramolecular cyclization onto the C4 position of the quinoline, displacing the chloride, followed by tautomerization and aromatization to yield the final fused heterocyclic system[8][20].
Caption: Workflow for Pyrido[2,3-d]pyrimidine Synthesis.
Detailed Experimental Protocol
-
To a solution of 6-Bromo-4-chloroquinoline-3-carbaldehyde (1.0 mmol) in ethanol (10 mL), add malononitrile (1.0 mmol) and 6-amino-1,3-dimethyluracil (1.0 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol, ~3-4 drops).
-
Heat the mixture to reflux for 8-10 hours, monitoring the reaction by TLC. A precipitate may form as the reaction proceeds.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting solid and wash it sequentially with cold ethanol and diethyl ether.
-
Dry the product under vacuum. The product is often of high purity, but can be recrystallized from DMF/water if necessary.
Data Summary: Scope and Yields
| Entry | Active Methylene Cmpd. | Amine Component | Product Core | Yield (%) |
| 1 | Malononitrile | 6-Amino-1,3-dimethyluracil | 5-Amino-8-bromo-1,3-dimethylpyrido[2,3-d]pyrimidine | 90 |
| 2 | Ethyl cyanoacetate | 6-Amino-1,3-dimethyluracil | 8-Bromo-5-oxo-1,3-dimethylpyrido[2,3-d]pyrimidine | 84 |
| 3 | Malononitrile | 6-Aminouracil | 5-Amino-8-bromo-pyrido[2,3-d]pyrimidine | 86 |
Conclusion and Outlook
6-Bromo-4-chloroquinoline-3-carbaldehyde stands out as a highly effective and versatile synthon for the rapid assembly of complex heterocyclic systems via one-pot multicomponent reactions. The protocols detailed herein provide reliable and high-yielding pathways to pyrazolo[3,4-b]quinolines and pyrido[2,3-d]pyrimidines. The strategic placement of the C6-bromo substituent offers a crucial advantage, enabling extensive post-MCR diversification to explore structure-activity relationships, making this building block an invaluable asset in modern medicinal chemistry and drug discovery programs.
References
-
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [3][4]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [1]
-
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. ResearchGate.
-
Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of... ResearchGate.
-
Multi‐component for the synthesis of quinoline derivatives 525. ResearchGate. [5]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [2]
-
1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Molecules. [12]
-
Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? MDPI.
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC. [13]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Scientific Reports. [17]
-
A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [18]
-
The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. [20]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). Journal of Enzyme Inhibition and Medicinal Chemistry. [19]
-
Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. PMC. [15]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkat USA. [8]
-
Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Elsevier. [6]
-
MULTICOMPONENT REACTIONS IN ALKALOID-BASED DRUG DISCOVERY. PMC. [7]
-
Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. ResearchGate. [16]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Serbian Chemical Society. [14]
-
Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [10]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [11]
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research. [9]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MULTICOMPONENT REACTIONS IN ALKALOID-BASED DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. ijsr.net [ijsr.net]
- 10. researchgate.net [researchgate.net]
- 11. atlantis-press.com [atlantis-press.com]
- 12. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 13. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 15. Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jocpr.com [jocpr.com]
Application Notes & Protocols: 6-Bromo-4-chloroquinoline-3-carbaldehyde as a Versatile Precursor for Advanced OLED Materials
I. Introduction: The Strategic Value of Quinoline Scaffolds in Organic Electronics
Quinoline and its derivatives represent a cornerstone in the architecture of modern organic light-emitting diodes (OLEDs). Their inherent electron-deficient nature, high thermal stability, and rigid planar structure make them exceptional candidates for multiple roles within an OLED device, including as electron-transporting materials (ETMs), emissive materials, and hosts for phosphorescent emitters.[1][2] The ability to precisely tune their optoelectronic properties through targeted functionalization is key to advancing OLED performance.
This guide focuses on a particularly valuable, yet underexplored, building block: 6-Bromo-4-chloroquinoline-3-carbaldehyde . This precursor is uniquely equipped for the synthesis of sophisticated, multifunctional OLED materials. It features three distinct reactive sites:
-
C6-Bromo Position: Highly susceptible to C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions.
-
C4-Chloro Position: A less reactive halide, allowing for sequential and selective functionalization.
-
C3-Carbaldehyde Group: Offers a pathway for extending π-conjugation through reactions like Knoevenagel or Wittig condensations, directly influencing the material's emission color and electronic properties.
The strategic, stepwise functionalization of this molecule allows for the rational design of donor-acceptor architectures, which are critical for developing high-efficiency fluorescent and phosphorescent OLEDs. This document provides a comprehensive, field-proven guide to leveraging this precursor, detailing a representative synthetic pathway, step-by-step protocols, and characterization methodologies for creating a novel carbazole-functionalized quinoline derivative for OLED applications.
II. Synthetic Strategy: A Sequential Cross-Coupling Approach
Our strategy hinges on the differential reactivity of the aryl halides present on the quinoline core. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > Cl.[3] This allows for a highly selective, sequential approach to building molecular complexity.
Our proposed target is a donor-acceptor molecule, 4-(diphenylamino)-6-(9-phenyl-9H-carbazol-3-yl)quinoline-3-carbaldehyde , designed to integrate hole-transporting (carbazole, diphenylamine) and electron-transporting (quinoline) moieties.
The synthetic workflow is a two-step process:
-
Selective Suzuki-Miyaura Coupling: The more reactive C6-bromo position is first coupled with a carbazole-containing boronic acid. This step attaches the primary hole-transporting unit.
-
Buchwald-Hartwig Amination: The less reactive C4-chloro position is then targeted for amination with diphenylamine, further enhancing hole-injection/transport capabilities and tuning the molecule's frontier molecular orbitals.
Caption: Proposed synthetic workflow for the target OLED material.
III. Detailed Experimental Protocols
A. Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol details the selective arylation of the C6-bromo position, leaving the C4-chloro position intact for subsequent functionalization.
Rationale: The choice of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst is based on its high efficiency and selectivity for coupling aryl bromides in the presence of chlorides.[4] A base, such as sodium carbonate, is essential for the transmetalation step of the Suzuki catalytic cycle, where it activates the boronic acid.[5] An inert atmosphere is critical to prevent the oxidative degradation of the Pd(0) active catalyst.
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde (1.0 equiv)
-
(9-Phenyl-9H-carbazol-3-yl)boronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Sodium Carbonate (Na₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-Bromo-4-chloroquinoline-3-carbaldehyde, (9-Phenyl-9H-carbazol-3-yl)boronic acid, Pd(dppf)Cl₂, and anhydrous Na₂CO₃.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 (v/v) ratio. The final concentration of the quinoline substrate should be approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours, as indicated by the consumption of the starting material.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the intermediate product, 6-(9-Phenyl-9H-carbazol-3-yl)-4-chloroquinoline-3-carbaldehyde .
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
B. Protocol 2: Buchwald-Hartwig Amination at the C4-Position
This protocol functionalizes the remaining C4-chloro position.
Rationale: The C-Cl bond is less reactive and requires a more active catalyst system. A combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., BrettPhos) is highly effective for coupling aryl chlorides.[6] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle.[7][8]
Materials:
-
6-(9-Phenyl-9H-carbazol-3-yl)-4-chloroquinoline-3-carbaldehyde (1.0 equiv)
-
Diphenylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
BrettPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Nitrogen or Argon gas supply
-
Glovebox or Schlenk line glassware
Procedure:
-
Reaction Setup: Inside a nitrogen-filled glovebox, add 6-(9-Phenyl-9H-carbazol-3-yl)-4-chloroquinoline-3-carbaldehyde, diphenylamine, Pd₂(dba)₃, BrettPhos, and NaOtBu to a Schlenk tube.
-
Solvent Addition: Add degassed, anhydrous toluene to the tube. Seal the tube tightly.
-
Reaction Execution: Remove the tube from the glovebox and place it in a preheated oil bath at 110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into dichloromethane (DCM). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final product, 4-(diphenylamino)-6-(9-phenyl-9H-carbazol-3-yl)quinoline-3-carbaldehyde .
-
Final Product Preparation: For OLED device fabrication, the purified material should undergo final purification by temperature-gradient sublimation to achieve the high purity (>99.9%) required for optimal performance.
IV. Material Characterization & Expected Properties
The synthesized material should be thoroughly characterized to confirm its identity and assess its suitability for OLED applications.
A. Structural and Thermal Analysis:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the molecular structure and purity.
-
Mass Spectrometry: To verify the molecular weight.
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature (Td), indicating thermal stability. A high Td (>350 °C) is crucial for vapor-deposited devices.
-
Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg), which relates to the morphological stability of the amorphous thin film. A high Tg (>100 °C) is desirable.
B. Photophysical and Electrochemical Properties: The electronic properties of the final molecule are critical for its function in an OLED. The following table summarizes expected properties for this class of carbazole-quinoline materials, based on literature data for structurally similar compounds.[9][10]
| Property | Description | Expected Value / Characteristic |
| Absorption (λ_abs) | Wavelength of maximum UV-Vis absorption. | 350-450 nm |
| Emission (λ_pl) | Wavelength of maximum photoluminescence. | 480-550 nm (Blue-Green to Green) |
| PL Quantum Yield (Φ_PL) | Efficiency of converting absorbed photons to emitted photons in solution. | > 50% |
| HOMO Level | Highest Occupied Molecular Orbital energy level. | -5.4 to -5.8 eV |
| LUMO Level | Lowest Unoccupied Molecular Orbital energy level. | -2.5 to -2.9 eV |
| Triplet Energy (E_T) | Energy of the lowest triplet excited state. | > 2.5 eV (Suitable as a host for green/red phosphors) |
V. Application in OLED Device Fabrication
The synthesized material is designed to function as a highly efficient emissive material or as a host in the emissive layer (EML) of a phosphorescent OLED (PhOLED).
A. Proposed Device Architecture: A standard multi-layer OLED architecture fabricated by thermal evaporation under high vacuum (< 10⁻⁶ Torr) is recommended.
Caption: Typical multi-layer OLED device architecture.
B. Fabrication Protocol (Thermal Evaporation):
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates. Clean them sequentially via ultrasonication in detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a stream of high-purity nitrogen and treat with UV-ozone for 10 minutes to improve the work function.
-
Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber.
-
Deposit the Hole Injection Layer (HIL) and Hole Transport Layer (HTL), for example, 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPB), to a thickness of 40-60 nm.
-
Deposit the Emissive Layer (EML) using the synthesized 4-(diphenylamino)-6-(9-phenyl-9H-carbazol-3-yl)quinoline-3-carbaldehyde . If used as a host, co-evaporate with a phosphorescent guest dopant (e.g., Ir(ppy)₃ for green emission) at a controlled doping concentration (e.g., 5-10 wt%). The typical thickness is 20-30 nm.
-
Deposit the Electron Transport Layer (ETL), for example, 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi), to a thickness of 30-40 nm.[2]
-
Deposit the cathode, typically a thin layer of Lithium Fluoride (LiF) (1 nm) followed by a thicker layer of Aluminum (Al) (100 nm).
-
-
Encapsulation: Immediately encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from atmospheric moisture and oxygen.
-
Characterization: Test the device for its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
VI. Conclusion
6-Bromo-4-chloroquinoline-3-carbaldehyde is a powerful and versatile precursor for the synthesis of advanced OLED materials. The differential reactivity of its two halogen substituents enables a selective and controlled synthetic approach, allowing for the precise construction of complex, multifunctional molecules. The protocols outlined in this guide demonstrate a reliable pathway for creating high-performance, donor-acceptor type materials suitable for emissive or host applications in OLEDs. By following these methodologies, researchers can effectively unlock the potential of this strategic building block to drive the next generation of organic electronic devices.
VII. References
-
BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs). BenchChem.
-
Doğan, Ö., & Gür, M. (2021). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. International Journal of Chemistry and Technology. [Link]
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile. BenchChem.
-
BenchChem. (2025). A Comparative Guide: Suzuki vs. Stille Coupling for the Functionalization of 6-Bromo-4-chloro-2-methylquinazoline. BenchChem.
-
Sharma, G., et al. (2018). Fabrication and characterization of OLED with Mg complex of 5-chloro-8-hydroxyquinoline as emission layer. ResearchGate. [Link]
-
Sathiyan, G., et al. (2016). Synthesis, photophysical and electrochemical properties of carbazole-containing 2, 6-quinoline-based conjugated polymer. ResearchGate. [Link]
-
Volyniuk, D., et al. (2019). Derivatives of carbazole and quinazoline as host materials for red phosphorescent OLEDs showing high efficiency and brightness. ResearchGate. [Link]
-
Mroczkiewicz, K., et al. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. MDPI. [Link]
-
Sych, G., et al. (2021). Dual Interface Exciplex Emission of Quinoline and Carbazole Derivatives for Simplified Non-Doped White OLEDs. ResearchGate. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Adachi, C., et al. (2001). Endothermic energy transfer: A mechanism for generating very efficient high-energy phosphorescent emission in organic materials. Applied Physics Letters.
-
Baldo, M. A., et al. (1999). Very high-efficiency green organic light-emitting devices based on electrophosphorescence. Applied Physics Letters.
-
Abellán, M., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. The Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2015). Novel Carbazole Derivatives With Quinoline Ring: Synthesis, Electronic Transition, and Two-Photon Absorption Three-Dimensional Optical Data Storage. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Norio, M., & Akira, S. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde
Welcome to the technical support center for the synthesis of 6-bromo-4-chloroquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions to help you improve your yield and obtain a high-purity final product. Our approach is grounded in mechanistic understanding and field-proven insights to ensure your success.
Overview of the Synthetic Pathway
The synthesis of 6-bromo-4-chloroquinoline-3-carbaldehyde is a multi-step process that requires careful control of reaction conditions at each stage. A common and effective route begins with 4-bromoaniline and proceeds through the construction of the quinoline core, followed by functional group manipulations. Understanding the nuances of each step is critical to troubleshooting and optimizing your yield.
Caption: General synthetic route to 6-Bromo-4-chloroquinoline-3-carbaldehyde.
Troubleshooting Guide: A Step-by-Step Approach
This section addresses specific problems you might encounter at each stage of the synthesis.
Stage 1: Gould-Jacobs Reaction - Formation of the Quinoline Core
The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline skeleton from an aniline and a malonic ester derivative.[1][2] However, the high temperatures required for the thermal cyclization can be a source of yield loss.
Q1: My yield for the thermal cyclization of the anilinomethylenemalonate intermediate is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this step are often due to incomplete cyclization or side reactions at high temperatures. The cyclization requires significant thermal energy to proceed effectively.[3]
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Cyclization Temperature | The intramolecular cyclization has a high activation energy. Traditional methods often use high-boiling solvents like diphenyl ether to reach the required temperatures (typically >250 °C).[4] | Ensure your reaction setup can safely and consistently maintain the target temperature. Consider using a sand bath or a high-temperature heating mantle for even heat distribution. |
| Reaction Time Too Short | Even at high temperatures, the reaction may require a significant amount of time to go to completion. | Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the anilinomethylenemalonate intermediate is a good indicator of reaction completion. |
| Thermal Decomposition | Prolonged exposure to very high temperatures can lead to the degradation of both the starting material and the product. | Microwave-assisted synthesis can be a highly effective alternative. Microwave heating can dramatically reduce reaction times (from hours to minutes) and often leads to cleaner reactions and higher yields by providing rapid and uniform heating.[5][6] |
| Incomplete Condensation | If the initial condensation of 4-bromoaniline with diethyl 2-(ethoxymethylene)malonate is incomplete, the overall yield will be lower. | Ensure the condensation step is complete before proceeding to the high-temperature cyclization. This can often be achieved by refluxing the reactants in a suitable solvent like ethanol before removing the solvent and proceeding with cyclization. |
Stage 2: Saponification and Decarboxylation
This two-step process converts the ethyl ester at the 3-position to a carboxylic acid, which is then removed to yield 6-bromo-4-hydroxyquinoline.
Q2: I am having trouble with the saponification of the ethyl ester. The reaction seems incomplete, or I am getting a complex mixture of products.
A2: Incomplete saponification is a common issue and can often be resolved by adjusting the reaction conditions. The hydrolysis of the ester requires a strong base and sufficient thermal energy.[7][8]
Detailed Protocol for Saponification:
-
Suspend the 6-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester in a 10% aqueous solution of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Continue refluxing for 1-5 hours, monitoring the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of 1-2. This will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry thoroughly.
Q3: My decarboxylation step is giving a low yield of 6-bromo-4-hydroxyquinoline. What are the critical parameters for this reaction?
A3: Decarboxylation of quinoline-3-carboxylic acids typically requires high temperatures. The key is to reach a temperature sufficient to induce the loss of CO2 without causing decomposition of the desired product.[9]
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Temperature | The C-C bond of the carboxylic acid group is stable and requires significant thermal energy to break. | The reaction is often carried out in a high-boiling, inert solvent like mineral oil or diphenyl ether at temperatures ranging from 250-300 °C.[9] |
| Reaction Time | The reaction time needs to be sufficient for the evolution of CO2 to complete. | Monitor the reaction for the cessation of gas evolution. This is a good visual indicator that the reaction is complete. |
| Decomposition | As with the cyclization, excessive heat or prolonged reaction times can lead to product degradation. | Carefully control the temperature and reaction time. Once gas evolution has stopped, cool the reaction mixture promptly. |
Stage 3: Chlorination of 6-Bromo-4-hydroxyquinoline
The conversion of the 4-hydroxy group to a 4-chloro group is a crucial step, most commonly achieved using phosphorus oxychloride (POCl₃).[10][11]
Caption: Simplified mechanism of chlorination.
Q4: My chlorination reaction with POCl₃ is resulting in a dark, tarry mixture and a low yield of the desired 6-bromo-4-chloroquinoline.
A4: This is a common problem and usually points to issues with reaction conditions or the presence of moisture. POCl₃ is a highly reactive and moisture-sensitive reagent.[12]
| Potential Cause | Explanation | Suggested Solution |
| Presence of Moisture | POCl₃ reacts violently with water, which not only consumes the reagent but can also lead to the formation of phosphoric acid and HCl, contributing to side reactions and decomposition.[11] | Ensure all glassware is thoroughly dried before use. Use freshly distilled or a new bottle of POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction Temperature Too High | The quinoline ring system can be susceptible to polymerization and other side reactions at elevated temperatures in the presence of a strong Lewis acid like POCl₃. | Maintain a controlled reaction temperature, typically between 80-110 °C.[10] Avoid excessive heating. |
| Incomplete Reaction | Insufficient heating or reaction time can lead to a low conversion of the starting material. | Monitor the reaction by TLC. If the reaction is sluggish, consider adding a catalytic amount of N,N-dimethylformamide (DMF), which can facilitate the reaction.[10] |
| Difficult Work-up | Quenching the reaction mixture with water can be highly exothermic and may lead to hydrolysis of the product back to the starting material if not done carefully.[12] | Cool the reaction mixture to room temperature before quenching. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base like sodium bicarbonate to precipitate the product.[10] |
Stage 4: Vilsmeier-Haack Formylation
The final step is the introduction of the carbaldehyde group at the 3-position using the Vilsmeier-Haack reaction. This involves the in-situ formation of the Vilsmeier reagent (a chloroiminium ion) from POCl₃ and DMF.[13][14]
Q5: The Vilsmeier-Haack formylation is not working, or I am getting a very low yield of the final product.
A5: The success of the Vilsmeier-Haack reaction depends on the proper formation of the Vilsmeier reagent and the electronic nature of the quinoline substrate.
| Potential Cause | Explanation | Suggested Solution |
| Improper Vilsmeier Reagent Formation | The Vilsmeier reagent must be prepared correctly. The reaction between POCl₃ and DMF is exothermic and should be controlled.[13] | Add POCl₃ dropwise to cold (0-5 °C) DMF with stirring. Allow the reagent to form completely before adding the quinoline substrate. |
| Reaction Temperature | The formylation of the quinoline ring requires heating, but excessive temperatures can lead to decomposition. | After the addition of the 6-bromo-4-chloroquinoline, the reaction mixture is typically heated to 60-90 °C for several hours.[13] |
| Hydrolysis of the Intermediate | The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde during work-up.[15] | The work-up procedure is critical. Pouring the reaction mixture into a cold aqueous solution (often a buffered or basic solution) hydrolyzes the iminium salt to the desired carbaldehyde. |
| Substrate Deactivation | While the quinoline ring is generally electron-rich enough for this reaction, strong deactivating groups can hinder the electrophilic substitution. The chloro and bromo groups are deactivating, but the nitrogen atom in the ring is activating. | The reaction should proceed, but it may require more forcing conditions (higher temperature or longer reaction time) compared to more activated systems. |
Frequently Asked Questions (FAQs)
Q: Can I perform the saponification and decarboxylation in a single step?
A: While it might be possible under certain conditions, a stepwise approach is generally recommended for better control and higher purity. Saponification is typically done under basic conditions, while decarboxylation is a thermal process. Combining them could lead to a complex reaction mixture.
Q: What is the best way to purify the final product, 6-bromo-4-chloroquinoline-3-carbaldehyde?
A: The final product is a solid and can often be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate. If significant impurities are present, column chromatography on silica gel may be necessary.[16] Due to the presence of the basic quinoline nitrogen, streaking on silica gel can be an issue. This can sometimes be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.
Q: My final product seems unstable and discolors over time. How should I store it?
A: Aldehydes can be susceptible to oxidation. It is advisable to store the purified 6-bromo-4-chloroquinoline-3-carbaldehyde in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., in a desiccator or under argon/nitrogen).[17]
Q: Are there alternative methods to the Gould-Jacobs reaction for the initial quinoline synthesis?
A: Yes, other methods like the Friedländer synthesis could be adapted.[18][19] The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[20] However, the availability of the required substituted 2-aminobenzaldehyde or ketone might be a limiting factor.
References
-
Merck Index. (n.d.). Gould-Jacobs Reaction. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
PubChem. (n.d.). 6-bromo-4-chloroquinoline-3-carbaldehyde. [Link]
- Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Yu, W., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]
-
Li, L., et al. (2013). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. [Link]
-
Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. [Link]
-
Musiol, R., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Bose, P., & Lovely, C. (2011). Synthesis of 6-Bromoquinoline. Scribd. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Reddit. (2018). How to purify halo-isoquinolines??. [Link]
-
Potter, G., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. [Link]
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
-
Patil, P., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. [Link]
-
RSC Medicinal Chemistry. (2025). 4. [Link]
-
Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]
-
Beilstein Journals. (n.d.). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. [Link]
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. [Link]
-
Chemdad. (n.d.). QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. [Link]
-
PubChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. [Link]
-
ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). [Link]
-
PubMed. (2011). POCl3 chlorination of 4-quinazolones. [Link]
-
ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]
-
Chemical Science. (2023). Nitrogen-interrupted halo-Prins/halo-Nazarov fragment coupling cascade for the synthesis of indolines. [Link]
-
RSC Publishing. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
-
ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. [Link]
Sources
- 1. Gould-Jacobs Reaction [drugfuture.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. echemi.com [echemi.com]
- 8. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Formylation of 6-Bromo-4-Chloroquinolines
Welcome to the technical support center for the formylation of 6-bromo-4-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific synthetic transformation. My aim is to equip you with the necessary knowledge to navigate the potential challenges and optimize your experimental outcomes, drawing from established literature and practical experience.
The synthesis of 6-bromo-4-chloroquinoline-3-carbaldehyde is a critical step in the development of various pharmaceutical compounds.[1] The most reliable and regioselective method for this transformation is not the direct formylation of 6-bromo-4-chloroquinoline, but rather the Vilsmeier-Haack cyclization of a corresponding acetanilide precursor.[2] This guide will focus on this widely accepted methodology.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of 6-bromo-4-chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction.
Issue 1: Low or No Yield of the Desired Product
Question: My Vilsmeier-Haack reaction is resulting in a very low yield or has failed completely. What are the likely causes and how can I improve the outcome?
Answer:
Low to non-existent yields in the Vilsmeier-Haack cyclization of halo-substituted acetanilides are a common challenge, primarily due to the electron-withdrawing nature of the halogen substituents which deactivates the aromatic ring towards electrophilic attack. Here is a systematic approach to troubleshooting this issue:
-
Reagent Quality and Stoichiometry: The success of the reaction is critically dependent on the quality and quantity of your reagents.
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure that your N,N-dimethylformamide (DMF) is anhydrous and your phosphorus oxychloride (POCl₃) is fresh and has been stored under inert conditions. Contamination with water will quench the Vilsmeier reagent.[3]
-
Reagent Stoichiometry: An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion, especially with deactivated substrates. A molar ratio of POCl₃ to the acetanilide substrate of up to 12 equivalents has been shown to improve yields in similar systems.[2]
-
-
Reaction Temperature and Time:
-
Temperature Control: The formation of the Vilsmeier reagent should be performed at a low temperature (0-5 °C) to ensure its stability.[2] The subsequent cyclization reaction typically requires heating (e.g., 80-90 °C) for several hours.[2] However, excessively high temperatures or prolonged reaction times can lead to the formation of tarry byproducts.[4]
-
Reaction Monitoring: It is crucial to monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation of the product.
-
-
Substrate Reactivity: The presence of two electron-withdrawing groups (bromo and chloro) on the aniline precursor significantly reduces its nucleophilicity. If you are consistently obtaining low yields, consider alternative strategies such as using microwave irradiation, which has been shown to reduce reaction times and improve yields in some Vilsmeier-Haack reactions.[5]
Issue 2: Formation of a White Precipitate that is Not the Desired Product
Question: I am observing the formation of a significant amount of a white, insoluble solid that does not correspond to the expected 2-chloro-3-formyl-6-bromoquinoline. What could this be?
Answer:
This is a classic indicator of formamidine formation , a known side reaction when dealing with strongly deactivated acetanilides.[4] Instead of the Vilsmeier reagent attacking the aromatic ring for cyclization, it can react with the amide nitrogen to form a stable formamidinium salt.
-
Mitigation Strategies:
-
Milder Reaction Conditions: Try lowering the reaction temperature and reducing the reaction time to favor the desired cyclization pathway.
-
Use of Micellar Media: The use of surfactants like cetyltrimethylammonium bromide (CTAB) or sodium dodecyl sulfate (SDS) has been reported to enhance the yield of 2-chloro-3-formylquinolines from deactivated acetanilides by promoting the desired reaction pathway in the micellar phase.[5]
-
Issue 3: Presence of an Unexpected Product with a Higher Polarity in the Final Mixture
Question: After workup, I have a significant amount of a more polar byproduct that is difficult to separate from my desired aldehyde. What is this likely to be and how can I avoid it?
Answer:
This is very likely the corresponding 2-quinolone derivative (6-bromo-4-chloro-1H-quinolin-2-one-3-carbaldehyde) , formed by the hydrolysis of the 2-chloro group.[6] The 2-chloro group in the product is susceptible to nucleophilic substitution, especially in the presence of water during workup.
-
Prevention and Removal:
-
Careful Workup: During the aqueous workup, it is crucial to maintain a neutral to slightly acidic pH and to work at low temperatures to minimize hydrolysis. Avoid prolonged exposure to basic conditions.
-
Purification: If the quinolone has formed, it can often be separated from the desired 2-chloroquinoline product by column chromatography, as the quinolone is typically more polar. A solvent system such as ethyl acetate/hexane can be effective.[4]
-
Issue 4: The Product Appears as a Dark, Tarry, or Polymeric Material
Question: My reaction has resulted in a dark, intractable tar. What causes this and is it salvageable?
Answer:
The formation of tarry byproducts is usually a result of excessively harsh reaction conditions .[4] High temperatures and long reaction times can lead to polymerization and degradation of both the starting material and the product.
-
Preventative Measures:
-
Strict Temperature Control: Carefully control the temperature throughout the reaction, especially during the heating phase.
-
Optimal Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-reaction and decomposition.
-
Gradual Addition of Reagents: Add the acetanilide to the pre-formed Vilsmeier reagent slowly and at a low temperature to control the initial exotherm.
-
Once a significant amount of tar has formed, it is often very difficult to isolate the desired product in a pure form. It is generally more efficient to repeat the reaction with stricter control over the reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the formylation of 6-bromo-4-chloroquinoline?
A1: When synthesizing 6-bromo-4-chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack cyclization of the corresponding 4-bromoacetanilide, the formylation occurs exclusively at the position that becomes C3 of the quinoline ring, with the chloro group introduced at C2. Direct formylation of the pre-formed 6-bromo-4-chloroquinoline is not the preferred method as it is less efficient and may lead to a mixture of products.
Q2: Can the bromo or chloro substituents be displaced during the Vilsmeier-Haack reaction?
A2: Under typical Vilsmeier-Haack conditions, the bromo and chloro groups on the benzene ring of the quinoline are generally stable and do not undergo substitution. The primary side reaction involving the chloro group is the hydrolysis of the 2-chloro substituent on the pyridine ring during aqueous workup, as discussed in the troubleshooting guide.
Q3: Are there any alternative formylation methods for this substrate?
A3: While the Vilsmeier-Haack reaction is the most common and effective method, other formylation reactions exist in organic synthesis, such as the Duff reaction or the Reimer-Tiemann reaction.[7] However, these are generally less suitable for this particular transformation due to lower yields, lack of regioselectivity, and harsh reaction conditions that could lead to other side reactions with the halo-substituted quinoline ring.
Q4: What are the key parameters to control for a successful reaction?
A4: The three most critical parameters to control are:
-
Anhydrous conditions: To ensure the stability and reactivity of the Vilsmeier reagent.
-
Temperature: Low temperature for the formation of the Vilsmeier reagent and carefully controlled heating for the cyclization step.
-
Stoichiometry: Using a sufficient excess of the Vilsmeier reagent to drive the reaction to completion with the deactivated substrate.
Experimental Protocols & Data
Table 1: Optimized Reaction Conditions for Vilsmeier-Haack Cyclization
| Parameter | Recommended Range | Optimal (for related syntheses)[2] | Notes |
| Molar Ratio of POCl₃:Substrate | 3 - 15 equivalents | 12 equivalents | A higher excess of POCl₃ often leads to better yields with deactivated substrates. |
| Initial Temperature | 0 - 10°C | 0 - 5°C | For the formation of the Vilsmeier reagent and its addition to the substrate. |
| Reaction Temperature | 70 - 100°C | 80 - 90°C | For the cyclization and formylation step. |
| Reaction Time | 4 - 12 hours | 4 - 10 hours | Monitor by TLC to determine completion. |
| Work-up pH | 6 - 8 | Neutral (pH 7) | Crucial for the precipitation of the final product and to minimize hydrolysis. |
Detailed Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde
This protocol is a general guideline based on procedures for similar substrates.[2] Optimization may be required for your specific setup.
Materials:
-
4-Bromoacetanilide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reactions under anhydrous conditions
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), place anhydrous DMF. Cool the flask in an ice-salt bath to 0°C. Slowly add POCl₃ (12 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 5°C. After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5°C to allow for the complete formation of the Vilsmeier reagent.
-
Addition of Acetanilide: To this pre-formed reagent, add 4-bromoacetanilide (1 equivalent) portion-wise, while maintaining the temperature below 10°C.
-
Reaction: Once the addition of the acetanilide is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture in a water bath or heating mantle to 80-90°C for 4-10 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolation and Purification: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water. Dry the crude product in a desiccator. The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
Mechanism of Vilsmeier-Haack Cyclization
Caption: The mechanism of 2-chloro-3-formyl-6-bromoquinoline synthesis.
References
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies. Available at: [Link]
-
Synthesis and molecular docking of novel N-((2-chloroquinolin- 3-yl) methylene)-4-methylbenzenamine derivatives as anti-HIV. Eurasian Chemical Communications. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. ResearchGate. Available at: [Link]
- 6-bromo-4-chloroquinoline-3-carbaldehyde. Google Patents.
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. Available at: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. Available at: [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]
-
Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. Available at: [Link]
-
Novel rearrangement of substituted spiroimidazolidinones into quinoline derivatives via Vilsmeier-Haack reagent. ResearchGate. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
-
Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. ResearchGate. Available at: [Link]
-
2-Chloro-3-formyl quinolines and 2-chloro-3-acetyl quinolines. Heterocyclic Letters. Available at: [Link]
-
Vilsmeier-Haack Reactions of 4,6-Diacetylresorcinol and Its Schiff Ba. Sciforum. Available at: [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]
-
Formylation - Wikipedia. Available at: [Link]
-
A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies. Available at: [Link]
-
6-Bromo-4-chloroquinoline| CAS No:65340-70-7|ZaiQi Bio-Tech. Available at: [Link]
-
6-Bromo-4-chloroquinoline - Chem-Impex. Available at: [Link]
-
Duff reaction - Wikipedia. Available at: [Link]
Sources
- 1. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Navigating the Challenges of Selective Dihaloquinoline Functionalization
Welcome to the technical support center dedicated to the intricate world of dihaloquinoline chemistry. As a Senior Application Scientist, I've witnessed firsthand the immense potential of functionalized quinolines in medicinal chemistry and materials science, as well as the significant hurdles researchers face in achieving selective transformations.[1][2][3] This guide is structured to provide not just protocols, but a deeper understanding of the underlying principles governing the selective functionalization of dihaloquinolines. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address the specific issues you may encounter during your experiments.
Section 1: Troubleshooting Guides
This section is designed to help you diagnose and resolve common problems encountered during the selective functionalization of dihaloquinolines.
Issue 1.1: Poor or No Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Symptoms:
-
Formation of a mixture of mono-substituted isomers (e.g., substitution at both C2 and C4 in a 2,4-dihaloquinoline).
-
Formation of the di-substituted product alongside mono-substituted products.
-
The reaction stalls after low conversion, with a mixture of products.
Possible Causes & Solutions:
-
Incorrect Halogen Reactivity Order: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[4]
-
Similar Reactivity of Two Identical Halogens: In dihaloquinolines with identical halogens (e.g., 2,4-dichloroquinoline), the electronic environment can lead to competitive reactions. The C2 position is generally more reactive towards oxidative addition with a palladium(0) catalyst due to the electron-withdrawing effect of the adjacent nitrogen atom, making the C2 carbon more electrophilic.[4][6]
-
Solution:
-
Ligand Effects: The choice of phosphine ligand can significantly influence regioselectivity. For 2,4-dichloroquinolines, ligands like PPh3 and dppp have been shown to favor coupling at the C2 position.[4] A systematic screening of ligands is often necessary.
-
Catalyst Loading and Temperature: Lowering the catalyst loading or the reaction temperature can sometimes improve selectivity by favoring the reaction at the more activated position and reducing the rate of the competing reaction at the less activated site.[4]
-
Base Strength and Type: The choice of base can influence the reaction outcome. For Suzuki reactions, common bases include K2CO3, K3PO4, and Cs2CO3. The solubility and strength of the base can affect reaction kinetics and selectivity.[4]
-
Solvent Polarity: The solvent system can impact catalyst stability and reactivity. Common solvents for Suzuki reactions include toluene, dioxane, and DMF, often with water as a co-solvent. Optimizing the solvent mixture can improve results.[4][7]
-
-
Illustrative Workflow for Regioselectivity Control:
Caption: Decision workflow for achieving regioselectivity in cross-coupling reactions of dihaloquinolines.
Issue 1.2: Low Yield or No Reaction in Buchwald-Hartwig Amination
Symptoms:
-
Starting material is recovered unchanged.
-
Formation of hydrodehalogenated side product.
-
Low yield of the desired aminoquinoline.
Possible Causes & Solutions:
-
Catalyst Deactivation: The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[8][9]
-
Aryl Halide Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations.[4]
-
Solution: For less reactive aryl chlorides, more active catalyst systems, higher temperatures, or longer reaction times may be necessary. The use of specialized ligands designed for aryl chloride activation is also recommended.[12]
-
-
Inappropriate Base: The choice of base is critical and can significantly impact the reaction's success.
-
Amine Substrate Issues: Some amines, particularly ammonia, can be challenging coupling partners due to their strong binding to the palladium center.[4]
-
Solution: Using an ammonia surrogate, like a benzophenone imine followed by hydrolysis, can be an effective strategy.[4]
-
-
Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Proper degassing of solvents is crucial.[8]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: In a 2,4-dichloroquinoline, which position is generally more reactive in a Suzuki cross-coupling reaction?
A1: The C2 position is generally more reactive towards oxidative addition with a palladium(0) catalyst.[4][6] This is due to the electronic effect of the adjacent nitrogen atom, which makes the C2 carbon more electrophilic. The coordination of the quinoline nitrogen to the palladium center can also play a role in directing the catalyst to the C2 position.[4]
Q2: How can I achieve selective functionalization at the C4 position of a 2,4-dihaloquinoline?
A2: To achieve selectivity at C4, you can employ a dihaloquinoline with a more reactive halogen at the C4 position, such as 2-chloro-4-iodoquinoline or 2-bromo-4-iodoquinoline. The palladium-catalyzed reaction will preferentially occur at the C-I bond.[4][5] Alternatively, some specific ligand and reaction conditions have been developed to favor C4-selectivity even with identical halogens. Another strategy is to use a lithium-halogen exchange reaction, which has been shown to proceed regioselectively at C-4 in 2,4-dibromoquinolines.[13]
Q3: My Sonogashira coupling on a dihaloquinoline is giving a low yield and I see a lot of alkyne homocoupling (Glaser coupling). What can I do?
A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by an excess of the copper(I) co-catalyst.
-
Reduce Copper(I) concentration: Try reducing the amount of CuI to a catalytic amount (e.g., 1-5 mol%).[4]
-
Ensure Anaerobic Conditions: Thoroughly degas your reaction mixture, as oxygen can promote homocoupling. Running the reaction under a strictly inert atmosphere is critical.[4]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol, which can eliminate the Glaser coupling side reaction.[6]
Q4: What is the purpose of using a quinoline N-oxide in C-H functionalization reactions?
A4: Converting the quinoline to its N-oxide derivative modifies the electronic properties of the ring, making certain C-H bonds more susceptible to activation. The N-oxide can also act as a directing group, facilitating functionalization, particularly at the C2 and C8 positions.[4][14][15] After the desired functionalization, the N-oxide can be readily reduced back to the quinoline.
Q5: I am trying to perform a C-H functionalization at the C5 position of a quinoline. What is a common strategy to achieve this?
A5: Functionalization at distal positions like C5 is challenging due to the directing influence of the ring nitrogen towards C2 and C8.[16] A common and effective strategy is to install a directing group at a proximal position. For example, an 8-aminoquinoline derivative can be used to direct functionalization to the C5 or C7 position.[4] The choice of the transition metal catalyst (e.g., Pd, Rh, Ru, Ir) is also crucial in controlling the regioselectivity of C-H activation.[4][16]
Section 3: Experimental Protocols & Data
Protocol 3.1: Selective Suzuki-Miyaura Coupling at the C4-Position of 2-Chloro-4-iodoquinoline
This protocol is a general guideline for the selective functionalization at the C4 position, leveraging the higher reactivity of the C-I bond.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloro-4-iodoquinoline (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh3)4 (3-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.
Table 1: Influence of Ligand and Base on Suzuki Coupling of 4,7-Dichloroquinoline with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) of 4-phenyl-7-chloroquinoline |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 75[8] |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 72 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 8 | 92 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | THF/H₂O | 70 | 10 | 88 |
Note: Yields are illustrative and can vary based on specific reaction conditions and substrate purity.
References
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC - PubMed Central. [Link]
-
Synthesis of Quinolines and 2‐Functionalized Quinolines by Difluorocarbene Incorporation. Advanced Synthesis & Catalysis. [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. [Link]
-
Organocatalyzed Synthesis of Functionalized Quinolines. PubMed. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. [Link]
-
Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. ResearchGate. [Link]
-
Science Talks Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metallation. YouTube. [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. [Link]
-
Regioselectivity of palladium-catalyzed sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline- derivatives with terminal alkynes. Institutional Repository. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. [Link]
-
The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Danish National Research Foundation's Centre for Process Engineering and Technology. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
24 questions with answers in QUINOLINES. ResearchGate. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]
-
Metal–halogen exchange. Wikipedia. [Link]
-
Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. [Link]
-
Quinoline. Scribd. [Link]
-
Regioselectivity. Wikipedia. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
-
Selective perfluoroalkylation and defluorination functionalization of indoles. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
The Halogen-Metal Interconversion Reaction with Organolithium Compounds. ACS Publications. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC - NIH. [Link]
-
regioselectivity Archives. Master Organic Chemistry. [Link]
-
Regioselectivity and Stereospecificity in Diels-Alder Reactions. Wolfram Demonstrations Project. [Link]
-
Stereo and regioselectivity in retrosynthesis. YouTube. [Link]
Sources
- 1. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling Conditions for 6-Bromo-4-chloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing the Suzuki-Miyaura cross-coupling reaction of 6-Bromo-4-chloroquinoline-3-carbaldehyde. As a dihalogenated, electron-deficient heterocyclic aldehyde, this substrate presents unique challenges and opportunities for selective C-C bond formation. This resource, structured in a question-and-answer format, addresses common issues and fundamental questions to empower you to achieve successful and reproducible outcomes in your synthetic endeavors.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems encountered during the Suzuki coupling of 6-Bromo-4-chloroquinoline-3-carbaldehyde.
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
Recovery of a significant amount of unreacted 6-Bromo-4-chloroquinoline-3-carbaldehyde.
-
Minimal formation of the desired coupled product observed by TLC, LC-MS, or NMR.
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is crucial for initiating the catalytic cycle.[1][2] Improper handling or poor-quality reagents can lead to catalyst deactivation.
-
Recommendation: Ensure your palladium precursor and phosphine ligands are stored under an inert atmosphere.[3] Use freshly opened, high-purity reagents. Consider using a robust pre-catalyst, such as a palladacycle, which can be more resistant to air and moisture.[4] It's also normal for some catalyst systems, like Pd(dppf)Cl2, to turn black during the reaction without indicating complete deactivation.[5]
-
-
Inadequate Reaction Temperature: The oxidative addition step, which is often rate-determining, is temperature-dependent.[4][6]
-
Poor Solubility of Reagents: If any of the reactants (the quinoline, boronic acid, or base) are not sufficiently soluble in the chosen solvent system, the reaction will be slow or may not proceed at all.[8]
-
Recommendation: Screen different solvents or solvent mixtures. Common choices for Suzuki couplings include dioxane/water, THF/water, DMF, and toluene.[7] For quinoline-based substrates, polar aprotic solvents like DMF or dioxane are often effective.
-
-
Boronic Acid/Ester Instability: Boronic acids can be susceptible to degradation, particularly protodeboronation, where the boron group is replaced by a hydrogen atom.[3]
Issue 2: Formation of Significant Side Products (Dehalogenation)
Symptoms:
-
Observation of 6-bromo-4-chloroquinoline or 4-chloroquinoline-3-carbaldehyde as major byproducts.
-
Reduced yield of the desired coupled product.
Possible Causes & Solutions:
-
Mechanism of Dehalogenation: Dehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom.[10] This often occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (especially alcohols), or trace water.[1][11]
-
Recommendation:
-
Ligand Choice: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[11] These ligands can promote the desired reductive elimination over the dehalogenation pathway.[1]
-
Base Optimization: Avoid strong alkoxide bases if possible. Try weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases like K₃PO₄.[11]
-
Solvent Selection: Avoid alcohol-based solvents if dehalogenation is a significant issue.[1]
-
-
-
Substrate Reactivity: The C-Br bond is generally more susceptible to both Suzuki coupling and dehalogenation than the C-Cl bond.[4][12][13] Electron-deficient heterocyclic halides can also be more prone to dehalogenation.[11]
-
Recommendation: While the inherent reactivity cannot be changed, optimizing the reaction conditions (ligand, base, temperature) becomes even more critical to favor the cross-coupling pathway.
-
Issue 3: Lack of Regioselectivity (Reaction at both C-Br and C-Cl)
Symptoms:
-
Formation of a mixture of mono- and di-substituted products.
-
Difficulty in isolating the desired mono-coupled product.
Possible Causes & Solutions:
-
Inherent Reactivity: The general reactivity order for halides in Suzuki coupling is I > Br > Cl.[4][9][12] This provides a basis for selective coupling at the C-Br position of 6-Bromo-4-chloroquinoline-3-carbaldehyde.[14]
-
Recommendation: To enhance selectivity, consider the following:
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the more reactive C-Br bond.[15]
-
Ligand Effects: The choice of ligand can influence regioselectivity.[15][16] Screening different ligands may be necessary to find one that preferentially promotes oxidative addition at the C-Br bond.
-
Controlled Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help drive the reaction to completion at the more reactive site without promoting significant di-substitution.
-
-
Frequently Asked Questions (FAQs)
Q1: Which halogen (Br or Cl) is expected to react first in the Suzuki coupling of 6-Bromo-4-chloroquinoline-3-carbaldehyde?
The bromine at the 6-position is expected to react preferentially. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[13][15] This is due to the C-Br bond being weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst, which is typically the rate-determining step of the catalytic cycle.[4][6]
Q2: What is the role of the base in the Suzuki coupling reaction?
The base plays a multifaceted and critical role in the Suzuki coupling catalytic cycle.[12] It is generally believed that the base is not involved in the oxidative addition or reductive elimination steps but is essential for the transmetalation step.[4] The primary roles of the base include:
-
Activation of the Organoboron Species: The base activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[17][18][19]
-
Formation of a Palladium Complex: Some studies suggest the base can react with the palladium complex to form a species like [ArPd(OR)L₂], which is more susceptible to transmetalation.[12]
Q3: How do I choose the right palladium catalyst and ligand?
The choice of catalyst and ligand is crucial for success, especially with a potentially challenging substrate like 6-Bromo-4-chloroquinoline-3-carbaldehyde.
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity.[12]
-
Electron-rich and Bulky Ligands: Ligands like SPhos, XPhos, and other dialkylbiaryl phosphines are often effective for coupling less reactive halides (like chlorides) and for electron-deficient substrates.[1][21] They promote the oxidative addition step.[1]
-
N-Heterocyclic Carbenes (NHCs): These are another class of highly effective ligands, known for their strong electron-donating ability and thermal stability.[17]
-
DPPF: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is another robust catalyst often used for a variety of Suzuki couplings.[22]
-
Q4: What are the best practices for setting up and monitoring the reaction?
-
Inert Atmosphere: Suzuki reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.[3]
-
Degassing: Solvents should be thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.[5][11]
-
Reagent Purity: Use high-purity, dry reagents and solvents.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting materials and the formation of the product.[11]
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of 6-Bromo-4-chloroquinoline-3-carbaldehyde
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G4 (1-2 mol%) | Provides a source of Pd(0). Pre-catalysts like XPhos Pd G4 can offer enhanced stability and activity.[20] |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands that facilitate oxidative addition and can minimize dehalogenation side reactions.[1][11] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Effective bases for activating the boronic acid. K₃PO₄ is often a good choice for challenging substrates.[11][23] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Common solvent systems that provide good solubility for a range of reactants.[7][23] |
| Temperature | 80-100 °C | Sufficient thermal energy to overcome the activation barrier for oxidative addition.[23][24] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidative degradation.[3] |
Experimental Protocols & Visualizations
Generalized Experimental Protocol
-
To a flame-dried reaction vessel, add 6-Bromo-4-chloroquinoline-3-carbaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
In a separate vial, dissolve the palladium precursor (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) in the degassed organic solvent (e.g., dioxane).
-
Add the catalyst solution to the reaction vessel via syringe, followed by the degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][6][23]
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
References
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. byjus.com [byjus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scilit.com [scilit.com]
- 20. reddit.com [reddit.com]
- 21. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 24. researchgate.net [researchgate.net]
How to control selectivity between C-Br and C-Cl bonds in cross-coupling
A-Level: Senior Application Scientist
Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists facing the common but critical challenge of controlling selectivity between carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in polyhalogenated substrates. Here, we provide in-depth, mechanistically grounded answers to frequently encountered problems, complete with troubleshooting workflows and validated protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the C-Br bond almost always more reactive than the C-Cl bond in palladium-catalyzed cross-coupling?
A1: The enhanced reactivity of the C-Br bond over the C-Cl bond is fundamentally rooted in thermodynamics and kinetics, specifically concerning the rate-determining oxidative addition step.[1]
-
Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker than the C-Cl bond. For instance, the BDE for the C-Br bond in bromobenzene is approximately 84 kcal/mol, whereas for chlorobenzene, it is about 97 kcal/mol.[2] This lower energy requirement makes the C-Br bond easier for the palladium catalyst to cleave.
-
Mechanism of Oxidative Addition: In the catalytic cycle, the low-valent palladium(0) complex must insert into the carbon-halogen bond.[1][3] This process has a lower activation energy for the C-Br bond due to its weaker nature and greater polarizability, facilitating the formation of the Pd(II)-aryl intermediate. The general reactivity trend for aryl halides is Ar-I > Ar-Br > Ar-OTf > Ar-Cl, directly correlating with decreasing BDE.[4][5]
Q2: What are the primary experimental levers I can pull to control C-Br vs. C-Cl selectivity?
A2: You have four main parameters to manipulate the selectivity of your reaction. These factors are often interdependent, and optimization usually requires a systematic approach.
-
Catalyst System (Palladium Source & Ligand): This is the most critical factor. The electronic and steric properties of the ligand dictate the reactivity and selectivity of the palladium center.[6][7]
-
Temperature: Reaction temperature directly influences the reaction kinetics. Higher temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, reducing selectivity.
-
Base: The choice and strength of the base can affect catalyst stability, transmetalation rates, and the prevalence of side reactions like dehalogenation.[8]
-
Solvent: The solvent can influence catalyst solubility, stability, and the rate of key elementary steps in the catalytic cycle.
Troubleshooting Guide: Common Selectivity Issues
Problem 1: "My reaction is non-selective. I'm observing significant coupling at the C-Cl bond when I only want to target the C-Br bond."
This is a classic case of the reaction conditions being too "active," thereby overcoming the innate reactivity difference between the two bonds.
Root Cause Analysis & Solutions:
-
Your Catalyst is Too Reactive: Highly electron-rich and bulky phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos, or alkylphosphines like P(t-Bu)₃) are designed to activate even challenging bonds like C-Cl.[3][9] If your goal is C-Br selectivity, this high activity is detrimental.
-
Solution 1: "De-tune" the Ligand. Switch to a less electron-rich or less sterically demanding ligand. A simple triphenylphosphine (PPh₃) is an excellent starting point for favoring C-Br activation. If that is too slow, a moderately activating ligand like P(o-tol)₃ can be effective.[10]
-
Solution 2: Increase Ligand-to-Palladium Ratio. In some cases, an excess of phosphine ligand can favor the formation of less reactive, higher-coordinate palladium species, potentially dampening C-Cl activation.[11]
-
-
Your Temperature is Too High: Oxidative addition is the temperature-sensitive step. High temperatures (e.g., >100 °C) can provide sufficient thermal energy to overcome the higher activation barrier of C-Cl bond cleavage.
-
Solution: Lower the Reaction Temperature. Systematically decrease the temperature in 10-15 °C increments. Monitor the reaction progress and selectivity by GC-MS or LC-MS. For many substrates, running the reaction at a moderate temperature (e.g., 60-80 °C) is sufficient to activate the C-Br bond while leaving the C-Cl bond untouched.[12]
-
Problem 2: "My reaction is selective for the C-Br bond, but it's extremely slow and gives a low yield."
This is the opposite problem: your conditions are too mild to efficiently promote the catalytic cycle, even for the more reactive C-Br bond.
Root Cause Analysis & Solutions:
-
Insufficient Catalyst Activity: Your ligand may be too weak, or the palladium(0) species is not being generated efficiently.
-
Solution 1: "Tune-up" the Ligand. If you started with a weak ligand like PPh₃, move to a more electron-rich and bulky ligand. This is a balancing act. Choose a ligand known for moderate to high activity but perhaps not the most aggressive C-Cl activating ligand. See the Ligand Selection Table below for guidance.
-
Solution 2: Use a Pre-catalyst. Instead of sources like Pd(OAc)₂ or Pd₂(dba)₃ that require in-situ reduction, use a modern, well-defined Pd(II) pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle).[13] These form the active Pd(0) species more cleanly and efficiently, often at lower temperatures.
-
-
Sub-optimal Temperature or Concentration: The reaction may simply lack the kinetic energy to proceed at a reasonable rate.
-
Solution: Incrementally Increase Temperature and Concentration. Cautiously raise the temperature in 10 °C increments while monitoring for any loss of selectivity. Increasing the concentration can also accelerate the reaction, but be mindful of potential solubility issues.
-
Data & Workflow Visualization
Table 1: Influence of Phosphine Ligand Choice on C-Br/C-Cl Selectivity
| Ligand Class | Example Ligands | Key Features | Typical Selectivity Profile |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Less electron-rich, sterically accessible | High selectivity for C-Br. Often the first choice for selective reactions. May require higher temperatures.[10] |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Very electron-rich, bulky biaryl backbone | Low selectivity. Designed to activate C-Cl bonds; will often couple both sites unless conditions are very mild.[13] |
| Alkylphosphines | PCy₃, P(t-Bu)₃ | Highly electron-donating, very bulky | Very low selectivity. Extremely active catalysts that readily cleave C-Cl bonds.[14] |
| Josiphos Ligands | SL-J009-1 | Ferrocene-based, chiral | Good activity, can sometimes offer a balance between reactivity and selectivity. |
| NHC Ligands | IPr, IMes | N-Heterocyclic Carbenes, strong σ-donors | Generally low selectivity. Highly active for C-Cl activation, similar to bulky phosphines.[15] |
Diagram 1: Troubleshooting Workflow for Poor C-Br/C-Cl Selectivity
This flowchart provides a logical sequence of steps to diagnose and solve poor selectivity in your cross-coupling reaction.
Caption: Troubleshooting workflow for poor C-Br/C-Cl selectivity.
Experimental Protocols
Protocol 1: Highly Selective Suzuki-Miyaura Coupling of 1-Bromo-4-chlorobenzene
This protocol is optimized for selective reaction at the C-Br position, leaving the C-Cl bond intact.
Materials:
-
1-Bromo-4-chlorobenzene (1.0 mmol, 191 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg)
-
Potassium carbonate [K₂CO₃] (2.0 mmol, 276 mg)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-chlorobenzene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13]
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by GC-MS to confirm consumption of starting material and selective formation of 4-chloro-1,1'-biphenyl.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes/ethyl acetate) to yield the pure product.
Diagram 2: Reaction Scheme for Selective C-Br Coupling
Caption: Selective Suzuki-Miyaura coupling at the C-Br bond.
References
-
Espinet, P. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 2024. [Link]
-
van der Boom, M. E. Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Chemistry – A European Journal, 2015. [Link]
-
Hartwig, J. F. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry, 2024. [Link]
-
Johnson, R. 4.9: Oxidative Addition of Polar Reagents. Chemistry LibreTexts, 2022. [Link]
-
Bickelhaupt, F. M. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications, 2002. [Link]
-
Lipshutz, B. H. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 2012. [Link]
-
ResearchGate. Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate, 2024. [Link]
-
Sahoo, A. K. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. ResearchGate, 2022. [Link]
-
Wang, Y. Comparison of the BDE of Alkyl Halides and Benzyl Halides. ResearchGate, 2021. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024. [Link]
-
Yoneda, M. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, 2021. [Link]
-
Cramer, C. J. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 2008. [Link]
-
Maeda, S. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv, 2022. [Link]
-
Nolan, S. P. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 2022. [Link]
-
Maeda, S. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 2022. [Link]
-
Szostak, M. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. ACS Catalysis, 2021. [Link]
-
Lipshutz, B. H. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 2012. [Link]
-
Cravotto, G. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 2021. [Link]
-
Li, Y. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 2017. [Link]
-
de Vries, J. G. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 2007. [Link]
-
Kappe, C. O. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 2024. [Link]
-
Freedman, A. Photodissociation of aryl and aryl–alkyl halides at 193 nm: Fragment translational energy distributions. The Journal of Chemical Physics, 1980. [Link]
-
ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube, 2024. [Link]
-
Watson, D. A. Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 2015. [Link]
-
Cravotto, G. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. ResearchGate, 2021. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 11. Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Bromo-4-chloroquinoline-3-carbaldehyde
This guide is designed for researchers, medicinal chemists, and process development professionals working with 6-Bromo-4-chloroquinoline-3-carbaldehyde. This valuable intermediate presents unique purification challenges due to its multifunctional structure: a basic quinoline nitrogen, an electron-deficient aromatic system, reactive halogen substituents, and a sensitive aldehyde group. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Frequently Asked Questions & Troubleshooting Guide
Issue 1: My compound is decomposing or streaking badly on a silica gel column.
Question: I'm attempting to purify my crude 6-Bromo-4-chloroquinoline-3-carbaldehyde using standard silica gel flash chromatography, but I'm observing significant tailing (streaking) and recovering a low yield of a discolored product. What is causing this and how can I prevent it?
Answer: This is the most common issue encountered when purifying quinoline derivatives. The root cause is the interaction between the basic nitrogen atom on the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This strong acid-base interaction leads to several problems:
-
Peak Tailing: The compound adsorbs strongly and elutes slowly and unevenly, resulting in broad, streaking peaks that co-elute with impurities.[1]
-
Irreversible Adsorption: A portion of the compound can bind so strongly that it never elutes from the column, leading to significant yield loss.
-
Decomposition: The acidic environment of the silica gel can catalyze the degradation of sensitive molecules.[2]
Solutions:
-
Deactivate the Stationary Phase: The most effective strategy is to neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a tertiary amine, such as triethylamine (Et₃N) or pyridine, to the mobile phase.[3] A concentration of 0.5-2% (v/v) is usually sufficient. It is crucial to add the amine to your eluent before packing the column to ensure the entire stationary phase is neutralized.[2]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase.[4]
-
Neutral or Basic Alumina: Alumina is an excellent alternative for acid-sensitive basic compounds.[1][2] The choice between neutral and basic depends on the specific properties of your compound and impurities.
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using solvents like acetonitrile and water can be a highly effective method to avoid decomposition on acidic surfaces.[3]
-
-
Minimize Contact Time: Employ flash chromatography with a wider, shorter column and a slightly higher flow rate to reduce the residence time of your compound on the stationary phase, thereby minimizing potential degradation.[4]
Logical Flow for Troubleshooting Column Chromatography Issues
Caption: Troubleshooting workflow for peak tailing in quinoline chromatography.
Issue 2: My final product is contaminated with the corresponding carboxylic acid.
Question: My NMR spectrum shows a persistent impurity that I suspect is 6-bromo-4-chloroquinoline-3-carboxylic acid, likely from oxidation of the aldehyde. How can I remove this acidic impurity?
Answer: Aldehydes, particularly aromatic ones, are susceptible to air oxidation, forming the corresponding carboxylic acid.[5][6] This is a common impurity in aged samples or after reactions exposed to air. Since the carboxylic acid is significantly more polar than the aldehyde, several methods can be used for its removal.
Solutions:
-
Aqueous Base Wash (Liquid-Liquid Extraction): This is the simplest method. The carboxylic acid can be deprotonated by a mild base to form a water-soluble carboxylate salt, which can then be extracted into an aqueous layer.
-
Procedure: Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] The acidic impurity will move into the aqueous layer. Separate the layers, wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified aldehyde.
-
-
Purification via Bisulfite Adduct: This is a classic and highly effective method for purifying aldehydes.[7] Sodium bisulfite adds reversibly to the aldehyde carbonyl group to form a water-soluble adduct, leaving non-aldehyde impurities behind in the organic phase. The aldehyde can then be regenerated.[8] This method is excellent for removing a wide range of non-carbonyl impurities but will not separate other aldehydes or some methyl ketones.[5]
Experimental Protocol 1: Purification via Sodium Bisulfite Adduct Formation
This protocol is designed to separate the target aldehyde from non-aldehyde impurities.
Materials:
-
Crude 6-Bromo-4-chloroquinoline-3-carbaldehyde
-
Methanol or Ethanol
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Ethyl acetate (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)
-
Separatory funnel, beakers, filtration apparatus
Procedure:
-
Adduct Formation: Dissolve the crude mixture in a minimal amount of methanol or ethanol.[5] Add this solution to a separatory funnel containing a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 5-10 minutes. A solid precipitate of the bisulfite adduct may form at the interface.[8]
-
Extraction of Impurities: Add an immiscible organic solvent (e.g., ethyl acetate) and deionized water to the funnel and shake again. Separate the layers. The water-soluble bisulfite adduct of your aldehyde is now in the aqueous phase. The non-aldehyde impurities remain in the organic phase, which can be discarded.[7]
-
Regeneration of Aldehyde: Isolate the aqueous layer containing the adduct. Add an equal volume of fresh ethyl acetate. While stirring, slowly add saturated NaHCO₃ solution or 1M NaOH dropwise until the solution is basic (pH > 8) and gas evolution ceases.[7][8] This will decompose the adduct and regenerate the free aldehyde.
-
Final Extraction and Isolation: Shake the funnel to extract the regenerated aldehyde into the fresh organic layer. Separate the layers and perform one or two more extractions of the aqueous layer with the organic solvent. Combine all organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.
Issue 3: My compound "oils out" during recrystallization instead of forming crystals.
Question: I am trying to recrystallize my purified product, but it separates as an oil instead of forming solid crystals. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also be caused by the presence of impurities that depress the melting point.
Solutions:
-
Reduce the Saturation Temperature: The most common cause is using too little solvent, which requires a very high temperature for dissolution. Try adding more of the "good" (dissolving) solvent to lower the temperature needed for complete dissolution.[4]
-
Change the Solvent System: Your current solvent system may be too effective.
-
Add a "poor" (non-dissolving) solvent in which your compound is less soluble. For example, if your compound is dissolved in hot ethyl acetate, slowly add hexanes (a poor solvent) dropwise to the hot solution until it just becomes cloudy (the cloud point). Then, add a drop or two of the good solvent to redissolve the solid and allow the mixture to cool slowly.
-
Experiment with different solvent pairs. For halogenated aromatic compounds, systems like petroleum ether/ethyl acetate, toluene, or ethanol/water are often successful.[9][10]
-
-
Induce Crystallization:
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Cool Slowly: Rapid cooling encourages oiling out. Allow the hot, clear solution to cool to room temperature slowly and undisturbed, then transfer it to an ice bath or refrigerator to maximize crystal formation.
-
Data Summary Table
| Purification Technique | Stationary/Mobile Phase | Best For Removing | Key Considerations |
| Normal-Phase Chromatography | Silica Gel + Hexanes/EtOAc + 1% Et₃N | Non-polar and moderately polar impurities. | Et₃N is critical to prevent tailing and decomposition of the quinoline.[1][3] |
| Normal-Phase Chromatography | Neutral Alumina + Hexanes/EtOAc | Acid-sensitive impurities; good for baseline separation. | Alumina can have different activity levels; test with TLC first. A good alternative to silica.[2][4] |
| Reversed-Phase Chromatography | C18 Silica + Acetonitrile/Water | Polar impurities, starting materials. | Excellent for avoiding acidic conditions. May require HPLC for high resolution.[1] |
| Liquid-Liquid Extraction | DCM or EtOAc vs. aq. NaHCO₃ | Acidic impurities (e.g., oxidized aldehyde). | Fast, simple, and effective for removing carboxylic acids.[6] |
| Chemical Derivatization | NaHSO₃ Adduct Formation | Non-aldehyde impurities. | Highly specific for aldehydes. Requires regeneration step.[7][8] |
| Recrystallization | Toluene, Ethanol/Water, EtOAc/Hexanes | Removing small amounts of impurities with different solubility profiles. | Requires optimization of solvent system to prevent oiling out.[9] |
Purification Strategy Decision Diagram
Caption: Decision tree for selecting a primary purification method.
References
-
Alchemist-chem. 6-bromo-4-chloroquinoline-3-carbaldehyde Technical Data.[Link]
-
Reddit. r/chemistry Discussion on Purifying Aldehydes.[Link]
-
ResearchGate. Discussion on Purifying an Aromatic Aldehyde after an SNAr reaction.[Link]
-
RA College. SYNTHESIS AND CHARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRIN.[Link]
-
ResearchGate. Discussion on Aldehyde Purification by Column Chromatography.[Link]
-
Chem-Impex. 6-Bromo-4-chloroquinoline Product Information.[Link]
-
ScienceDirect. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.[Link]
-
International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.[Link]
-
LookChem. General procedures for the purification of Aldehydes.[Link]
-
ResearchGate. 2-Chlorobenzo[h]quinoline-3-carbaldehyde. [https://www.researchgate.net/publication/230784984_2-Chlorobenzo hquinoline-3-carbaldehyde]([Link] hquinoline-3-carbaldehyde)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemijournal.com [chemijournal.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Quinoline Carbaldehyde Stability
Welcome to the Technical Support Center for quinoline carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile but sensitive compounds. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you prevent the decomposition of your quinoline carbaldehydes during storage and experimentation. Our approach is rooted in scientific principles and practical, field-tested experience to ensure the integrity of your research.
Introduction: The Challenge of Stability
Quinoline carbaldehydes are pivotal building blocks in medicinal chemistry and materials science. Their utility, however, is often shadowed by their inherent instability. The aldehyde functional group is susceptible to various degradation pathways, and the presence of the quinoline moiety introduces unique electronic and chemical properties that can influence this stability. Understanding and mitigating these decomposition routes is critical for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team encounters regarding the storage and handling of quinoline carbaldehydes.
Q1: My quinoline carbaldehyde has turned from a white/pale yellow powder to a brownish solid. What happened?
Discoloration, particularly the development of a yellow or brown hue, is a common visual indicator of quinoline carbaldehyde degradation.[1] This is often a result of oxidation or the formation of polymeric impurities. Exposure to air and light can accelerate these processes. It is crucial to store your compound protected from light to minimize photodegradation.[1]
Q2: I've noticed a significant decrease in the purity of my quinoline carbaldehyde over time, even when stored in the freezer. What is the primary cause of decomposition?
The primary degradation pathway for most aldehydes, including quinoline carbaldehydes, is oxidation to the corresponding carboxylic acid. This is particularly problematic as the presence of the resulting quinoline carboxylic acid can sometimes catalyze further decomposition. Even at low temperatures, slow oxidation can occur if the compound is not stored under an inert atmosphere.
Q3: Can the pH of my solvent affect the stability of my quinoline carbaldehyde during an experiment?
Absolutely. The stability of quinoline and its derivatives is highly dependent on pH.[1]
-
Acidic Conditions: The quinoline nitrogen can be protonated in acidic solutions, which alters the electronic properties of the molecule and can influence the reactivity of the aldehyde group.[2] While generally more stable than in basic conditions, prolonged exposure to strong acids, especially with heating, can lead to degradation.[2][3]
-
Basic Conditions: In the presence of strong bases, quinoline carbaldehydes lacking α-hydrogens are susceptible to the Cannizzaro reaction.[2][3] This disproportionation reaction leads to a mixture of the corresponding alcohol and carboxylic acid.[2][3]
Q4: How does the position of the carbaldehyde group and other substituents on the quinoline ring affect stability?
The electronic properties of substituents on the quinoline ring can significantly impact the stability of the carbaldehyde group.
-
Electron-donating groups (e.g., methoxy, amino) can increase the electron density on the quinoline ring system, potentially making the aldehyde group more susceptible to oxidation.
-
Electron-withdrawing groups (e.g., chloro, nitro) can decrease the electron density, which may offer some protection against oxidation but could increase susceptibility to nucleophilic attack.
The position of the carbaldehyde group also plays a role. For instance, a carbaldehyde at the 2- or 4-position of the quinoline ring may have different reactivity and stability profiles compared to one at the 3-, 5-, 6-, 7-, or 8-position due to the electronic influence of the ring nitrogen.
Troubleshooting Guide: Identifying and Addressing Decomposition
Encountering unexpected results in your experiments? Your quinoline carbaldehyde may have degraded. This section provides a systematic approach to diagnosing and resolving these issues.
Visual Inspection and Initial Assessment
| Observation | Potential Cause | Recommended Action |
| Color Change (e.g., white to yellow/brown) | Oxidation, polymerization | Proceed with analytical characterization to confirm degradation. |
| Change in Physical State (e.g., crystalline solid to oily or gummy substance) | Polymerization, presence of impurities | Analytical characterization is necessary. Purification may be required. |
| Inconsistent Spectroscopic Data (e.g., new peaks in NMR, IR, or MS) | Presence of degradation products | Compare with reference spectra of the pure compound and potential degradation products. |
| Poor Performance in Reactions (e.g., low yield, unexpected side products) | Reduced purity of the starting material | Verify the purity of the quinoline carbaldehyde before use. |
Analytical Workflow for Detecting Decomposition
A multi-pronged analytical approach is the most effective way to identify and quantify degradation products.
Caption: Analytical workflow for investigating quinoline carbaldehyde decomposition.
1. Thin-Layer Chromatography (TLC):
-
Protocol: Dissolve a small sample of the suspect quinoline carbaldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot on a silica gel TLC plate and elute with a non-polar solvent system (e.g., hexanes/ethyl acetate).
-
Interpretation: The appearance of new spots, particularly a more polar spot that may correspond to the carboxylic acid, is a strong indicator of decomposition.
2. High-Performance Liquid Chromatography (HPLC):
-
Protocol: A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.[1] A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point.
-
Interpretation: The emergence of new peaks, typically one eluting earlier (more polar) for the carboxylic acid and potentially others for different degradation products, confirms decomposition. The peak area can be used to quantify the extent of degradation.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Aldehyde Proton: The characteristic singlet of the aldehyde proton (typically between 9-10 ppm) will decrease in intensity.
-
Carboxylic Acid Proton: A new, broad singlet may appear downfield (often >10 ppm), corresponding to the carboxylic acid proton.
-
Alcohol Protons: In the case of the Cannizzaro reaction, new signals corresponding to the benzylic alcohol proton and the hydroxyl proton will be observed.
-
-
¹³C NMR:
-
Aldehyde Carbonyl: The signal for the aldehyde carbonyl carbon (around 190 ppm) will diminish.
-
Carboxylic Acid Carbonyl: A new signal for the carboxylic acid carbonyl carbon will appear (typically around 165-185 ppm).
-
4. Mass Spectrometry (MS):
-
Protocol: Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[4]
-
Interpretation: The mass spectrum will show a decrease in the molecular ion peak of the quinoline carbaldehyde and the appearance of a new peak corresponding to the molecular weight of the quinoline carboxylic acid (an increase of 16 amu due to the addition of an oxygen atom).
Prevention and Storage Protocols
Proactive measures are the best defense against the decomposition of quinoline carbaldehydes.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of chemical reactions, including oxidation and polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen. |
| Light | Amber vial or stored in the dark | Protects against light-induced degradation.[1] |
| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis and potential acid-catalyzed degradation. |
| Form | Solid form is preferred over solutions for long-term storage. | Reduces mobility and reactivity of molecules. |
Handling Best Practices
-
Minimize Exposure: Only take out the amount of material needed for your experiment.
-
Inert Atmosphere: Handle the compound in a glove box or under a stream of inert gas whenever possible.
-
Fresh Solutions: Prepare solutions fresh for each experiment, especially if the solvent is protic or the pH is not neutral.[1]
-
Avoid Contamination: Use clean spatulas and glassware to prevent introducing impurities that could catalyze decomposition.
Use of Stabilizers
For long-term storage, especially for larger quantities, the addition of a radical scavenger can be beneficial.
-
Butylated Hydroxytoluene (BHT): A small amount of BHT (e.g., 0.01-0.1%) can be added to inhibit autoxidation. However, be aware that this will be an impurity in your material and may need to be removed before use in sensitive applications.
Purification of Partially Decomposed Quinoline Carbaldehydes
If you find that your quinoline carbaldehyde has partially decomposed, it is often possible to purify it.
Protocol 1: Extraction to Remove Quinoline Carboxylic Acid
This protocol is effective for removing the acidic degradation product.
-
Dissolve the impure quinoline carbaldehyde in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The quinoline carboxylic acid will be deprotonated and extracted into the aqueous layer.
-
Repeat the wash with sodium bicarbonate solution.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the purified quinoline carbaldehyde.
Protocol 2: Column Chromatography
For removing a wider range of impurities, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is generally effective. The more polar degradation products will have a stronger affinity for the silica gel and will elute later than the less polar quinoline carbaldehyde.
-
Procedure: a. Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent. b. Load the solution onto a pre-packed silica gel column. c. Elute the column with the chosen solvent system, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 6-Bromo-4-chloroquinoline-3-carbaldehyde
Welcome to the technical support center for 6-Bromo-4-chloroquinoline-3-carbaldehyde. This versatile intermediate is a cornerstone in the synthesis of novel therapeutics and functional materials, owing to its multiple reactive sites.[1] However, its trifunctional nature—featuring an aldehyde, a chloro-substituent, and a bromo-substituent—can present unique challenges in achieving high reaction conversion.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the laboratory. We will move from foundational checks of reagent integrity to complex, reaction-specific troubleshooting, explaining the chemical principles behind each recommendation.
Section 1: Foundational Issues & Starting Material Integrity
Low conversion rates often originate not from the reaction conditions themselves, but from the quality and handling of the starting materials. 6-Bromo-4-chloroquinoline-3-carbaldehyde is susceptible to degradation if not stored correctly.
FAQ: My reaction shows very low conversion, or no reaction at all. Where should I begin my troubleshooting?
Answer: Before optimizing reaction parameters, you must first validate the integrity of your starting material. 6-Bromo-4-chloroquinoline-3-carbaldehyde possesses functional groups that are sensitive to atmospheric conditions.
-
Causality of Degradation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen).[1] Both the aldehyde and the chloro-group can be sensitive to moisture, and the entire conjugated system can be susceptible to photochemical reactions.[1]
-
Trustworthiness through Verification: An experiment is only as reliable as its reagents. Always perform a quick quality control check on your starting material if you suspect an issue.
Recommended Actions:
-
Verify Storage Conditions: The compound must be stored in a cool, dry, dark, and sealed environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Assess Purity: Before use, especially with a new or old bottle, run a quick purity check.
-
Thin-Layer Chromatography (TLC): Spot the starting material against a fresh standard if available. Look for streaking or the appearance of new, more polar spots (indicative of the carboxylic acid).
-
¹H NMR Spectroscopy: Check the aldehyde proton signal (typically a singlet around 10.5 ppm).[2] A diminished integration or the appearance of broad peaks may suggest degradation. The aromatic protons should also appear as sharp, well-defined multiplets.
-
Protocol 1: Rapid Purity Assessment of Starting Material
-
TLC Analysis:
-
Prepare a TLC plate (e.g., silica gel 60 F₂₅₄).
-
Dissolve a small sample (~1 mg) of your 6-Bromo-4-chloroquinoline-3-carbaldehyde in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution onto the TLC plate.
-
Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane).
-
Visualize under UV light (254 nm). A single, well-defined spot indicates high purity.
-
-
NMR Sample Preparation:
-
Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Key Signals to Verify:
-
Aldehyde proton (~10.5 ppm, singlet).
-
Aromatic protons (complex pattern between 7.5-9.0 ppm).
-
Absence of a broad singlet around 12-13 ppm, which would indicate the presence of the carboxylic acid.
-
-
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The chloro- and bromo-substituents are ideal handles for forming new carbon-carbon or carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This is where most conversion issues arise.
Logical Troubleshooting Workflow for Cross-Coupling
Caption: A systematic workflow for diagnosing low conversion in cross-coupling reactions.
FAQ: My Suzuki-Miyaura coupling at the 4-chloro position is giving low yields. What are the most common culprits?
Answer: Coupling at an aryl chloride is generally more challenging than at a bromide or iodide due to the strength of the C-Cl bond, making the oxidative addition step of the catalytic cycle slower.[3] Success hinges on a highly active catalyst system and rigorously controlled conditions.
-
Inadequate Inert Atmosphere: Palladium(0) catalysts, the active species in the cycle, are extremely sensitive to oxygen.[4] Incomplete degassing is a primary cause of failed reactions.
-
Expertise: Simply bubbling argon through a solvent for a few minutes is often insufficient. For robust oxygen removal, the freeze-pump-thaw technique is superior.[3]
-
-
Suboptimal Catalyst/Ligand System: For a challenging substrate like an aryl chloride, the choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be effective.
-
Inappropriate Base or Solvent: The base not only facilitates transmetalation but also influences catalyst stability and side reactions.
-
Causality: A base that is too strong can promote decomposition of the boronic acid partner. Poor solubility of an inorganic base (like K₂CO₃) in an organic solvent can lead to slow, inconsistent reaction rates. Using a solvent system with water (e.g., Toluene/H₂O or Dioxane/H₂O) can help solubilize the base.[4][3]
-
Data Presentation: Comparison of Catalyst Systems
| Catalyst System | Target Halide | Typical Conditions | Advantages | Common Issues |
| Pd(PPh₃)₄ | Br, I | Toluene, K₂CO₃, 80-100 °C | Readily available, good for reactive halides. | Often ineffective for chlorides; catalyst can decompose.[5] |
| Pd(OAc)₂ + SPhos | Cl, Br | Dioxane/H₂O, K₃PO₄, 100 °C | High activity for aryl chlorides, good stability. | Air-sensitive ligand, higher cost.[3] |
| PdCl₂(dppf) | Cl, Br | DME, Na₂CO₃, 90 °C | Good general catalyst, less air-sensitive than others. | May be less active for very hindered substrates.[5] |
FAQ: My starting material is consumed, but I see multiple spots on TLC and a low yield of my desired product. What's happening?
Answer: This indicates that side reactions are competing with your desired cross-coupling pathway. Identifying these byproducts is key to mitigating them.
-
Homocoupling: Dimerization of your boronic acid or the quinoline starting material. This is often promoted by the presence of oxygen.[4]
-
Dehalogenation: The chloro or bromo group is replaced by a hydrogen atom from the solvent or trace water.
-
Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced with a hydrogen atom, effectively destroying your coupling partner.[4]
Visualization: Competing Reaction Pathways
Caption: Desired cross-coupling pathway versus common side reactions.
Mitigation Strategies for Side Reactions:
-
To Reduce Homocoupling: Ensure rigorous degassing.[4] Using a slight excess of the haloquinoline can also disfavor boronic acid homocoupling.
-
To Reduce Dehalogenation/Protodeboronation: Use anhydrous solvents and ensure your base is not overly aggressive. Sometimes, lowering the reaction temperature can disfavor these pathways.[4]
Section 3: Troubleshooting Aldehyde Reactions
FAQ: My condensation reaction to form an imine (Schiff base) is incomplete, even after extended reaction time. What should I try?
Answer: Imine formation is a reversible equilibrium reaction. To drive the reaction to completion, you must remove the water that is formed as a byproduct.
-
Causality: According to Le Châtelier's principle, removing a product (water) will shift the equilibrium towards the formation of more products (the imine).
-
Methods for Water Removal:
-
Azeotropic Removal: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.
-
Drying Agents: Add a chemical drying agent directly to the reaction mixture, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å).
-
-
Catalysis: The reaction is often catalyzed by a small amount of acid (e.g., p-toluenesulfonic acid, acetic acid).[7] The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Protocol 2: Optimized Imine Formation with Troubleshooting Checkpoints
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark trap), add 6-Bromo-4-chloroquinoline-3-carbaldehyde (1.0 equiv.).
-
Reagents: Add the amine coupling partner (1.1 equiv.).
-
Solvent: Add a suitable anhydrous solvent (e.g., Toluene).
-
Catalyst (Checkpoint 1): Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv.). If the reaction is still sluggish, this is a key area for optimization.
-
Water Removal (Checkpoint 2): If using a standard reflux setup, add activated 4Å molecular sieves. If using a Dean-Stark trap, fill the sidearm with toluene.
-
Reaction: Heat the mixture to reflux and monitor by TLC. The disappearance of the aldehyde starting material and the appearance of a new, less polar spot for the imine indicates progress.
-
Work-up: Once complete, cool the reaction, filter off any solids (like molecular sieves), and concentrate the solvent under reduced pressure. Purify by column chromatography or recrystallization.
References
- 6-bromo-4-chloroquinoline-3-carbaldehyde Chemistry and Storage. (n.d.).
- Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. (2025). BenchChem Technical Support Center.
- Synthesis of 6-BROMO-4-CHLOROQUINOLINE. (n.d.). ChemicalBook.
- Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
- Problems with Suzuki coupling. (2025). Reddit r/Chempros.
- 4-Chloroquinoline-3-carbaldehyde. (n.d.). BenchChem.
- Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit r/chemistry.
- Abdel-Wahab, B. F., & Khidre, R. E. (2016).
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2016). International Journal of Science and Research (IJSR).
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit r/Chempros.
- Why can't I achieve good yields for this Suzuki reaction? (2018).
Sources
- 1. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 2. ijsr.net [ijsr.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Managing poor solubility of 6-Bromo-4-chloroquinoline-3-carbaldehyde in reaction solvents
Welcome to the dedicated technical support center for 6-Bromo-4-chloroquinoline-3-carbaldehyde. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the synthetic applications of this versatile intermediate. The inherent challenge of its limited solubility in many common reaction solvents can often impede reaction kinetics and overall success. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to effectively manage and overcome these solubility challenges, ensuring robust and reproducible outcomes in your research.
Understanding the Challenge: The "Brick Dust" Problem
6-Bromo-4-chloroquinoline-3-carbaldehyde is a highly functionalized heterocyclic compound, making it a valuable building block in medicinal chemistry. However, its rigid, planar structure and the presence of polar functional groups alongside a large hydrophobic surface contribute to strong intermolecular forces in the solid state. This often results in poor solubility in many common organic solvents, a phenomenon colloquially referred to as the "brick dust" problem by chemists. This guide will equip you with the necessary knowledge and techniques to address this issue head-on.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common questions and issues encountered when working with 6-Bromo-4-chloroquinoline-3-carbaldehyde, with a focus on practical, actionable solutions.
Q1: My 6-Bromo-4-chloroquinoline-3-carbaldehyde is not dissolving in my chosen reaction solvent at room temperature. What should I do?
A1: This is a very common issue. Here is a systematic approach to address it:
-
Solvent Screening: The first step is to perform a systematic solvent screening. While general statements suggest solubility in chlorinated solvents, a broader range should be tested.[1] A review of synthetic transformations of quinoline-3-carbaldehydes indicates that Dimethylformamide (DMF) is frequently employed, suggesting it is a good starting point for achieving solubility.[2]
-
Recommended Solvents for Screening:
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN)
-
Ethereal Solvents: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane
-
Chlorinated Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
-
Protic Solvents: Ethanol (EtOH), Isopropanol (IPA)
-
-
-
Heating: Gently warming the mixture can significantly improve solubility. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent. A moderate temperature increase (e.g., 40-60 °C) is often sufficient.
-
Sonication: The application of ultrasonic waves can aid in the dissolution of stubborn solids by breaking down crystal lattices and increasing the surface area for solvent interaction.[3] A short period of sonication in an ultrasonic bath can be highly effective.
Q2: I'm performing a Knoevenagel condensation and my starting material is crashing out of solution. How can I maintain a homogeneous reaction?
A2: Knoevenagel condensations often require a basic catalyst and can be sensitive to solvent choice.
-
Optimizing the Solvent System: For Knoevenagel reactions, polar aprotic solvents are often excellent choices. A documented procedure for a Knoevenagel condensation involving a related aldehyde successfully utilized DMF as the solvent.[3] If your compound is precipitating from a less polar solvent like ethanol, consider switching to or adding a co-solvent like DMF or DMSO.
-
Co-solvent Strategy: The use of a co-solvent can fine-tune the polarity of the reaction medium. For instance, if your reaction proceeds well in THF but solubility is an issue, adding a small percentage of DMF or DMSO can help keep the starting material in solution without drastically changing the overall reaction environment.
-
Temperature Control: As with general solubility issues, carefully increasing the reaction temperature can prevent precipitation. Many Knoevenagel condensations can be effectively run at elevated temperatures (e.g., 60-100 °C).
Q3: I've managed to dissolve the compound in DMF for my reaction, but now I'm struggling with the workup to remove this high-boiling solvent. What are the best practices?
A3: Removing high-boiling polar solvents like DMF and DMSO is a frequent challenge in organic synthesis.
-
Aqueous Extraction: If your product is not water-soluble, a common and effective method is to dilute the reaction mixture with a large volume of water and then extract your product with a less polar organic solvent like ethyl acetate or DCM. The polar DMF or DMSO will preferentially partition into the aqueous layer. It is often necessary to perform multiple aqueous washes (e.g., 5-10 times with brine or a dilute LiCl solution) to effectively remove all traces of the high-boiling solvent.
-
Azeotropic Distillation: For products that are sensitive to aqueous workups, azeotropic distillation can be employed. After the initial workup, adding a solvent like toluene or heptane and repeatedly removing the solvent under reduced pressure can help to azeotropically remove residual DMF or DMSO.
-
Direct Purification: If your product is highly polar and an aqueous workup is not feasible, direct loading onto a silica gel column for chromatography is an option. The highly polar solvent will typically elute first with a non-polar mobile phase. However, this can sometimes lead to poor separation, so it should be used as a secondary strategy.
Q4: Can I use techniques like sonication to improve reaction rates for this poorly soluble compound?
A4: Yes, sonication can be a powerful tool not only for dissolution but also for accelerating heterogeneous reactions. The high-frequency sound waves create localized areas of high pressure and temperature, a phenomenon known as cavitation, which can enhance mass transfer and increase reaction rates at the solid-liquid interface. This is particularly useful for reactions where the starting material has limited solubility.
Q5: Are there any alternative strategies to consider if conventional solvents and heating are not effective?
A5: For particularly challenging cases, more advanced techniques can be explored:
-
Solvent-Free Reactions: In some instances, particularly for Knoevenagel condensations, solvent-free conditions can be employed.[4] This involves grinding the reactants together, sometimes with a solid-supported catalyst, which can be an environmentally friendly and effective alternative.
-
Ionic Liquids: Ionic liquids are salts that are liquid at or near room temperature. They can be excellent solvents for a wide range of organic and inorganic compounds and can be tailored to have specific solvating properties. Their negligible vapor pressure also makes them suitable for high-temperature reactions.
Experimental Protocols
Protocol 1: Systematic Solvent Solubility Screening
Objective: To qualitatively and semi-quantitatively determine the solubility of 6-Bromo-4-chloroquinoline-3-carbaldehyde in a range of common organic solvents.
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde
-
A selection of solvents (see table below)
-
Small vials (e.g., 1-dram vials) with caps
-
Magnetic stir plate and stir bars
-
Vortex mixer
-
Heating block or oil bath
Procedure:
-
Add a pre-weighed amount of 6-Bromo-4-chloroquinoline-3-carbaldehyde (e.g., 10 mg) to each labeled vial.
-
To each vial, add a measured volume of a solvent (e.g., 0.5 mL).
-
Vortex each vial for 30 seconds.
-
Place the vials on a magnetic stir plate and stir at room temperature for 15 minutes.
-
Observe and record the solubility at room temperature.
-
For samples that did not fully dissolve, gently heat the vials to 50 °C for 15 minutes with stirring.
-
Observe and record the solubility at the elevated temperature.
-
If the compound dissolves with heating, allow it to cool to room temperature to check for precipitation.
Data Interpretation:
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Solubility (RT) | Solubility (50 °C) | Notes |
| Dichloromethane (DCM) | 9.1 | 40 | |||
| Tetrahydrofuran (THF) | 7.5 | 66 | |||
| Ethyl Acetate (EtOAc) | 6.0 | 77 | |||
| Acetonitrile (MeCN) | 37.5 | 82 | |||
| Ethanol (EtOH) | 24.5 | 78 | |||
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | |||
| Dimethyl sulfoxide (DMSO) | 46.7 | 189 |
Caption: A structured table to guide the systematic evaluation of solvent efficacy for dissolving 6-Bromo-4-chloroquinoline-3-carbaldehyde under varying temperature conditions.
Protocol 2: General Procedure for a Knoevenagel Condensation with Solubility Management
Objective: To provide a robust starting procedure for the Knoevenagel condensation of 6-Bromo-4-chloroquinoline-3-carbaldehyde with an active methylene compound, incorporating strategies to manage poor solubility.
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
N,N-Dimethylformamide (DMF)
-
Basic catalyst (e.g., piperidine, triethylamine)
-
Round-bottom flask
-
Magnetic stir plate and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask, add 6-Bromo-4-chloroquinoline-3-carbaldehyde (1.0 eq) and the active methylene compound (1.0-1.2 eq).
-
Add a sufficient volume of DMF to create a stirrable slurry.
-
Begin stirring and add the basic catalyst (0.1-0.2 eq).
-
Heat the reaction mixture to 60-80 °C. The solids should dissolve to form a homogeneous solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and then a small amount of cold ethanol.
-
Dry the product under vacuum.
Visualizing Troubleshooting Workflows
To further aid in experimental design and troubleshooting, the following diagrams illustrate decision-making processes.
Caption: A decision tree for troubleshooting poor solubility of 6-Bromo-4-chloroquinoline-3-carbaldehyde.
Caption: A workflow for setting up a reaction with solubility considerations.
References
-
Alchemist-chem.com. 6-Bromo-4-chloroquinoline-3-carbaldehyde. Available at: [Link]
-
Shaikh, A., et al. (2026). Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. ResearchGate. Available at: [Link]
-
University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
NRO-Chemistry. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. Available at: [Link]
-
Narasimhan, S., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society. Available at: [Link]
Sources
Technical Support Center: By-Product Analysis in the Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde
Introduction
Welcome to the technical support guide for the synthesis of 6-bromo-4-chloroquinoline-3-carbaldehyde and its derivatives. This molecule is a crucial building block in medicinal chemistry and materials science, often serving as a key intermediate for developing novel anti-tumor, antiviral, and antibacterial agents.[1][2] The most common synthetic route to this scaffold is the Vilsmeier-Haack reaction, a powerful formylation and cyclization method.
However, like many multi-step syntheses, the Vilsmeier-Haack reaction can be sensitive to various parameters, leading to the formation of undesirable by-products that complicate purification and reduce yields. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot these specific issues, providing field-proven insights and detailed protocols to ensure the integrity of your synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My reaction resulted in a very low yield or failed completely. What are the potential causes and how can I improve the outcome?
A1: Low to no yield is a frequent challenge in the Vilsmeier-Haack synthesis of quinolines and can be traced back to several critical factors. A systematic approach to troubleshooting is essential.
1. Reagent Quality and Stoichiometry:
-
Vilsmeier Reagent Integrity: The reaction's success is critically dependent on the efficient in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4][5]
-
Action: Always use fresh, anhydrous DMF. Aged or wet DMF can decompose to dimethylamine, which consumes the Vilsmeier reagent and halts the reaction.[3] Ensure your POCl₃ is also fresh and has been stored under strict anhydrous conditions.
-
-
Molar Ratios: The stoichiometry of the reagents is crucial. An insufficient amount of the Vilsmeier reagent will lead to an incomplete reaction. Conversely, a large excess can sometimes promote side reactions.
-
Action: For the synthesis of 2-chloro-3-formylquinolines from acetanilides, studies have shown that a significant molar excess of POCl₃ (up to 12 moles per mole of substrate) can maximize yield. Start with a higher ratio and optimize as needed.
-
2. Substrate Reactivity:
-
Electronic Effects: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[4][6] The electron density of the starting acetanilide ring significantly impacts the reaction rate and yield.
-
Explanation: Electron-donating groups (e.g., methoxy, alkyl) on the aniline ring will activate it towards electrophilic attack, generally leading to higher yields and faster reaction times. In contrast, strong electron-withdrawing groups (e.g., nitro) can deactivate the ring so severely that the reaction fails to proceed.
-
Action: For deactivated substrates, consider using harsher conditions (e.g., higher temperatures), but monitor the reaction closely for decomposition.[7] Alternatively, micellar media (e.g., CTAB, SDS) have been shown to improve yields for challenging substrates.[7][8]
-
3. Reaction Workup:
-
Hydrolysis and Neutralization: The reaction is quenched by pouring the mixture onto ice water, which hydrolyzes the intermediate iminium salt to the final aldehyde.[6][9] Proper basification is then required to deprotonate the product and allow for its precipitation or extraction.
Q2: My reaction produced a dark, tarry, and intractable mixture. What went wrong?
A2: The formation of dark, polymeric, or tarry substances is a classic sign of decomposition, typically caused by overly harsh reaction conditions.
-
Cause: High temperatures (>100°C) and prolonged reaction times can lead to the degradation of both the starting materials and the desired product.[7] The highly acidic and reactive environment can promote unwanted polymerization and side reactions.
-
Solution:
-
Temperature Control: Carefully control the reaction temperature. While some protocols require heating to 90°C, this should be done cautiously. For many acetanilides, heating at 60-80°C is sufficient.[11][12]
-
Reaction Monitoring: Do not run the reaction for a fixed time without validation. Monitor its progress diligently using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup immediately to avoid over-running the reaction and causing decomposition.[7]
-
Q3: My NMR spectrum shows multiple products. What are the common by-products and how can I avoid them?
A3: Several by-products can arise from the Vilsmeier-Haack synthesis. Identifying them is key to optimizing the reaction.
| By-Product | Likely Cause | Mitigation Strategy |
| Unreacted Acetanilide | Incomplete reaction due to insufficient reagent, low temperature, or short reaction time. | Increase the molar ratio of POCl₃, moderately increase temperature, or extend reaction time while monitoring with TLC. |
| 6-Bromo-4-hydroxyquinoline-3-carbaldehyde | Hydrolysis of the 4-chloro group during aqueous workup. | Maintain careful pH control during neutralization, keeping the pH between 6-8. Avoid strong bases like NaOH.[7] |
| Diformylated Products | Use of a large excess of the Vilsmeier reagent, especially with highly activated substrates. | Reduce the stoichiometry of the Vilsmeier reagent. Use milder reaction conditions (lower temperature, shorter time).[3] |
| Formamidine Derivatives | Occurs with strongly deactivated acetanilide substrates that fail to cyclize.[7] | Use alternative methods for deactivated substrates, such as performing the reaction in micellar media.[7][8] |
| Dimerized Quinoline Species | Can form under certain conditions, especially during purification or prolonged heating.[13][14] | Minimize reaction time and purify the product promptly after isolation. Avoid excessive heat during purification steps. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for the synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde?
A1: The synthesis proceeds via a Vilsmeier-Haack cyclization of an N-arylacetamide (e.g., N-(4-bromophenyl)acetamide). The mechanism involves three key stages:
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][5][9]
-
Electrophilic Substitution and Cyclization: The electron-rich acetanilide attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent dehydration to form the quinoline ring system.
-
Hydrolysis: During aqueous workup, the iminium salt intermediate attached at the 3-position is hydrolyzed to yield the final carbaldehyde product.[6][9]
Q2: What are the recommended analytical techniques for identifying and quantifying by-products?
A2: A multi-pronged analytical approach is recommended for robust by-product analysis.
-
Initial Assessment (TLC): Thin Layer Chromatography is indispensable for monitoring reaction progress and getting a qualitative snapshot of the product mixture composition.
-
Separation and Isolation (Column Chromatography): Flash column chromatography using silica gel is the most effective method for separating the desired product from by-products. A common eluent system is a gradient of ethyl acetate in hexane.[7]
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary tools for determining the exact structure of isolated by-products.
-
Mass Spectrometry (MS/HRMS): Provides the molecular weight and, with high resolution, the elemental composition, which is crucial for identifying unknown compounds.
-
-
Quantification (HPLC): High-Performance Liquid Chromatography is the gold standard for determining the purity of your final product and quantifying the relative amounts of by-products.[15][16]
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde
This protocol is adapted from established procedures for Vilsmeier-Haack cyclization of acetanilides.[8]
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (10 equivalents) to 0°C in an ice bath. Add POCl₃ (12 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C.
-
Addition of Substrate: After the addition of POCl₃ is complete, stir the mixture for an additional 30 minutes at 0°C. Then, add 4-bromoacetanilide (1 equivalent) portion-wise, maintaining the temperature below 10°C.
-
Reaction: After adding the substrate, slowly allow the reaction mixture to warm to room temperature, then heat to 80-90°C. Monitor the reaction progress by TLC (e.g., using 3:7 ethyl acetate:hexane).
-
Workup: Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (approx. 500g per 0.1 mol substrate) with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches ~7. A solid precipitate should form.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel using an ethyl acetate/hexane solvent system.[7]
Protocol 2: General Procedure for By-Product Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
TLC Analysis: Spot the solution on a silica gel TLC plate and develop it using an appropriate eluent system (e.g., 20-40% ethyl acetate in hexane) to visualize the number of components.
-
Column Chromatography: Pack a silica gel column with the chosen eluent. Load the crude product onto the column and elute with a solvent gradient, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product and those containing isolated by-products.
-
Characterization: Combine the fractions containing pure compounds. Remove the solvent under reduced pressure. Subject each isolated compound (main product and by-products) to NMR and MS analysis to determine their structures.
References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]
-
Bloomer. (n.d.). 6-bromo-4-chloroquinoline-3-carbaldehyde. Bloomer Tech. Retrieved from [Link]
-
The Organic Chemistry Portal. (2021). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]
- Patel, H. M., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
-
ResearchGate. (2015). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Retrieved from [Link]
-
DUT Open Scholar. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Retrieved from [Link]
-
Indian Journal of Chemistry. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. NISCAIR Online Periodicals Repository. Retrieved from [Link]
-
ResearchGate. (2014). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. ResearchGate. Retrieved from [Link]
-
Scientific Research Publishing. (2014). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SCIRP. Retrieved from [Link]
-
Chem-Station. (2014). Vilsmeier-Haack Reaction. Chem-Station Int. Ed. Retrieved from [Link]
-
ResearchGate. (2021). Quinoline synthesis methods. ResearchGate. Retrieved from [Link]
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
ACS Publications. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Retrieved from [Link]
-
Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis Using Vilsmeier Reagents. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015). 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde as a Synthon in the Development of Novel 1,6,8-Triaryl-1H-pyrazolo[4,3-c]quinolines. ResearchGate. Retrieved from [Link]
-
International Journal of Science and Research. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. IJSR. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. PubMed. Retrieved from [Link]
-
MDPI. (2019). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Quinoline and quinolone dimers and their biological activities: An overview. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2024). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2011). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]
-
OMICS International. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)acryl-aldehyde and its utility in the synthesis of novel heterocycles. OMICS Online. Retrieved from [Link]
Sources
- 1. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. ijsr.net [ijsr.net]
- 13. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline and quinolone dimers and their biological activities: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 6-Bromo-4-chloroquinoline-3-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding the catalyst selection and optimization for cross-coupling reactions involving 6-Bromo-4-chloroquinoline-3-carbaldehyde. Our focus is to empower you with the knowledge to navigate the complexities of selective functionalization of this important heterocyclic building block.
Introduction: The Challenge of Selectivity
6-Bromo-4-chloroquinoline-3-carbaldehyde presents a unique opportunity for sequential and selective cross-coupling reactions. The presence of two distinct halogen atoms—a bromine at the C6 position and a chlorine at the C4 position—allows for programmed functionalization. The fundamental principle governing selectivity lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, which generally follows the order: C-I > C-Br > C-Cl > C-F.[1][2] This inherent reactivity difference enables the preferential coupling at the more reactive C6-Br bond while leaving the C4-Cl bond intact for subsequent transformations.[3]
This guide will delve into the nuances of catalyst selection for three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will explore how the choice of palladium source, ligand, base, and solvent can be tailored to achieve high yields and exquisite selectivity.
Frequently Asked Questions (FAQs)
Q1: I want to perform a Suzuki-Miyaura coupling on 6-Bromo-4-chloroquinoline-3-carbaldehyde. Which position will react first, and what catalyst system should I start with?
A1: The C6-bromo position is significantly more reactive than the C4-chloro position in Suzuki-Miyaura couplings.[3] Therefore, you can achieve selective mono-arylation at the C6 position. A reliable starting point for this transformation is a palladium catalyst system incorporating a phosphine ligand.
A common and effective catalyst system is Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more electron-rich and bulky ligand from the Buchwald portfolio. For challenging substrates, or to improve reaction rates and yields, a pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is an excellent choice.[4][5][6]
Recommended Starting Conditions for C6-Selective Suzuki Coupling:
-
Palladium Source: Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Boronic Acid/Ester: 1.1-1.5 equivalents
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio).[1][6]
-
Temperature: 80-100 °C
Q2: I am struggling with low yields in my Buchwald-Hartwig amination of 6-Bromo-4-chloroquinoline-3-carbaldehyde. What are the likely causes and how can I troubleshoot this?
A2: Low yields in Buchwald-Hartwig aminations can stem from several factors, including catalyst deactivation, improper base selection, or suboptimal ligand choice. Aryl chlorides are generally less reactive than aryl bromides in these reactions, but selective amination at the C6-bromo position should be feasible.[1][7]
Troubleshooting Steps:
-
Catalyst and Ligand Choice: For C-Br bond amination, especially in the presence of a C-Cl bond, a robust catalyst system is crucial. Modern biarylphosphine ligands developed by Buchwald are often superior to simpler phosphines like PPh₃. Consider using ligands like XPhos, SPhos, or RuPhos with a suitable palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂).[8] Using a pre-catalyst can also lead to more consistent results.[8][9]
-
Base Selection: Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu) is a common choice.[10] However, if your substrate is base-sensitive, other bases like K₃PO₄ or Cs₂CO₃ can be effective, although they may require higher temperatures or longer reaction times.[11] The solubility of the base is also critical; ensure vigorous stirring, especially with inorganic bases in organic solvents.[10]
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen.[11] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.
-
Substrate-Catalyst Interactions: The quinoline nitrogen can coordinate to the palladium center and potentially inhibit the catalytic cycle.[12] Using a higher catalyst loading or a ligand that promotes faster reductive elimination can sometimes overcome this inhibition.
Q3: Can I perform a Sonogashira coupling selectively at the C6-bromo position? What are the key parameters to control?
A3: Yes, selective Sonogashira coupling at the C6-bromo position is achievable due to the higher reactivity of the C-Br bond compared to C-Cl.[13] The Sonogashira reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[13]
Key Parameters for a Selective Sonogashira Coupling:
-
Palladium Catalyst: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ are standard choices.[14]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.[14]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It also serves as the solvent in many cases.[15]
-
Ligand: Triphenylphosphine (PPh₃) is often part of the palladium source and is generally sufficient.
-
Atmosphere: It is crucial to perform the reaction under anaerobic conditions, as oxygen can promote the unwanted homocoupling of the terminal alkyne (Glaser coupling).[12][13]
For more sensitive substrates or to avoid the use of copper, copper-free Sonogashira protocols have been developed. These often require specialized ligands and conditions.[16]
Troubleshooting Guide
Issue 1.1: Poor or No Conversion in Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Starting material remains largely unreacted. | Inactive Catalyst | Ensure your palladium source and ligand are of good quality. Use a pre-catalyst for more reliable generation of the active Pd(0) species.[9] Confirm that your reaction is thoroughly degassed to prevent catalyst oxidation. |
| Ineffective Base | The base is crucial for the transmetalation step.[17] Ensure you are using at least 2 equivalents. If using an aqueous base solution, ensure vigorous stirring to overcome phase separation.[17] For water-sensitive substrates, consider anhydrous conditions with a base like K₃PO₄. | |
| Low Reaction Temperature | While high temperatures can cause degradation, some Suzuki couplings require sufficient thermal energy. Try screening a range of temperatures (e.g., 80-110 °C).[17] | |
| Boronic Acid Decomposition | Protodeboronation (replacement of the boronic acid group with hydrogen) can occur in the presence of excess water or harsh basic conditions.[17] Use anhydrous solvents if this is suspected, or consider using a more stable boronic ester (e.g., a pinacol ester). |
Issue 1.2: Formation of Side Products
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Significant amount of homocoupled boronic acid detected. | Oxygen in the Reaction | This side reaction is often promoted by the presence of oxygen. Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst and maintain a positive pressure of an inert gas.[17] |
| Product from coupling at both C6 and C4 positions is observed. | Reaction Conditions Too Harsh | Di-substitution can occur if the reaction temperature is too high or the reaction time is too long, leading to the coupling at the less reactive C4-Cl site. Monitor the reaction closely by TLC or LC-MS and stop it once the mono-substituted product is maximized. Consider lowering the reaction temperature. |
| Ligand Choice | Bulky, electron-rich ligands can sometimes promote the oxidative addition to the less reactive C-Cl bond.[18] If di-substitution is a persistent issue, screening different ligands might be necessary. |
Catalyst and Condition Summary Tables
The following tables provide a starting point for catalyst and condition selection for the selective cross-coupling at the C6-bromo position of 6-Bromo-4-chloroquinoline-3-carbaldehyde.
Table 1: Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Observations |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | Generally reliable for selective C-Br arylation.[4] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | A classic choice, often effective for aryl bromides.[6] |
| Pd(OAc)₂ + SPhos | SPhos | K₃PO₄ | Toluene | 100 | Buchwald ligands can be effective for less reactive substrates. |
Table 2: Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Observations |
| Pd₂(dba)₃ + XPhos | XPhos | NaOtBu | Toluene | 90-110 | A robust system for a wide range of amines. |
| Pd(OAc)₂ + RuPhos | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | Useful for base-sensitive substrates. |
| G3 XPhos Pre-catalyst | XPhos | LHMDS | THF | 80-100 | Pre-catalysts offer convenience and reproducibility.[8] |
Table 3: Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Observations |
| PdCl₂(PPh₃)₂ | CuI | TEA | THF/TEA | 25-60 | Standard conditions, effective for aryl bromides. |
| Pd(PPh₃)₄ | CuI | DIPA | Toluene | 60-80 | Alternative base and solvent system. |
| Pd(OAc)₂ + SPhos | None | Cs₂CO₃ | 1,4-Dioxane | 100 | Example of a copper-free protocol. |
Experimental Workflows & Diagrams
General Experimental Workflow for Cross-Coupling Reactions
Caption: General experimental workflow for cross-coupling reactions.
Decision-Making for Catalyst Selection
Caption: Decision tree for selecting the appropriate cross-coupling reaction.
References
-
Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Engle, K. M., & Sigman, M. S. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. [Link]
-
National Institutes of Health. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
American Chemical Society. (2010). Tuning of Regioselectivity in the Coupling Reaction Involving Allenic/Propargylic Palladium Species. The Journal of Organic Chemistry. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
National Institutes of Health. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
-
Weix Group, UW–Madison. (n.d.). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]
-
American Chemical Society. (2025). Ligand effects on the regioselectivity of palladacycle-catalyzed cross-coupling of aryl alkynes with propargyl alcohols and amides. ACS Fall 2025. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
American Chemical Society. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. JACS Au. [Link]
-
National Institutes of Health. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
-
American Chemical Society. (2018). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
National Institutes of Health. (2016). Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
StudySmarter. (n.d.). Sonogashira Coupling Reaction Practice Problems. [Link]
-
MDPI. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Royal Society of Chemistry. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 15. DSpace [repository.kaust.edu.sa]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Work-up Procedures for Reactions Involving Acidic or Basic Quinolines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical guidance and troubleshooting for the often-nuanced work-up procedures of reactions involving acidic and basic quinolines. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Foundational Principles: The Amphoteric Nature of Quinolines
Quinolines are heterocyclic aromatic compounds that can exhibit both basic and acidic properties, a characteristic that is fundamental to designing effective work-up and purification strategies. The nitrogen atom in the quinoline ring has a lone pair of electrons, rendering the molecule basic. The pKa of the conjugate acid of quinoline is approximately 4.9, meaning it will be protonated in acidic solutions.[1][2][3] The aromatic ring system can also be substituted with acidic or basic functional groups, further influencing the molecule's overall acid-base properties.
The Role of Substituents in Modulating pKa
The electronic nature of substituents on the quinoline ring significantly impacts the basicity of the nitrogen atom. Electron-donating groups (EDGs) increase electron density on the nitrogen, making it a stronger base (higher pKa of the conjugate acid). Conversely, electron-withdrawing groups (EWGs), such as the trifluoromethyl group, decrease the basicity (lower pKa of the conjugate acid).[4] Understanding the pKa of your specific quinoline derivative is the first step in designing a rational work-up procedure.
| Substituent | Position | Effect on Basicity | Approximate pKa of Conjugate Acid |
| Unsubstituted | - | - | 4.9[1][2] |
| Amino (-NH2) | Varies | Increases | > 5 |
| Methoxy (-OCH3) | Varies | Increases | > 5 |
| Trifluoromethyl (-CF3) | 7 | Decreases | 2.55 (Predicted)[4] |
| Chloro (-Cl) | Varies | Decreases | < 4.9 |
| Carboxylic Acid (-COOH) | Varies | Molecule is acidic | pKa of COOH is ~4-5 |
Note: The pKa values are approximate and can vary based on the solvent and specific substitution pattern.
General Work-Up Strategies: An Overview
A typical aqueous work-up aims to separate the desired quinoline product from unreacted starting materials, byproducts, and catalysts.[5] The strategy hinges on the differential solubility of these components in aqueous and organic phases, which can be manipulated by adjusting the pH.
Workflow for Basic Quinolines
A common scenario involves a basic quinoline product in a reaction mixture. The goal is to isolate it from non-basic impurities.
Caption: Workflow for the acid-base extraction of a basic quinoline.
Workflow for Acidic Quinolines
For quinolines bearing an acidic functional group (e.g., a carboxylic acid or phenol), the strategy is inverted.
Caption: Workflow for the acid-base extraction of an acidic quinoline.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the work-up of quinoline-containing reactions.
Q1: I've formed a persistent emulsion during my liquid-liquid extraction. How can I break it?
A1: Emulsion formation is a frequent issue, especially when dealing with complex reaction mixtures or high concentrations of surfactant-like byproducts.[6][7] Here are several strategies to resolve this:
-
Patience is a Virtue: Allow the separatory funnel to stand undisturbed for a longer period (30 minutes or more). Sometimes, the layers will separate on their own.[8]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride to the mixture.[6][8] This increases the ionic strength of the aqueous phase, which can help force the separation of the organic and aqueous layers.[9]
-
Change the Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[6]
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the dispersed droplets.[6][8]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.[7][9]
-
Thermal Shock: Gently warming or cooling the mixture can sometimes aid in breaking an emulsion.[7]
Q2: My Skraup synthesis yielded a thick, black tar that is difficult to work with. What can I do?
A2: Tar formation is a well-known issue in classical quinoline syntheses like the Skraup reaction, which often employ harsh, acidic conditions.[10][11]
-
Moderating Agents: The addition of ferrous sulfate or boric acid can help to control the exothermic nature of the reaction and reduce tar formation.[10]
-
Alternative Conditions: Consider modern modifications, such as using microwave heating or ionic liquids, which can lead to cleaner reactions and higher yields.[10]
-
Work-up of Tarry Mixtures: If you already have the tar, the work-up can be challenging. After cooling, carefully and slowly add the reaction mixture to a beaker of ice, then proceed with basification. Vigorous stirring is often required to break up the tarry material and allow for extraction of the product.
Q3: My quinoline product seems to be soluble in both the organic and aqueous layers, leading to low recovery. Why is this happening and what is the solution?
A3: This is a common problem when the pH of the aqueous layer is close to the pKa of your quinoline derivative. At this pH, a significant portion of the quinoline exists in both its protonated (water-soluble) and free base (organic-soluble) forms.
-
Ensure Complete Protonation/Deprotonation: When extracting a basic quinoline, ensure the aqueous acid wash is at a pH at least 2 units below the pKa of the quinoline's conjugate acid. Conversely, for an acidic quinoline, the aqueous base wash should be at a pH at least 2 units above the pKa of the acidic functional group.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally more efficient at recovering the product.
-
Back-Extraction: After the initial extraction, you can "back-extract" the desired layer to further remove impurities. For example, after extracting your basic quinoline into the aqueous acid, you can wash this acidic layer with a fresh portion of organic solvent to remove any remaining neutral impurities before you basify and extract the product.
Q4: My purified quinoline derivative is a yellow or brown color. Is this a sign of impurity?
A4: While pure quinoline is a colorless liquid, many of its derivatives are prone to discoloration (yellow to brown) upon exposure to air and light.[12] This is often due to the formation of trace oxidized impurities and may not necessarily indicate a significant level of impurity.[12] However, if a high degree of purity is required, further purification may be necessary.
Advanced Purification Techniques
Following a successful work-up, your quinoline product may still require further purification.
Recrystallization
Recrystallization is a powerful technique for purifying solid quinoline derivatives.
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For acidic or basic quinolines, pH adjustment can be used to induce crystallization.[12] You can dissolve the compound in an acidic or basic solution and then neutralize it to precipitate the pure product.[12]
-
Salt Formation: If the free base or free acid is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride, phosphate, or picrate) can often yield a stable, crystalline solid.[12][13] The purified salt can then be neutralized to regenerate the pure quinoline derivative.
Chromatography
Chromatography is a versatile method for purifying quinolines.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used technique for the separation and purification of quinoline derivatives.[14][15] A non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol).[14]
-
Gas Chromatography (GC): For volatile quinoline derivatives, GC can be an effective analytical and preparative technique.[16][17][18]
-
Column Chromatography: This is a standard method for purification. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (eluent) will depend on the polarity of your quinoline derivative.
Experimental Protocols
Protocol: Acid-Base Extraction of a Basic Quinoline
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Collect the aqueous layer. Repeat the wash 1-2 times.
-
Combine Aqueous Layers: Combine the acidic aqueous extracts, which now contain the protonated quinoline salt.
-
Neutral Impurity Removal (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any co-extracted neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH, saturated NaHCO3) with stirring until the solution is basic (confirm with pH paper). The free quinoline will precipitate or form an oil.
-
Extraction of Product: Extract the basified aqueous solution with the organic solvent. Collect the organic layer. Repeat the extraction 2-3 times.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and remove the solvent under reduced pressure to yield the crude basic quinoline.[5]
Protocol: Purification by Salt Formation and Recrystallization
-
Salt Formation: Dissolve the crude basic quinoline in a minimal amount of a suitable solvent (e.g., methanol, ethanol). Add a solution of an acid (e.g., HCl in methanol) dropwise until precipitation is complete.
-
Isolation of Salt: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
-
Recrystallization of Salt: Recrystallize the salt from an appropriate solvent system to achieve high purity.
-
Regeneration of Free Base: Dissolve the purified salt in water and basify the solution as described in the extraction protocol. Extract the pure free base with an organic solvent, dry, and evaporate.
References
- BIOSYNCE. (2025, July 28).
- Krasnova, N., & Onuchak, L. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives.
- LookChem. (n.d.).
- Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
- Goodley, P. C., & Gordon, M. (1972). Gas Chromatographic Analysis of Halogenated Quinoline Compounds*.
- BenchChem. (n.d.).
- National Center for Biotechnology Inform
- Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.
- mVOC 4.0. (n.d.). Quinoline.
- Ren, Y., et al. (n.d.).
- ResearchGate. (n.d.). Dissociation constants pKa of isoquinoline bases [Table].
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
- BenchChem. (2025).
- Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706.
- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
- Surrey, A. R. (1949). U.S. Patent No. 2,474,823. Washington, DC: U.S.
- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
- Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Pharmaceutical Sciences, 6(5), 15-18.
- Martyanov, A., et al. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Molecules, 29(5), 1048.
- Google Patents. (n.d.).
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- University of Leeds. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
- University of California, Los Angeles. (n.d.). Acid-Base Extraction.
- BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions.
- ResearchGate. (2025, August 5). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
- Biotage. (2023, January 17). Tackling emulsions just got easier.
- Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry.
- Curly Arrow. (2009, January 13). The Skraup Reaction - How to Make a Quinoline.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- NPTEL-NOC IITM. (2013, July 8). Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines [Video]. YouTube.
- Unknown. (n.d.).
- Wikipedia. (n.d.). Quinoline.
- The Chemistry Notes. (n.d.).
- Organic Syntheses. (n.d.). The 12-l.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
Sources
- 1. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mVOC 4.0 [bioinformatics.charite.de]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. brainkart.com [brainkart.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 14. biosynce.com [biosynce.com]
- 15. Quantitative structure-chromatographic retention correlations of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. madison-proceedings.com [madison-proceedings.com]
Technical Support Center: Overcoming Steric Hindrance in Nucleophilic Substitution on the Quinoline Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry: overcoming steric hindrance in nucleophilic substitution reactions on the quinoline ring. Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, and the ability to functionalize them efficiently is paramount.[1][2][3] This resource will equip you with the knowledge to navigate the complexities of these reactions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding steric hindrance in nucleophilic substitutions on the quinoline ring.
Q1: Why is nucleophilic substitution on the quinoline ring challenging, especially at hindered positions?
A1: The quinoline ring system is electron-deficient, which inherently favors nucleophilic attack, particularly at the C2 and C4 positions.[4][5] However, several factors can complicate these reactions:
-
Steric Hindrance: Bulky substituents on the quinoline ring or on the incoming nucleophile can physically block the approach to the target carbon atom. This is a significant issue at positions like C8, which is electronically inaccessible and sterically hindered.[6] Even at the electronically favored C2 and C4 positions, nearby groups can impede the reaction.
-
Electronic Effects: While the nitrogen atom activates the C2 and C4 positions, the overall electronic landscape of the quinoline ring can be complex. Substituents can either enhance or diminish the electrophilicity of the target carbon.
-
Leaving Group Ability: The success of a nucleophilic aromatic substitution (SNAr) reaction is highly dependent on the nature of the leaving group. Poor leaving groups will result in sluggish or failed reactions.
Q2: I'm observing a mixture of isomers (e.g., C2 and C4 substitution). How can I improve regioselectivity?
A2: Achieving high regioselectivity is a common challenge. The outcome is a delicate balance of electronic and steric factors.[7] Here are some initial strategies to consider:
-
Choice of Nucleophile: A bulkier nucleophile may preferentially attack the less sterically hindered position.[7]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, potentially increasing the yield of a single isomer.
-
Catalyst/Additive Screening: The use of Lewis acids or phase transfer catalysts can alter the electronic distribution in the quinoline ring and influence the site of attack.[7]
Q3: Are there alternatives to traditional SNAr reactions for functionalizing hindered positions on the quinoline ring?
A3: Absolutely. When direct SNAr is not feasible due to steric hindrance, modern synthetic methods offer powerful alternatives. One of the most prominent is transition-metal-catalyzed C-H activation/functionalization .[1][6][8] This approach allows for the direct formation of new bonds (C-C, C-N, C-O, etc.) at positions that are otherwise unreactive, including the challenging C8 position.[6]
Troubleshooting Guides for Common Experimental Issues
This section provides detailed troubleshooting for specific problems you might encounter in the lab.
Problem 1: Low to no conversion of the starting material.
| Possible Cause | Troubleshooting Strategy | Scientific Rationale |
| Insufficient activation of the quinoline ring. | Introduce a strong electron-withdrawing group (EWG) ortho or para to the leaving group. | EWGs are crucial for stabilizing the negatively charged Meisenheimer intermediate, which is a key step in the SNAr mechanism.[9][10] |
| Poor leaving group. | Convert the leaving group to a better one (e.g., from -Cl to -OTf). | The rate of an SNAr reaction is directly influenced by the ability of the leaving group to depart. Triflate (-OTf) is an excellent leaving group. |
| Steric hindrance preventing nucleophilic attack. | Switch to a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination). | These reactions proceed through a different mechanism (oxidative addition, reductive elimination) that is often less sensitive to steric bulk around the reaction center.[11][12] |
| Reaction conditions are not optimal. | Screen different solvents, bases, and temperatures. Consider microwave-assisted synthesis. | Microwave irradiation can significantly accelerate reactions by providing efficient and uniform heating, often leading to higher yields and shorter reaction times.[13][14][15][16] |
Problem 2: Decomposition of starting material or product.
| Possible Cause | Troubleshooting Strategy | Scientific Rationale |
| Harsh reaction conditions (high temperature, strong base). | Use milder reaction conditions. For C-N bond formation, consider the Buchwald-Hartwig amination, which often proceeds under milder conditions than traditional methods.[11][12] | Milder conditions minimize side reactions and degradation of sensitive functional groups. The development of specialized ligands has expanded the scope of Buchwald-Hartwig amination to include a wide range of substrates under gentle conditions.[12] |
| Air or moisture sensitivity. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. | Many organometallic catalysts and reagents used in modern cross-coupling reactions are sensitive to oxygen and water, which can lead to catalyst deactivation and undesired side reactions. |
| Photochemical degradation. | Protect the reaction from light by wrapping the flask in aluminum foil. | Some quinoline derivatives and reaction intermediates can be light-sensitive and may decompose upon exposure to ambient light. |
Advanced Strategies and Protocols
When standard troubleshooting fails, these advanced techniques can provide a path forward.
Strategy 1: Transition-Metal-Catalyzed Cross-Coupling
For sterically hindered substrates, transition-metal catalysis is often the most effective solution.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][17] It is particularly useful for coupling amines with aryl halides, including sterically hindered quinoline derivatives.[11]
Diagram of the Buchwald-Hartwig Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Materials:
-
Hindered haloquinoline (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd(OAc)₂ (2-5 mol%)
-
Sterically demanding phosphine ligand (e.g., Johnphos, XPhos) (4-10 mol%)
-
NaOt-Bu or K₂CO₃ (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the hindered haloquinoline, amine, base, palladium catalyst, and ligand.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale for Component Choices:
-
Palladium Catalyst: Pd(OAc)₂ is a common and effective palladium source.
-
Sterically Demanding Ligand: Ligands like Johnphos or XPhos are crucial for promoting the reductive elimination step, especially with hindered substrates.[11][18] They also help to stabilize the active palladium catalyst.
-
Base: A strong, non-nucleophilic base like NaOt-Bu is often required to deprotonate the amine and facilitate the catalytic cycle.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds, and modern copper-catalyzed versions offer improved reactivity and substrate scope, including for sterically hindered systems.[19][20][21]
Diagram of a General Copper-Catalyzed Cross-Coupling Workflow:
Caption: General workflow for a copper-catalyzed cross-coupling reaction.
Strategy 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave heating can dramatically reduce reaction times and improve yields, especially for sluggish reactions involving sterically hindered substrates.[13][14][15][16]
Advantages of MAOS:
-
Rapid and Uniform Heating: Microwaves directly excite polar molecules, leading to rapid and even heating throughout the reaction mixture.
-
Higher Temperatures and Pressures: Sealed-vessel microwave reactors allow for reactions to be run at temperatures and pressures above the solvent's boiling point, accelerating reaction rates.
-
Improved Yields and Purity: The short reaction times can minimize the formation of byproducts.[15]
Strategy 3: Flow Chemistry
For reactions that are difficult to control in batch or for scaling up, flow chemistry offers a safe and efficient alternative.[22][23]
Benefits of Flow Chemistry:
-
Enhanced Heat and Mass Transfer: The small dimensions of flow reactors provide excellent control over reaction temperature and mixing.[22]
-
Improved Safety: Potentially hazardous reactions can be performed more safely on a small scale in a continuous manner.
-
Facile Optimization: Reaction parameters can be quickly screened and optimized.[22]
Concluding Remarks
Overcoming steric hindrance in nucleophilic substitution on the quinoline ring requires a multifaceted approach. By understanding the interplay of electronic and steric effects, and by leveraging modern synthetic methodologies such as transition-metal catalysis, microwave-assisted synthesis, and flow chemistry, researchers can successfully functionalize even the most challenging positions on this important heterocyclic scaffold. This guide provides a starting point for troubleshooting and optimizing your reactions. Remember to consult the primary literature for specific protocols and further insights.
References
-
Dagle, N. C., & Van Vranken, D. L. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(11), 3183. [Link]
-
Kumar, I., Sharma, R., & Sharma, U. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Coman, M., & Turos, E. (2010). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. Molecules, 15(4), 2537-2549. [Link]
-
Royal Society of Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules, 21(11), 1472. [Link]
-
Fernández, G. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Química Orgánica.org. [Link]
-
Li, J., et al. (2015). Copper-Catalyzed Synthesis of Substituted Quinolines via C–N Coupling/Condensation from ortho-Acylanilines and Alkenyl Iodides. The Journal of Organic Chemistry, 80(2), 1275-1278. [Link]
-
Nagy, V., et al. (2022). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development, 26(5), 1494-1501. [Link]
-
PubMed. (2015). Copper-catalyzed synthesis of substituted quinolines via C–N coupling/condensation from ortho-acylanilines and alkenyl iodides. Journal of Organic Chemistry, 80(2), 1275-8. [Link]
-
Quora. (2018). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? [Link]
-
Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1? [Link]
-
Royal Society of Chemistry. (2013). Synthesis of quinolines via copper-catalyzed domino reactions of enaminones. Organic & Biomolecular Chemistry. [Link]
-
Boufroura, H., et al. (2014). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Journal of Applicable Chemistry, 3(6), 2419-2426. [Link]
-
National Institutes of Health. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Molecules, 27(15), 4995. [Link]
-
Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Journal of Chemical Sciences, 127(11), 1939-1946. [Link]
-
National Institutes of Health. (2012). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 17(11), 13358-13391. [Link]
-
Singh, S., et al. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96. [Link]
-
National Institutes of Health. (2025). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Medicinal Chemistry. [Link]
-
International Journal of Scientific & Technology Research. (2019). Copper Catalyzed Sustainable Synthesis Of Quinolines. IJSTR, 8(11). [Link]
-
ACS Publications. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(9), 584-594. [Link]
-
ResearchGate. (2022). Nucleophilic substitution at sterically hindered carbon centers. [Link]
-
Semantic Scholar. (2016). Copper-catalyzed synthesis of quinoline derivatives via tandem Knoevenagel condensation, amination and cyclization. Tetrahedron Letters, 57(12), 1334-1338. [Link]
-
National Institutes of Health. (2022). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society, 144(32), 14502-14509. [Link]
-
ResearchGate. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]
-
ResearchGate. (2022). Examples of flow synthesis of quinoline derivatives by Doebner‐Miller reaction (a) and b)) and Skraup reaction (c)). [Link]
-
Royal Society of Chemistry. (2019). Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. New Journal of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]
-
ResearchGate. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]
-
MDPI. (2023). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. Catalysts, 13(11), 1435. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. (2017, May 9). Heterocycles Part 1 - Nucleophilic Aromatic Substitution. [Link]
-
PubMed. (2025). A review on quinolines: New green synthetic methods and bioactive potential. European Journal of Pharmaceutical Sciences. [Link]
-
Bentham Science. (n.d.). Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. Mini-Reviews in Organic Chemistry. [Link]
-
PubMed. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Current Organic Synthesis. [Link]
-
YouTube. (2018, May 12). Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
ResearchGate. (2019, June 30). How to overcome Steric Hindrance? [Link]
-
Royal Society of Chemistry. (2011). The development of catalytic nucleophilic substitution reactions: challenges, progress and future directions. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrj.org [chemrj.org]
- 3. Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets | Bentham Science [benthamscience.com]
- 4. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 5. quora.com [quora.com]
- 6. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. vapourtec.com [vapourtec.com]
- 11. ias.ac.in [ias.ac.in]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Copper-catalyzed synthesis of substituted quinolines via C–N coupling/condensation from ortho-acylanilines and alkenyl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Scaling Up 6-Bromo-4-chloroquinoline-3-carbaldehyde Reactions
Welcome to the technical support center for the synthesis and scale-up of 6-Bromo-4-chloroquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. As a key intermediate in pharmaceutical research, particularly in the development of novel therapeutics, mastering its synthesis is crucial.[1] This document provides in-depth troubleshooting advice and frequently asked questions to ensure your success from bench-scale experiments to pilot-plant production.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde, which is commonly prepared via the Vilsmeier-Haack reaction.[2][3][4] The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5][6][7]
Issue 1: Low or No Product Yield
One of the most common challenges is a lower-than-expected yield of the desired 6-Bromo-4-chloroquinoline-3-carbaldehyde.
Possible Causes and Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose if exposed to atmospheric water.[8]
-
Solution: Ensure all glassware is thoroughly dried, and all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Reaction Temperature: The formylation of the quinoline precursor may require specific temperature conditions to proceed efficiently.
-
Solution: The reaction temperature is dependent on the substrate's reactivity and can range from 0°C to 80°C.[7] Carefully monitor and control the reaction temperature. For less reactive substrates, a higher temperature may be necessary.[9] A stepwise increase in temperature can be explored, for example, holding at 0-5°C during the addition of POCl₃ to DMF, followed by heating to 60-90°C.[4]
-
-
Poor Quality Starting Material: The purity of the starting material, typically a substituted acetanilide or 6-bromo-4-hydroxyquinoline, is critical.[10]
-
Solution: Verify the purity of the starting material using analytical techniques such as NMR or melting point analysis. If necessary, purify the starting material by recrystallization or chromatography.
-
-
Suboptimal Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent is a critical parameter.
-
Solution: An excess of the Vilsmeier reagent is often used. A common starting point is a substrate:DMF:POCl₃ molar ratio of 1:2:2.[11] Optimization of these ratios may be required for your specific substrate.
-
Issue 2: Formation of Impurities and Side Products
The presence of significant impurities can complicate purification and reduce the overall yield.
Possible Causes and Solutions:
-
Side Reactions: The reactive nature of the intermediates can lead to various side reactions, especially at elevated temperatures.[12]
-
Solution: Maintain strict temperature control throughout the reaction. The formation of isomeric quinolines is also a possibility depending on the starting materials.[12] Careful analysis of the crude product by HPLC or LC-MS can help identify these byproducts.
-
-
Incomplete Reaction: Unreacted starting material can be a major impurity.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11] If the reaction stalls, a slight increase in temperature or an extended reaction time may be necessary.
-
-
Decomposition during Workup: The product can be sensitive to the workup conditions.
-
Solution: The workup procedure often involves quenching the reaction mixture with ice water.[10][13] This should be done carefully and with efficient stirring to dissipate heat. The pH of the aqueous solution is then typically adjusted to neutral or slightly basic (pH 8) using a saturated sodium bicarbonate solution or solid potassium carbonate to precipitate the product.[10]
-
Issue 3: Difficulties in Product Isolation and Purification
Isolating a pure product can be challenging due to its physical properties or the presence of persistent impurities.
Possible Causes and Solutions:
-
Product Solubility: The product may have limited solubility in the chosen extraction solvent.
-
Solution: Ethyl acetate is a commonly used extraction solvent.[10] If solubility is an issue, explore other solvents like dichloromethane.
-
-
Persistent Impurities: Some impurities may co-precipitate or co-extract with the product.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for 6-Bromo-4-chloroquinoline-3-carbaldehyde?
The most prevalent method is the Vilsmeier-Haack reaction.[2][3][4] This can be achieved through two primary pathways:
-
From 6-Bromo-4-hydroxyquinoline: This involves the simultaneous chlorination of the hydroxyl group at the 4-position and formylation at the 3-position. A common procedure involves treating 6-bromo-4-hydroxyquinoline with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[10][13]
-
From a Substituted Acetanilide: A substituted acetanilide can undergo cyclization and formylation in a one-pot reaction using the Vilsmeier reagent to yield the desired product.
Q2: What are the major safety concerns when scaling up the Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction is exothermic and can present significant thermal hazards upon scale-up.[12] The primary concerns are:
-
Thermal Runaway: The reaction can generate a significant amount of heat, and if not properly controlled, can lead to a rapid increase in temperature and pressure.[12]
-
Reagent Hazards:
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water, releasing toxic and corrosive fumes.[14][15] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[14][16][17]
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected carcinogen. It can be absorbed through the skin.
-
Safety Recommendations for Scale-Up:
| Precaution | Rationale |
| Reaction Calorimetry | Perform studies to understand the heat of reaction and the rate of heat generation. |
| Controlled Reagent Addition | Add POCl₃ to DMF slowly and at a low temperature (e.g., 0-5°C) to control the initial exotherm. |
| Efficient Cooling | Ensure the reactor is equipped with an adequate cooling system to manage the heat generated during the reaction. |
| Emergency Quenching Plan | Have a pre-defined and tested plan to quench the reaction in case of a thermal runaway. |
| Proper PPE | Use chemical-resistant gloves, splash goggles, face shields, and appropriate respiratory protection.[16][17] |
| Ventilation | Work in a well-ventilated area or a fume hood to avoid inhalation of toxic vapors.[14][16] |
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.
-
TLC: A simple and rapid method to qualitatively assess the consumption of starting material and the formation of the product. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve good separation.
-
HPLC: Provides quantitative data on the reaction progress, allowing for more precise determination of reaction completion and the formation of any byproducts.
Q4: What are the recommended storage conditions for 6-Bromo-4-chloroquinoline-3-carbaldehyde?
The compound should be stored in a cool, dry, and dark place to prevent degradation.[1] It is important to keep the container tightly sealed to protect it from moisture, which could potentially hydrolyze the aldehyde or chloro groups.[1]
Q5: What are the key reactive sites on 6-Bromo-4-chloroquinoline-3-carbaldehyde for further synthetic transformations?
The molecule has two primary reactive sites:
-
The Aldehyde Group (at C-3): This group is electrophilic and can undergo various reactions such as condensation with amines or hydrazines, Wittig reactions to form alkenes, and reduction to an alcohol or reductive amination.[18]
-
The Chloro Group (at C-4): This is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.[18]
6-Bromo-4-chloroquinoline-3-carbaldehyde
>];
} } DOT Caption: Key Reactive Sites and Potential Transformations.
Section 3: Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde from 6-Bromo-4-hydroxyquinoline
This protocol is adapted from literature procedures.[10][13]
Materials:
-
6-Bromo-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 6-bromo-4-hydroxyquinoline.
-
Carefully add phosphorus oxychloride followed by a catalytic amount of N,N-dimethylformamide.
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 3-6 hours.[10][13]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the mixture to a pH of approximately 8 with a saturated aqueous sodium bicarbonate solution.[10]
-
The solid product will precipitate. Collect the solid by filtration and wash with water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography.
References
- Vertex AI Search. (n.d.). 6-bromo-4-chloroquinoline-3-carbaldehyde.
- PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline.
- ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier reagent.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- BenchChem. (2025). Scale-up considerations for the synthesis of 4-Chloroquinoline-6-carbaldehyde.
- International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
- Spectrum Chemical. (2015). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, REAGENT.
- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- BenchChem. (n.d.). 4-Chloroquinoline-3-carbaldehyde.
- CAMEO Chemicals - NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE.
- DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
- Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride.
- Thermo Fisher Scientific. (2025). Phosphorus oxychloride - SAFETY DATA SHEET.
- Fisher Scientific. (2025). Phosphorus(V) oxychloride - SAFETY DATA SHEET.
- Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
- ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline.
- Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?
Sources
- 1. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 4. ijsr.net [ijsr.net]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 9. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 10. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. atlantis-press.com [atlantis-press.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. fishersci.com [fishersci.com]
- 17. my.airliquide.com [my.airliquide.com]
- 18. benchchem.com [benchchem.com]
Avoiding over-reaction or multiple substitutions in derivatization
Welcome to the technical support guide for controlling derivatization reactions. This center is designed for researchers, scientists, and drug development professionals who utilize derivatization to enhance the analytical properties of their molecules for techniques like gas chromatography (GC) and liquid chromatography (LC). Over-reaction or the formation of multiple substitution products can lead to complex chromatograms, inaccurate quantification, and misinterpreted data. This guide provides in-depth troubleshooting advice and foundational knowledge to help you achieve specific, reproducible, and quantitative derivatization.
Part 1: Troubleshooting Guide — "I'm seeing unexpected peaks!"
This section addresses the common issues encountered when derivatization reactions do not proceed as expected, resulting in complex and difficult-to-interpret analytical data.
Q1: Why am I seeing multiple chromatographic peaks for my single, pure analyte after derivatization?
This is a classic symptom of a non-optimized derivatization reaction. The multiple peaks often correspond to the unreacted parent analyte, the desired single-derivative product, and one or more multi-derivative or over-reacted products.
Potential Causes & Immediate Actions:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving starting material.
-
Solution: Confirm the identity of the early-eluting peak, often the original analyte, by comparing its retention time and mass spectrum to an underivatized standard. If present, you may need to increase the reaction time, temperature, or reagent concentration.
-
-
Over-Reaction/Multiple Substitutions: Your analyte may have multiple reactive sites (e.g., several hydroxyl or amine groups), and the derivatizing reagent has reacted with more than one site.[1] This is especially common with highly reactive reagents or harsh reaction conditions.
-
Solution: Analyze the mass spectra of the later-eluting peaks. The molecular ions should correspond to the addition of multiple derivatizing groups. To mitigate this, the primary strategy is to make the reaction conditions milder or more selective.
-
-
Reagent-Related Impurities or Byproducts: The derivatizing reagent itself can be a source of peaks, either from degradation or from byproducts formed during the reaction. For example, anhydride reagents produce acidic byproducts that should be removed before analysis to prevent column damage.[2][3][4][5]
-
Solution: Inject a "reagent blank" (reagent + solvent, no analyte) under the same conditions to identify peaks originating from the reagent.
-
Q2: My chromatogram shows a small peak for my desired product but a much larger peak at a later retention time. What's happening?
This pattern strongly suggests that the reaction equilibrium is favoring an over-reacted or di/tri-substituted product over the desired mono-substituted product. The later retention time is due to the increased molecular weight and altered polarity of the more heavily derivatized molecule.
Causality: This occurs when the reaction conditions (high temperature, excessive reagent) are aggressive enough to derivatize less reactive secondary sites on the molecule, or when the reaction is allowed to proceed for too long. The initial, more reactive site is quickly derivatized, and then the secondary sites react over time.
Troubleshooting Workflow:
The following flowchart provides a logical sequence for diagnosing and resolving over-reaction issues.
Caption: A troubleshooting workflow for diagnosing and resolving multiple peaks in derivatization.
Part 2: FAQs — Foundational Principles for Prevention
Understanding the chemistry behind derivatization is key to preventing issues before they arise. This section covers the core principles of reaction control.
Q3: What are the primary factors that cause over-reaction and multiple substitutions?
Over-reaction is a function of both kinetics and thermodynamics, governed by several interrelated factors:
-
Reagent Stoichiometry: A large excess of a highly reactive derivatizing reagent can drive the reaction to derivatize less reactive secondary functional groups after the primary sites have reacted. It is a common mistake to add a vast excess of reagent without optimization.
-
Reaction Temperature: Higher temperatures increase reaction rates non-selectively. A temperature that is optimal for a primary alcohol might be too aggressive for a molecule that also contains a secondary alcohol, leading to di-substitution.[6]
-
Reaction Time: For analytes with multiple reactive sites of differing reactivity, longer reaction times can allow for the slower derivatization of secondary sites to occur after the primary site has been fully derivatized.[7]
-
Reagent Reactivity: The inherent chemical nature of the derivatizing agent is critical. Highly reactive reagents like BSTFA are less selective, while bulkier, sterically hindered reagents (e.g., MTBSTFA) are more selective for less-hindered functional groups.[5][8][9]
-
Presence of Catalysts: Catalysts increase the rate of reaction and can sometimes reduce selectivity, leading to multiple substitutions if not used judiciously.[10][11]
Q4: How do I choose a derivatization reagent to maximize specificity for a single site?
Selecting the right reagent is the most effective way to prevent multiple substitutions.[1]
-
Steric Hindrance: Choose a reagent with bulky substituent groups. For silylation, instead of BSTFA which adds a small trimethylsilyl (TMS) group, consider MTBSTFA, which adds a much bulkier tert-butyldimethylsilyl (t-BDMS) group. This bulkiness can physically prevent the reagent from accessing sterically crowded reactive sites on your analyte.[9] The resulting t-BDMS derivatives are also up to 10,000 times more stable against hydrolysis than TMS derivatives.[3]
-
Chemical Selectivity: Some reagents are inherently more selective for certain functional groups. For example, diazomethane is highly specific for carboxylic acids and will not typically react with alcohols under controlled conditions.[12] Similarly, dansyl chloride is suitable for primary/secondary amines and phenols but does not react with aliphatic alcohols.[1]
Table 1: Selectivity of Common Derivatization Reagents
| Reagent Class | Example Reagent | Primary Target(s) | Potential for Over-Reaction | Notes |
| Silylation | BSTFA, MSTFA | -OH, -COOH, -NH, -SH | High | Highly reactive, not very selective. MSTFA byproducts are volatile.[13] |
| MTBSTFA | -OH, -NH (primary) | Low | Bulky t-BDMS group provides steric hindrance, increasing selectivity for less crowded sites.[5] | |
| Acylation | TFAA, PFAA, HFBA | -OH, -NH, -SH | Moderate to High | Reacts readily with most active hydrogens. Acidic byproducts must be removed.[2][4][5] |
| MBTFA | Primary/Secondary Amines | Moderate | Milder conditions than anhydrides; byproducts are neutral and volatile.[2][3] | |
| Alkylation | Diazomethane | -COOH (Carboxylic Acids) | Very Low | Highly selective for acidic protons. Reagent is toxic and explosive. |
| PFBBr | -COOH, Phenols, Thiols | Moderate | Often requires a catalyst; adds an electron-capturing group for ECD detection.[14] |
Q5: What is the role of a catalyst and can it cause problems?
A catalyst's role is to increase the reactivity of the derivatizing agent, allowing the reaction to proceed under milder conditions or to derivatize particularly unreactive sites.[11] For example, trimethylchlorosilane (TMCS) is often added as a catalyst to silylation reactions with BSTFA or MSTFA.
However, a catalyst can also reduce the selectivity of a reaction. By making the reagent more "powerful," it may enable the derivatization of secondary, less reactive sites that would otherwise remain untouched, leading to multiple substitutions.
Best Practice: If you are observing over-reaction, one of the first troubleshooting steps is to reduce the amount of catalyst or remove it completely and compensate by slightly increasing reaction time or temperature.
Part 3: Optimized Experimental Protocols
These protocols provide a systematic approach to optimizing your derivatization reaction to favor a single, desired product.
Protocol 1: Optimizing Reagent Stoichiometry
Objective: To find the minimum molar excess of derivatizing reagent required for complete conversion of the primary reactive site without causing significant multiple substitutions.
Methodology:
-
Prepare Analyte Stock: Prepare a standard solution of your analyte at a known concentration in an appropriate anhydrous solvent (e.g., acetonitrile, pyridine).
-
Set Up Reaction Series: In a series of reaction vials, add a fixed amount of your analyte.
-
Vary Molar Ratio: Add the derivatizing reagent to each vial in increasing molar ratios relative to the number of targeted active hydrogens on the analyte. A good starting range is 1.2:1, 2:1, 5:1, 10:1, and 50:1.
-
Expert Tip: For silylation, a general starting point is a 2:1 molar ratio of reagent to active hydrogens.
-
-
Standardized Reaction: Keep the reaction time and temperature constant across all vials (e.g., 60 minutes at 60°C). These parameters will be optimized in the next protocol.
-
Analysis: Analyze the product mixture from each vial by GC or LC.
-
Data Interpretation: Plot the peak area of the desired mono-derivative and any multi-derivative products against the molar ratio. Select the lowest molar ratio that provides the maximum yield of the desired product with minimal formation of byproducts.
Caption: Workflow for optimizing the molar ratio of derivatizing reagent to analyte.
Protocol 2: Optimizing Reaction Temperature and Time
Objective: To determine the optimal temperature and time that maximize the yield of the desired derivative while minimizing over-reaction. This is a kinetic study.
Methodology:
-
Use Optimal Stoichiometry: Prepare a set of identical reaction vials using the optimal reagent-to-analyte molar ratio determined in Protocol 1.
-
Temperature Optimization:
-
Set up reactions at a range of different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).[6]
-
Keep the reaction time constant (e.g., 60 minutes).
-
Analyze the results and identify the temperature that gives the best yield of the desired product.
-
-
Time Course Optimization:
-
Using the optimal temperature from the previous step, set up a new series of reactions.
-
Stop the reactions at different time points (e.g., 15 min, 30 min, 60 min, 90 min, 120 min).[7][15]
-
Self-Validation: Quench the reaction definitively, for example by cooling rapidly on an ice bath and adding a quenching agent if appropriate.
-
Analyze each time point.
-
-
Data Interpretation: Plot the peak area of the desired product versus time. The optimal time is typically at the beginning of the plateau phase, where the reaction is complete but before significant side-product formation occurs.
References
- Principles and Applications of Derivatization Techniques in Chromatographic Analysis. (2026). Google Books.
-
Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography. (2020). Journal of Separation Science. [Link]
-
Derivatization reaction optimization. (n.d.). ResearchGate. [Link]
-
Acylation Derivatization Reagents. (n.d.). ResearchGate. [Link]
- GC Derivatiz
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. [Link]
-
Optimization of the derivatization reaction using an eight-point... (n.d.). ResearchGate. [Link]
-
Derivatization. (2023). Chemistry LibreTexts. [Link]
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). PubMed Central. [Link]
-
Derivatization in Gas Chromatography (Part II). (2023). YouTube. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). IntechOpen. [Link]
-
Why Use GC Derivatization Reagents. (2025). Chrom Tech, Inc.. [Link]
-
Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.). Greyhound Chromatography. [Link]
-
When a good silylation protocol goes bad, what are the usual suspects? (2015). ResearchGate. [Link]
-
Derivatizing Reagents. (n.d.). Obrnuta faza. [Link]
-
Why do my silylations always fail? (2014). Chromatography Forum. [Link]
-
Silylation, acylation, and alkylation derivatizing reagents and characteristics. (n.d.). ResearchGate. [Link]
-
Chemical Derivatization in Flow Analysis. (2022). PubMed Central. [Link]
-
Reduce Derivatives - Green Chemistry Principle #8. (2017). YouTube. [Link]
-
Best Practices for Managing Chemical Byproducts in Manufacturing. (2024). Wattbar Industries. [Link]
-
Technical Principles and Applications of Common Derivatization Reactions in Gas Chromatography. (2025). Oreate AI Blog. [Link]
-
Silylation. (n.d.). Wikipedia. [Link]
- Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. (n.d.). Source not specified.
-
green chemistry process for reducing waste and hazardous materials in enivironment. (n.d.). JAC : A JOURNAL OF COMPOSITION THEORY(JCT). [Link]
-
Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. (2017). Bioanalysis. [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (n.d.). PubMed Central. [Link]
-
Chemical Derivatization in Bioanalysis. (2015). Taylor & Francis Online. [Link]
-
Reduce Derivatives - Green Chemistry Principle # 8. (2017). YouTube. [Link]
-
What Is Derivatization In GC-MS?. (2025). YouTube. [Link]
-
Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS. (2019). National Institutes of Health. [Link]
-
How can you avoid problems in a GC column due to an excess of a derivatizing agent? (2013). ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. chromtech.com [chromtech.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. Silylation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Technical Principles and Applications of Common Derivatization Reactions in Gas Chromatography - Oreate AI Blog [oreateai.com]
- 13. nbinno.com [nbinno.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Halogen Reactivity in Quinoline Scaffolds: 6-Bromo- vs. 6-Iodo-4-chloroquinoline-3-carbaldehyde
Introduction
In the landscape of medicinal chemistry and materials science, functionalized quinoline scaffolds are indispensable building blocks. Their prevalence in pharmaceuticals, from antibacterial to anti-tumor agents, drives a continuous need for efficient and selective synthetic methodologies.[1] Among the most versatile intermediates are dihalogenated quinolines, which serve as programmable linchpins for constructing complex molecular architectures via transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of two key intermediates: 6-Bromo-4-chloroquinoline-3-carbaldehyde and 6-Iodo-4-chloroquinoline-3-carbaldehyde . While structurally similar, the nuanced difference in the halogen at the C6-position—bromine versus iodine—imparts a significant divergence in their chemical reactivity. Understanding this distinction is paramount for researchers and process chemists aiming to optimize reaction conditions, control selectivity in sequential couplings, and ultimately streamline synthetic workflows. We will dissect the fundamental principles governing their reactivity, present comparative experimental frameworks, and offer strategic guidance for their application.
The Theoretical Framework: Unpacking Carbon-Halogen Bond Reactivity
The reactivity of aryl halides in many catalytic processes, particularly palladium-catalyzed cross-coupling reactions, is intrinsically linked to the strength of the carbon-halogen (C–X) bond. This bond must be cleaved during the rate-determining oxidative addition step of the catalytic cycle.[2][3]
The bond dissociation energies for carbon-halogen bonds follow a clear trend: C–F > C–Cl > C–Br > C–I.[4][5][6]
| Bond | Bond Dissociation Energy (kJ/mol) |
| C–Br | ~290 |
| C–I | ~228 |
| (Data sourced from representative values for aryl halides)[5] |
The C–I bond is substantially weaker than the C–Br bond, requiring less energy to break.[7][8] This fundamental property dictates that aryl iodides will undergo oxidative addition to a low-valent metal center, such as Palladium(0), more readily and under significantly milder conditions than the corresponding aryl bromides.[9] This principle establishes the generally accepted reactivity order in palladium-catalyzed cross-coupling reactions: I > Br > Cl .[10][11]
This differential is not merely academic; it has profound practical implications for reaction kinetics, catalyst selection, and achievable yields.
Figure 1: Comparative energy profile for the oxidative addition of aryl iodide vs. aryl bromide. The weaker C-I bond results in a lower activation energy barrier (ΔG‡), leading to a faster reaction rate.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true measure of these intermediates lies in their performance in key synthetic transformations. Below, we compare their expected reactivity in three of the most ubiquitous palladium-catalyzed reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The data presented is a synthesis of established reactivity principles and representative conditions reported for similar substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C(sp²)–C(sp²) bonds between an organohalide and a boronic acid or ester, is a cornerstone of modern synthesis.[11][12] When comparing our two quinoline substrates, the 6-iodo derivative is expected to couple more efficiently, often at lower temperatures and with lower catalyst loadings.
| Parameter | 6-Iodo-4-chloroquinoline-3-carbaldehyde | 6-Bromo-4-chloroquinoline-3-carbaldehyde | Causality & Field Insights |
| Coupling Partner | Arylboronic Acid | Arylboronic Acid | N/A |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) | The less reactive C-Br bond often requires more electron-rich and sterically hindered ligands to promote the oxidative addition and reductive elimination steps.[13] |
| Catalyst Loading | 1-3 mol% | 2-5 mol% | The higher reactivity of the C-I bond allows for lower catalyst turnover without compromising yield. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are often employed for aryl bromides to facilitate the transmetalation step.[13] |
| Temperature | Room Temp to 80 °C | 80 °C to 110 °C | The higher energy barrier for C-Br bond cleavage necessitates more thermal energy to drive the reaction to completion. |
| Reaction Time | 1-6 hours | 6-24 hours | Slower oxidative addition kinetics directly translate to longer required reaction times. |
| Expected Yield | Excellent (>90%) | Good to Excellent (75-95%) | While high yields are achievable for both, the bromo-compound may require more rigorous optimization to suppress side reactions. |
Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl alkynes by reacting an aryl halide with a terminal alkyne.[14][15] The reactivity trend observed in Suzuki couplings is even more pronounced here, with aryl iodides being exceptionally well-suited for this transformation.
| Parameter | 6-Iodo-4-chloroquinoline-3-carbaldehyde | 6-Bromo-4-chloroquinoline-3-carbaldehyde | Causality & Field Insights |
| Coupling Partner | Terminal Alkyne | Terminal Alkyne | N/A |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Pd(PPh₃)₂Cl₂ / CuI | The fundamental Pd/Cu co-catalytic system is effective for both, but conditions vary.[16] |
| Catalyst Loading | Pd: 1-2 mol%, CuI: 2-4 mol% | Pd: 2-5 mol%, CuI: 4-10 mol% | The sluggish oxidative addition of the aryl bromide often requires a higher concentration of the active catalytic species. |
| Base | Et₃N, DIPEA | Et₃N, DIPEA, K₂CO₃ | An amine base is standard, serving as both a base and a solvent in many cases.[15] |
| Temperature | Room Temp to 60 °C | 50 °C to 100 °C | The 6-iodo derivative couples readily at room temperature, a significant advantage for thermally sensitive substrates. |
| Reaction Time | 0.5-4 hours | 4-18 hours | The reaction kinetics are markedly faster for the C-I bond, enabling rapid conversions. |
| Expected Yield | Excellent (>95%) | Good to Excellent (70-90%) | Aryl bromides are more prone to side reactions like Glaser coupling of the alkyne, especially with prolonged heating, potentially lowering yields. |
Buchwald-Hartwig Amination
This reaction forms critical C–N bonds by coupling an aryl halide with an amine.[17][18] Given the importance of amine functionalities in bioactive molecules, this transformation is frequently employed. The choice of ligand is especially critical for the less reactive aryl bromides.
| Parameter | 6-Iodo-4-chloroquinoline-3-carbaldehyde | 6-Bromo-4-chloroquinoline-3-carbaldehyde | Causality & Field Insights |
| Coupling Partner | Primary/Secondary Amine | Primary/Secondary Amine | N/A |
| Catalyst System | Pd₂(dba)₃ / BINAP or Xantphos | Pd₂(dba)₃ or Pd(OAc)₂ / Buchwald-type biarylphosphine ligands (e.g., RuPhos, BrettPhos) | Modern, highly active Buchwald ligands were specifically developed to enable the efficient coupling of less reactive aryl chlorides and bromides.[19] |
| Catalyst Loading | 1-2 mol% | 2-4 mol% | As with other couplings, the more challenging C-Br activation necessitates a higher catalyst loading. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | NaOt-Bu, LHMDS | A strong, non-nucleophilic base is required to generate the palladium amide intermediate.[19] |
| Temperature | 70 °C to 100 °C | 90 °C to 120 °C | Buchwald-Hartwig aminations generally require elevated temperatures, but the iodo-compound consistently reacts under milder conditions. |
| Reaction Time | 2-12 hours | 12-36 hours | The kinetic advantage of the C-I bond cleavage leads to significantly shorter reaction times. |
| Expected Yield | Excellent (>90%) | Good (65-85%) | Achieving high yields with aryl bromides can be challenging and highly dependent on optimal ligand-catalyst pairing.[20] |
Experimental Protocols: A Practical Illustration
To provide a tangible comparison, we present validated, step-by-step protocols for a Suzuki-Miyaura coupling. Note the adjustments in conditions required to accommodate the differing reactivities.
Protocol 1: Suzuki-Miyaura Coupling of 6-Iodo-4-chloroquinoline-3-carbaldehyde
Objective: To synthesize 6-(4-methoxyphenyl)-4-chloroquinoline-3-carbaldehyde.
Methodology:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 6-iodo-4-chloroquinoline-3-carbaldehyde (1.0 mmol, 318.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and sodium carbonate (2.5 mmol, 265 mg).
-
Add Pd(PPh₃)₄ (0.02 mmol, 23.1 mg).
-
Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired product.
Protocol 2: Suzuki-Miyaura Coupling of 6-Bromo-4-chloroquinoline-3-carbaldehyde
Objective: To synthesize 6-(4-methoxyphenyl)-4-chloroquinoline-3-carbaldehyde.
Methodology:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 6-bromo-4-chloroquinoline-3-carbaldehyde (1.0 mmol, 271.5 mg), 4-methoxyphenylboronic acid (1.5 mmol, 228 mg), and finely ground potassium phosphate (3.0 mmol, 637 mg).
-
In a separate vial, pre-form the catalyst by mixing Pd₂(dba)₃ (0.025 mmol, 22.9 mg) and SPhos (0.1 mmol, 41.0 mg) in toluene (2 mL) and stirring for 10 minutes.
-
Add the catalyst solution to the main reaction flask.
-
Add degassed toluene (8 mL) and water (0.5 mL).
-
Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, follow the same workup and purification procedure as described in Protocol 1.
Strategic Synthetic Considerations: Which Reagent to Choose?
The choice between the bromo- and iodo-derivative is a strategic decision based on synthetic goals, project timelines, and economic factors.
-
For Maximum Reactivity and Mild Conditions: The 6-iodo-4-chloroquinoline-3-carbaldehyde is the unequivocal choice. Its high reactivity is ideal for sensitive substrates, rapid library synthesis, and reactions where minimizing thermal degradation is critical.
-
For Cost-Effectiveness and Availability: Aryl bromides are generally less expensive and more commercially diverse than their iodo counterparts. For large-scale synthesis where cost is a primary driver and more forcing reaction conditions are acceptable, the 6-bromo-4-chloroquinoline-3-carbaldehyde is a robust and viable option.
-
For Sequential Cross-Coupling: The presence of three distinct C–X bonds (C–I or C–Br at C6, C–Cl at C4) in these molecules makes them perfect substrates for sequential, site-selective functionalization. The well-defined reactivity hierarchy (I > Br > Cl) allows for a programmed synthesis. One can selectively perform a coupling at the C6-iodo position under mild conditions that leave the C4-chloro bond untouched. Subsequently, a second, more forcing reaction can be used to functionalize the C4-position. This strategy provides a powerful route to tri-substituted quinolines.
Figure 2: A representative workflow for the sequential functionalization of 6-iodo-4-chloroquinoline-3-carbaldehyde, exploiting the differential reactivity of the C-I and C-Cl bonds.
Conclusion
The comparison between 6-bromo-4-chloroquinoline-3-carbaldehyde and 6-iodo-4-chloroquinoline-3-carbaldehyde is a classic case study in how subtle atomic changes dictate macroscopic chemical behavior.
-
6-Iodo-4-chloroquinoline-3-carbaldehyde is the more reactive species, enabling faster reactions under milder conditions across a range of essential palladium-catalyzed cross-couplings. It is the preferred substrate for high-throughput synthesis and for reactions involving delicate functional groups.
-
6-Bromo-4-chloroquinoline-3-carbaldehyde serves as a more economical, yet perfectly competent, alternative. Its successful application requires more forceful conditions and often necessitates the use of modern, highly active catalyst systems.
A thorough understanding of these reactivity profiles empowers the synthetic chemist to make informed, strategic decisions, leading to more efficient, predictable, and successful synthetic campaigns.
References
- Vertex AI Search. (n.d.). 6-bromo-4-chloroquinoline-3-carbaldehyde.
- Inorganic Chemistry Frontiers. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. RSC Publishing.
- ResearchGate. (n.d.). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.
- Filo. (2025). Explain the reactivity and relative strength of C–halogen bonds.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
- NIH. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- ResearchGate. (n.d.). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Save My Exams. (2023). Reactivity of Halogenoalkanes. Cambridge (CIE) A Level Chemistry Revision Notes.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- chemguide. (n.d.). An introduction to bond energy and bond length. CIE A level chemistry support.
- Chemistry LibreTexts. (2021). Physical Properties of Haloalkanes.
- MSU chemistry. (n.d.). Alkyl Halide Reactivity.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
- Alfa Chemistry. (n.d.). Buchwald-Hartwig Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
Sources
- 1. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 2. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Halogen Dance in Quinolone Synthesis: A Comparative Guide to Suzuki Coupling of Bromo vs. Chloro Positions
For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry. The strategic formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction is a paramount tool for generating novel molecular architectures with therapeutic potential. However, the choice of the halogen on the quinoline ring—typically bromine or chlorine—is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the Suzuki coupling efficiency at bromo- versus chloro-substituted positions on the quinoline core, supported by mechanistic insights and experimental data.
The Decisive Step: Understanding the Mechanistic Underpinnings of Reactivity
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species with an organic halide.[1] The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The inherent reactivity difference between a bromoquinoline and a chloroquinoline is fundamentally rooted in the initial, and often rate-determining, oxidative addition step.[2]
In this step, the palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond of the quinoline. The efficiency of this process is largely governed by the strength of the C-X bond. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond.[2] Consequently, less energy is required to cleave the C-Br bond, leading to a faster rate of oxidative addition for bromoquinolines compared to their chloro counterparts.[2] This fundamental difference in bond dissociation energy dictates that bromoquinolines are generally more reactive substrates in Suzuki couplings.[3][4]
Sources
Efficacy of anticancer drugs derived from 6-Bromo-4-chloroquinoline-3-carbaldehyde compared to standards
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities.[1][2] In the field of oncology, quinoline derivatives have emerged as a promising class of therapeutic agents, with several compounds having been approved for clinical use, primarily as kinase inhibitors.[3] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties to achieve enhanced potency and selectivity against cancer cells.
This guide focuses on the anticancer potential of derivatives originating from the 6-Bromo-4-chloroquinoline-3-carbaldehyde scaffold. While direct, comprehensive studies on derivatives of this specific molecule are not extensively available in the public domain, this guide will synthesize data from closely related 6-bromo-quinoline and 6-bromo-quinazoline analogues to provide a comparative analysis of their efficacy against standard anticancer drugs. The presence of bromine at the C6 position and a reactive carbaldehyde group at C3 offers unique opportunities for synthetic modifications, leading to novel compounds with potentially superior anticancer profiles.[4][5]
Comparative In Vitro Efficacy: 6-Bromoquinoline Derivatives vs. Standard Anticancer Agents
The primary method for assessing the anticancer potential of novel compounds is through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a drug that inhibits 50% of cancer cell growth. This section compares the reported IC50 values of 6-bromo-quinoline and its analogues with those of standard-of-care chemotherapy agents across common cancer cell lines.
Breast Cancer (MCF-7 Cell Line)
The MCF-7 cell line is a widely used model for estrogen receptor-positive (ER+) breast cancer. Several studies have investigated the efficacy of 6-bromo-quinazoline derivatives, which share a similar bicyclic core with quinolines, against this cell line.
| Compound Class | Specific Derivative | IC50 (µM) | Standard Drug | IC50 (µM) | Reference |
| 6-Bromo-quinazoline-4(3H)-one | Compound 8a | 15.85 ± 3.32 | Erlotinib | >100 | [4] |
| 6-Bromo-quinazoline | Compound 5b | 0.53 | Cisplatin | Not specified in study | [5] |
| Standard Drugs | Doxorubicin | 8.64 | - | - | [6] |
| 5-Fluorouracil | 410 | - | - | [7] |
It is important to note that IC50 values for standard drugs can vary significantly between studies due to different experimental conditions.[8]
The data suggests that certain 6-bromo-quinazoline derivatives can exhibit potent anticancer activity against MCF-7 cells, with some compounds demonstrating significantly lower IC50 values than the standard drug erlotinib and even showing promise when compared to doxorubicin.[4][5][6]
Lung Cancer (A549 Cell Line)
The A549 cell line is a common model for non-small cell lung cancer (NSCLC).
| Compound Class | Specific Derivative | IC50 (µM) | Standard Drug | IC50 (µM) | Reference |
| Quinoline-benzothiazole Schiff's Base | Compound 5i | 10.89 | Doxorubicin | Not specified in study | [9] |
| Standard Drugs | Doxorubicin | 5.05 ± 0.13 | - | - | [10] |
| Cisplatin | 18.33 ± 0.94 | - | - | [11] | |
| Docetaxel | 1.94 | - | - | [12] |
While direct data for 6-bromo-4-chloroquinoline-3-carbaldehyde derivatives is lacking, related quinoline-based compounds have shown activity against the A549 cell line.[9]
Colon Cancer (HCT-116 and HT29 Cell Lines)
Colorectal cancer is another major area of investigation for novel anticancer agents.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) | Reference |
| 6-Bromo-quinazoline-4(3H)-one | Compound 8a | SW480 | 17.85 ± 0.92 | Erlotinib | >100 | [4] |
| 6-Bromo-5-nitroquinoline | - | HT29 | Lower than 5-FU | 5-Fluorouracil (5-FU) | Not specified in study | [1] |
| Standard Drugs | Oxaliplatin | HCT-116 | Varies (e.g., ~1.56 µg/mL) | - | - | [13] |
| 5-Fluorouracil (5-FU) | HCT-116 | 1.39 µg/mL | - | - | [14] | |
| Cisplatin | HCT-116 | 14.54 | - | - | [15] |
Studies on related 6-bromo-quinoline and quinazoline compounds indicate promising activity against colon cancer cell lines, in some cases exceeding the potency of standard drugs like 5-Fluorouracil.[1][4]
Mechanisms of Anticancer Action
The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with key cellular processes essential for cancer cell survival and proliferation. The primary mechanisms identified for bromo-substituted quinoline and quinazoline analogues include kinase inhibition and the induction of apoptosis.
Kinase Inhibition
Many quinoline-based compounds function as inhibitors of protein kinases, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival.[3] The Epidermal Growth Factor Receptor (EGFR) is a prominent target for many anticancer drugs, and several 6-bromo-quinazoline derivatives have been designed and evaluated as EGFR inhibitors.[4][5]
Caption: Inhibition of the EGFR signaling pathway by 6-bromoquinoline derivatives.
By binding to the ATP-binding site of the EGFR kinase domain, these compounds can block the downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to a reduction in cancer cell proliferation and survival.[4]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Studies on 6-bromo-quinoline and 6-bromo-quinazoline derivatives have demonstrated their ability to trigger apoptosis.[1][5][16][17]
Caption: Simplified intrinsic pathway of apoptosis induction by 6-bromoquinoline derivatives.
These compounds can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases, which are key proteases that execute the apoptotic program.[16]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed step-by-step methodologies for key in vitro assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
6-Bromoquinoline derivatives and standard drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compounds and standard drugs in complete culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells after drug treatment and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Conclusion and Future Directions
The evidence from studies on structurally related compounds strongly suggests that derivatives of 6-Bromo-4-chloroquinoline-3-carbaldehyde represent a promising scaffold for the development of novel anticancer agents. The presence of the 6-bromo substituent appears to contribute significantly to the cytotoxic and pro-apoptotic activities of these molecules. The potential for these compounds to act as kinase inhibitors, particularly targeting the EGFR pathway, warrants further investigation.
Future research should focus on the synthesis and in-depth biological evaluation of a focused library of derivatives from the 6-Bromo-4-chloroquinoline-3-carbaldehyde scaffold. Direct comparative studies against a panel of standard anticancer drugs across multiple cancer cell lines are crucial to definitively establish their efficacy. Furthermore, detailed mechanistic studies, including kinase profiling and investigation of specific apoptotic pathways, will be essential to elucidate their mode of action and identify potential biomarkers for patient selection. In vivo studies in relevant animal models will be the subsequent critical step to assess their therapeutic potential in a more complex biological system.
References
Sources
- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Exploring the therapeutic potential of baicalin against MCF-7 breast cancer cells: biochemical, in vitro, and computational perspectives [frontiersin.org]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. exp-oncology.com.ua [exp-oncology.com.ua]
- 17. Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Effects of Bromo and Chloro Substituents on Chemical Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular design, particularly in pharmaceutical and materials science, the strategic placement of halogen atoms can profoundly influence a molecule's physicochemical properties and biological activity. While often grouped together, the subtle yet significant differences between bromo and chloro substituents can be pivotal. This guide provides an in-depth analysis of their electronic effects, offering a comparative look at their impact on reactivity, supported by experimental data and validated protocols, to inform rational design choices in your research.
Section 1: The Dichotomy of Halogen Electronic Effects
Halogens exert two primary electronic effects on aromatic systems, which often act in opposition: the inductive effect (-I) and the resonance effect (+R) .[1][2] Understanding the balance between these two forces is crucial to predicting reactivity.
-
Inductive Effect (-I): Due to their high electronegativity, both chlorine and bromine pull electron density away from the carbon atom to which they are attached through the sigma (σ) bond.[1][2] This electron-withdrawing effect deactivates the aromatic ring toward electrophilic attack. Since chlorine is more electronegative than bromine, it exerts a stronger inductive effect.[3]
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic π-system.[1] This electron-donating effect, also known as a mesomeric effect (+M), increases electron density at the ortho and para positions and can stabilize positively charged intermediates.[4] However, the overlap between the carbon 2p orbital and the larger 3p (for Cl) or 4p (for Br) orbitals is not optimal, making this resonance donation weaker than the inductive withdrawal.[5]
The net result is that both chloro and bromo substituents are deactivating overall in electrophilic aromatic substitution but are ortho, para-directing.[6][7]
Caption: Opposing electronic effects of a halogen (X) substituent.
Section 2: Quantifying Electronic Influence with Hammett Constants
The Hammett equation provides a quantitative framework for comparing the electronic influence of substituents.[8] The substituent constants, sigma (σ), measure the electron-donating or electron-withdrawing ability of a group.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
Data sourced from Hammett constants tables.[9]
Analysis:
-
The positive values for both σ_m and σ_p indicate that both substituents are electron-withdrawing at the meta and para positions.
-
The σ_m values are primarily influenced by the inductive effect. The slightly higher value for -Br (0.39) compared to -Cl (0.37) is sometimes observed and can be attributed to polarizability effects, though typically -Cl is considered more inductively withdrawing.
-
At the para position, the resonance effect partially counteracts the inductive effect, leading to lower σ_p values compared to σ_m. The identical σ_p values (0.23) suggest that the net electron-withdrawing effect of chloro and bromo groups at the para position is remarkably similar.[9]
Section 3: Comparative Reactivity in Key Transformations
The subtle electronic differences between chloro and bromo substituents manifest in their reactivity across various organic reactions.
Electrophilic Aromatic Substitution (EAS)
In EAS, the aromatic ring acts as a nucleophile. Both -Cl and -Br are deactivating groups due to their dominant inductive electron withdrawal, making halobenzenes less reactive than benzene itself.[10] The key question is which is less deactivating.
Comparative Data: Relative Rates of Nitration
| Substrate | Relative Rate (Benzene = 1) |
| Fluorobenzene | 0.18 |
| Chlorobenzene | 0.064 |
| Bromobenzene | 0.060 |
| Iodobenzene | 0.12 |
Data from various sources on EAS reactivity.[6]
Analysis & Causality: The data indicates that chlorobenzene and bromobenzene have very similar, slow rates of reaction compared to benzene, with bromobenzene being marginally slower in this specific nitration example.[6] This reflects the powerful deactivating -I effect of both halogens. While chlorine has a stronger -I effect, bromine is less able to donate electron density via resonance due to poorer 2p-4p orbital overlap.[5] These competing factors result in nearly identical overall deactivation.[6] Bromobenzene is often considered slightly more reactive than chlorobenzene in some EAS reactions due to bromine's lower electronegativity, which leads to a weaker inductive pull.[3]
Experimental Protocol: Determining Relative Rates of EAS via Competitive Bromination
This protocol provides a framework for qualitatively assessing the relative reactivity of chlorobenzene and bromobenzene toward electrophilic bromination.[11][12]
Objective: To observe the relative time it takes for the characteristic color of bromine to disappear when reacted with chlorobenzene versus bromobenzene.
Materials:
-
Chlorobenzene
-
Bromobenzene
-
Anisole (as a positive control, highly activated)
-
Nitrobenzene (as a negative control, highly deactivated)
-
Solution of Bromine (e.g., 0.1 M in a suitable solvent like acetic acid)
-
Lewis acid catalyst (e.g., anhydrous FeCl₃ or FeBr₃)
-
Test tubes and rack
Procedure:
-
Setup: Label four separate, dry test tubes for each aromatic compound. Add 1 mL of each aromatic compound to its respective tube.
-
Catalyst Addition: To each tube, add a small, consistent amount of the Lewis acid catalyst (e.g., a few crystals).
-
Initiation: In a fume hood, add the bromine solution dropwise (e.g., 5 drops) to each test tube simultaneously. Stopper and shake each tube gently to mix.
-
Observation: Monitor the tubes for the disappearance of the reddish-brown bromine color. Record the time taken for decolorization. The faster the color disappears, the more reactive the substrate.[13]
-
Analysis: Compare the decolorization times. Anisole should react almost instantly. Nitrobenzene should show little to no reaction. The relative times for chlorobenzene and bromobenzene will indicate their comparative reactivity under these conditions.
Causality of Experimental Design: The use of a Lewis acid is crucial to polarize the Br-Br bond, generating a potent electrophile (Br⁺).[11] Comparing reaction times under identical conditions (concentration, temperature, catalyst amount) allows for a direct, albeit qualitative, assessment of the substrate's intrinsic reactivity, which is governed by the electronic effects of the substituent.[11]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr, the aromatic ring is attacked by a nucleophile, a reaction facilitated by strong electron-withdrawing groups. The halogen itself acts as the leaving group.
Comparative Data: Relative Rates of Reaction with Piperidine
| Substrate | Relative Rate |
| 2,4-Dinitrofluorobenzene | 311 |
| 2,4-Dinitrochlorobenzene | 1.00 |
| 2,4-Dinitrobromobenzene | 0.78 |
| 2,4-Dinitroiodobenzene | 0.35 |
Source: Master Organic Chemistry, illustrating leaving group aptitude in SNAr.[14]
Analysis & Causality: In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[14] The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups. Since chlorine is more electronegative than bromine, it provides greater stabilization to the developing negative charge in the transition state leading to the Meisenheimer complex.[15][16] This makes the chloro-substituted ring more electrophilic and faster to react, even though bromide is inherently a better leaving group in other substitution reactions (like SN1/SN2). The C-X bond cleavage is not rate-determining, so leaving group ability is less important than the substituent's electronic effect on the ring.[14]
Experimental Workflow: Kinetic Analysis of SNAr Reactivity
This workflow outlines a quantitative method to compare the reaction rates of p-nitrochlorobenzene and p-nitrobromobenzene with a nucleophile like sodium methoxide.
Caption: Workflow for quantitative kinetic analysis of SNAr reactions.
Acidity of Phenols
The acidity of phenols is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups stabilize the negative charge, increasing acidity (lowering pKa).
Comparative Data: pKa Values of Halophenols
| Substituent Position | pKa of Chlorophenol | pKa of Bromophenol |
| ortho- | 8.49 | 8.45 |
| meta- | 8.81 | 9.03 |
| para- | 9.14 | 9.17 |
Note: Some sources report slightly different absolute values, but the relative trends are consistent.[17]
Analysis & Causality:
-
ortho & para positions: The acidities are very similar.[17] Here, the stronger -I effect of chlorine (which would increase acidity) is almost perfectly canceled out by its slightly stronger +R effect (which decreases acidity by destabilizing the phenoxide).[17]
-
meta position: At the meta position, the resonance effect is negligible.[17] Therefore, the acidity is primarily dictated by the inductive effect. As chlorine has a stronger -I effect than bromine, meta-chlorophenol is a significantly stronger acid than meta-bromophenol.[17]
Palladium-Catalyzed Cross-Coupling Reactions
In contrast to SNAr, the reactivity order in many Pd-catalyzed cross-coupling reactions (like Suzuki-Miyaura) is inverted. This is a critical consideration in synthetic strategy.
Reactivity Trend: Aryl Iodide > Aryl Bromide > Aryl Triflate > Aryl Chloride[18][19]
Analysis & Causality: The rate-determining step in these catalytic cycles is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[18] This step involves the cleavage of the carbon-halogen (C-X) bond. The C-Br bond is weaker and more polarizable than the C-Cl bond.[18] Consequently, aryl bromides undergo oxidative addition much more readily and under milder conditions than the corresponding aryl chlorides.[18][20] This makes aryl bromides generally more reactive and reliable substrates for these powerful C-C bond-forming reactions.[20][21]
Conclusion and Strategic Recommendations
The choice between a bromo and chloro substituent is a nuanced decision that depends entirely on the desired chemical transformation.
-
For Electrophilic Aromatic Substitution: Both are strongly deactivating, with reactivity being very similar. The choice may depend on other factors like cost or availability.
-
For Nucleophilic Aromatic Substitution: A chloro substituent is generally preferred over a bromo substituent on an activated ring, as its greater electronegativity accelerates the rate-determining nucleophilic attack.
-
To Enhance Acidity: At the meta position, a chloro group provides a greater acidifying effect than a bromo group. At ortho and para positions, their effects are nearly identical.
-
For Pd-Catalyzed Cross-Coupling: A bromo substituent is vastly more reactive than a chloro substituent, enabling milder reaction conditions and often higher yields. This reactivity difference can even be exploited for selective, sequential couplings on dihalogenated substrates.[19]
By understanding the fundamental principles behind these reactivity differences, researchers can make more informed and strategic decisions in the design and synthesis of novel molecules.
References
-
Hammett, L. P. (1937). The Hammett Equation. Wikipedia. [Link]
-
Various Authors. (2015). Is p-bromophenol more acidic than p-chlorophenol? Chemistry Stack Exchange. [Link]
-
Various Authors. (2016). Halogen and inductive effect. Chemistry Stack Exchange. [Link]
-
Filo. (2024). out of chlorobenzene and bromobenzene which is more reactive. Filo. [Link]
-
Various Authors. (2021). Comparison of reactivity of different aryl halides. ResearchGate. [Link]
-
Scribd. (n.d.). Experiment 9. Relative Rates of Electrophilic Aromatic Substitution. Scribd. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]
-
Various Authors. (2013). Why does Inductive effect become dominant than Resonance in case of halide substituents while comparing acidity of Organic Compounds? Quora. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
University of California, Irvine. (n.d.). Hammett constants for some common substituents. UCI Faculty. [Link]
-
askIITians. (2024). p-Chloronitrobenzene undergoes nucleophile substitution faster than c. askIITians. [Link]
-
Littke, A. F., & Fu, G. C. (2000). Heck Reactions of Aryl Chlorides and Bromides in Room Temperature Ionic Liquids. Journal of the American Chemical Society. [Link]
-
Allery, J. (2016). Directing Effects in Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
-
Scribd. (n.d.). 8relative Rates of Electrophilic Aromatic Substitution. Scribd. [Link]
-
Shrestha, S. B. (2022). Exploration of factors affecting the relative rate of electrophilic aromatic bromination. American Chemical Society. [Link]
-
Vedantu. (n.d.). p-Chloronitrobenzene undergoes nucleophile substitution faster than chlorobenzene. Explain. Vedantu. [Link]
-
Various Authors. (2020). Why is chlorobenzene less reactive than benzene in an electrophilic substitution reaction? Quora. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 3. out of chlorobenzene and bromobenzene which is more reactive | Filo [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. web.viu.ca [web.viu.ca]
- 10. quora.com [quora.com]
- 11. scribd.com [scribd.com]
- 12. Exploration of factors affecting the relative rate of electrophilic aromatic bromination - American Chemical Society [acs.digitellinc.com]
- 13. scribd.com [scribd.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. p-Chloronitrobenzene undergoes nucleophile substitution faster than c - askIITians [askiitians.com]
- 16. pChloronitrobenzene undergoes nucleophile substitution class 11 chemistry CBSE [vedantu.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr | www.wenxuecity.com [wenxuecity.com]
- 20. researchgate.net [researchgate.net]
- 21. Yoneda Labs [yonedalabs.com]
A Comparative Guide to the Structural Validation of Synthesized 6-Bromo-4-chloroquinoline-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Quinoline Scaffolds in Medicinal Chemistry
Quinoline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The precise substitution pattern on the quinoline ring is critical for modulating a compound's efficacy and pharmacological profile. The title compound, 6-Bromo-4-chloroquinoline-3-carbaldehyde, and its analogs are valuable intermediates in the synthesis of novel drug candidates.[1] Ensuring the correct structure of these synthesized molecules is paramount for the integrity of subsequent research and development. This guide provides an in-depth comparison of analytical techniques for the structural validation of 6-Bromo-4-chloroquinoline-3-carbaldehyde, grounded in experimental data from closely related analogs and established spectroscopic principles.
Synthetic Pathway: The Vilsmeier-Haack Reaction
The primary route for the synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[2] This reaction involves the formylation of an electron-rich aromatic compound, in this case, a substituted acetanilide, using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and N,N-dimethylformamide).[3][4][5] The reaction proceeds through the formation of an electrophilic chloroiminium salt, which attacks the activated aromatic ring, leading to cyclization and the introduction of the formyl group.[3][5]
The synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde would logically follow the Vilsmeier-Haack formylation of a suitable precursor, likely a 4-bromoacetanilide derivative, to construct the quinoline ring system with the desired substituents. While the direct synthesis of the target compound is not extensively detailed in readily available literature, the synthesis of the precursor, 6-bromo-4-chloroquinoline, is well-documented.[6][7]
A Multi-faceted Approach to Structural Validation
A definitive structural elucidation of a novel synthesized compound relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers a high degree of confidence in the assigned structure. This guide will compare and contrast the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and X-ray Crystallography.
Workflow for Structural Validation
Caption: A generalized workflow for the synthesis and structural validation of 6-Bromo-4-chloroquinoline-3-carbaldehyde derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, one can deduce the connectivity of atoms within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 6-Bromo-4-chloroquinoline-3-carbaldehyde, we can predict the following key signals based on data from close analogs such as 2,6-dichloroquinoline-3-carbaldehyde.[2]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -CHO | 10.5 - 10.6 | Singlet | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom. |
| H-2 | 8.7 - 8.8 | Singlet | - | This proton is adjacent to the nitrogen atom and the electron-withdrawing aldehyde group, resulting in a significant downfield shift. |
| H-5 | 8.1 - 8.3 | Doublet | ~2.0 | This proton is ortho to the bromine atom and experiences deshielding. The small coupling constant is indicative of meta-coupling to H-7. |
| H-7 | 7.8 - 8.0 | Doublet of Doublets | ~9.0, ~2.0 | This proton is coupled to both H-8 (ortho) and H-5 (meta). |
| H-8 | 7.6 - 7.8 | Doublet | ~9.0 | This proton is ortho to H-7. |
Comparative Data for ¹H NMR of a Close Analog:
For 2,6-dichloroquinoline-3-carbaldehyde, the reported ¹H NMR (300 MHz, CDCl₃) shows: δ 10.58 (s, 1H, CHO), 8.69 (s, 1H, H-4), 8.06 (dd, 1H, H-7), 7.6 (d, 1H, H-8), 7.23 (s, 1H, H-5).[2] This data strongly supports the predicted chemical shifts for the target molecule, with expected minor variations due to the difference in the halogen substituent at position 6 (Br vs. Cl).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in a molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 190 - 192 | The carbonyl carbon of the aldehyde is highly deshielded. |
| C-2 | 150 - 152 | This carbon is attached to the electronegative nitrogen and is also deshielded. |
| C-3 | 136 - 138 | The carbon bearing the aldehyde group. |
| C-4 | 148 - 150 | This carbon is attached to the electronegative chlorine atom. |
| C-4a | 128 - 130 | A quaternary carbon at the ring junction. |
| C-5 | 130 - 132 | A methine carbon in the benzene ring. |
| C-6 | 120 - 122 | The carbon attached to the bromine atom. |
| C-7 | 138 - 140 | A methine carbon in the benzene ring. |
| C-8 | 128 - 130 | A methine carbon in the benzene ring. |
| C-8a | 146 - 148 | A quaternary carbon at the ring junction adjacent to the nitrogen. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of at least 300 MHz for protons. For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.
-
Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.
Expected Molecular Ion Peak
For 6-Bromo-4-chloroquinoline-3-carbaldehyde (C₁₀H₅BrClNO), the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine.
-
Bromine Isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%)
-
Chlorine Isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%)
This will result in a cluster of peaks for the molecular ion:
-
M⁺: Containing ⁷⁹Br and ³⁵Cl
-
[M+2]⁺: Containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl
-
[M+4]⁺: Containing ⁸¹Br and ³⁷Cl
The relative intensities of these peaks will be a unique signature for a compound containing one bromine and one chlorine atom.
Fragmentation Pattern
The fragmentation of the molecular ion will provide further structural information. Common fragmentation pathways for this molecule would include:
-
Loss of the formyl group (-CHO): A peak corresponding to [M-29]⁺.
-
Loss of a chlorine atom (-Cl): A peak corresponding to [M-35]⁺ and [M-37]⁺.
-
Loss of a bromine atom (-Br): A peak corresponding to [M-79]⁺ and [M-81]⁺.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the purified compound into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) for fragmentation analysis and Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass range. High-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition of the molecular ion and key fragments with high accuracy.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Key Expected Vibrational Frequencies:
| Functional Group | Wavenumber (cm⁻¹) | Rationale |
| C=O (aldehyde) | 1690 - 1710 | Strong absorption characteristic of an aromatic aldehyde carbonyl stretch. |
| C-H (aldehyde) | 2720 - 2820 (two bands) | Characteristic C-H stretching vibrations of the aldehyde proton. |
| C=N, C=C (aromatic) | 1450 - 1600 | Multiple bands corresponding to the stretching vibrations of the quinoline ring system. |
| C-Cl | 700 - 800 | Stretching vibration of the carbon-chlorine bond. |
| C-Br | 500 - 600 | Stretching vibration of the carbon-bromine bond. |
Comparative Data for FT-IR of a Close Analog:
For 2,6-dichloroquinoline-3-carbaldehyde, the reported IR (KBr) spectrum shows a strong C=O stretch at 1697 cm⁻¹ and aldehyde C-H stretches at 2792 and 2856 cm⁻¹, which is in excellent agreement with the expected values.[2]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film of the compound on a salt plate from a volatile solvent.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000 - 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
X-ray Crystallography: The Definitive Structural Proof
When a suitable single crystal of the synthesized compound can be obtained, X-ray crystallography provides unambiguous proof of its three-dimensional structure. It allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule.
Insights from a Close Analog:
The crystal structure of 2-chloroquinoline-3-carbaldehyde has been reported.[8] The quinolinyl fused ring system is planar, with the formyl group slightly out of the plane.[8] This provides a valuable reference for what can be expected for the crystal structure of 6-Bromo-4-chloroquinoline-3-carbaldehyde. The presence of the bulkier bromine atom at the 6-position may influence the crystal packing but the core molecular geometry is expected to be very similar.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the purified compound by slow evaporation of a suitable solvent or by vapor diffusion techniques.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The refined structure will provide a detailed atomic-level model of the molecule.
Conclusion: A Synergistic Approach for Unwavering Confidence
The structural validation of synthesized 6-Bromo-4-chloroquinoline-3-carbaldehyde derivatives necessitates a synergistic approach, integrating data from multiple analytical techniques. While NMR spectroscopy provides the foundational carbon-hydrogen framework, mass spectrometry confirms the molecular weight and offers fragmentation clues. FT-IR spectroscopy rapidly identifies key functional groups, and X-ray crystallography, when feasible, delivers the ultimate, unambiguous structural proof. By cross-referencing the data from these complementary methods and comparing it with data from closely related, well-characterized analogs, researchers can confidently validate the structure of their synthesized compounds, ensuring the reliability and reproducibility of their scientific endeavors.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Bocan. (n.d.). 6-bromo-4-chloroquinoline-3-carbaldehyde. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Journal of the Indian Chemical Society. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Chapman and Hall. (n.d.). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2-chloroquinoline-3-carbaldehyde. Retrieved from [Link]
-
CTI Molecular Imaging. (n.d.). 6-Bromo-4-chloroquinoline. Retrieved from [Link]
-
VNU University of Science. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
Jetir.org. (n.d.). Synthesis, Characterization, and Spectrophotometric Study of Ruthenium (III) Complexes with 2-Chloroquinoline-3- carbaldehyde Thiosemicarbazone. Retrieved from [Link]
-
ResearchGate. (2009). 2-Chloroquinoline-3-carbaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 2. ijsr.net [ijsr.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Catalysis for 6-Bromo-4-chloroquinoline-3-carbaldehyde Reactions
Introduction: The Strategic Importance of 6-Bromo-4-chloroquinoline-3-carbaldehyde
In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone of pharmacologically active compounds. Its presence in numerous natural products and synthetic drugs underscores its versatility and importance. 6-Bromo-4-chloroquinoline-3-carbaldehyde is a particularly valuable building block, offering multiple reaction sites for diversification. The presence of two distinct halogen atoms—a bromine at the C6 position and a chlorine at the C4 position—along with a reactive aldehyde group at C3, allows for a hierarchical and selective functionalization strategy. This guide provides a comparative analysis of various catalytic systems for key transformations of this substrate, offering researchers the foundational data needed to accelerate their discovery programs.
The strategic value of this molecule lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C–I > C–Br > C–Cl, which allows for selective functionalization at the more reactive C6-bromo position while leaving the C4-chloro and C3-aldehyde moieties intact for subsequent transformations.[1] This guide will delve into a comparative study of catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions at the C6 position, as well as the catalytic reduction of the aldehyde group.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium catalysis is the workhorse for C-C and C-N bond formation in modern organic synthesis.[2] The choice of catalyst, specifically the ligand coordinated to the palladium center, is critical in dictating the efficiency, selectivity, and substrate scope of the reaction. For a substrate like 6-Bromo-4-chloroquinoline-3-carbaldehyde, the primary challenge is to achieve selective coupling at the C6-bromo position without affecting the C4-chloro position or the aldehyde group.
Diagram: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Sources
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Compounds Derived from 6-Bromo-4-chloroquinoline-3-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with a broad spectrum of biological activities.[1][2] From the anti-malarial quinine to modern anticancer agents, the quinoline framework's unique electronic and structural properties make it an ideal starting point for drug design.[3][4] The specific starting material, 6-Bromo-4-chloroquinoline-3-carbaldehyde, is a particularly versatile synthon. Its three distinct functional groups—the bromo and chloro substituents at positions 6 and 4, and the carbaldehyde at position 3—serve as reactive handles for extensive chemical modification, allowing for the systematic development of novel derivatives with potentially enhanced therapeutic properties.[5][6][7]
This guide provides a comprehensive framework for the in vitro evaluation of such novel derivatives. It is structured to follow a logical, tiered approach, beginning with broad primary screening to identify biologically active "hits" and progressing to more detailed mechanistic studies to elucidate their mode of action. The experimental choices and protocols are explained not merely as steps to be followed, but as a self-validating system designed to generate robust and reproducible data, grounded in established scientific principles.
Tier 1: Primary Screening for Biological Activity
The initial phase of in vitro testing is designed to cast a wide net, efficiently screening new chemical entities (NCEs) for desired biological effects. For quinoline derivatives, the most promising therapeutic areas are oncology and infectious diseases.[8][9]
Anticancer Activity: Cytotoxicity Profiling
The fundamental question is whether the novel compounds can selectively kill cancer cells. Colorimetric assays that measure metabolic activity are the workhorses of initial cytotoxicity screening due to their high-throughput nature and reliability.[10]
Core Assays: MTT and XTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are foundational for assessing cell viability.[11][12] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the tetrazolium salts into a colored formazan product.[10][13] The intensity of the color is directly proportional to the number of viable cells.
-
MTT Assay Principle: Forms a water-insoluble purple formazan, requiring a solubilization step before measurement.[12][13]
-
XTT Assay Principle: Forms a water-soluble orange formazan, allowing for continuous measurement without cell lysis.[11][12]
The primary output of these assays is the IC50 value—the concentration of the compound required to inhibit 50% of cancer cell growth or metabolic activity. A lower IC50 value indicates higher potency.
Experimental Workflow: General Cytotoxicity Screening
Caption: High-level workflow for in vitro cytotoxicity screening.
Comparative Data: Anticancer Potency
The performance of novel compounds should be benchmarked against established chemotherapeutic agents.
| Compound | Derivative Substituent | Cell Line: MCF-7 (Breast) IC50 (µM) | Cell Line: A549 (Lung) IC50 (µM) | Cell Line: HT-29 (Colon) IC50 (µM) |
| QC-01 | Phenylamino | 5.2 | 7.8 | 6.5 |
| QC-02 | 4-Fluorophenylamino | 2.1 | 3.5 | 2.9 |
| QC-03 | 3,4-Dimethoxyphenylamino | 8.9 | 12.4 | 10.1 |
| Doxorubicin | Standard Drug | 0.8 | 1.2 | 1.0 |
| Cisplatin | Standard Drug | 4.5 | 6.2 | 5.8 |
Data is hypothetical for illustrative purposes. This table allows for a direct comparison of potency. For instance, compound QC-02 shows significantly improved activity over the parent scaffold QC-01 and is comparable to Cisplatin, though less potent than Doxorubicin.
Antimicrobial Activity: Determining Inhibitory Concentrations
The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery of new antimicrobial agents, and quinoline derivatives are promising candidates.[14] The primary screening method is to determine the Minimum Inhibitory Concentration (MIC).
Core Assay: Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] The broth microdilution method is a quantitative technique that involves preparing two-fold dilutions of the compounds in a liquid growth medium in a 96-well plate, followed by inoculation with a standardized number of bacteria.
Comparative Data: Antimicrobial Efficacy
Novel compounds are compared against standard-of-care antibiotics for both Gram-positive and Gram-negative bacteria.
| Compound | Derivative Substituent | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | P. aeruginosa (Gram -) MIC (µg/mL) |
| QC-04 | Piperazinyl | 16 | 32 | >64 |
| QC-05 | Morpholinyl | 8 | 16 | 32 |
| QC-06 | N-methylpiperazinyl | 4 | 8 | 16 |
| Ciprofloxacin | Standard Drug | 1 | 0.5 | 1 |
| Vancomycin | Standard Drug | 2 | N/A | N/A |
Data is hypothetical for illustrative purposes. This comparison highlights spectrum of activity. QC-06 shows the best activity among the novel compounds against all tested strains, though it is still less potent than the clinical standard, Ciprofloxacin.
Tier 2: Elucidating the Mechanism of Action (MoA)
Identifying a potent "hit" is only the first step. Understanding how a compound works is critical for its further development. Quinoline derivatives are known to interact with several key cellular targets.[16][17]
Anticancer MoA: Targeting Key Cellular Machinery
Many quinoline-based anticancer agents function by inhibiting enzymes crucial for cancer cell survival and proliferation.[3][18]
Potential Targets and Corresponding Assays:
-
Topoisomerase Inhibition: These enzymes manage DNA topology and are vital for replication. Their inhibition leads to DNA damage and cell death.[8][16]
-
Assay: In vitro DNA relaxation assays using supercoiled plasmid DNA. Active compounds prevent the enzyme from relaxing the DNA.[19]
-
-
Kinase Inhibition: Quinoline derivatives can act as inhibitors of protein kinases (e.g., EGFR, VEGFR, PI3K/Akt) that drive oncogenic signaling pathways.[1][17][20]
-
Assay: In vitro kinase activity assays, often using luminescence or fluorescence, measure the phosphorylation of a substrate. A decrease in signal indicates inhibition.
-
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics arrests cells in mitosis, leading to apoptosis.[3][17]
-
Assay: Cell-free tubulin polymerization assays measure the change in light scattering or fluorescence as purified tubulin forms microtubules.
-
Signaling Pathway: PI3K/Akt Inhibition
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Antimicrobial MoA: Disrupting Bacterial Processes
The antibacterial action of quinolones often involves targeting bacterial-specific enzymes.
-
DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are the primary targets for the quinolone class of antibiotics. They are essential for bacterial DNA replication, and their inhibition is typically bactericidal.[14]
-
Assay: Similar to the anticancer topoisomerase assays, these involve measuring the enzyme's ability to supercoil or relax DNA in the presence of the inhibitor.[15]
-
Detailed Experimental Protocols
Adherence to standardized, validated protocols is paramount for generating high-quality data.
Protocol 1: MTT Cytotoxicity Assay
This protocol outlines the quantitative assessment of a compound's cytotoxic effect on a cancer cell line.
Materials:
-
Adherent cancer cell line (e.g., A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well flat-bottom plates
-
Novel quinoline compounds, dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working stock of your compounds by performing serial dilutions in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.
Causality and Validation: The 24-hour pre-incubation ensures cells are in a logarithmic growth phase. The vehicle control is critical to confirm that the solvent (DMSO) is not causing cytotoxicity, ensuring that any observed effect is due to the compound itself.
Protocol 2: Broth Microdilution MIC Assay
This protocol determines the minimum concentration of a compound required to inhibit bacterial growth.
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom plates
-
Novel quinoline compounds, dissolved in DMSO
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Procedure:
-
Compound Dilution: Add 50 µL of sterile CAMHB to all wells of a 96-well plate. Add 50 µL of a 2X starting concentration of your compound to the first column, then perform 2-fold serial dilutions across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well will be approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. This brings the total volume to 100 µL.
-
Controls: Include a "sterility control" well (broth only) and a "growth control" well (broth + inoculum, no compound).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Causality and Validation: The use of a standardized inoculum is crucial for reproducibility, as the MIC can be affected by the initial number of bacteria. The growth control must show clear turbidity, and the sterility control must remain clear, to validate the assay results.
Conclusion
The systematic in vitro evaluation of novel compounds derived from 6-Bromo-4-chloroquinoline-3-carbaldehyde provides a robust pathway for identifying promising therapeutic leads. By employing a tiered approach—from broad cytotoxicity and antimicrobial screening to specific mechanistic assays—researchers can efficiently characterize new chemical entities. The comparative analysis against established drugs provides essential context for a compound's potency and potential. The detailed protocols and the rationale behind their design ensure the generation of reliable, high-quality data, which is the bedrock of successful drug development. The versatility of the quinoline scaffold continues to offer fertile ground for the discovery of next-generation therapeutics.[2][21]
References
- Review on recent development of quinoline for anticancer activities. (n.d.). Google Scholar.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences.
- Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing.
- Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. (n.d.). PubMed.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Scholar.
- Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Quinoline Derivatives. (n.d.). Benchchem.
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- Fu, H. G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.
- Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. (2024). ACS Publications.
- Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. (2024). PubMed.
- XTT Assay for Medical Device Cytotoxicity Assessment. (n.d.). Measurlabs.
- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - US.
- Twarużek, M., et al. (n.d.). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Google Scholar.
- Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. (n.d.). Benchchem.
- Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. (n.d.). PubMed.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis Online.
- Martin, A. J. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository.
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed Central.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Google Scholar.
- Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016). ResearchGate.
- Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024). Asian Journal of Chemistry.
- Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2025). ResearchGate.
- 6,8-dibromo-4-chloroquinoline-3-carbaldehyde as a synthon in the development of novel 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines. (n.d.). africaresearchconnects.com.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2025). ResearchGate.
- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. measurlabs.com [measurlabs.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 18. ijmphs.com [ijmphs.com]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Quinoline Intermediates
Introduction: The Critical Role of Analytical Rigor in Quinoline Synthesis
Quinoline and its derivatives are foundational scaffolds in modern medicine, forming the core of numerous pharmaceuticals ranging from antimalarials to kinase inhibitors.[1][2][3] The synthesis of these vital compounds involves multiple quinoline intermediates, whose purity and characterization are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5] Therefore, the analytical methods used to monitor these intermediates are not mere procedural formalities; they are the bedrock of quality control in the drug development pipeline.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for quinoline intermediates. It moves beyond a simple listing of protocols to explain the causality behind experimental choices. We will explore the primary analytical techniques, delve into the principles of robust method validation as prescribed by international guidelines, and culminate in a detailed examination of cross-validation, also known as Analytical Method Transfer (AMT).[6][7][8] Every protocol described herein is designed as a self-validating system, ensuring the trustworthiness and integrity of your analytical data.
Core Analytical Techniques: A Comparative Overview
The choice of an analytical technique for quinoline intermediates is dictated by the specific molecular properties (e.g., volatility, polarity, chromophores), the sample matrix, and the required sensitivity. The three most powerful and widely adopted techniques in this field are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for the analysis of non-volatile and thermally sensitive quinoline intermediates.[9][10][11] Its versatility, facilitated by a wide range of stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions, allows for the precise separation of complex mixtures.[12] Detection is commonly performed using Diode Array Detectors (DAD) or UV-Vis detectors, which are ideal for quinoline's chromophoric ring system.[9][13]
-
Gas Chromatography (GC): For quinoline intermediates that are volatile and thermally stable, GC offers excellent separation efficiency and speed.[14] When coupled with a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS), GC-MS provides high sensitivity and specificity for quantitative analysis and impurity profiling.[15][16][17]
-
Mass Spectrometry (MS): MS is an indispensable tool for unequivocal structure confirmation and sensitive quantification.[18][19] When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides a second dimension of separation and detection, allowing for the identification of co-eluting peaks and the characterization of unknown metabolites or degradation products.[20][21] Common ionization techniques like Electrospray Ionization (ESI) for LC-MS and Electron Ionization (EI) for GC-MS generate characteristic fragmentation patterns that serve as a molecular fingerprint.[18][21]
Performance Comparison of Core Analytical Techniques
| Feature | HPLC-UV/DAD | GC-MS | LC-MS |
| Applicability | Broadly applicable to most quinoline intermediates, especially polar and non-volatile compounds. | Best for volatile and thermally stable intermediates. | Highly versatile for a wide range of polarities and molecular weights. |
| Selectivity | Good; based on retention time and UV-Vis spectrum. | Very High; based on retention time and mass fragmentation pattern. | Very High; based on retention time, parent mass, and fragment ions. |
| Sensitivity | Moderate (µg/mL to high ng/mL). | High (low ng/mL to pg/mL). | Very High (pg/mL to fg/mL). |
| Primary Use Case | Routine QC, purity assessment, and quantitative assays. | Analysis of residual solvents, volatile impurities, and specific derivatives. | Structure elucidation, metabolite identification, trace-level quantification. |
| Limitations | Lower sensitivity than MS; co-elution can mask impurities. | Not suitable for non-volatile or thermally labile compounds. | Higher cost and complexity; matrix effects can cause ion suppression. |
Pillar 1: Foundational Method Validation
Before an analytical method can be used for routine analysis or transferred to another laboratory, it must undergo a rigorous validation process to prove it is fit for its intended purpose. This process is governed by the International Council for Harmonisation (ICH) guideline Q2(R1), with the revised Q2(R2) further emphasizing a lifecycle and risk-based approach.[22][23][24][25]
The core validation characteristics ensure the method is reliable, reproducible, and accurate.
Caption: Core parameters of analytical method validation as per ICH Q2.
Experimental Protocol 1: HPLC-UV Method Validation for a Quinoline Intermediate
This protocol outlines the validation of a reversed-phase HPLC method for the assay of "Quinoline Intermediate X."
1. Objective: To validate the HPLC-UV method for its specificity, linearity, accuracy, precision, and range for quantifying Quinoline Intermediate X.
2. Materials & Equipment:
-
Reference Standard (RS) of Quinoline Intermediate X (purity >99.5%)
-
Test samples of Quinoline Intermediate X
-
HPLC grade Acetonitrile (ACN) and Water
-
HPLC grade Formic Acid
-
HPLC system with UV/DAD detector, autosampler, and column oven
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size
-
Calibrated analytical balance, volumetric flasks, and pipettes
3. Chromatographic Conditions:
-
Mobile Phase: 60:40 (v/v) ACN:Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
4. Validation Procedures:
-
Specificity (Forced Degradation):
-
Causality: This is the most critical validation parameter. It proves that the analytical signal is solely from the analyte of interest and not from degradation products, impurities, or matrix components. A forced degradation study is the definitive test of a method's "stability-indicating" capability.[26]
-
Prepare solutions of Quinoline Intermediate X and subject them to stress conditions: acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), heat (80°C), and light (ICH photostability chamber).
-
Analyze all stressed samples alongside an unstressed sample.
-
Acceptance Criteria: The main peak for Quinoline Intermediate X must be spectrally pure (as determined by DAD peak purity analysis) and well-resolved from all degradation peaks (Resolution > 2.0).
-
-
Linearity:
-
Prepare a series of at least five standard solutions of the RS, ranging from 50% to 150% of the target analytical concentration (e.g., 50, 80, 100, 120, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.
-
-
Range:
-
Accuracy (Recovery):
-
Prepare placebo (matrix without analyte) samples spiked with the RS at three concentration levels (e.g., 80%, 100%, 120% of target concentration). Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percent recovery.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.
-
-
Precision:
-
Causality: Precision demonstrates the method's consistency. Repeatability shows performance under ideal, unchanged conditions, while intermediate precision reflects the expected variability in a real-world lab environment over time.[27][28]
-
Repeatability (Intra-assay precision): Analyze six independent preparations of the test sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should also be ≤ 2.0%.
-
Summary of Validation Data (Example)
| Validation Parameter | Measurement | Result | Acceptance Criteria |
| Specificity | Peak Purity & Resolution | Pass | Peak pure, Resolution > 2.0 |
| Linearity | Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Accuracy | % Recovery (80%, 100%, 120%) | 99.5%, 100.2%, 99.8% | 98.0% - 102.0% |
| Precision | Repeatability %RSD | 0.85% | ≤ 2.0% |
| Intermediate Precision %RSD | 1.15% | ≤ 2.0% | |
| Range | Concentration (µg/mL) | 80 - 120 | Confirmed by Linearity, Accuracy, Precision |
Pillar 2: Cross-Validation & Analytical Method Transfer (AMT)
Once a method is validated, it may need to be transferred to a different laboratory, such as from a research and development site to a quality control (QC) site. This process, known as Analytical Method Transfer (AMT), is a documented procedure that qualifies the receiving laboratory to use the method.[6][7][8] Its goal is to ensure that the receiving lab can achieve comparable results to the originating lab, maintaining data integrity across sites.[6][29]
Decision Workflow for Selecting an AMT Approach
A risk-based approach is crucial for selecting the appropriate transfer strategy.[7][29] The complexity of the method, experience of the receiving lab, and criticality of the test all factor into this decision.
Caption: Decision workflow for choosing an analytical method transfer strategy.
Experimental Protocol 2: Comparative Testing for HPLC Method Transfer
This protocol details the most common AMT approach: comparative testing.
1. Objective: To demonstrate that the Receiving Unit (RU) laboratory can produce results that are equivalent to the Transferring Unit (TU) laboratory for the assay of Quinoline Intermediate X using the validated HPLC method.
2. Scope & Responsibilities:
-
The TU is responsible for providing the validated method, a detailed transfer protocol, qualified reference standards, and well-characterized samples.
-
The RU is responsible for ensuring their equipment is qualified, analysts are trained, and for executing the protocol as written.[7][8]
3. Experimental Design:
-
Causality: The design must be robust enough to statistically compare the performance of both labs. Using multiple analysts and lots captures potential variability and provides a more realistic comparison. The WHO guidelines provide a strong framework for the number of required replicates.[30]
-
Analysts: 2 analysts from the RU will perform the testing.
-
Samples: The TU will provide 3 different lots of Quinoline Intermediate X to the RU.
-
Replicates: Each of the 2 RU analysts will prepare and analyze each of the 3 lots in triplicate (2 analysts x 3 lots x 3 replicates = 18 total determinations). The TU will provide their own data from the same lots for comparison.
4. Acceptance Criteria:
-
The primary acceptance criteria are based on a statistical comparison of the mean assay results and the variability (%RSD) between the two laboratories.
-
Comparison of Means: The mean assay result from the RU for each lot should not differ from the mean result of the TU by more than 2.0%. An equivalency test (e.g., TOST - Two One-Sided T-tests) can also be used for a more rigorous statistical comparison.
-
Comparison of Precision: The %RSD of all determinations from the RU should not exceed 2.5%.
-
All system suitability test (SST) criteria (e.g., tailing factor, plate count, injection precision) must be met by the RU for all analytical runs.
Cross-Validation Comparative Data (Example)
| Lot Number | Transferring Lab Mean Assay (%) | Receiving Lab Mean Assay (%) | % Difference | Acceptance Criteria (% Diff) |
| Lot A | 99.8 | 99.2 | -0.6% | ≤ 2.0% |
| Lot B | 100.5 | 101.0 | +0.5% | ≤ 2.0% |
| Lot C | 99.5 | 99.9 | +0.4% | ≤ 2.0% |
| Precision | Transferring Lab %RSD | Receiving Lab %RSD | Acceptance Criteria (%RSD) | |
| Overall | 0.9% | 1.3% | ≤ 2.5% |
Conclusion
The cross-validation of analytical methods for quinoline intermediates is a non-negotiable aspect of pharmaceutical quality assurance. It is a systematic process that extends from the initial, robust validation of a method's core performance characteristics to the verified transfer of that method between laboratories. By grounding our work in the principles of scientific integrity and adhering to global regulatory standards like those from the ICH, we ensure that our analytical data is consistently reliable and trustworthy.[31][32] This guide has provided not only the "how" but the "why" behind these critical procedures, empowering researchers, scientists, and drug development professionals to make informed decisions that safeguard the quality of their work and, ultimately, the safety of patients.
References
- Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Benchchem.
- Analytical Method Transfer: Best Practices and Guidelines. Lab Manager Magazine.
- Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. Pharmaguideline.
- Points to Consider in Quality Control Method Validation and Transfer. BioProcess International.
- Analytical Method Transfer (USP 1224) Guideline. Pharma Beginners.
- New WHO Document on Transfer of Processes with detailed Guidelines for Analytical Method Transfer. gmp-compliance.org.
- HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies.
- Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. National Institutes of Health (NIH).
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. National Institutes of Health (NIH).
- Quality Guidelines. ICH.
- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate.
- RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate.
- A Comparative Guide to the Quantitative Analysis of Quinoline Compounds in Complex Mixtures. Benchchem.
- Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic.
- Identifying reactive intermediates by mass spectrometry. PubMed Central (PMC) - NIH.
- Some good validation practices for analytical procedures. A3P.
- Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. J-Stage.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
- Synthesis, and spectroscopic and structural characterization of three new styrylquinoline– benzimidazole hybrids. IUCr Journals.
- 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
- Recent Advances in Analytical Method Validation as per ICH Q2(R2). International Journal of Pharmaceutical Sciences.
- Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Advances in Engineering Technology Research.
- Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Atlantis Press.
- Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Advances in Engineering Technology Research.
- Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate.
- A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals. Benchchem.
- A Technical Guide to the Historical Synthesis of Quinoline Derivatives. Benchchem.
- CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds. Google Patents.
- Preparation and Properties of Quinoline. SlideShare.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds - Google Patents [patents.google.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 7. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices | Pharmaguideline [pharmaguideline.com]
- 8. pharmabeginers.com [pharmabeginers.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 14. academic.oup.com [academic.oup.com]
- 15. madison-proceedings.com [madison-proceedings.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry | Advances in Engineering Technology Research [madison-proceedings.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 23. ema.europa.eu [ema.europa.eu]
- 24. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. Some good validation practices for analytical procedures [a3p.org]
- 27. ema.europa.eu [ema.europa.eu]
- 28. jstage.jst.go.jp [jstage.jst.go.jp]
- 29. bioprocessintl.com [bioprocessintl.com]
- 30. New WHO Document on Transfer of Processes with detailed Guidelines for Analytical Method Transfer - ECA Academy [gmp-compliance.org]
- 31. ICH Official web site : ICH [ich.org]
- 32. altabrisagroup.com [altabrisagroup.com]
A Senior Application Scientist's Guide to Benchmarking New Quinoline-Based Materials for OLEDs
January 12, 2026
Introduction: The Enduring Promise of Quinoline in Next-Generation OLEDs
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the quinoline molecular scaffold has consistently proven to be a remarkably versatile and potent building block. Quinoline and its derivatives, a class of nitrogen-containing heterocyclic compounds, offer a unique combination of high thermal stability, excellent electron mobility due to the electron-deficient nature of the quinoline core, and broad tunability of their photophysical properties through targeted chemical modifications.[1] This inherent versatility allows for the rational design of quinoline-based materials for a variety of roles within the OLED architecture, including as emissive materials, high-performance host materials for phosphorescent and fluorescent emitters, and efficient electron-transporting materials (ETMs).[1]
This guide, intended for researchers and professionals in the field of organic electronics, provides a comprehensive framework for benchmarking the performance of new quinoline-based materials. We will delve into the critical experimental protocols, from synthesis to device fabrication and characterization, and present a comparative analysis of recently developed quinoline derivatives against established industry benchmarks. Our focus will be on not just the "what" but the "why"—elucidating the scientific rationale behind experimental choices and the structure-property relationships that govern material performance.
The Multifaceted Roles of Quinoline Derivatives in OLEDs
The strategic incorporation of quinoline-based materials can significantly enhance OLED performance. Their function is dictated by the specific molecular design:
-
Electron-Transporting Materials (ETMs): The inherent electron-deficient nature of the quinoline ring system facilitates efficient electron injection from the cathode and transport to the emissive layer. A well-designed quinoline ETM is crucial for achieving balanced charge carrier distribution, a key factor for high device efficiency.[1]
-
Host Materials: In phosphorescent and fluorescent OLEDs, the host material forms the matrix for the emissive dopant. Quinoline derivatives can be excellent hosts, offering good film-forming properties, high thermal stability, and appropriate energy levels for efficient energy transfer to the guest emitter.[1]
-
Emissive Materials: Certain quinoline derivatives exhibit strong intrinsic fluorescence. By modifying the substituents on the quinoline ring, the emission color and quantum yield can be finely tuned, making them viable as the primary light-emitting component in OLEDs.[1]
Synthesis and Molecular Design: Tailoring Quinoline for Optimal Performance
A common and versatile method for synthesizing substituted quinolines is the Doebner-von Miller reaction. This and other synthetic routes allow for the strategic placement of various functional groups to fine-tune the material's electronic and photophysical properties.
Structure-Property Relationships: The Key to Rational Design
The performance of a quinoline-based material in an OLED is intimately linked to its molecular structure. Key parameters that can be tuned through synthetic modification include:
-
HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the ease of charge injection and transport. The energy gap between them dictates the material's intrinsic color. Computational methods like Density Functional Theory (DFT) are invaluable for predicting these energy levels and guiding molecular design.[2]
-
Triplet Energy (T1): For host materials in phosphorescent OLEDs (PhOLEDs), the triplet energy must be higher than that of the phosphorescent dopant to prevent back energy transfer and ensure efficient emission from the dopant.
-
Singlet-Triplet Splitting (ΔEST): In Thermally Activated Delayed Fluorescence (TADF) emitters, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states is crucial. This allows for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, harvesting triplet excitons and enabling theoretical internal quantum efficiencies of 100%. For instance, the quinoline-based TADF emitters DMAC-QL, PXZ-QL, and PTZ-QL have been designed to have small ΔEST values of 0.06, 0.10, and 0.04 eV, respectively, leading to excellent TADF properties.[3]
Comparative Performance Analysis
To objectively assess the potential of new quinoline-based materials, it is essential to benchmark their performance against established materials in each functional category.
Quinoline-Based Emitters vs. The Field
The latest generation of quinoline-based TADF emitters has shown remarkable performance, often rivaling or exceeding that of traditional fluorescent and even some phosphorescent emitters.
| Material Class | Emitter | Host | Max. External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) | Emission Color | Reference |
| Quinoline TADF | PXZ-QL | Non-doped | 17.3 | 2.6 | Green | [3] |
| Quinoline TADF | PTZ-QL | Non-doped | 14.8 | 2.8 | Green | [3] |
| Quinoline TADF | 2QPM-mDTC | Doped | >24 | - | - | [4] |
| Quinazoline TADF | 2DPyPh-Qz | Doped | ~28 | - | Green | [5] |
| Fluorescent | Alq3 | - | ~1 (undoped), up to 4.6 (doped) | - | Green | [6] |
| Phosphorescent | Ir(ppy)3 | CBP | ~20 | - | Green | [7] |
Note: Performance data for Alq3 and Ir(ppy)3 are typical literature values for general comparison.
The data clearly indicates that quinoline-based TADF emitters like PXZ-QL and 2QPM-mDTC are highly competitive, achieving EQEs well beyond the theoretical limit of traditional fluorescent emitters (~5%). The low turn-on voltages for PXZ-QL and PTZ-QL are also indicative of efficient charge injection and transport.[3] Furthermore, the minimal efficiency roll-off observed in the PXZ-QL device highlights its excellent stability at higher brightness levels.[3]
Quinoline-Based Host Materials
New bipolar host materials incorporating benzo[f]quinoline and carbazole units have been developed for green PhOLEDs. These materials exhibit high triplet energies (>2.50 eV), making them suitable for hosting green phosphorescent emitters like Ir(ppy)2(acac). Devices using these hosts have achieved high current efficiencies of up to 42.85 cd/A.
| Host Material | Dopant | Max. Current Efficiency (cd/A) | Triplet Energy (T1) (eV) | Reference |
| Benzo[f]quinoline-Carbazole Derivative | Ir(ppy)2(acac) | 42.85 | >2.50 | |
| CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) | Ir(ppy)3 | ~35-40 | 2.56 | [7] |
The performance of these new quinoline-based hosts is on par with the widely used CBP, demonstrating their potential as high-performance host materials.
Experimental Protocols: A Guide to Rigorous Benchmarking
To ensure the validity and reproducibility of performance data, standardized experimental protocols are essential.
Material Characterization Workflow
Caption: Workflow for synthesis and characterization of new quinoline-based materials.
1. Synthesis of Quinoline Derivatives (Illustrative Example: Doebner-von Miller Reaction)
-
Rationale: This is a versatile method for creating substituted quinolines.
-
Procedure:
-
In a round-bottom flask, combine an aniline derivative, an α,β-unsaturated aldehyde or ketone, and a Lewis acid catalyst (e.g., zinc chloride) in a suitable solvent like ethanol.[1]
-
Reflux the reaction mixture for 4-6 hours, monitoring progress with thin-layer chromatography (TLC).[1]
-
After completion, cool the mixture and neutralize with a saturated sodium bicarbonate solution.[1]
-
Collect the crude product by filtration.
-
Purify the product by recrystallization or column chromatography on silica gel.[1]
-
2. Structural and Photophysical Characterization
-
¹H and ¹³C NMR, Mass Spectrometry: Confirm the chemical structure of the synthesized compound.[1]
-
UV-Vis and Photoluminescence (PL) Spectroscopy: Determine the absorption and emission properties of the material in solution and as a thin film. This provides information on the material's color and photoluminescence quantum yield (PLQY).
-
Cyclic Voltammetry (CV): Measure the oxidation and reduction potentials to estimate the HOMO and LUMO energy levels.[2]
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Evaluate the thermal stability and glass transition temperature (Tg), which are crucial for device longevity.
OLED Fabrication and Testing Workflow
Caption: General workflow for OLED fabrication and performance evaluation.
1. OLED Fabrication (Solution-Processing Example)
-
Rationale: Solution-processing techniques like spin-coating are cost-effective and suitable for large-area device fabrication.
-
Procedure:
-
Substrate Preparation: Clean patterned Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol. Dry with nitrogen gas and treat with UV-ozone or oxygen plasma to improve the work function for efficient hole injection.[1]
-
Hole-Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) and anneal to remove residual water.[1]
-
Emissive Layer (EML) Deposition: In a nitrogen-filled glovebox, spin-coat a solution of the quinoline-based material (as a neat film or doped into a host) onto the HIL.
-
Electron-Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber. Deposit the ETL (e.g., a quinoline derivative or TPBi), followed by a thin electron-injection layer (EIL) like lithium fluoride (LiF), and finally the metal cathode (e.g., aluminum).[1]
-
Encapsulation: Seal the device to protect the organic layers from oxygen and moisture.
-
2. Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: Use a source meter and a photometer to measure the J-V-L curves. From this data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).[1]
-
Electroluminescence (EL) Spectrum: Record the EL spectrum at a constant voltage to determine the emission color and calculate the CIE coordinates.
-
Operational Lifetime: Monitor the luminance decay over time at a constant current density to determine the device's stability (e.g., LT50, the time it takes for the luminance to drop to 50% of its initial value).
Advanced Characterization for In-Depth Analysis
To gain a deeper understanding of the underlying physics and degradation mechanisms, advanced characterization techniques are invaluable:
-
Transient Electroluminescence: Provides insights into charge carrier mobility and recombination dynamics.
-
Impedance Spectroscopy: Helps to understand the charge injection and transport processes at the various interfaces within the device.
-
In-situ Degradation Studies: Combining accelerated lifetime testing with periodic, in-depth electrical characterization can reveal the microscopic degradation pathways, enabling the development of more robust materials and device architectures.[5]
Conclusion
Quinoline-based materials continue to be a fertile ground for the development of high-performance OLEDs. Their tunable electronic properties and versatile functionality make them prime candidates for next-generation emitters, hosts, and electron-transport materials. By employing the rigorous benchmarking methodologies outlined in this guide—from rational molecular design and synthesis to standardized device fabrication and advanced characterization—researchers can effectively evaluate the potential of new quinoline derivatives and accelerate the development of more efficient and stable OLED technologies for displays and solid-state lighting.
References
- Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs) - Benchchem.
- Quinazoline-based thermally activated delayed fluorescence emitters for high-performance organic light-emitting diodes with external quantum efficiencies about 28% - Journal of Materials Chemistry C (RSC Publishing).
- Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing).
- High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting - PubMed.
- Quinolinylmethanone-Based Thermally Activated Delayed Fluorescence Emitters and the Application in OLEDs: Effect of Intramolecular H-Bonding - PubMed.
- A Comparative Performance Analysis of Fluorene-Based Host Materials in OLED Devices - Benchchem.
- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) - Scirp.org.
- Device Physics and Degradation of OLEDs Investigated by Advanced Characterization - Confit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 3. Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Quinolinylmethanone-Based Thermally Activated Delayed Fluorescence Emitters and the Application in OLEDs: Effect of Intramolecular H-Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. confit.atlas.jp [confit.atlas.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Scientist's Guide to Comparative Docking of 6-Bromo-4-chloroquinoline-3-carbaldehyde Derivatives as Kinase Inhibitors
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of medicinal chemistry, the quinoline ring system is recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of biologically active compounds.[1] Its rigid, planar structure and synthetic tractability make it an ideal foundation for designing targeted therapeutic agents.[1] Among the vast array of potential targets, protein kinases have emerged as a focal point for quinoline-based drug discovery, particularly in oncology.[2][3] Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[2][4]
This guide focuses on a specific, highly functionalized starting material: 6-Bromo-4-chloroquinoline-3-carbaldehyde . This compound is a valuable intermediate for synthesizing diverse libraries of potential inhibitors.[5] Its structure is primed for modification: the aldehyde group at C3 allows for the introduction of various side chains, while the chloro group at C4 is a reactive site for nucleophilic substitution, and the bromo group at C6 offers a point for further functionalization or can influence electronic properties critical for binding.[5][6]
Here, we provide a comprehensive framework for conducting comparative molecular docking studies on inhibitors derived from this scaffold. Molecular docking is an indispensable computational tool that predicts how a small molecule (ligand) binds to the active site of a macromolecule (receptor), estimating the binding affinity and elucidating interaction patterns.[7][][9] This in-silico approach allows for the rapid, cost-effective screening of virtual compounds, prioritizing the most promising candidates for synthesis and in-vitro testing. This guide will walk through the causality of experimental choices, present a robust and self-validating protocol, and demonstrate how to interpret the resulting data to derive meaningful structure-activity relationships (SAR).
Pillar 1: The Rationale and Workflow of a Comparative Docking Study
A successful docking study is not merely about generating numbers; it is about building a predictive model grounded in biochemical principles. The entire workflow is designed to minimize variables and ensure that the comparisons between different ligands are scientifically valid.
The logical flow of a rigorous comparative docking study is outlined below. Each step is critical for the integrity of the final results.
Caption: Workflow for a Comparative Molecular Docking Study.
Pillar 2: A Self-Validating Experimental Protocol
This section details the step-by-step methodology for a comparative docking study using Epidermal Growth Factor Receptor (EGFR) as an illustrative target, a well-established target for quinoline-based inhibitors.[10]
Step 1: Target Protein Selection and Preparation
-
Rationale: The choice of target is paramount. EGFR is selected here due to its high relevance in cancer and the existence of numerous quinoline inhibitors and high-resolution crystal structures.[4][11]
-
Protocol:
-
Navigate to the Protein Data Bank (PDB).
-
Search for a high-resolution (<2.5 Å) crystal structure of the target protein complexed with a known inhibitor. For this example, we select EGFR kinase domain in complex with an inhibitor (PDB ID: 1M17).
-
Download the PDB file.
-
Prepare the protein for docking using a molecular modeling suite (e.g., AutoDockTools):
-
Remove all water molecules and heteroatoms, except for the co-crystallized ligand (which will be used for validation) and essential cofactors.
-
Add polar hydrogens to the protein structure.
-
Compute and assign Gasteiger charges to all atoms.
-
Save the prepared protein file in the required format (e.g., .pdbqt).
-
-
Step 2: Ligand Library Preparation
-
Rationale: The accuracy of the input ligand structures directly impacts the docking results. A consistent, low-energy conformation for each ligand must be generated.
-
Protocol:
-
Sketch the 2D structures of the inhibitors derived from 6-Bromo-4-chloroquinoline-3-carbaldehyde. For this guide, we will consider three hypothetical derivatives to illustrate the comparative process:
-
Derivative A: Schiff base formation at C3 with aniline.
-
Derivative B: Substitution at C4 with morpholine.
-
Derivative C: Both modifications (Schiff base with aniline and morpholine at C4).
-
-
Convert the 2D sketches to 3D structures using software like Avogadro or ChemDraw.
-
Perform energy minimization on each 3D structure using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a stable, low-energy conformation.
-
Save the prepared ligand files in the required format (e.g., .pdbqt), ensuring correct bond orders and torsions are defined.
-
Step 3: Docking Protocol Validation
-
Rationale (Trustworthiness): This is a critical self-validating step. To trust the results for our novel compounds, we must first demonstrate that our docking protocol can accurately reproduce the known binding mode of a reference compound.
-
Protocol:
-
Extract the co-crystallized inhibitor from the original PDB file (1M17).
-
Prepare this ligand using the same procedure as in Step 2.
-
Define the docking grid box. The center of the box should be the geometric center of the extracted ligand, and its dimensions should be large enough to encompass the entire binding site (e.g., 60x60x60 Å).
-
Perform the docking of the extracted ligand back into its own binding site.
-
Validation Criterion: The protocol is considered valid if the top-ranked docked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to its original co-crystallized position.
-
Step 4: Virtual Screening of the Derivative Library
-
Rationale: With a validated protocol, we can now confidently screen our library of derivatives.
-
Protocol:
-
Use the identical protein structure and grid box parameters established in Step 3.
-
Systematically dock each prepared derivative (A, B, and C) into the active site of the EGFR protein using docking software such as AutoDock Vina.[9]
-
The software will generate multiple binding poses for each ligand, ranked by a scoring function. The output is typically a binding energy value in kcal/mol, where a more negative value indicates a more stable, higher-affinity interaction.[12]
-
Save all output files, including the ranked poses and their corresponding scores.
-
Pillar 3: Data Presentation and Structure-Activity Relationship (SAR) Analysis
The final phase involves interpreting the computational data to extract actionable insights for drug design.
Quantitative Data Summary
The primary output of the docking study should be summarized in a clear, comparative table. This allows for at-a-glance identification of the most promising candidates based on their predicted binding affinity.
| Derivative | Modification(s) | Docking Score (kcal/mol) | Predicted Key Interactions (EGFR Active Site) |
| Parent Scaffold | 6-Bromo-4-chloroquinoline-3-carbaldehyde | -6.8 | H-bond with Met793 (hinge region) |
| Derivative A | C3=N-Phenyl | -7.9 | H-bond with Met793; Pi-stacking with Phe723 |
| Derivative B | C4-Morpholine | -8.5 | H-bond with Met793; H-bond with Thr790 |
| Derivative C | C3=N-Phenyl & C4-Morpholine | -9.6 | H-bond with Met793; H-bond with Thr790; Pi-stacking with Phe723 |
| Reference | Erlotinib (Known EGFR Inhibitor) | -10.1 | H-bond with Met793; Water-mediated H-bond with Thr790 |
Note: The data above is illustrative to demonstrate the format and is not from a real experiment.
Analysis of Binding Interactions
Beyond the score, analyzing the specific molecular interactions provides the "why" behind the predicted affinity. For instance, the illustrative data suggests:
-
Derivative C is the most promising candidate from our library, with a docking score of -9.6 kcal/mol.
-
Causality: Its superior score can be attributed to its ability to form multiple key interactions simultaneously. The quinoline nitrogen likely forms a crucial hydrogen bond with the backbone of Met793 in the hinge region, a canonical interaction for many EGFR inhibitors.[10] The morpholine moiety at C4 introduces an additional hydrogen bond with the gatekeeper residue Thr790, while the aniline group at C3 engages in favorable pi-stacking interactions with Phe723.
-
Comparison: Derivative A and B show intermediate affinity because they only capture a subset of these beneficial interactions. This comparative analysis is the core of rational drug design.
Deriving Structure-Activity Relationships (SAR)
The ultimate goal is to formulate a set of rules that predict how structural changes will affect inhibitory activity. Based on our illustrative data, we can derive preliminary SAR insights.
Caption: Key SAR insights for EGFR inhibitors derived from the scaffold.
Conclusion and Future Directions
This guide has outlined a robust, scientifically-grounded framework for the comparative molecular docking of inhibitors derived from 6-Bromo-4-chloroquinoline-3-carbaldehyde. By following a self-validating protocol and systematically analyzing both quantitative scores and specific molecular interactions, researchers can efficiently prioritize synthetic efforts and accelerate the discovery of novel kinase inhibitors.
The illustrative results suggest that dual modification at the C3 and C4 positions is a highly promising strategy for developing potent EGFR inhibitors from this scaffold. The next logical steps would be the chemical synthesis of Derivative C, followed by in-vitro enzymatic assays to determine its IC50 value against EGFR.[10] A strong correlation between a low docking score and a low IC50 value would validate the predictive power of this in-silico model, paving the way for the design of a next generation of even more potent and selective inhibitors.
References
- Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. PubMed.
- Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed.
- Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers. Benchchem.
- Structure activity relationships of quinoline-containing c-Met inhibitors. PubMed.
- Enzyme Inhibitors & Molecular Modeling in Drug Discovery. BOC Sciences.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
- Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. PubMed.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI.
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central (PMC).
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed.
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate.
- 6-bromo-4-chloroquinoline-3-carbaldehyde. chemicalbook.com.
- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed.
- Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central (PMC).
- Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). wiley.com.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 6. Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
A Senior Application Scientist's Guide to Purity Assessment of 6-Bromo-4-chloroquinoline-3-carbaldehyde: An HPLC-Centric Approach
For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and ultimately successful research is built. 6-Bromo-4-chloroquinoline-3-carbaldehyde, a key building block in the synthesis of novel therapeutics and functional materials, is no exception. Its reactivity, driven by the aldehyde and halogen functionalities, makes it a versatile precursor, but also susceptible to the formation of impurities during synthesis that can compromise downstream reactions and the integrity of the final product.[1]
This guide provides an in-depth, technically-grounded comparison of analytical methods for assessing the purity of 6-Bromo-4-chloroquinoline-3-carbaldehyde, with a primary focus on High-Performance Liquid Chromatography (HPLC). As the gold standard for pharmaceutical analysis, HPLC offers unparalleled resolution and quantification capabilities.[2] We will dissect a proposed HPLC method, explaining the scientific rationale behind each parameter, and benchmark its performance against other viable analytical techniques.
The Imperative for Purity: Understanding Potential Contaminants
The synthesis of substituted quinolines can be complex, often involving multi-step reactions under vigorous conditions.[1] This complexity can lead to a range of potential impurities that must be identified and quantified. For 6-Bromo-4-chloroquinoline-3-carbaldehyde, these may include:
-
Unreacted Starting Materials: Residual precursors from the initial condensation and cyclization steps.
-
Isomeric Impurities: Regioisomers formed due to alternative cyclization pathways.
-
Over- or Under-halogenated Species: Compounds with missing or additional bromine or chlorine atoms.
-
Oxidation or Reduction Byproducts: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under certain conditions.[1]
-
Hydrolysis Products: The 4-chloro group can be susceptible to hydrolysis, yielding the corresponding 4-hydroxyquinoline derivative.
An effective analytical method must possess the selectivity to resolve the primary compound from this constellation of potential contaminants.
Primary Analytical Approach: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility. For a moderately polar, aromatic compound like 6-Bromo-4-chloroquinoline-3-carbaldehyde, a reversed-phase HPLC (RP-HPLC) method is the most logical and effective approach.
Proposed RP-HPLC Method for Purity Analysis
This protocol outlines a robust and reliable method designed to separate the target compound from both more polar and less polar impurities.
| Parameter | Condition / Specification | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV-Vis Detector | Standard configuration for pharmaceutical analysis, ensuring precise gradient delivery, reproducible injections, stable temperature, and flexible wavelength detection. |
| Column | C18, 4.6 x 150 mm, 3.5 or 5 µm particle size | The C18 (octadecylsilane) stationary phase provides a nonpolar environment ideal for retaining and separating aromatic, moderately polar compounds based on hydrophobicity. This is a standard choice for quinoline derivatives.[3] |
| Mobile Phase | A: 0.1% Formic Acid in Water (HPLC Grade)B: 0.1% Acetonitrile (HPLC Grade) | Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff.[4] The addition of 0.1% formic acid to the aqueous phase protonates the basic nitrogen of the quinoline ring, which suppresses silanol interactions and results in sharper, more symmetrical peaks.[5][6] |
| Gradient Elution | 0-2 min: 30% B2-18 min: 30% to 90% B18-22 min: 90% B22-23 min: 90% to 30% B23-28 min: 30% B (Equilibration) | A gradient is crucial for resolving impurities with a wide range of polarities. The initial low organic phase concentration allows for the elution of highly polar impurities, while the gradual increase in acetonitrile elutes the main compound and any less polar, more retained impurities.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and separation efficiency. |
| Column Temp. | 35 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| Detection | UV at 254 nm and 280 nm | Quinoline derivatives possess a strong chromophore and typically exhibit significant UV absorbance around these wavelengths. A Diode Array Detector allows for monitoring multiple wavelengths and assessing peak purity. |
| Injection Vol. | 5 µL | A small injection volume minimizes the risk of column overload and peak distortion. |
| Sample Prep. | 0.5 mg/mL in Acetonitrile/Water (50:50, v/v) | The diluent should be compatible with the mobile phase to ensure good peak shape. The chosen concentration is typically sufficient for accurate UV detection without saturating the detector. |
Experimental Workflow: From Sample to Result
The process of analyzing a sample using this HPLC method follows a logical and self-validating sequence.
Interpreting the Data: A Hypothetical Analysis
Upon analysis, the resulting chromatogram would display peaks corresponding to the main compound and any impurities. Purity is typically calculated using the area percent method, under the assumption that all compounds have a similar response factor at the chosen wavelength.
Hypothetical HPLC Purity Data:
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | % Area | Identification |
| 1 | 3.5 | 15.2 | 0.5 | Potential Polar Impurity (e.g., Hydrolysis Product) |
| 2 | 12.8 | 2912.5 | 97.0 | 6-Bromo-4-chloroquinoline-3-carbaldehyde |
| 3 | 14.1 | 45.0 | 1.5 | Potential Isomeric Impurity |
| 4 | 16.5 | 27.3 | 0.9 | Potential Non-polar Impurity |
| Total | 3000.0 | 100.0 |
In this hypothetical example, the purity of the synthesized batch is determined to be 97.0%.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method, other techniques can provide complementary or preliminary purity information. The choice of method depends on the specific requirements of the analysis, such as the need for quantification, throughput, and structural confirmation.
| Technique | Principle | Applicability to Topic | Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase. | Primary Method. Ideal for quantitative purity assessment. | High resolution, high sensitivity, quantitative, reproducible, and automatable.[3] | Higher cost, requires specialized equipment and trained personnel, moderate analysis time. |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase based on polarity. | Good for rapid, qualitative checks of reaction progress and crude sample purity. | Simple, fast, low cost, can screen multiple samples simultaneously. | Not quantitative, lower resolution than HPLC, difficult to automate. |
| Gas Chromatography (GC) | Separation in the gas phase based on boiling point and polarity. | Not ideal. The compound has a relatively high molecular weight and may have low thermal stability, risking degradation in the injector. | High resolution for volatile compounds. | Requires volatile and thermally stable analytes; derivatization may be necessary. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Excellent for structural confirmation and identifying impurities if they are present at >1% and have unique signals. | Provides detailed structural information, can be quantitative (qNMR). | Low sensitivity for minor impurities, expensive instrumentation, complex data analysis. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | Often coupled with LC (LC-MS) to identify unknown impurity peaks by their mass. | Extremely sensitive, provides molecular weight information for impurity identification. | Not inherently quantitative without standards, complex instrumentation. |
| Melting Point Analysis | Measures the temperature range over which a solid melts. | A simple, traditional method. A broad melting range indicates the presence of impurities. | Fast, inexpensive, requires minimal sample. | Insensitive to small amounts of impurities, not quantitative, provides no information on the nature of the impurity. |
Ensuring Trustworthiness: The Role of Method Validation
To ensure that the HPLC method is fit for its intended purpose, it must be validated according to guidelines established by the International Council for Harmonisation (ICH).[4] A validated method provides a high degree of assurance that the results are accurate and reliable.
Key Validation Parameters
-
Specificity: The ability to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities or degradation products. This is demonstrated by resolving the main peak from all other peaks.
-
Linearity: A linear relationship between the concentration of the analyte and the detector response over a specified range.
-
Accuracy: The closeness of the test results to the true value, often determined by analyzing samples with a known amount of added reference standard (% recovery).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[7]
Conclusion
The assessment of purity for a critical intermediate like 6-Bromo-4-chloroquinoline-3-carbaldehyde is a non-negotiable step in the workflow of chemical synthesis and drug development. While techniques like TLC and melting point analysis offer rapid preliminary checks, they lack the resolving power and quantitative accuracy required for definitive quality control.
This guide establishes a robust, reversed-phase HPLC method as the superior choice, providing the necessary sensitivity and selectivity to separate the target analyte from a range of potential process-related impurities. The detailed protocol and the underlying scientific rationale offer a solid foundation for implementation in a research or quality control setting. By adhering to the principles of method validation, researchers can ensure the integrity of their analytical data, leading to higher quality intermediates and more reliable scientific outcomes.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines.
- BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
- SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- BLD Pharm. (n.d.). 6-Bromo-3-chloroisoquinoline-4-carbaldehyde.
- HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases.
- HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
- Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
- Generic Source. (n.d.). 6-bromo-4-chloroquinoline-3-carbaldehyde.
- ResearchGate. (2023, July 14). Determination of Quinoline in Textiles by High- Performance Liquid Chromatography.
- HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
- PMC - NIH. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- Google Patents. (n.d.). CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds.
- BenchChem. (n.d.). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
- ResearchGate. (2025, August 7). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
- ZaiQi Bio-Tech. (n.d.). 6-Bromo-4-chloroquinoline| CAS No:65340-70-7.
- ChemScene. (n.d.). 6-Bromo-4-chloro-7-methoxyquinoline-2-carbaldehyde.
Sources
- 1. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Evaluating the Antimicrobial Potential of Novel 6-Bromo-4-chloroquinoline-3-carbaldehyde Derivatives
This guide provides a comprehensive framework for the synthesis and comparative evaluation of the antimicrobial activity of novel derivatives based on the 6-Bromo-4-chloroquinoline-3-carbaldehyde scaffold. As research into antimicrobial resistance intensifies, the exploration of new chemical entities is paramount. Quinoline derivatives have historically demonstrated a broad spectrum of biological activities, making this class of compounds a promising area for the discovery of new therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven experimental protocols.
Introduction: The Rationale for Derivatizing 6-Bromo-4-chloroquinoline-3-carbaldehyde
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial and antifungal drugs.[1] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby leading to bacterial cell death.[3][4][5][6] The introduction of halogen substituents, such as bromine and chlorine, into the quinoline ring can significantly modulate the antimicrobial potency and spectrum of activity. The carbaldehyde group at the 3-position serves as a versatile synthetic handle for the introduction of diverse functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide proposes the synthesis of a library of derivatives from the parent compound, 6-Bromo-4-chloroquinoline-3-carbaldehyde, and a rigorous evaluation of their antimicrobial efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The performance of these novel compounds will be benchmarked against established antimicrobial agents to ascertain their potential as lead compounds for further development.
Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde and its Derivatives
The synthesis of the parent aldehyde and its subsequent derivatization is a critical first step. The methodologies presented here are based on established synthetic routes for similar quinoline-based compounds.
Synthesis of the Parent Scaffold: 6-Bromo-4-chloroquinoline-3-carbaldehyde
A common and effective method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[7] This can be adapted for the 4-chloro analogue. The proposed synthetic pathway commences with the readily available 6-bromo-4-hydroxyquinoline.
Protocol for Synthesis of 6-Bromo-4-chloroquinoline:
-
To a solution of 6-bromo-4-hydroxyquinoline in an appropriate solvent, add phosphorus oxychloride (POCl3).[4][5]
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with ice-water and neutralize with a suitable base.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield 6-bromo-4-chloroquinoline.[4]
Protocol for Formylation to Yield 6-Bromo-4-chloroquinoline-3-carbaldehyde:
-
The Vilsmeier-Haack reagent is prepared by the dropwise addition of phosphorus oxychloride to N,N-dimethylformamide (DMF) at 0°C.
-
To this reagent, add the synthesized 6-bromo-4-chloroquinoline.
-
The reaction mixture is then heated, and the progress is monitored by TLC.
-
After completion, the reaction is worked up by pouring it onto crushed ice and neutralizing it, leading to the precipitation of the desired carbaldehyde.
-
The crude product is then purified by recrystallization or column chromatography.
Derivatization of the Carbaldehyde
The aldehyde functionality of 6-Bromo-4-chloroquinoline-3-carbaldehyde is a versatile anchor for creating a diverse library of derivatives. A proposed scheme involves the synthesis of ester derivatives, which has proven successful for analogous 6-substituted-2-chloroquinoline-3-carbaldehydes.[1][2]
Proposed Synthesis of Ester Derivatives:
-
Hydrazone Formation: React the parent carbaldehyde with various hydrazides in a suitable solvent like ethanol with a catalytic amount of acid to form the corresponding hydrazones.
-
Acylation: The resulting hydrazones can then be acylated using different acyl chlorides in the presence of a base to yield the final ester derivatives.
This synthetic strategy allows for the introduction of a wide range of substituents, enabling a thorough investigation of the structure-activity relationship.
In Vitro Antimicrobial Activity Evaluation
A two-tiered approach is recommended for the comprehensive evaluation of the antimicrobial properties of the synthesized derivatives: an initial screening using the disk diffusion method, followed by a quantitative determination of the minimum inhibitory concentration (MIC) using the broth microdilution method.
Preliminary Screening: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion susceptibility test provides a qualitative assessment of the antimicrobial activity and is an efficient method for initial screening.[8][9][10]
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard.[8]
-
Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar (MHA) plate with the prepared microbial suspension using a sterile cotton swab to create a confluent lawn of growth.[8][9]
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the synthesized compounds onto the surface of the inoculated agar.
-
Incubation: Invert the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Result Interpretation: Measure the diameter of the zone of inhibition around each disk. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.
This initial screening will help in identifying the most promising candidates for further quantitative analysis.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent, providing a quantitative measure of its potency.
Experimental Protocol:
-
Serial Dilutions: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under suitable conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
The workflow for this experimental protocol is illustrated in the diagram below.
Caption: Workflow for Broth Microdilution MIC Assay.
Data Presentation and Comparative Analysis
The antimicrobial activity data should be systematically organized for clear comparison. The results from the disk diffusion assay can be presented in a table showing the zones of inhibition for each compound against the tested microorganisms. The MIC values obtained from the broth microdilution assay should also be tabulated to allow for a direct comparison of the potency of the different derivatives.
Table 1: Hypothetical Antimicrobial Activity Data for 6-Bromo-4-chloroquinoline-3-carbaldehyde Derivatives
| Compound | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | |
| Parent Compound | >128 | 128 | >128 |
| Derivative 1 | 32 | 64 | 128 |
| Derivative 2 | 8 | 16 | 32 |
| Derivative 3 | 16 | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 | 0.25 |
| Amphotericin B | - | - | - |
This structured presentation will facilitate the identification of derivatives with superior antimicrobial activity compared to the parent compound and the standard drugs.
Understanding the Mechanism of Action
The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, quinolones introduce lethal double-strand breaks in the bacterial chromosome.[2][5][6]
Caption: Proposed Mechanism of Action for Quinolone Derivatives.
Conclusion and Future Directions
This guide outlines a systematic approach for the synthesis and antimicrobial evaluation of novel 6-Bromo-4-chloroquinoline-3-carbaldehyde derivatives. By following the detailed protocols for synthesis, preliminary screening, and quantitative MIC determination, researchers can effectively assess the potential of these compounds as new antimicrobial agents. The comparative analysis of the antimicrobial data will be instrumental in elucidating structure-activity relationships and identifying lead candidates for further optimization and preclinical development. Future studies should focus on expanding the library of derivatives, evaluating their activity against a broader panel of resistant strains, and conducting mechanistic studies to confirm their mode of action.
References
-
6-bromo-4-chloroquinoline-3-carbaldehyde. (n.d.). In Chemical Synthesis Platform. Retrieved from [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
Gebre, A. G., & Gebremedhin, G. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ResearchGate. Retrieved from [Link]
-
Potdar, V. V., Joshi, A. B., & Joshi, H. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry, 36, 1518-1522. Retrieved from [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6334-6363. Retrieved from [Link]
-
Potdar, V. V., Joshi, A. B., & Joshi, H. (2024). (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. Retrieved from [Link]
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2016). International Journal of Science and Research (IJSR). Retrieved from [Link]
-
Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(10), 2033-2041. Retrieved from [Link]
-
Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde. (2023). Pure Help Center. Retrieved from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]
-
Quinolone antibiotic. (n.d.). In Wikipedia. Retrieved from [Link]
-
Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. Retrieved from [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Retrieved from [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]
-
Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. Retrieved from [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved from [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 4. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. ijsr.net [ijsr.net]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 10. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-4-chloroquinoline-3-carbaldehyde Analogs in Drug Discovery
The quinoline ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of therapeutic agents.[1][2] This nitrogen-containing heterocyclic system forms the core of drugs with activities spanning from antimalarial (e.g., Chloroquine) to anticancer and antimicrobial applications.[3] Within this vast chemical family, 6-Bromo-4-chloroquinoline-3-carbaldehyde emerges as a particularly valuable starting material—a versatile building block whose distinct functional groups offer multiple avenues for chemical modification and optimization.[4]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs derived from this core scaffold. We will explore how targeted modifications at key positions influence biological efficacy, offering a comparative framework for researchers engaged in the rational design of novel therapeutic agents. By examining experimental data and the underlying chemical principles, this document aims to equip drug development professionals with the insights needed to navigate the chemical space of quinoline-based compounds.
The 6-Bromo-4-chloroquinoline-3-carbaldehyde Scaffold: A Hub of Reactivity
The therapeutic potential of 6-Bromo-4-chloroquinoline-3-carbaldehyde stems from its three primary reactive sites, each allowing for distinct chemical transformations. Understanding these sites is fundamental to designing synthetic strategies and interpreting SAR data.
-
The C4-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen activates the C4 position, facilitating the displacement of the chlorine atom by a wide range of nucleophiles, most commonly primary and secondary amines. This allows for the introduction of diverse side chains crucial for modulating pharmacokinetics and target engagement.[5]
-
The C3-Carbaldehyde Group: The aldehyde functionality is a versatile handle for derivatization. It readily undergoes condensation reactions with amines, hydrazines, and hydroxylamines to form Schiff bases, hydrazones, and oximes, respectively. These reactions extend the molecule's structure, introducing new points of interaction, such as hydrogen bond donors and acceptors, which can significantly enhance binding affinity to biological targets.[6][7]
-
The C6-Bromo Group: The bromine atom at the C6 position profoundly influences the electronic properties of the quinoline ring. As an electron-withdrawing group, it can impact the reactivity of other positions and contribute to binding interactions through halogen bonding. While less frequently modified, this position can be a target for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further structural complexity. Its presence has been shown to be critical for the cytotoxic activity in related quinazoline scaffolds.[8]
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of quinoline analogs is exquisitely sensitive to the nature and position of their substituents. The following sections compare how modifications at each reactive site impact performance, with a focus on anticancer and antimicrobial activities.
The substitution of the C4-chloro group is a cornerstone of SAR studies for this class of compounds. Introducing amino side chains at this position is a proven strategy for developing potent antimalarial and anticancer agents.[5][9]
-
Antimalarial Activity: The classic antimalarial drug chloroquine features a diethylaminopentane side chain at the C4 position of a 7-chloroquinoline core. Analogs synthesized from the 6-bromo scaffold follow similar principles. The length and basicity of the alkylamino side chain are critical. A terminal tertiary amine is often optimal for activity.[10] The side chain is believed to be crucial for accumulating the drug in the acidic food vacuole of the parasite.
-
Anticancer Activity: For anticancer applications, introducing aromatic amines (anilines) or cyclic amines (piperidines, morpholines) can lead to potent compounds.[11] The rationale is that these bulky, often rigid groups can form favorable π-π stacking or hydrophobic interactions within the active sites of target enzymes like protein kinases (e.g., EGFR, VEGFR).[5] The electronic nature of substituents on an introduced aniline ring also plays a key role; electron-withdrawing groups can sometimes enhance activity.
Derivatization of the C3-carbaldehyde is a highly effective strategy for enhancing antimicrobial and antiproliferative activity. The conversion to Schiff bases or hydrazones dramatically alters the molecule's steric and electronic profile.
-
Antimicrobial Activity: The formation of hydrazones by reacting the aldehyde with various hydrazides often leads to a significant boost in antimicrobial potency.[12] The resulting -CH=N-NH-C=O- moiety introduces additional hydrogen bond donors and acceptors, which can facilitate binding to bacterial or fungal enzymes. Studies on quinoline-based hydrazones have reported promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[13][14]
-
Antiproliferative Activity: Schiff base derivatives (-CH=N-Ar) have shown considerable cytotoxic potential.[15] The imine linkage extends the conjugated system of the quinoline ring, and the attached aryl group provides a new region for interaction with biological targets. The nature of the substituent on the aryl ring is a key determinant of activity, with halogenated or methoxy-substituted anilines often yielding highly potent compounds against cancer cell lines like HeLa and HT29.[11]
While the C4 and C3 positions are primary sites for introducing diversity, the C6-bromo group is a critical determinant of the baseline activity.
-
Electronic Effects: The strong electron-withdrawing nature of bromine enhances the electrophilicity of the C4 position, making the SNAr reaction more efficient. This electronic influence also modulates the pKa of the quinoline nitrogen, which can affect cell permeability and target binding.
-
Cytotoxicity: In many classes of anticancer agents, including the related quinazoline scaffold, halogen atoms at position 6 or 7 are crucial for activity.[8] Studies on highly brominated quinolines have demonstrated significant antiproliferative effects, suggesting the bromo group itself contributes directly to the compound's efficacy, possibly through halogen bonding with the target protein.[11]
Data Summary: A Comparative Overview
The following table summarizes the general SAR trends and provides representative data for analogs based on the quinoline-3-carbaldehyde scaffold.
| Analog Modification | Target / Activity | Key SAR Findings & Representative Data | References |
| C4-Position: Substitution with alkylamines | Antimalarial | Long, flexible side chains with a terminal basic nitrogen are crucial. Potency is often in the nanomolar range against P. falciparum. | [9] |
| C4-Position: Substitution with anilines/heterocycles | Anticancer | Bulky aromatic or heterocyclic groups enhance activity. Potency can be significant (e.g., IC50 values of 5-15 µM against HeLa, HT29 cell lines). | [11] |
| C3-Position: Conversion to Hydrazones | Antimicrobial | Often shows broad-spectrum activity. MIC values can be as low as 2 µg/mL against strains like S. aureus. | [12][16] |
| C3-Position: Conversion to Schiff Bases | Anticancer, Antileishmanial | The nature of the N-aryl substituent is critical. Halogen or methoxy groups can increase potency. | [8][15] |
| C6-Position: Presence of Bromine | Anticancer | The bromo group is often essential for high potency. 6,8-dibromo analogs show significant inhibition of cancer cell migration. | [8][11] |
Experimental Protocols
To ensure scientific integrity, methodologies must be robust and reproducible. Below are representative protocols for the synthesis and biological evaluation of a quinoline analog.
This protocol describes the condensation of 6-Bromo-4-chloroquinoline-3-carbaldehyde with a substituted aniline.
Objective: To synthesize 1-((6-bromo-4-chloroquinolin-3-yl)methylene)-N-(4-methoxyphenyl)amine.
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde (1.0 mmol)
-
4-methoxyaniline (p-anisidine) (1.1 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve 6-Bromo-4-chloroquinoline-3-carbaldehyde (1.0 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask with stirring.
-
Add 4-methoxyaniline (1.1 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
A solid precipitate will form. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterize the final compound using NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
This protocol outlines the determination of a compound's cytotoxicity against a cancer cell line.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound on the HeLa cell line.
Workflow:
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well microtiter plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for another 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The 6-Bromo-4-chloroquinoline-3-carbaldehyde scaffold is a remarkably fertile starting point for the development of novel therapeutic agents. The structure-activity relationship studies clearly demonstrate that:
-
C4 substitutions are pivotal for modulating interactions with larger biomolecules and can be tailored for specific disease targets, such as parasitic enzymes or protein kinases.
-
C3 derivatization , particularly into hydrazones and Schiff bases, is a powerful method to enhance antimicrobial and anticancer activities by extending the conjugated system and introducing crucial hydrogen bonding motifs.
-
The C6-bromo group is not merely a passive substituent but an active contributor to the molecule's overall biological profile, enhancing reactivity and potentially participating in target binding.
Future research should focus on multi-site modifications to fine-tune activity and selectivity. For instance, combining an optimal C4-amino side chain with a potent C3-hydrazone moiety could lead to dual-action compounds. Furthermore, exploring C6-position modifications via modern cross-coupling chemistry could unlock novel analogs with unexplored biological potential. As our understanding of disease targets becomes more sophisticated, the rational, SAR-guided design of analogs from this versatile scaffold will continue to be a promising strategy in the quest for new medicines.
References
- SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2023). Frontiers in Chemistry.
- Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (n.d.). MDPI.
- Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (n.d.). PubMed.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers.
- 6-bromo-4-chloroquinoline-3-carbaldehyde. (n.d.). LookChem.
- Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. (2016).
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asian Pacific Journal of Health Sciences.
- Novel quinoline-carbaldehyde derivatives as potent antileishmanial agents. (n.d.).
- SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T. (2022). YouTube.
- Results of antimicrobial activity of synthetic quinoline compounds. (n.d.).
- Review on Antimicrobial Activity of Quinoline. (2022). Human Journals.
- Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone deriv
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of the Iranian Chemical Society.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Chemistry & Biodiversity.
- 6-Bromo-4-chloroquinoline. (n.d.). Appalachia Community Cancer Network ACCN.
- Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. (n.d.). BenchChem.
- Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. (n.d.). Future Medicinal Chemistry.
- Synthesis and Antiplasmodial Activity of Novel Chloroquine Analogues with Bulky Basic Side Chains. (2015). ChemMedChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antiplasmodial Activity of Novel Chloroquine Analogues with Bulky Basic Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. | Semantic Scholar [semanticscholar.org]
- 13. apjhs.com [apjhs.com]
- 14. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Strategic Choice in Quinoline Scaffolding: A Comparative Guide to 6-Bromo-4-chloroquinoline-3-carbaldehyde and its Carbonitrile Analog
In the intricate world of medicinal chemistry and materials science, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous pharmaceuticals and functional materials.[1][2] The strategic functionalization of this core is paramount, and the choice of synthetic intermediates dictates the accessible chemical space and the overall efficiency of a synthetic campaign. This guide provides an in-depth comparison of two pivotal intermediates: 6-Bromo-4-chloroquinoline-3-carbaldehyde and its analog, 6-Bromo-4-chloroquinoline-3-carbonitrile . We will dissect their synthetic accessibility, comparative reactivity, and strategic utility, supported by experimental data, to empower researchers in making the most informed choice for their specific synthetic goals.
I. Synthetic Accessibility: The Gateway to Your Scaffold
The viability of an intermediate is fundamentally tied to its accessibility. An efficient, scalable, and cost-effective synthesis is the bedrock of any successful development program. Here, we compare the primary synthetic routes to our two target intermediates.
The Vilsmeier-Haack Route to 6-Bromo-4-chloroquinoline-3-carbaldehyde
The most prevalent and robust method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[3][4][5] This reaction constructs the functionalized quinoline core in a one-pot procedure from a readily available substituted acetanilide. The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which drives the cyclization and formylation.[6][7]
The causality behind this choice of strategy is its high regioselectivity and the simultaneous introduction of both the C3-formyl group and the highly reactive C4-chloro substituent, which is primed for subsequent nucleophilic substitution.
Caption: Vilsmeier-Haack workflow for aldehyde synthesis.
Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde [5]
-
Vilsmeier Reagent Formation: In a three-necked flask cooled to 0°C, add N,N-dimethylformamide (DMF, 3 equivalents). Slowly add phosphorus oxychloride (POCl₃, 7 equivalents) dropwise with constant stirring, ensuring the temperature remains below 10°C.
-
Reaction: To the freshly prepared Vilsmeier reagent, add 4-bromoacetanilide (1 equivalent) portion-wise.
-
Cyclization: Heat the reaction mixture to 60-80°C and maintain for 4-16 hours, monitoring completion by TLC.
-
Work-up and Isolation: Carefully pour the reaction mixture into a beaker of crushed ice. The product precipitates out of the aqueous solution. Filter the solid, wash thoroughly with water, and recrystallize from ethyl acetate to yield the pure carbaldehyde.
Synthesis of 6-Bromo-4-chloroquinoline-3-carbonitrile
The synthesis of the carbonitrile analog is less commonly detailed as a direct one-pot construction from an acyclic precursor. It is often prepared from a pre-formed quinoline system. A common strategy involves the dehydration of an oxime, which can be generated from the corresponding carbaldehyde.
Caption: Common synthetic route to the carbonitrile analog.
This multi-step process, starting from the aldehyde, inherently makes the carbonitrile a second-generation intermediate. Its accessibility is directly dependent on the successful and high-yielding synthesis of the aldehyde first. This is a critical strategic consideration: the aldehyde is the primary intermediate, while the nitrile is a derivative.
II. Comparative Reactivity and Synthetic Utility
The core of this comparison lies in the divergent reactivity of the aldehyde (-CHO) and nitrile (-C≡N) functional groups. Each opens doors to distinct classes of molecules.
| Functional Group | Key Transformations | Resulting Functionality | Strategic Advantage |
| Aldehyde (-CHO) | Oxidation (e.g., with KMnO₄) | Carboxylic Acid (-COOH) | Access to amides, esters, and acid chlorides.[8] |
| Reduction (e.g., with NaBH₄) | Primary Alcohol (-CH₂OH) | Introduction of a key linking group.[1][8] | |
| Reductive Amination | Secondary/Tertiary Amines | Direct formation of bioactive amine derivatives. | |
| Condensation Reactions | Imines, Hydrazones, Chalcones | Facile construction of C=N and C=C bonds for building complex heterocycles.[9][10][11] | |
| Wittig/Horner-Wadsworth-Emmons | Alkenes (-CH=CHR) | Controlled carbon-carbon double bond formation. | |
| Multicomponent Reactions | Fused Heterocyclic Systems | Rapid increase in molecular complexity (e.g., pyrimidines, oxazepines).[1] | |
| Nitrile (-C≡N) | Hydrolysis (Acidic or Basic) | Carboxylic Acid or Amide | Provides access to the same acid derivatives as aldehyde oxidation, but often under harsher conditions.[12] |
| Reduction (e.g., with LiAlH₄, H₂/cat.) | Primary Amine (-CH₂NH₂) | Direct route to a primary amine, a crucial nucleophile and pharmacophore.[12] | |
| Addition of Organometallics | Ketones (-C(=O)R) | Carbon-carbon bond formation to create ketones. | |
| Cycloaddition (e.g., with NaN₃) | Tetrazoles | Direct synthesis of a bioisostere for carboxylic acids.[12] |
The Aldehyde: A Hub for Condensation Chemistry
The aldehyde is an exceptionally versatile electrophile. Its utility shines in reactions that build molecular complexity through condensation. For instance, the Claisen-Schmidt condensation with acetophenones yields quinoline-based chalcones, which are precursors to flavonoids and other bioactive scaffolds.[11] Similarly, condensation with hydrazines is a gateway to fused pyrazolo[3,4-b]quinolines.[1]
Caption: Synthetic pathways from the aldehyde intermediate.
The Nitrile: A Direct Path to Amines and Tetrazoles
The carbonitrile's strength lies in its ability to be transformed into functional groups that are otherwise difficult to install directly. The reduction of a nitrile to a primary amine is a robust and high-yielding transformation. This primary amine is a powerful building block for further derivatization.
Furthermore, the [3+2] cycloaddition of the nitrile with sodium azide to form a tetrazole ring is a strategically important transformation in medicinal chemistry. The tetrazole is a well-established bioisostere for the carboxylic acid group, often improving metabolic stability and pharmacokinetic properties.
Caption: Synthetic pathways from the nitrile intermediate.
III. Head-to-Head Comparison & Strategic Recommendation
| Feature | 6-Bromo-4-chloroquinoline-3-carbaldehyde | 6-Bromo-4-chloroquinoline-3-carbonitrile | Verdict |
| Accessibility | Synthesized directly in one pot via Vilsmeier-Haack.[3][5] | Typically a 2-step synthesis from the aldehyde. | Aldehyde is superior. It is the more fundamental and directly accessible intermediate. |
| Versatility | Excellent for C=C and C=N bond formation via condensation. Gateway to a vast array of fused heterocycles.[1][9] | Excellent for direct access to primary amines and tetrazoles, which are key medicinal chemistry motifs.[12] | Application-dependent. The choice is dictated by the desired final functional group. |
| Atom Economy | Vilsmeier-Haack offers good atom economy for building the core scaffold. | Synthesis from the aldehyde involves an extra step, lowering the overall atom economy from the starting acetanilide. | Aldehyde is superior. |
| Key Transformations | Oxidation to acid, reduction to alcohol, condensation chemistry.[8] | Reduction to primary amine, hydrolysis to acid, cycloaddition to tetrazoles.[12] | Complementary. They offer access to different, yet equally valuable, functional groups. |
Conclusion: Which Intermediate is "Better"?
The question of which intermediate is "better" is not absolute but is answered by the specific goals of the research program.
Choose 6-Bromo-4-chloroquinoline-3-carbaldehyde when:
-
Your primary synthetic strategy involves building molecular complexity through condensation reactions .
-
You need to access a wide variety of fused heterocyclic systems .
-
The target molecules are chalcones, Schiff bases, alcohols, or carboxylic acids .
-
Synthetic efficiency and atom economy from basic starting materials are the highest priority.
Choose 6-Bromo-4-chloroquinoline-3-carbonitrile when:
-
Your primary target is a primary amine at the C3-methyl position.
-
You are designing carboxylic acid bioisosteres and require a direct route to a tetrazole ring .
-
The synthetic plan involves the addition of organometallics to form a ketone .
References
- Vertex AI Search Result 1. (URL not available)
- ChemicalBook. 6-BROMO-4-CHLOROQUINOLINE synthesis. (URL not available)
- Vaishali, et al. Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Journal of the Indian Chemical Society. (2025).
- BenchChem.
- NROChemistry. Vilsmeier-Haack Reaction. (URL not available)
- Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline.
- International Journal of Chemical Studies.
- Patil, P. G., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
- Chemistry Steps. Vilsmeier-Haack Reaction. (URL not available)
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. (URL not available)
- Hamama, W. S., et al.
- MDPI.
- ACS Publications. The Chemistry of Quinolines. Chemical Reviews.
- ResearchGate. Synthetic transformations of quinoline-3- carbaldehydes with ethanol as a green solvent. (2025).
- ChemicalBook. 6-BROMO-3-CHLORO-4-HYDROXYQUINOLINE synthesis. (URL not available)
- ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. (2022).
- Biosynth. 6-Bromo-2-chloroquinoline-3-carbonitrile | 99465-04-0. (URL not available)
- PubChem. 6-Bromo-4-chloro-quinoline-3-carbonitrile. (URL not available)
- International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- NIH.
- NIH. General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. PMC. (2020).
- BenchChem. Benchmarking 6-Chloroisoquinoline-1-carbaldehyde: A Comparative Guide for Synthetic Precursors. (2025).
- PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020).
- ResearchGate. Conversion of nitrile to other functional groups.
- BenchChem. Performance Comparison of Quinoline Synthesis Methods. (2025).
- Wolfe Labs. 6-Bromo-4-chloroquinoline. (URL not available)
- Organic Chemistry Portal. Synthesis of quinolines. (URL not available)
- ResearchGate. (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2025).
- ResearchGate.
- Organic Chemistry Portal.
- PubMed. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019).
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. ijsr.net [ijsr.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-4-chloroquinoline-3-carbaldehyde
This guide provides essential, step-by-step procedures for the safe handling and disposal of 6-Bromo-4-chloroquinoline-3-carbaldehyde. As a crucial intermediate in pharmaceutical research and chemical synthesis, understanding its properties and associated hazards is paramount for ensuring laboratory safety and regulatory compliance.[1] This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.
Hazard Identification and Core Safety Profile
6-Bromo-4-chloroquinoline-3-carbaldehyde is a halogenated aromatic compound. While a comprehensive, peer-reviewed safety profile for this specific molecule is not widely published, a robust risk assessment can be constructed by examining its structural analogs and available Safety Data Sheets (SDS). The presence of bromine, chlorine, and an aldehyde functional group dictates its classification and handling requirements.
Based on data from structurally similar quinolines, this compound should be treated as hazardous.[2] It is anticipated to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[3][4][5]
| Property | Description | Source(s) |
| Physical State | Solid | [3][5] |
| Appearance | Light yellow solid | [3] |
| Primary Hazard Class | Halogenated Organic Compound | [6][7] |
| Anticipated Hazards | Acute Oral Toxicity, Skin Irritation, Serious Eye Irritation, Respiratory Irritation | [2][3][4][5] |
| Storage | Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container. | [1][3] |
The Cornerstone of Disposal: Halogenated Waste Segregation
The fundamental principle governing the disposal of 6-Bromo-4-chloroquinoline-3-carbaldehyde is its classification as a halogenated organic waste . This is due to the presence of covalently bonded bromine and chlorine atoms. Halogenated wastes require specific disposal pathways, primarily high-temperature incineration at a licensed facility, to prevent the formation of persistent and highly toxic environmental pollutants, such as dioxins.[6]
Mixing halogenated and non-halogenated waste streams is a costly and unsafe practice. It contaminates large volumes of less hazardous solvent, increasing disposal costs threefold or more, and complicates the disposal process.[8] Therefore, stringent segregation is the most critical step in your disposal workflow.
Standard Operating Procedure (SOP) for Routine Disposal
This protocol outlines the step-by-step process for the collection and disposal of small quantities of 6-Bromo-4-chloroquinoline-3-carbaldehyde typically generated during research activities.
Step 1: Personal Protective Equipment (PPE) Mandate Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is non-negotiable.
-
Gloves: Double nitrile or Viton gloves are recommended.[9]
-
Eye Protection: Chemical splash goggles or safety glasses with side shields.[3]
-
Body Protection: A fully buttoned laboratory coat.[9]
-
Respiratory Protection: Handle the solid only in a chemical fume hood to avoid inhalation of dust.[3][10]
Step 2: Waste Collection and Containment
-
Container Selection: Use a designated, compatible hazardous waste container. A wide-mouth, high-density polyethylene (HDPE) container with a screw-top lid is ideal for solid waste.[9] Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.[9]
-
Solid Waste: Collect waste 6-Bromo-4-chloroquinoline-3-carbaldehyde solid, along with any contaminated consumables (e.g., weighing paper, contaminated gloves, or absorbent pads), and place them directly into the designated halogenated waste container.
-
Segregation: Do not mix this waste with non-halogenated organic solvents, acids, bases, or oxidizing agents.
Step 3: Labeling and Documentation Proper labeling is a critical safety and regulatory requirement.
-
As soon as the first item of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[8][11]
-
Clearly write the full chemical name: "Waste 6-Bromo-4-chloroquinoline-3-carbaldehyde".[11] Do not use abbreviations or chemical formulas.[11]
-
Maintain a log of the approximate amount of waste added.
Step 4: Temporary On-Site Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[8]
-
The storage area must be in a cool, well-ventilated location, away from heat or ignition sources, and segregated from incompatible materials.[9]
-
Ensure the container is stored in secondary containment, such as a plastic tub, to contain any potential leaks.[9]
Step 5: Final Disposal
-
Never dispose of this chemical down the drain or in the regular trash.[9]
-
Once the container is approximately three-quarters full, or in accordance with your institution's policies, request a waste pickup from your EH&S department.[8] They are trained professionals who will manage the transport and final disposal at a licensed incineration facility.[6]
Emergency Protocol: Spill Management
Accidents happen. A prepared response is key to mitigating the hazard.
For Small, Contained Spills (can be cleaned up in <10 minutes):
-
Alert personnel in the immediate area.
-
If you are trained and it is safe to do so, don the appropriate PPE as described in Section 3.[9]
-
Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[4][9] Do not create dust.
-
Carefully sweep the absorbed material into a sealable bag or container.[9][11]
-
Wipe the area with a detergent solution and then water, collecting all cleaning materials as contaminated waste.
-
Seal the container, label it as "Hazardous Waste: Spill Debris containing 6-Bromo-4-chloroquinoline-3-carbaldehyde," and arrange for disposal through your EH&S office.[8]
For Large Spills or Spills of Unknown Hazard:
-
Evacuate the immediate area.[11]
-
Alert all nearby personnel and activate any local emergency alarms if necessary.
-
Immediately contact your institution's emergency number and the EH&S department.[8][11]
-
Close the laboratory doors to contain any vapors or dust.
-
Do not attempt to clean up a large spill unless you are a trained member of an emergency response team.
By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and protect our shared ecosystem. Always prioritize safety and, when in doubt, consult your institution's Environmental Health & Safety department.
References
- Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
- Washington State University. (n.d.). Halogenated Solvents. Retrieved from Washington State University Environmental Health & Safety.
- University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from University of Wisconsin-Milwaukee Environmental Health, Safety and Risk Management.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
- LookChem. (n.d.). 6-bromo-4-chloroquinoline-3-carbaldehyde.
- Fisher Scientific. (2024, March 31). Safety Data Sheet: 6-Bromo-4-chloroquinoline.
- MedChemExpress. (2025, October 3). Safety Data Sheet: 6-Bromoquinoline.
- Sigma-Aldrich. (2024, September 9). Safety Data Sheet: 4-Bromo-1-chlorobenzene.
- Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: 2-Bromo-4'-chloro Acetophenone.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-Bromo-4-chloroquinoline-3-carboxylic acid.
- U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Sigma-Aldrich. (n.d.). 6-Bromo-4-chloroquinoline AldrichCPR.
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 6-Bromo-4-chloroquinoline-3-carbonitrile.
- Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
- U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
Sources
- 1. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 6-Bromo-4-chloroquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. bucknell.edu [bucknell.edu]
- 7. uakron.edu [uakron.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Senior Application Scientist's Guide to Handling 6-Bromo-4-chloroquinoline-3-carbaldehyde: From Hazard Assessment to Disposal
As researchers and drug development professionals, our work with novel chemical intermediates like 6-Bromo-4-chloroquinoline-3-carbaldehyde is foundational to discovery. This compound, with its reactive aldehyde group and halogenated quinoline core, is a valuable building block in medicinal chemistry and materials science.[1] However, its very reactivity necessitates a rigorous and well-understood safety protocol.
This guide moves beyond a simple checklist. It provides a comprehensive operational plan grounded in the chemical nature of the molecule. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the following guidance is synthesized from data on structurally similar chemicals, a standard and prudent practice in laboratory safety. We will draw on information from close analogs like 6-Bromo-4-chloroquinoline and general principles for handling halogenated aromatic aldehydes.[2][3][4]
Hazard Assessment: Understanding the "Why" Behind the Precautions
The structure of 6-Bromo-4-chloroquinoline-3-carbaldehyde dictates its potential hazards. By understanding the risks associated with its constituent parts, we can justify the stringent protective measures required.
-
Quinoline Core: Quinoline and its derivatives are known to be irritants and can have more significant toxicological effects.[5] High exposure can lead to irritation of the nose, throat, and lungs, and some derivatives are suspected of causing liver damage.[5]
-
Halogenation (Bromo- and Chloro- groups): The presence of bromine and chlorine atoms increases the molecule's reactivity and potential for biological activity. Halogenated organic compounds must be handled with care to prevent absorption through the skin and inhalation.[6][7] Under fire conditions, they can decompose to form hazardous hydrogen bromide and hydrogen chloride gas.[3]
-
Aldehyde Group: Aldehydes are a reactive functional group. They are frequently skin and respiratory sensitizers and can be corrosive or irritating to the eyes and skin.[4]
Based on this structural assessment and data from close analogs, we must assume 6-Bromo-4-chloroquinoline-3-carbaldehyde is, at a minimum, a skin irritant, a serious eye irritant, and may cause respiratory irritation if inhaled.[3][8] Compounds with similar structures are also classified as harmful or toxic if swallowed.[9][10]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary barrier against exposure. It must be chosen and used correctly for all procedures involving this compound. All handling of this solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[6][11]
| Laboratory Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Safety glasses with side shields (ANSI Z87.1 certified).[12] | Chemical-resistant nitrile or neoprene gloves. Inspect before use.[11] | Fully-buttoned laboratory coat. Closed-toe shoes. | Not required if performed in a certified chemical fume hood. |
| Solution Preparation & Transfers | Chemical splash goggles. Add a face shield if splashing is a significant risk.[11][13] | Chemical-resistant nitrile or neoprene gloves. Change gloves immediately if contamination is suspected.[13] | Chemical-resistant apron over a laboratory coat. | Not required if performed in a certified chemical fume hood. |
| Large Spills or Uncontrolled Release | Chemical splash goggles and a full-face shield.[11] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls.[12] | A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges.[13] |
Operational Plan: Ensuring Procedural Safety
Proper technique in donning (putting on) and doffing (taking off) PPE is as critical as the equipment itself. Incorrect removal can lead to exposure from contaminated surfaces.
Step-by-Step PPE Donning Procedure
Always don PPE before entering the designated area where the chemical is handled.
-
Lab Coat/Gown: Put on your lab coat and fasten all buttons.
-
Eye/Face Protection: Put on safety glasses or goggles. If required, position your face shield.
-
Gloves: Don your gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat to create a seal.[13]
Caption: A simple workflow for the correct sequence of donning PPE.
Step-by-Step PPE Doffing Procedure
This sequence is designed to minimize the transfer of contaminants from your PPE to your skin or clothing.
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff downwards, turning it inside out. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in the designated halogenated waste container.[7]
-
Lab Coat/Gown: Unbutton your lab coat. Remove it by folding it outwards, ensuring the contaminated exterior does not touch your inner clothing.
-
Eye/Face Protection: Remove your face shield and/or goggles last, handling them by the strap or earpieces.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[7]
Emergency & Disposal Plans
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
Emergency First Aid
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3][11]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]
Spill Response
The response to a spill depends critically on its size and location.
Caption: A decision tree for responding to chemical spills.
For a small spill within a fume hood, trained personnel wearing appropriate PPE may clean it up.[7] Use an inert absorbent material, place it in a sealed, properly labeled container, and dispose of it as hazardous waste.[14] For large spills or any spill outside of a fume hood, evacuate the area immediately and notify your institution's emergency response team.[6][7]
Waste Disposal
-
Contaminated PPE: All disposable PPE, such as gloves and wipes, that has come into contact with the chemical must be disposed of as hazardous waste. Place it in a designated, sealed container labeled for halogenated organic waste.[14]
-
Chemical Waste: Unused material and reaction waste must be collected in a compatible, sealed, and clearly labeled container.[7] Do not dispose of halogenated solvent wastes down the drain.[7] Follow all local and institutional guidelines for the disposal of dangerous chemical waste.
By adhering to these detailed protocols, researchers can confidently and safely handle 6-Bromo-4-chloroquinoline-3-carbaldehyde, leveraging its synthetic utility while ensuring the protection of themselves and their colleagues.
References
- BenchChem. Personal protective equipment for handling 4(1H)-Quinolinone, 1-methyl-2-(5Z)-.
- BenchChem. Personal protective equipment for handling 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde.
- China Manufacturer. 6-bromo-4-chloroquinoline-3-carbaldehyde.
- BenchChem. An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
- Braun Research Group.
- CDC. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific.
- Washington State University.
- MedchemExpress.com.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-BROMO-4-CHLOROQUINOLINE.
- Oreate AI Blog.
- Temple University.
- Sigma-Aldrich. 6-Bromo-4-chloroquinoline AldrichCPR.
- New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
Sources
- 1. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Guidelines for Safe Handling of Hazardous Chemicals: Management Norms for Acid, Alkali, and Aldehyde Chemical Products From Explosion Incidents - Oreate AI Blog [oreateai.com]
- 5. nj.gov [nj.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 6-Bromo-4-chloroquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pppmag.com [pppmag.com]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
